1-Ethyl-3-methylimidazolium thiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CHNS/c1-3-8-5-4-7(2)6-8;2-1-3/h4-6H,3H2,1-2H3;3H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASPYXGQVWPGAB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(#N)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047884 | |
| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331717-63-6 | |
| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3-methylimidazolium Thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RTN2LW9AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what are the physicochemical properties of 1-ethyl-3-methylimidazolium thiocyanate
An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN])
Executive Summary
This compound, abbreviated as [EMIM][SCN], is an ionic liquid (IL) of significant interest due to its unique combination of properties, including a low melting point, high thermal stability, and notable ionic conductivity. These characteristics make it a versatile compound for a wide array of applications, from electrochemical systems like batteries and supercapacitors to its use as a green solvent in chemical synthesis and biomass processing. This guide provides a comprehensive overview of the core physicochemical properties of [EMIM][SCN], detailing its synthesis, thermal behavior, transport properties (viscosity and conductivity), electrochemical stability, and safety considerations. The methodologies for determining these properties are explained, offering researchers a foundational understanding of the experimental basis for the presented data.
Introduction to this compound
Ionic liquids are a class of salts that exist in a liquid state below 100 °C. Their negligible vapor pressure, high thermal stability, and tunable solvent properties distinguish them from conventional volatile organic solvents, positioning them as "designer solvents" for green chemistry initiatives.[1] [EMIM][SCN] (CAS No. 331717-63-6) is composed of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the thiocyanate (SCN⁻) anion. This specific combination yields a room-temperature ionic liquid with a low melting point of -6 °C and a wide liquid range, making it suitable for diverse operational conditions. Its significance lies in the balance of a relatively low viscosity and high conductivity compared to other ILs, which is advantageous for applications requiring efficient mass and charge transport.[2][3]
Synthesis and Characterization
The synthesis of [EMIM][SCN] is typically achieved through a two-step process, which ensures high purity and yield. This methodology is a cornerstone for obtaining reliable and reproducible physicochemical data.
Synthesis Protocol: A Two-Step Anion Exchange
The most common and efficient synthesis route involves a metathesis (anion exchange) reaction starting from a halide precursor of the cation.
Step 1: Synthesis of 1-ethyl-3-methylimidazolium Halide ([EMIM][X]) The process begins with the quaternization of 1-methylimidazole with an ethyl halide (e.g., ethyl chloride or ethyl bromide). This is a standard Sɴ2 reaction where the lone pair of electrons on one of the imidazole's nitrogen atoms attacks the electrophilic ethyl group.
-
Rationale: This initial step creates the desired [EMIM]⁺ cation. Using a halide precursor is common due to the high reactivity of alkyl halides and the commercial availability of the starting materials.
Step 2: Anion Exchange with a Thiocyanate Salt The resulting 1-ethyl-3-methylimidazolium halide is then reacted with a thiocyanate salt, typically potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a suitable solvent like acetone or acetonitrile.
-
Reaction: [EMIM][X] + KSCN → [EMIM][SCN] + KX(s)
-
Rationale: The reaction is driven to completion by the precipitation of the inorganic halide salt (e.g., KCl, KBr), which exhibits low solubility in the organic solvent used. This application of Le Châtelier's principle is critical for achieving a high yield of the desired ionic liquid. The resulting solid byproduct is easily removed by filtration. The solvent is then removed under reduced pressure to yield the final product.
The diagram below illustrates the synthesis workflow.
Caption: Synthesis Workflow for [EMIM][SCN].
Characterization
Post-synthesis, the identity and purity of [EMIM][SCN] are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the [EMIM]⁺ cation by identifying the chemical shifts and integrations of the protons on the ethyl and methyl groups and the imidazolium ring.[4]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequency of the C≡N triple bond in the thiocyanate anion, typically observed around 2050-2070 cm⁻¹.[5][6]
-
Karl Fischer Titration: Quantifies the water content, a critical impurity that can significantly affect physicochemical properties like viscosity and conductivity.
Core Physicochemical Properties
The utility of [EMIM][SCN] is defined by its physical and chemical characteristics. The following sections detail its key properties, the methods used for their determination, and their significance.
Density (ρ)
Density is a fundamental property required for engineering calculations, fluid dynamics modeling, and the calculation of other derived properties like molar volume and thermal expansion coefficients.
Experimental Data: The density of [EMIM][SCN] exhibits a linear decrease with increasing temperature, which is typical for liquids.[7][8]
| Temperature (K) | Density (g·cm⁻³) | Reference |
| 298.15 | 1.112 | [8] |
| 308.15 | 1.106 | [8] |
| 318.15 | 1.100 | [8] |
| 328.15 | 1.094 | [8] |
| 338.15 | 1.088 | [8] |
Experimental Protocol: Oscillating U-Tube Densitometry This technique provides high-precision density measurements.
-
Calibration: The instrument (e.g., an Anton Paar DMA series) is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperatures.[8]
-
Sample Injection: A small, bubble-free aliquot of the [EMIM][SCN] sample is injected into the oscillating U-tube.
-
Temperature Equilibration: The sample is allowed to thermally equilibrate to the setpoint temperature. Precise temperature control (±0.01 K) is crucial as density is highly temperature-dependent.[8]
-
Measurement: The instrument measures the period of oscillation of the U-tube containing the sample. This period is directly related to the density of the fluid.
-
Data Acquisition: The density is calculated by the instrument's software based on the calibration parameters and the measured oscillation period.
Caption: Workflow for Oscillating U-Tube Densitometry.
Dynamic Viscosity (η)
Viscosity is a measure of a fluid's resistance to flow. For applications in electrochemistry and as a solvent, low viscosity is highly desirable as it facilitates faster ion transport and mass transfer, leading to higher conductivity and reaction rates.
Experimental Data: The viscosity of [EMIM][SCN] decreases exponentially with increasing temperature, a behavior accurately described by the Vogel-Fulcher-Tammann (VFT) equation.[4][6]
| Temperature (K) | Dynamic Viscosity (mPa·s or cP) | Reference |
| 293.15 | 25.4 | [6] |
| 298.15 | 22.5 | [9] |
| 303.15 | 18.0 | [6] |
| 313.15 | 12.6 | [6] |
| 323.15 | 9.2 | [6] |
Experimental Protocol: Rotational or Rolling-Ball Viscometry An Anton Paar Lovis 2000M falling-ball or rolling-ball viscometer is commonly used for these measurements.[6]
-
Calibration: The instrument is calibrated using viscosity standards of known values that bracket the expected viscosity of the sample.
-
Sample Loading: The sample is loaded into a temperature-controlled capillary tube containing a small ball.
-
Temperature Control: The system is brought to the target temperature with high precision.
-
Measurement: The capillary is tilted, and the time it takes for the ball to travel a known distance through the IL is measured. The rolling time is proportional to the dynamic viscosity.
-
Calculation: The instrument's software calculates the viscosity based on the rolling time and calibration data.
Ionic Conductivity (σ)
Ionic conductivity is a measure of a material's ability to conduct an electric current via the movement of ions. High conductivity is essential for electrochemical applications such as electrolytes in batteries, supercapacitors, and dye-sensitized solar cells.[10]
Experimental Data: The conductivity of [EMIM][SCN] is relatively high for an ionic liquid and increases with temperature due to the corresponding decrease in viscosity.
| Property | Value | Reference |
| Ionic Conductivity at ~298 K | ~20.2 mS·cm⁻¹ |
Experimental Protocol: AC Impedance Spectroscopy This is the standard method for determining the conductivity of ionic electrolytes.
-
Cell Preparation: A conductivity cell with two parallel platinum electrodes of a known geometry (cell constant) is filled with the [EMIM][SCN] sample.
-
Temperature Control: The cell is placed in a temperature-controlled environment (e.g., a thermostat bath).
-
Measurement: An AC voltage of small amplitude is applied across the electrodes over a wide frequency range (e.g., 1 Hz to 1 MHz). The resulting current and phase angle are measured to determine the complex impedance.
-
Data Analysis: A Nyquist plot (imaginary vs. real impedance) is generated. The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the plot with the real axis.
-
Calculation: The conductivity (σ) is calculated using the formula σ = L / (R × A), where L/A is the cell constant.
Caption: Workflow for AC Impedance Spectroscopy.
Thermal Properties
Thermal stability is a critical parameter that defines the operational temperature limits of the ionic liquid.
-
Melting Point: -6 °C. This sub-ambient melting point classifies it as a room-temperature ionic liquid.
-
Decomposition Temperature (T_d): ~220 °C.[1] This indicates good thermal stability, allowing its use in processes that require elevated temperatures.
-
Thermal Conductivity: The thermal conductivity of [EMIM][SCN] shows a weak linear decrease with increasing temperature.[11] At ambient conditions, it is a moderate thermal conductor, a property that can be enhanced by creating nanodispersions (ionanofluids).[11]
Experimental Protocol: Thermogravimetric Analysis (TGA) TGA is used to determine the thermal stability and decomposition temperature.
-
Sample Preparation: A small, precise amount of the [EMIM][SCN] sample is placed in a TGA pan.
-
Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Analysis: The decomposition temperature is typically defined as the temperature at which a specific amount of weight loss (e.g., 5% or 10%) occurs.
Optical and Other Properties
-
Refractive Index (n_D): The refractive index at 20 °C (sodium D line) is approximately 1.553. This property is useful for quality control and for understanding intermolecular interactions. It can be measured with a standard Abbé refractometer.
-
Surface Tension (γ): The surface tension was measured in a range from (298.15 to 338.15) K.[7][8] This property is important in applications involving interfaces, such as extractions and wetting phenomena.
Electrochemical Stability
The electrochemical window (EW) is the potential range over which an electrolyte is stable and does not undergo oxidation or reduction. A wide electrochemical window is crucial for high-voltage energy storage devices.
-
Electrochemical Window: Approximately 2.3 V to 3.0 V.[1][10] While not as wide as some other ionic liquids (e.g., those with BF₄⁻ or TFSI⁻ anions), it is sufficient for many supercapacitor and battery applications.[10][12] The EW is determined by the electrochemical stability of both the cation and the anion. The [EMIM]⁺ cation is typically reduced at the cathodic limit, while the SCN⁻ anion is oxidized at the anodic limit.
Experimental Protocol: Cyclic Voltammetry (CV) CV is the standard technique to measure the EW.
-
Cell Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).
-
Electrolyte Preparation: The [EMIM][SCN] is thoroughly dried to remove electrochemically active impurities like water.
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and back. The current response is recorded as a function of the applied potential.
-
Determination of EW: The potential limits are defined by the sharp increase in current corresponding to the oxidation and reduction of the electrolyte. A current density cutoff (e.g., 0.5 or 1.0 mA·cm⁻²) is typically used to define the limits objectively.[12]
Applications in Research and Development
The properties of [EMIM][SCN] make it a compelling candidate for several advanced applications.
-
Electrochemistry: Its primary application is as an electrolyte in electrochemical double-layer capacitors (EDLCs) and dye-sensitized solar cells, where its good ionic conductivity and low viscosity are advantageous.[2][10]
-
Green Solvents: Its low volatility and ability to dissolve a wide range of compounds, including cellulose, make it a promising green solvent for biomass processing and organic synthesis.
-
Corrosion Inhibition: [EMIM][SCN] has shown good efficiency as a corrosion inhibitor for steel in acidic media, forming a protective film on the metal surface.[13]
-
Drug Development: While direct applications in drug formulations are still emerging, its potential as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs) is an area of active research. Its ability to form hydrogen bonds and its tunable nature could be leveraged to enhance drug solubility and stability.
Safety and Handling
[EMIM][SCN] is classified as harmful if swallowed, in contact with skin, or if inhaled.[14][15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (tested to EN 374), and safety goggles with side shields.[15][16]
-
Handling: Use only in well-ventilated areas. Avoid breathing vapors or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[14][17]
-
Storage: Keep the container tightly closed and store in a cool, well-ventilated place, protected from sunlight.[17] It is hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen) for applications sensitive to water.
-
Spills: Absorb spills with liquid-binding material (e.g., sand, diatomaceous earth).[15] Prevent entry into drains and surface water.[17]
Conclusion
This compound is a versatile ionic liquid with a well-characterized set of physicochemical properties. Its low melting point, good thermal stability, relatively low viscosity, and high ionic conductivity make it a valuable material for researchers in electrochemistry, materials science, and green chemistry. Understanding the experimental basis of its properties, as detailed in this guide, is essential for its effective application and for the development of next-generation technologies.
References
-
proionic. (2023, October 10). Safety Data Sheet: this compound. proionic.
-
Jin, C. (2011). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. International Journal of Chemistry, 3(4).
-
Zhang, X., et al. (2022). Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. Journal of Molecular Liquids, 349, 118128.
-
Echemi. (n.d.). This compound Safety Data Sheets. Echemi.
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-thiocyanate (EMIM SCN). Carl ROTH.
-
TCI Chemicals. (n.d.). This compound. TCI Chemicals.
-
Iolitec. (2015, December 1). Safety Data Sheet. Iolitec.
-
Jin, C., et al. (2011). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. Semantic Scholar.
-
Domańska, U., et al. (2011). Phase behaviour and physico-chemical properties of the binary systems {this compound, or 1-ethyl-3-methylimidazolium tosylate + water, or + an alcohol}. The Journal of Chemical Thermodynamics, 43(3), 499-508.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Significance of this compound in Modern Chemistry.
-
Karuppasamy, K., et al. (2022). Measurements of the thermal conductivity of this compound at temperatures from (296 to 365) K and at pressures up to 30 MPa. Journal of Molecular Liquids, 357, 119091.
-
Zhang, Q., et al. (2015). The Thermodynamic Estimation and Viscosity, Electrical Conductivity Characteristics of 1-Alkyl-3-Methylimidazolium Thiocyanate Ionic Liquids. Chinese Journal of Chemical Engineering, 23(1), 108-116.
-
Bazito, F. F. C., et al. (2007). Electrochemical Characterization of this compound and Measurement of Triiodide Diffusion Coefficients in Blends of two Ionic Liquids. ECS Transactions, 3(44), 3-12.
-
Yoshida, Y., et al. (2004). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. Inorganic Chemistry, 43(5), 1512-1514.
-
Zhang, X., et al. (2021). Thermophysical Properties of Mixtures of 1-Ethyl-3-methylimidazolium Methylsulfate or this compound with Alcohols. Journal of Chemical & Engineering Data, 66(2), 1145-1156.
-
Hashmi, S. A., et al. (2013). Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors. Journal of Materials Chemistry A, 1(12), 4055-4063.
-
Zhang, X., et al. (2022). Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. Taylor & Francis Online.
-
Faria, J., et al. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data.
-
Sigma-Aldrich. (n.d.). This compound for electrochemistry, ≥99.0% (T). Sigma-Aldrich.
-
Lewandowski, A., et al. (2006). Application of this compound to the electrolyte of electrochemical double layer capacitors. Journal of Power Sources, 159(1), 756-759.
-
Ionic Liquids Bioscience. (n.d.). Exploring this compound: Properties and Applications.
-
Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 100 g. Carl ROTH.
-
Gardas, R. L., et al. (2007). Density and refractive index measurements of 1-ethyl-3-methylimidazolium-based ionic liquids. Journal of Chemical & Engineering Data, 52(1), 80-85.
-
Domańska, U., et al. (2013). Effect of temperature and composition on the density, viscosity surface tension and excess quantities of binary mixtures of 1-ethyl-3-methylimidazolium tricyanomethanide with thiophene. The Journal of Chemical Thermodynamics, 62, 136-147.
-
Mousavi, M. P. S., et al. (2016). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Electrochimica Acta, 217, 120-128.
-
IoLiTec. (n.d.). This compound, >98%. IoLiTec.
-
Corrales-Luna, M., et al. (2019). 1-Ethyl 3-methylimidazolium thiocyanate ionic liquid as corrosion inhibitor of API 5L X52 steel in H2SO4 and HCl media. Journal of the Taiwan Institute of Chemical Engineers, 102, 33-46.
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension | Jin | International Journal of Chemistry | CCSE [ccsenet.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. carlroth.com [carlroth.com]
- 16. iolitec.de [iolitec.de]
- 17. proionic.com [proionic.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1-ethyl-3-methylimidazolium thiocyanate
<
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of the ionic liquid, 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). We will delve into the intricate details of the electronic and geometric structures of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the thiocyanate ([SCN]⁻) anion. This guide will explore the nature of the covalent bonds within each ion and the crucial intermolecular interactions that dictate the macroscopic properties of this technologically significant material. Key experimental and computational methodologies for characterizing these features will be detailed, offering researchers and drug development professionals a thorough understanding of this versatile ionic liquid.
Introduction: The Significance of [EMIM][SCN]
This compound is a room-temperature ionic liquid (RTIL) that has garnered considerable attention for its unique physicochemical properties. These include a low melting point (-6°C), high thermal stability (decomposition at 220°C), and notable ionic conductivity.[1] Such characteristics make it a promising candidate for a wide array of applications, including as an electrolyte in electrochemical double-layer capacitors, a corrosion inhibitor, and in gas separation processes.[1][2] A fundamental understanding of its molecular structure and the intricate web of bonding interactions is paramount to optimizing its performance in these and future applications. This guide will systematically deconstruct the molecular architecture of [EMIM][SCN] to provide a solid foundation for its rational design and application.
The 1-Ethyl-3-methylimidazolium ([EMIM]⁺) Cation: A Structural Overview
The [EMIM]⁺ cation is the organic component of this ionic liquid, and its structure plays a pivotal role in determining the overall properties of the material.
Covalent Bonding and Geometry
The core of the [EMIM]⁺ cation is a five-membered imidazolium ring, an aromatic heterocyclic system. This ring consists of two nitrogen atoms and three carbon atoms. The positive charge is delocalized across this ring system. Attached to the nitrogen atoms are a methyl group (-CH₃) and an ethyl group (-CH₂CH₃).
Key Structural Features:
-
Imidazolium Ring: The aromatic nature of the ring leads to a planar or near-planar geometry. The C-N and C-C bond lengths within the ring are intermediate between single and double bonds, indicative of electron delocalization.
-
Alkyl Substituents: The methyl and ethyl groups are attached to the nitrogen atoms via sigma bonds. The presence of these alkyl chains influences the cation's conformational flexibility and its interactions with the anion.[3]
The structure of the [EMIM]⁺ cation is presented in the diagram below.
Caption: Molecular structure of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation.
The Thiocyanate ([SCN]⁻) Anion: A Pseudohalide with Diverse Bonding
The thiocyanate anion is a linear, polyatomic anion with the formula [SCN]⁻. It is considered a pseudohalide due to its chemical similarities to halide ions.
Resonance and Bonding
The electronic structure of the thiocyanate anion is best described by a set of resonance structures, which contribute to its overall hybrid structure.[4][5] The three main resonance contributors are:
-
Structure A: A triple bond between carbon and nitrogen, and a single bond between sulfur and carbon.
-
Structure B: A double bond between sulfur and carbon, and a double bond between carbon and nitrogen.
-
Structure C: A single bond between sulfur and carbon, and a triple bond between carbon and nitrogen, with a positive formal charge on sulfur and a negative two formal charge on nitrogen.
Formal charge calculations suggest that the resonance structure with a double bond between both S-C and C-N (Structure B) is a significant contributor, as it places the negative charge on the more electronegative nitrogen atom.[5] However, all three structures contribute to the overall electronic distribution. This resonance leads to bond orders that are intermediate between single, double, and triple bonds, resulting in a linear geometry with a bond angle of 180°.[4][5][6]
Caption: Resonance structures of the thiocyanate ([SCN]⁻) anion.
Intermolecular Interactions: The Glue of the Ionic Liquid
While covalent bonds define the individual ions, the macroscopic properties of [EMIM][SCN] are governed by the complex network of non-covalent interactions between the [EMIM]⁺ cations and [SCN]⁻ anions.
Coulombic Interactions
The primary force holding the ionic liquid together is the strong electrostatic attraction between the positively charged [EMIM]⁺ cation and the negatively charged [SCN]⁻ anion. These coulombic interactions are long-range and non-directional, forming a disordered, liquid-state lattice.
Hydrogen Bonding
A crucial and more directional interaction is hydrogen bonding. The hydrogen atoms on the imidazolium ring, particularly the one on the C2 carbon (the carbon atom between the two nitrogen atoms), are acidic and act as hydrogen bond donors. The nitrogen and sulfur atoms of the thiocyanate anion are effective hydrogen bond acceptors. Computational studies have shown that the anion preferentially interacts with the C2-H of the imidazolium ring.[7][8]
Van der Waals Forces and π-π Stacking
Weaker, but collectively significant, are van der Waals forces between the alkyl chains of the cations.[3][9] Additionally, the aromatic imidazolium rings can engage in π-π stacking interactions, further contributing to the cohesive energy of the liquid.[10]
The interplay of these interactions is complex. While strong coulombic forces dominate, the directionality of hydrogen bonds and the presence of weaker dispersive forces prevent the formation of a well-ordered crystal lattice at room temperature, leading to the liquid state.[7]
Experimental and Computational Methodologies
A variety of techniques are employed to elucidate the molecular structure and bonding of [EMIM][SCN].
Spectroscopic Techniques
-
Vibrational Spectroscopy (FT-IR and Raman): These techniques probe the vibrational modes of the molecules.[9][11][12] Shifts in the vibrational frequencies of the C-H bonds of the imidazolium ring and the C≡N and C-S stretching modes of the thiocyanate anion can provide direct evidence of hydrogen bonding and other intermolecular interactions.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the atoms in the cation. Changes in chemical shifts can indicate the sites of cation-anion interaction.[7]
X-ray Diffraction
For the solid state, single-crystal X-ray diffraction can provide precise measurements of bond lengths, bond angles, and the packing of ions in the crystal lattice. This data is invaluable for validating computational models.
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling the electronic structure, geometry, and interaction energies of the ion pairs.[8][10][13] These calculations can predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental data.
-
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a large ensemble of ions over time, providing insights into the liquid structure, dynamics, and transport properties.[14][15]
Experimental Protocol: Synthesis of this compound
This protocol outlines a general method for the synthesis of [EMIM][SCN], which typically involves a two-step process: quaternization followed by anion exchange.
Step 1: Synthesis of 1-ethyl-3-methylimidazolium halide (e.g., [EMIM][Br])
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of ethyl bromide.
-
The reaction is typically carried out neat or in a suitable solvent like acetonitrile.
-
Heat the mixture with stirring at a temperature of approximately 50-70°C for several hours to a day. The progress of the reaction can be monitored by techniques like TLC or NMR.[16]
-
After the reaction is complete, the resulting [EMIM][Br] salt, which is often a solid or a viscous liquid, is washed several times with a solvent in which the product is insoluble but the starting materials are soluble (e.g., ethyl acetate) to remove any unreacted starting materials.[16]
-
The product is then dried under vacuum to remove any residual solvent.
Step 2: Anion Exchange to form [EMIM][SCN]
-
Dissolve the synthesized [EMIM][Br] in a suitable solvent, such as water or ethanol.
-
In a separate vessel, dissolve an equimolar amount of a thiocyanate salt (e.g., potassium thiocyanate, KSCN) in the same solvent.
-
Slowly add the KSCN solution to the [EMIM][Br] solution with constant stirring.
-
A precipitation of the insoluble salt (in this case, KBr) will occur.
-
Stir the mixture for several hours to ensure complete anion exchange.
-
Filter the mixture to remove the precipitated salt.
-
The filtrate, containing the desired [EMIM][SCN] and the solvent, is then subjected to rotary evaporation to remove the bulk of the solvent.
-
The resulting ionic liquid is then dried under high vacuum at an elevated temperature to remove any remaining solvent and water.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity. The water content can be determined by Karl Fischer titration.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃S | [17][18][19] |
| Molecular Weight | 169.25 g/mol | [17][19] |
| Melting Point | -6 °C | [1] |
| Decomposition Temperature | 220 °C | [1] |
| Density | 1.11 g/cm³ | [1] |
| Viscosity | 23.05 cP | [1] |
| Electrochemical Window | 2.3 V | [1] |
Logical Relationships and Workflows
The following diagram illustrates the relationship between the molecular structure of [EMIM][SCN] and its resulting properties and applications.
Caption: Relationship between molecular structure, properties, and applications of [EMIM][SCN].
Conclusion
The molecular structure and bonding of this compound are a fascinating interplay of strong covalent bonds within the individual ions and a complex network of non-covalent interactions between them. The aromaticity of the [EMIM]⁺ cation and the unique electronic structure of the [SCN]⁻ anion, coupled with the dominant coulombic forces and directional hydrogen bonds, give rise to its characteristic properties as an ionic liquid. A thorough understanding of these fundamental principles, aided by a combination of experimental and computational techniques, is essential for the continued development and application of [EMIM][SCN] in various scientific and industrial fields.
References
- Weak Intermolecular Interactions and Molecular Cluster in Ionic Liquids. (n.d.). Google Scholar.
- Inter- and intramolecular interactions in imidazolium protic ionic liquids. (2014, July 24). PubMed.
- Cation ⋯ anion bonding interactions in 1–Ethyl–3–Methylimidazolium based ionic liquids. (2025, August 6). ResearchGate.
- Bonding Geometry and Bonding Character of Thiocyanate Adsorbed on A Ag(100). (n.d.). DTIC.
- Inter- and intramolecular interactions in imidazolium protic ionic liquids. (n.d.). Semantic Scholar.
- Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. (2022, June 30). Frontiers.
- Bonding geometry and bonding character of thiocyanate adsorbed on a Ag(100) surface. (1991, September 15). The Journal of Chemical Physics.
- Structure of ionic liquids of 1-alkyl-3-methylimidazolium cations: A systematic computer simulation study. (n.d.). Google Scholar.
- Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. (2022, July 1). PubMed Central.
- Computational Assessment of the Crystallization Tendency of 1-Ethyl-3-methylimidazolium Ionic Liquids. (n.d.). ResearchGate.
- Computational studies of the structure and cation-anion interactions in 1-ethyl-3-methylimidazolium lactate ionic liquid. (2025, August 7). ResearchGate.
- Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. (n.d.). Taylor & Francis Online.
-
Bonding 80: Drawing Resonance Structures #3 Thiocyanate ion. (2020, November 1). YouTube. Retrieved from [Link]
- Computational Assessment of the Crystallization Tendency of 1-Ethyl-3-methylimidazolium Ionic Liquids. (n.d.). The Royal Society of Chemistry.
-
1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. (n.d.). ACS Publications. Retrieved from [Link]
- Determine the bond angle for the thiocyanate ion, SCN–. (n.d.). Pearson+.
- Thermodynamic and spectroscopic properties of binary {this compound ([EMIM][SCN]) + alcohols} mixtures at T = (298.15 to 308.15) K and p = (0.1 to 40) MPa: Experimental study and modelling. (2025, August 7). ResearchGate.
-
Bonding 35: The Resonance Structures of the Thiocyanate Ion. (2020, October 9). YouTube. Retrieved from [Link]
- Chemical structures of (a) 1-ethyl-3-methylimidazolium-thiocyanate... (n.d.). ResearchGate.
- This compound. (n.d.). Alpha Chemika.
- Understanding X-ray Photoelectron Spectra of Ionic Liquids: Experiments and Simulations of 1-Butyl-3-methylimidazolium Thiocyanate. (n.d.). NIH.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
- This compound. (n.d.). Sigma-Aldrich.
- The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. (2022, April 15). Alfa Chemical Co., Ltd.
- Exploring this compound: Properties and Applications. (n.d.). Google Scholar.
- Application of this compound to the electrolyte of electrochemical double layer capacitors. (2025, August 10). ResearchGate.
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. Inter- and intramolecular interactions in imidazolium protic ionic liquids. | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Determine the bond angle for the thiocyanate ion, SCN–. | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inter- and intramolecular interactions in imidazolium protic ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weak Intermolecular Interactions and Molecular Cluster in Ionic Liquids [orientaljphysicalsciences.org]
- 11. Frontiers | Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities [frontiersin.org]
- 12. Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemical.com [alfa-chemical.com]
- 17. This compound | C7H11N3S | CID 16211115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound [webbook.nist.gov]
- 19. This compound - this compound [sigmaaldrich.com]
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Thiocyanate (CAS No. 331717-63-6)
Introduction
This compound, identified by CAS number 331717-63-6, is a prominent member of the ionic liquid family.[1][2] Often abbreviated as [EMIM][SCN], this compound is characterized by its unique physicochemical properties, including a low melting point, high thermal stability, and excellent conductivity, which have positioned it as a versatile tool in modern chemistry.[1] This guide provides a comprehensive overview of its core properties, explores its diverse applications, and offers insights into its handling and safety considerations.
Core Physicochemical Properties
[EMIM][SCN] is a salt that exists as a liquid over a wide temperature range. Its structure consists of a 1-ethyl-3-methylimidazolium cation and a thiocyanate anion. This ionic composition is fundamental to its distinct characteristics, which are summarized in the table below.
| Property | Value | References |
| CAS Number | 331717-63-6 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₁₁N₃S | [2][7][8][9][10] |
| Molecular Weight | 169.25 g/mol | [2][3][8][9][10] |
| Appearance | Colorless to light orange/yellow clear liquid | [2][10] |
| Melting Point | -6 °C | [2][9][10] |
| Density | Approximately 1.12 - 1.14 g/cm³ | [2][9] |
| Refractive Index | n20/D 1.553 | [2] |
| Solubility | Soluble in water and many organic solvents. | [2] |
| Conductivity | ~17.8 - 20.2 mS/cm | [9] |
| Thermal Stability | High thermal stability | [1] |
| Viscosity | 24.7 cP | [9] |
Structural Representation
The structure of this compound is central to its function. The imidazolium cation features an aromatic ring with ethyl and methyl substitutions, which contributes to its stability and hydrophobic characteristics.[3] The thiocyanate anion is a linear molecule that plays a role in its coordination chemistry and reactivity.
Caption: Structure of 1-Ethyl-3-methylimidazolium Cation and Thiocyanate Anion.
Key Applications in Research and Development
The unique combination of properties of [EMIM][SCN] makes it a valuable compound in a multitude of applications, from green chemistry to advanced materials science.
Green Solvents and Catalysis
As an ionic liquid, [EMIM][SCN] is considered a "green solvent" due to its low volatility, which reduces environmental impact and improves workplace safety compared to traditional organic solvents.[10] Its ability to dissolve a wide range of organic and inorganic materials makes it an effective medium for various chemical reactions.[10] It can act as both a solvent and a catalyst in processes such as organic synthesis, hydroformylation, and polymerization, leading to enhanced reaction efficiency.[1]
Electrochemistry and Energy Storage
One of the most promising applications of [EMIM][SCN] is in the field of electrochemistry. Its high ionic conductivity and electrochemical stability make it an excellent candidate for use as an electrolyte in advanced batteries and supercapacitors.[10] The use of ionic liquids like [EMIM][SCN] can lead to the development of safer and more efficient energy storage devices.
Experimental Workflow: Electrochemical Cell Assembly
Caption: A generalized workflow for assembling an electrochemical cell using an ionic liquid electrolyte.
Separation Processes and Extraction
[EMIM][SCN] is also utilized in separation technologies, particularly in liquid-liquid extraction. Its properties are beneficial for separating metal ions from solutions, which is valuable in the mining and recycling industries.[10] Furthermore, it has been investigated for its use in supported ionic liquid membranes (SILMs) for gas separation, such as the separation of fluorocarbon gases.[11]
Material Science and Synthesis
In material science, [EMIM][SCN] serves as a precursor for nitrogen-sulfur co-doped carbons, which are high-performance materials used in catalysts and energy storage.[9] It has also been employed in the production of regenerated cellulose microfibers, showcasing its utility in biopolymer processing.[12]
Other Notable Applications
-
Pharmaceutical Intermediate : It is used as a primary and secondary intermediate in the synthesis of pharmaceuticals.[3][6]
-
Protein Crystallization : Ionic liquids, including [EMIM][SCN], have been used as additives to promote protein crystallization, potentially leading to higher quality crystals for structural analysis.[13]
-
CO₂ Capture : Its potential for use in carbon dioxide capture technologies is an area of active research.[9]
-
Corrosion Inhibition : [EMIM][SCN] has shown promise as a corrosion inhibitor.[9]
Safety and Handling
While [EMIM][SCN] offers significant advantages, it is crucial to handle it with appropriate safety precautions.
Hazard Identification
-
Toxicity : It is harmful if swallowed, in contact with skin, or if inhaled.[2][14][15]
-
Environmental Hazards : It is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2]
-
Reactivity : Contact with acids liberates very toxic gas.[2][15]
Recommended Handling Procedures
-
Ventilation : Use only in well-ventilated areas.[14]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[16]
-
Storage : Store below +30°C in a tightly closed container, away from acids.[2][6][15] It is also noted to be moisture-sensitive.[2]
-
Spill Management : In case of a spill, avoid contact with skin and inhalation of vapors.[16] Collect with liquid-absorbent material and dispose of properly.[15]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water.[15]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]
-
Ingestion : Rinse mouth and provide fresh air. Do not induce vomiting. Get medical attention immediately.[16]
Conclusion
This compound is a highly versatile ionic liquid with a growing number of applications across various scientific disciplines. Its unique set of properties, including low volatility, high conductivity, and excellent solvency, make it a valuable tool for researchers and developers. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization. The continued exploration of [EMIM][SCN] is likely to unlock further innovative applications in the future.
References
- Vertex AI Search. (n.d.). CAS No.: 331717-63-6 | this compound | Chemical Properties and Applications.
- ChemBK. (2024, April 10). 331717-63-6.
- CymitQuimica. (n.d.). CAS 331717-63-6: 1-ethyl-3-methyl-imidazol-3-ium isothiocyanate.
- Sigma-Aldrich. (n.d.). This compound for electrochemistry, = 99.0 T 331717-63-6.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Aaronchem. (n.d.). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium....
- proionic. (2023, October 10). Safety Data Sheet: this compound.
- ChemicalBook. (2025, July 14). This compound | 331717-63-6.
- AKSci. (n.d.). 331717-63-6 this compound AKSci 0694AP.
- Sigma-Aldrich. (n.d.). This compound = 95 HPLC H-NMR 331717-63-6.
- Guidechem. (n.d.). 1-Ethyl-3-methylimidazolium bromide 65039-08-9 wiki.
- Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g.
- Iolitec. (2015, December 1). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 331717-63-6 | SCBT.
- Merck Millipore. (n.d.). Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Significance of this compound in Modern Chemistry.
- RoCo Global. (n.d.). This compound, >98%.
- Chem-Impex. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties and....
- Probert, C. S. (2025, October 4). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects.
- Google Patents. (n.d.). US8177938B2 - Method of making regenerated cellulose microfibers and absorbent products incorporating same.
- Probert, C. S. (2025, October 4). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects.
- Morgado, P., et al. (n.d.). Fluorocarbon gas permeability through ionic liquid supported membranes.
- Hampton Research. (n.d.). Ionic Liquid Screen.
- Google Patents. (n.d.). US20080166243A1 - Liquid for Compressing a Gaseous Medium and Use of the Same.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. CAS 331717-63-6: 1-ethyl-3-methyl-imidazol-3-ium isothiocy… [cymitquimica.com]
- 4. aaronchem.com [aaronchem.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound | 331717-63-6 [chemicalbook.com]
- 7. 331717-63-6 this compound AKSci 0694AP [aksci.com]
- 8. scbt.com [scbt.com]
- 9. roco.global [roco.global]
- 10. chemimpex.com [chemimpex.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. US8177938B2 - Method of making regenerated cellulose microfibers and absorbent products incorporating same - Google Patents [patents.google.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. proionic.com [proionic.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. iolitec.de [iolitec.de]
literature review on 1-ethyl-3-methylimidazolium thiocyanate
An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Thiocyanate [EMIM][SCN]
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, commonly abbreviated as [EMIM][SCN], is an ionic liquid (IL) that has garnered significant attention across various scientific disciplines. As a salt with a melting point below ambient temperature, it offers a unique combination of properties including low volatility, good thermal stability, and high ionic conductivity.[1] These characteristics make it a compelling alternative to traditional volatile organic solvents. This guide provides a comprehensive technical overview of [EMIM][SCN], detailing its synthesis, physicochemical properties, key applications in biomass processing and electrochemistry, and critical safety protocols. Designed for researchers and development professionals, this document synthesizes field-proven insights and experimental data to serve as a practical resource for leveraging [EMIM][SCN] in advanced applications.
Introduction: The Profile of a Versatile Ionic Liquid
Ionic liquids are a class of salts that exist in a liquid state below 100 °C.[1] Their negligible vapor pressure, wide liquid-state range, and tunable solvent properties have positioned them as "designer solvents" for a multitude of processes.[2] Among these, this compound ([EMIM][SCN]) is a prominent member, composed of a 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and a thiocyanate (SCN⁻) anion.
Its moderate viscosity, high conductivity, and notable ability to dissolve biopolymers like cellulose distinguish it from other ILs.[3][4][5] This guide delves into the core scientific principles and practical methodologies associated with [EMIM][SCN], providing the causal framework behind its utility and the self-validating protocols necessary for its effective implementation.
Caption: Chemical structure of the [EMIM]⁺ cation and SCN⁻ anion.
Synthesis and Physicochemical Profile
The reliable application of [EMIM][SCN] begins with its synthesis and a thorough understanding of its physical and chemical properties.
Synthesis Protocol: Anion Metathesis
A common and efficient method for synthesizing [EMIM][SCN] is through an anion metathesis (salt exchange) reaction. This protocol utilizes a precursor salt, such as 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]), and reacts it with a thiocyanate salt, like potassium thiocyanate (KSCN). The choice of solvent is critical; acetone is often used due to its ability to dissolve the reactants while precipitating the inorganic salt byproduct (e.g., KBr), driving the reaction to completion.
Experimental Protocol: Synthesis of [EMIM][SCN]
-
Reactant Preparation: In a round-bottom flask, dissolve 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]) in anhydrous acetone. In a separate vessel, dissolve an equimolar amount of potassium thiocyanate (KSCN) in anhydrous acetone.
-
Reaction: Slowly add the KSCN solution to the [EMIM][Br] solution with continuous stirring at room temperature. A white precipitate of potassium bromide (KBr) will form immediately.
-
Reaction Completion: Allow the mixture to stir for 24 hours at room temperature to ensure complete reaction.
-
Purification (Step 1 - Filtration): Remove the KBr precipitate by vacuum filtration. Wash the precipitate with small portions of anhydrous acetone to recover any residual product.
-
Purification (Step 2 - Solvent Removal): Combine the filtrate and washings. Remove the acetone using a rotary evaporator.
-
Purification (Step 3 - Final Cleanup): The resulting crude [EMIM][SCN] may contain residual halides. To purify further, dissolve the IL in dichloromethane and wash with deionized water multiple times to remove any remaining water-soluble impurities. The final product is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove all traces of water and volatile solvents.
-
Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Halide content should be checked (e.g., via titration with AgNO₃) to ensure it is below acceptable limits for electrochemical applications.
Caption: Workflow for the synthesis of [EMIM][SCN].
Core Physicochemical Properties
The utility of [EMIM][SCN] is defined by its quantitative properties. The following table summarizes key data compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁N₃S | [6] |
| Molecular Weight | 169.25 g/mol | [7] |
| Appearance | Clear, pale yellow to colorless liquid | |
| Melting Point | -6 °C | [1] |
| Density (at 20-25°C) | 1.11 - 1.12 g/cm³ | [4][8] |
| Viscosity (at 25°C) | 21 - 24.7 cP (mPa·s) | [3][4][9] |
| Ionic Conductivity | 17.8 - 20.2 mS/cm | [4] |
| Thermal Decomposition | ~220 °C | [7] |
| Electrochemical Window | 2.3 - 3.2 V | [4][7] |
| Refractive Index (n20/D) | 1.553 |
Causality Insight: The low melting point is a direct result of the large, asymmetric [EMIM]⁺ cation and the charge-delocalized SCN⁻ anion, which disrupt efficient crystal lattice packing.[2] Its moderate viscosity and high ionic conductivity are crucial for applications requiring efficient mass and charge transport, such as in electrolytes.
Key Applications and Methodologies
[EMIM][SCN] has proven to be a highly effective solvent and electrolyte in several advanced applications.
Biomass Processing and Cellulose Dissolution
Lignocellulosic biomass is a rigid composite of cellulose, hemicellulose, and lignin.[10] Its recalcitrance to degradation presents a major challenge in producing biofuels and value-added chemicals.[11] Ionic liquids, particularly [EMIM][SCN], are effective at dissolving cellulose by disrupting its extensive hydrogen-bonding network. The thiocyanate anion is a strong hydrogen bond acceptor, which competitively interacts with the hydroxyl groups of cellulose, leading to the separation of polymer chains.[12]
Experimental Protocol: Dissolution of Microcrystalline Cellulose
-
Preparation: Dry microcrystalline cellulose under vacuum at 60 °C for 24 hours to remove moisture. Dry the [EMIM][SCN] under high vacuum at 80 °C for at least 12 hours. Water content significantly impacts dissolution efficiency.
-
Dissolution: In a sealed glass reactor, add the dried cellulose to the dried [EMIM][SCN] to create a suspension (e.g., 5-10 wt% cellulose).
-
Heating & Stirring: Heat the mixture to 80-100 °C with vigorous mechanical stirring. The high temperature reduces the IL's viscosity, enhancing mass transfer and accelerating dissolution.[13]
-
Monitoring: Continue stirring until the solution becomes clear and homogeneous, indicating complete dissolution. This can take several hours depending on the cellulose source and concentration.[14]
-
Regeneration: To recover the cellulose, precipitate the solution into an anti-solvent such as water, ethanol, or acetone. The cellulose will regenerate as a solid.
-
Washing & Drying: Thoroughly wash the regenerated cellulose with the anti-solvent to remove all traces of the ionic liquid, then dry the final product in a vacuum oven.
Caption: Workflow for cellulose dissolution and regeneration using [EMIM][SCN].
Electrochemical Applications
The combination of high ionic conductivity, a wide liquid range, and low volatility makes [EMIM][SCN] a candidate for electrolytes in devices like dye-sensitized solar cells (DSCs) and batteries.[3] In DSCs, it can be used in binary mixtures with other iodide-based ILs to reduce viscosity and improve the diffusion of the redox couple (I⁻/I₃⁻).[3][15]
Expertise Insight: While promising, the application of [EMIM][SCN] in DSCs requires careful consideration. The thiocyanate anion can be oxidized within the typical operating potential of these cells.[3] This oxidation can lead to the formation of thiocyanogen and polythiocyanogen, which compromises the long-term stability and performance of the device.[3] Therefore, for applications requiring high electrochemical stability, particularly at positive potentials, alternative ILs with more robust anions may be preferable.
Safety, Handling, and Toxicology
As with any chemical, adherence to strict safety protocols is paramount when working with [EMIM][SCN]. Information is primarily derived from Safety Data Sheets (SDS).
Hazard Profile:
-
Classification: Acute Toxicity, Category 4 (Oral, Dermal, Inhalation).[8][16] It is harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Primary Hazard: A significant and specific hazard is that contact with acids liberates very toxic gas (EUH032).[6][8] This requires strict segregation from acidic materials.
-
Irritation: Not classified as a primary skin or eye irritant, but prolonged contact should be avoided.[8]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or aerosols.[6]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[16]
-
Eye Protection: Use safety goggles or a face shield.[16]
-
Clothing: Wear a lab coat or protective clothing to prevent skin contact.[6]
Storage and Disposal:
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials, especially acids.[6][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial combustion plant.[6]
Toxicological Data:
The toxicological profile of [EMIM][SCN] is not yet fully characterized. Many safety data sheets note that the substance is "not yet fully tested."[6] Ecotoxicological data is also largely unavailable, though it is classified as harmful to aquatic life with long-lasting effects.[8][17] This lack of comprehensive data necessitates a cautious approach, treating the substance as potentially hazardous until more information is available.
Conclusion
This compound is a versatile ionic liquid with a well-defined set of physicochemical properties that make it highly suitable for specific applications, most notably in biomass processing and electrochemistry. Its ability to efficiently dissolve cellulose offers a green alternative for biorefinery processes, while its conductivity is valuable for electrolyte formulations. However, its practical implementation requires a clear understanding of its limitations, such as the electrochemical stability of the thiocyanate anion and the current gaps in toxicological data. By following validated protocols for its synthesis, handling, and application, researchers can safely and effectively harness the unique potential of [EMIM][SCN].
References
-
Nazar, F. L., et al. (2008). Electrochemical Characterization of this compound and Measurement of Triiodide Diffusion Coefficients. International Journal of Electrochemical Science, 3, 235-244. [Link]
-
Carl ROTH. Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-thiocyanate (EMIM SCN). Carl ROTH. [Link]
-
Jin, Y. (2011). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. International Journal of Chemistry, 3(4). [Link]
-
Wang, J., et al. (2021). Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. Journal of Molecular Liquids, 334, 116068. [Link]
-
Howick, E., et al. (2020). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Food and Chemical Toxicology, 141, 111413. [Link]
-
Jin, Y. (2011). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. Semantic Scholar. [Link]
-
Chem-Impex. Exploring this compound: Properties and Applications. Chem-Impex. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Significance of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Carl ROTH. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g. Carl ROTH. [Link]
-
ResearchGate. (2008). Electrochemical Characterization ofthis compound and Measurement of Triiodide Diffusion Coefficients in Blends of two Ionic Liquids. ResearchGate. [Link]
-
Yoshida, Y., et al. (2003). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. Inorganic Chemistry, 42(22), 7139-7144. [Link]
-
Lynam, J. G. (2012). Biomass processing using ionic liquids: Effects of 3-methylimidazolium cations and carboxylate anions. TRACE: Tennessee Research and Creative Exchange. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. ResearchGate. [Link]
-
Zakharov, A., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 27(19), 6542. [Link]
-
Carl ROTH. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 100 g. Carl ROTH. [Link]
-
Gentile, G., et al. (2020). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions. Biomacromolecules, 21(3), 1146-1155. [Link]
-
ResearchGate. (2015). Ionic liquids as a tool for lignocellulosic biomass fractionation. ResearchGate. [Link]
-
Ferreira, H., et al. (2021). The Role of Ionic Liquids on Biomass Liquefaction—A Short Review of the Recent Advances. Molecules, 26(16), 4983. [Link]
-
ResearchGate. Thermal stability of ionic liquids. ResearchGate. [Link]
-
Sun, N., et al. (2015). Transforming biomass conversion with ionic liquids: process intensification and the development of a high-gravity, one-pot process for the production of cellulosic ethanol. Green Chemistry, 17, 373-385. [Link]
-
VTechWorks. (2021). Pressurized Mixtures of Ionic Liquids as Process Solvents for Biomass. VTechWorks. [Link]
-
ResearchGate. This compound with six membered ring of pyridine and five membered ring of thiophene. ResearchGate. [Link]
-
Ebner, G., et al. (2018). Co-solvent facilitated in situ esterification of cellulose in 1-ethyl-3-methylimidazolium acetate. Cellulose, 25, 237-251. [Link]
-
MDPI. (2024). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. MDPI. [Link]
-
Ahrenberg, M., et al. (2016). Stability studies of ionic liquid [EMIm][NTf2] under short-term thermal exposure. Physical Chemistry Chemical Physics, 18, 16346-16353. [Link]
-
RSC Publishing. (2008). Extended dissolution studies of cellulose in imidazolium based ionic liquids. Green Chemistry. [Link]
-
PubMed. (2018). Spinning Cellulose Hollow Fibers Using 1-Ethyl-3-methylimidazolium Acetate⁻Dimethylsulfoxide Co-Solvent. PubMed. [Link]
Sources
- 1. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g, CAS No. 331717-63-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. electrochemsci.org [electrochemsci.org]
- 4. This compound, >98% | IoLiTec [iolitec.de]
- 5. Extended dissolution studies of cellulose in imidazolium based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. proionic.com [proionic.com]
- 7. innospk.com [innospk.com]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. researchgate.net [researchgate.net]
- 12. Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
The Thermal Fortitude of a Promising Ionic Liquid: An In-Depth Technical Guide to the Stability and Decomposition of [EMIM][SCN]
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Melting Point – Understanding the Thermal Boundaries of Ionic Liquids
In the landscape of modern chemistry and materials science, ionic liquids (ILs) continue to emerge as compounds of significant interest. Their negligible vapor pressure, wide liquidus range, and tunable physicochemical properties have positioned them as viable "green" solvents and electrolytes in applications ranging from organic synthesis to energy storage. Among these, 1-ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], has garnered considerable attention due to its unique combination of low melting point (around -6°C) and good thermal stability.[1] However, for researchers, scientists, and drug development professionals who rely on the predictable behavior of their materials, a deeper understanding of an ionic liquid's thermal limitations is paramount. This technical guide provides a comprehensive exploration of the thermal stability and decomposition pathways of [EMIM][SCN], offering insights into its operational limits and the chemical transformations that occur at elevated temperatures. By delving into the causality behind its thermal behavior, this guide aims to equip the scientific community with the knowledge necessary to confidently and safely utilize [EMIM][SCN] in their research and development endeavors.
Defining Thermal Stability: Key Metrics for [EMIM][SCN]
The thermal stability of an ionic liquid is not a single, absolute value but rather a range of temperatures over which it can be used without significant degradation. The most common techniques to assess this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3]
Insights from Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For [EMIM][SCN], TGA provides critical data points for understanding its thermal limits.
A study investigating various cyano-based ionic liquids determined the thermal behavior of [EMIM][SCN] using dynamic and isothermal TGA.[4] These analyses are crucial for determining the Maximum Operation Temperature (MOT), a more practical measure of long-term thermal stability than the onset decomposition temperature alone.[4][5] While specific decomposition onset temperatures can vary slightly based on experimental conditions like heating rate and sample purity, a decomposition temperature of 220℃ has been reported for [EMIM][SCN].[6]
| Thermal Stability Parameter | Description | Typical Value for [EMIM][SCN] |
| Tonset | The temperature at which significant mass loss begins. | ~220°C[6] |
| Tpeak | The temperature of the maximum rate of decomposition. | Varies with experimental conditions. |
| MOT | The maximum operating temperature for long-term use. | Determined via isothermal TGA.[4] |
It is crucial to recognize that the onset temperature derived from dynamic TGA scans can overestimate the long-term thermal stability of an ionic liquid.[5][7] Isothermal TGA, where the sample is held at a constant temperature for an extended period, provides a more realistic assessment of stability for practical applications.
Phase Behavior and Energetics with Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For [EMIM][SCN], DSC can reveal its melting point, glass transition temperature, and any heat changes associated with decomposition. The low melting point of approximately -6°C is a key feature of this ionic liquid.[1]
The Decomposition Cascade: Unraveling the Chemical Pathways
At elevated temperatures, [EMIM][SCN] does not simply evaporate but undergoes chemical decomposition. The evolved gaseous products are a result of specific chemical reactions. The primary decomposition mechanisms for imidazolium-based ionic liquids with nucleophilic anions like thiocyanate are understood to proceed via two main pathways: dealkylation (a nucleophilic substitution reaction) and deprotonation .[8]
Pathway A: Dealkylation via Nucleophilic Attack (SN2 Mechanism)
The thiocyanate anion (SCN⁻) is a potent nucleophile. At sufficiently high temperatures, it can attack the electrophilic carbon atoms of the ethyl or methyl groups attached to the imidazolium ring. This SN2-type reaction leads to the formation of neutral, volatile products.
-
Nucleophilic Attack on the Ethyl Group: The thiocyanate anion attacks the α-carbon of the ethyl group, leading to the formation of ethyl thiocyanate and 1-methylimidazole.
-
Nucleophilic Attack on the Methyl Group: Similarly, attack on the methyl group results in the formation of methyl thiocyanate and 1-ethylimidazole.
A study on the thermal decomposition of [BMIM][NCS] (the butyl-analogue of [EMIM][SCN]) confirmed that the decomposition proceeds via a rapid nucleophilic attack of the thiocyanate anion at the C-N bond of the alkyl-imidazole groups.[2]
Caption: SN2 dealkylation pathways of [EMIM][SCN].
Pathway B: Deprotonation and Carbene Formation
The hydrogen atom at the C2 position of the imidazolium ring (between the two nitrogen atoms) is acidic. The thiocyanate anion can act as a base, abstracting this proton to form a transient N-heterocyclic carbene (NHC) and thiocyanic acid. The highly reactive NHC can then undergo further reactions. While this pathway is well-documented for other imidazolium ILs, the nucleophilicity of the thiocyanate anion makes the SN2 pathway generally more favorable for [EMIM][SCN].[8]
Caption: Deprotonation pathway leading to NHC formation.
Identified Decomposition Products
Experimental analysis using techniques like TGA coupled with Mass Spectrometry (TGA-MS) and Temperature-Jump Fourier Transform Infrared Spectroscopy (T-jump FTIR) allows for the identification of the volatile decomposition products.[8] For [EMIM][SCN], the expected primary decomposition products are:
-
1-Methylimidazole
-
1-Ethylimidazole
-
Ethyl thiocyanate
-
Methyl thiocyanate
The relative amounts of these products will depend on the kinetics of the competing SN2 reactions.
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity and reproducibility of thermal stability studies on [EMIM][SCN], standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of [EMIM][SCN].
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of [EMIM][SCN] into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Dynamic Scan:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the decomposition region (e.g., 600°C).
-
-
Isothermal Scan (for MOT determination):
-
Equilibrate the sample at a desired isothermal temperature (below Tonset).
-
Hold the sample at this temperature for an extended period (e.g., several hours) while monitoring mass loss.
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset), peak decomposition temperature (Tpeak), and the percentage of mass loss.
Caption: Experimental workflow for TGA analysis.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the thermal transitions (melting point, glass transition) of [EMIM][SCN].
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).
-
Sample Preparation: Hermetically seal a small, accurately weighed sample (typically 2-5 mg) of [EMIM][SCN] in a DSC pan. Prepare an empty, sealed pan as a reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas.
-
Thermal Program:
-
Cool the sample to a low temperature (e.g., -100°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below its decomposition point (e.g., 200°C).
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan to observe clear thermal transitions.
-
-
Data Analysis: Analyze the resulting DSC thermogram to identify the melting temperature (Tm) from the peak of the endothermic event and the glass transition temperature (Tg) from the stepwise change in the heat capacity.[3]
Concluding Remarks: A Foundation for Informed Application
The thermal stability of this compound is a multifaceted property governed by distinct chemical decomposition pathways. While TGA provides a valuable macroscopic view of its thermal limits, a molecular-level understanding of the dealkylation and deprotonation mechanisms is crucial for predicting its behavior under various conditions. The primary decomposition route for [EMIM][SCN] is the nucleophilic attack of the thiocyanate anion on the alkyl chains of the imidazolium cation, leading to the formation of volatile imidazole and thiocyanate derivatives.
For researchers and professionals in fields where thermal stress is a factor, it is imperative to consider not just the onset decomposition temperature but also the potential for slow degradation at temperatures well below this value. By employing rigorous analytical techniques and understanding the underlying chemical principles of its decomposition, the scientific community can harness the full potential of [EMIM][SCN] while ensuring the reliability and safety of their applications.
References
-
Ohaion-Raz, T., Attia, S., Kostyria, N., & Ben-Eliyahu, Y. (2021). The thermal decomposition of Samarium-Thiocyanate-Based ionic liquids. Journal of Molecular Liquids, 340, 117143. [Link]
-
Weiner, J. M., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with CN-containing Anions. Defense Technical Information Center. [Link]
-
Smiglak, M., et al. (2017). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Molecules, 22(10), 1735. [Link]
-
Shandong Oude New Material Technology Co., Ltd. (n.d.). Why Choose EMIM SCN? A Look at its Properties and Sourcing. [Link]
-
El-Sayed, Y. S., et al. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry B, 116(29), 8561-8571. [Link]
-
Kuznetsov, M. L., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Polymers, 13(16), 2686. [Link]
-
Ohaion-Raz, T., Attia, S., Kostyria, N., & Ben-Eliyahu, Y. (2021). The thermal decomposition of Samarium-Thiocyanate-Based ionic liquids. Journal of Molecular Liquids, 340, 117143. [Link]
-
Weiner, J. M., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A, 118(47), 11119-11130. [Link]
-
Verevkin, S. P., et al. (2020). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. [Link]
-
Verevkin, S. P., et al. (2020). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ResearchGate. [Link]
-
França, J. M. S., et al. (2022). Measurements of the thermal conductivity of this compound at temperatures from (296 to 365) K and at pressures up to 30 MPa. Journal of Molecular Liquids, 357, 119091. [Link]
-
Efimova, A., et al. (2015). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. [Link]
-
Exploring this compound: Properties and Applications. (n.d.). [Link]
-
Navarro, P., et al. (2014). Thermal stability and specific heats of {[emim][DCA] + [emim][TCM]} mixed ionic liquids. ResearchGate. [Link]
-
Verevkin, S. P., et al. (2020). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
Sources
- 1. Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions [ouci.dntb.gov.ua]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C7H11N3S | CID 16211115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension | Jin | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. escholarship.org [escholarship.org]
Foreword: The Unique Potential of [emim][SCN] in Gas Separations
An In-Depth Technical Guide to the Solubility of Gases in 1-Ethyl-3-methylimidazolium Thiocyanate
In the landscape of green chemistry and sustainable industrial processes, ionic liquids (ILs) have emerged as compelling alternatives to conventional volatile organic solvents. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them ideal candidates for a variety of applications, most notably in gas capture and separation. Among the vast library of possible ILs, this compound, abbreviated as [emim][SCN], presents a unique profile. Its relatively low viscosity and the specific coordinating ability of the thiocyanate anion ([SCN]⁻) create a distinct environment for gas solvation that warrants detailed investigation.
This guide is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of gas solubility in this specific ionic liquid. We will move beyond a simple recitation of data, delving into the causality behind experimental observations, the intricacies of measurement protocols, and the molecular interactions that govern the absorption process. Our objective is to provide not just data, but a framework for critical thinking and application in your own research endeavors.
Foundational Principles: Understanding Gas Solubility in Ionic Liquids
The dissolution of a gas into a liquid is a phase equilibrium phenomenon governed by thermodynamics. For ionic liquids, which are non-volatile, this process is primarily influenced by temperature, pressure, and the specific intermolecular forces between the gas molecule and the IL's constituent ions.
The solubility of a gas in an IL is often described by Henry's Law at low pressures, which states that the partial pressure of the gas above the liquid is directly proportional to its mole fraction in the liquid. The proportionality constant is the Henry's Law constant (kH), a key metric for comparing gas solubility across different solvents. A lower kH value signifies higher solubility.
However, the interactions in ILs are far from simple. The process is not merely about filling voids in the liquid structure. It involves a complex interplay of forces:
-
Physical Absorption: Dominated by van der Waals forces and dependent on the free volume within the ionic liquid. Gases like methane (CH4) primarily dissolve via this mechanism.[1]
-
Chemical/Coordinate Interaction (Chemisorption): Involves stronger, specific interactions, such as Lewis acid-base interactions between the gas and the IL's anion or cation.[1][2] Acidic gases like carbon dioxide (CO2) and sulfur dioxide (SO2) exhibit significantly higher solubility due to these interactions, particularly with the anion.[2][3]
The choice of the [SCN]⁻ anion is significant. Its linear structure and the presence of both sulfur and nitrogen atoms with available lone pairs allow for specific, favorable interactions with acidic gases, enhancing solubility beyond simple physical absorption.
Quantitative Solubility Data for Gases in [emim][SCN]
The performance of [emim][SCN] as a solvent is best understood through quantitative solubility data for key industrial gases. The following tables summarize experimental data from various studies, providing a comparative overview.
Table 1: Carbon Dioxide (CO₂) Solubility in [emim][SCN]
Experimental studies show that CO₂ solubility in [emim][SCN] is significant and, like in most physical solvents, decreases with increasing temperature and increases with pressure.[4][5][6] The anion plays a dominant role in CO₂ dissolution.[2] While the [SCN]⁻ anion provides moderate CO₂ solubility, it is generally lower than ILs with anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) but higher than those with nitrate ([NO₃]⁻).[2]
| Temperature (K) | Pressure (kPa) | CO₂ Mole Fraction (x₂) | Reference |
| 298.0 | 100.0 | ~0.035 | [4] |
| 298.0 | 200.0 | ~0.070 | [4] |
| 323.0 | 100.0 | ~0.020 | [4] |
| 323.0 | 200.0 | ~0.040 | [4] |
| 348.0 | 100.0 | ~0.014 | [4] |
| 348.0 | 200.0 | ~0.028 | [4] |
Note: Values are interpolated from graphical data presented in the cited literature for illustrative purposes.
Table 2: Sulfur Dioxide (SO₂) Solubility in [emim][SCN]
SO₂ exhibits exceptionally high solubility in [emim][SCN], far exceeding that of CO₂.[7][8] This is attributed to strong charge-transfer interactions between the sulfur atom of SO₂ and the [SCN]⁻ anion.[3][7] The absorption process is exothermic, meaning solubility decreases significantly as temperature rises, which is an advantageous property for solvent regeneration via thermal swing.[7]
| Temperature (°C) | Pressure (atm) | SO₂ Solubility (g SO₂ / g IL) | Reference |
| 20 | 0.10 | 0.03 | [7] |
| 20 | 1.0 | 1.22 | [7] |
| 40 | 1.0 | 0.90 | [7] |
| 60 | 1.0 | 0.64 | [7] |
Note: The high solubility is also demonstrated in mixtures of [emim][SCN] with [emim][Cl], where the presence of [Cl]⁻ further enhances SO₂ capture, especially at low partial pressures.[7]
Table 3: Solubility of Other Gases (H₂S, CH₄, N₂) in [emim][SCN]
Data for other gases like hydrogen sulfide (H₂S), methane (CH₄), and nitrogen (N₂) are crucial for evaluating the selectivity of [emim][SCN] in gas separation applications, such as natural gas sweetening or biogas upgrading.
-
Hydrogen Sulfide (H₂S): H₂S, being an acidic gas like CO₂ and SO₂, is expected to have high solubility in [emim][SCN]. While direct data for [emim][SCN] is sparse in the provided results, studies on similar ILs show H₂S solubility is generally higher than CO₂ but lower than SO₂.[9][10][11]
-
Methane (CH₄) & Nitrogen (N₂): These non-polar gases interact with ILs primarily through weaker van der Waals forces and exhibit much lower solubility compared to acidic gases.[1] This low solubility is advantageous as it leads to high selectivity for CO₂/CH₄ and SO₂/CH₄ separations. Molecular simulations of gas mixtures in composites containing [emim][SCN] confirm its role in enhancing the selective adsorption of CO₂ over CH₄ and N₂.[12][13][14]
Experimental Protocols: A Guide to Accurate Measurement
The trustworthiness of solubility data hinges entirely on the rigor of the experimental methodology. Several techniques are employed, each with specific advantages and procedural nuances.[15] A key advantage when working with ionic liquids is their negligible vapor pressure, which simplifies many measurement techniques, particularly gravimetric methods.[15]
Core Experimental Workflow
The following diagram outlines the critical stages common to most gas solubility measurement techniques. The causality is clear: meticulous preparation and precise control are prerequisites for accurate and reproducible data.
Caption: A generalized workflow for experimental gas solubility measurement in ionic liquids.
Step-by-Step Protocol: The Isochoric Saturation Method
This volumetric method is widely used and provides reliable data. Its self-validating nature comes from the precise calibration of volumes and the use of equations of state for the gas phase, allowing for a robust mass balance calculation.[16]
-
System Calibration:
-
Objective: To precisely determine the internal volumes of the components.
-
Procedure: Evacuate the entire system (gas reservoir and equilibrium cell). Sequentially fill each component with a well-characterized gas (e.g., Helium) to a known pressure and temperature. Use a high-accuracy equation of state (EoS) to calculate the volume based on the amount of gas admitted. Repeat multiple times to ensure reproducibility.
-
Causality: Inaccurate volume determination is a primary source of systematic error in volumetric methods.
-
-
IL Sample Preparation:
-
Objective: To remove all dissolved water and atmospheric gases.
-
Procedure: Place a precisely weighed sample of [emim][SCN] into the equilibrium cell. Heat the sample (e.g., to 70-80°C) under high vacuum for several hours.
-
Causality: Water can compete with the target gas for interaction sites on the ions, and residual dissolved gases will lead to errors in pressure readings, both of which corrupt the final solubility measurement.[15]
-
-
Solubility Measurement:
-
Objective: To determine the amount of gas absorbed by the IL at a specific temperature and pressure.
-
Procedure: a. Bring the equilibrium cell containing the degassed IL to the desired experimental temperature. b. Fill the gas reservoir of known volume to a high initial pressure (P₁) at a known temperature (T₁). Calculate the initial number of moles of gas (n₁) using an appropriate EoS. c. Open the valve connecting the reservoir to the equilibrium cell. The gas will expand into the cell and dissolve in the IL. d. Allow the system to reach thermal and phase equilibrium, indicated by a stable pressure reading (P₂). e. Calculate the final number of moles of gas in the gas phase (n₂) within the total free volume (reservoir + cell headspace) at the equilibrium T and P₂. f. The number of moles of gas dissolved in the IL is the difference: n_dissolved = n₁ - n₂ .
-
Validation: Repeat the measurement at different pressures to construct a full isotherm. The data's consistency can be checked by fitting it to thermodynamic models like the Krichevsky–Kasarnovsky model.[4]
-
Molecular Interactions and Thermodynamic Modeling
The Mechanism of Gas Solvation in [emim][SCN]
Computational studies, such as Density Functional Theory (DFT) calculations, provide invaluable insight into the specific interactions driving solubility.[4] The absorption mechanism is a result of a competition and synergy between the cation and anion.
Caption: Dominant molecular interactions governing gas solubility in [emim][SCN].
For acidic gases like CO₂ and SO₂, the primary interaction is between the electron-deficient atoms in the gas molecule (carbon in CO₂, sulfur in SO₂) and the electron-rich sites on the [SCN]⁻ anion.[2][3][7] The imidazolium cation, [emim]⁺, plays a secondary role, potentially interacting with the oxygen atoms of the gas molecule. For non-polar gases like CH₄, solubility is dictated by the availability of free volume within the liquid's structure, and the interactions are much weaker.[1]
Thermodynamic Modeling Approaches
Predictive modeling is essential for process design and for validating experimental data. Several models are used for gas-IL systems:
-
Equations of State (EoS): Models like Peng-Robinson, Soave-Redlich-Kwong (SRK), and advanced statistical associating fluid theory (SAFT) are widely used to correlate and predict phase equilibria.[15][17][18] These models are powerful because they can handle a wide range of temperatures and pressures.
-
Activity Coefficient Models: Approaches like the Non-Random Two-Liquid (NRTL) model can be effective for correlating solubility data.[15]
-
Predictive Models (COSMO-RS): The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful a priori method that predicts thermodynamic properties based on quantum chemical calculations of the individual molecules, requiring no experimental data for the specific system.[19][20] It has been successfully applied to predict gas solubilities in various ILs.[19]
Applications and Future Outlook
The unique solubility profile of [emim][SCN] makes it a promising candidate for specific gas separation applications:
-
Flue Gas Desulfurization: Its exceptionally high capacity and selectivity for SO₂ suggest its potential use in capturing SO₂ from industrial exhaust streams.[7]
-
Natural Gas Sweetening: The high selectivity for CO₂ and H₂S over CH₄ makes it a candidate for removing acid gases from natural gas.
-
IL/Polymer Composite Membranes: [emim][SCN] can be incorporated into polymer matrices to create membranes for gas separation. Studies have shown that blends of [emim][SCN] in Pebax® polymers exhibit enhanced selectivity for refrigerants like R32.[21]
-
IL/MOF Composites: Impregnating metal-organic frameworks (MOFs) with [emim][SCN] can enhance the selective adsorption of CO₂ from gas mixtures by tuning the pore environment.[12][13][14]
The path forward involves not only gathering more comprehensive solubility data for a wider range of gases but also understanding the long-term stability, recyclability, and economic feasibility of [emim][SCN] in continuous industrial processes. Further research into binary gas solubilities and the effect of common impurities like water will be critical for translating laboratory findings into field-proven applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A modeling approach for estimating hydrogen sulfide solubility in fifteen different imidazole-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of Ionic Liquid [EMIM]⁺[SCN]⁻ in the Adsorption and Diffusion of Gases in Metal–Organic Frameworks [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. THERMODYNAMIC MODELING OF GAS SOLUBILITY IN IONIC LIQUIDS USING EQUATIONS OF STATE: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. rozup.ir [rozup.ir]
- 21. A Review on Ionic Liquid Gas Separation Membranes - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 1-ethyl-3-methylimidazolium thiocyanate
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Ethyl-3-methylimidazolium Thiocyanate [EMIM][SCN]
Authored by: A Senior Application Scientist
Abstract
This compound, [EMIM][SCN], is an ionic liquid (IL) of significant interest due to its unique physicochemical properties, including a low melting point (-6°C), high thermal stability, and utility as a solvent and electrolyte.[1][2] A thorough understanding of its behavior at the molecular level is paramount for its application in diverse fields such as electrochemistry, gas separation, and materials science.[1][3] This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize [EMIM][SCN]. We delve into the core methodologies of Vibrational (FTIR/Raman), Nuclear Magnetic Resonance (NMR), and Electronic (UV-Vis) spectroscopy, offering not just protocols, but the causal reasoning behind experimental choices and data interpretation. The narrative is grounded in the fundamental intermolecular interactions that govern the properties of this ionic liquid, providing researchers and drug development professionals with a robust framework for their own investigations.
Molecular Structure and Governing Intermolecular Forces
At the heart of [EMIM][SCN]'s properties are the distinct structures of its constituent ions and the complex network of non-covalent interactions between them. The system consists of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the linear, ambidentate thiocyanate (SCN⁻) anion.
The imidazolium ring of the cation is aromatic, and the protons, particularly the one at the C2 position (between the two nitrogen atoms), are acidic. This acidity makes the C2-H a potent hydrogen bond donor. The thiocyanate anion can accept hydrogen bonds through both its nitrogen and sulfur atoms. This leads to a rich variety of intermolecular interactions, primarily strong C-H···N and C-H···S hydrogen bonds, which dictate the local structure and dynamics of the liquid.[4][5][6] Furthermore, π-stacking interactions between the imidazolium rings of adjacent cations can also play a role in the liquid's organization.[4] Spectroscopic methods are exceptionally sensitive to these interactions.
Caption: Molecular structures of the [EMIM]⁺ cation and SCN⁻ anion.
Vibrational Spectroscopy: Probing Molecular Bonds and Interactions
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for studying ionic liquids. They directly probe the vibrational modes of molecules, and the frequencies of these modes are highly sensitive to the chemical environment, including bond strength, molecular conformation, and intermolecular forces like hydrogen bonding.[7]
Causality and Experimental Choices
The thiocyanate anion serves as an excellent vibrational reporter.[8] Its C≡N triple bond stretch, appearing in a relatively clear spectral region (~2050-2075 cm⁻¹), is particularly sensitive to its local environment.[4][8] A shift to a higher frequency (a blueshift) indicates the formation of contact ion pairs or stronger interactions with the cation, as this bonding perturbs the vibrational potential of the C≡N bond.[8] Similarly, the C-S stretch (~740 cm⁻¹) provides complementary information.[4][9] For the cation, the C-H stretching modes of the imidazolium ring are direct probes of hydrogen bonding with the anion.
Self-Validating Experimental Protocol: FTIR & Raman
-
Sample Preparation (Critical): Ionic liquids are often hygroscopic. Dry the [EMIM][SCN] sample under high vacuum (e.g., at 60-70°C) for several hours to remove residual water, as water can significantly alter the hydrogen-bonding network and complicate spectral interpretation.[4] All handling post-drying should be in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
FTIR Spectroscopy (ATR Method):
-
Place a small drop of the dried IL directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample and is highly reproducible.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically co-adding 64-128 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Raman Spectroscopy:
-
Transfer the dried IL into a sealed cuvette or NMR tube inside a glovebox.[4]
-
Place the sample in the spectrometer. Use a laser excitation wavelength that does not cause fluorescence (e.g., 785 nm or 1064 nm).
-
Acquire the spectrum over a similar range (e.g., 4000-100 cm⁻¹). Adjust laser power and acquisition time to achieve a good signal-to-noise ratio while avoiding sample heating or degradation.
-
-
Data Analysis: Perform baseline correction and peak fitting on the resulting spectra to accurately determine peak positions and widths.
Caption: Experimental workflow for vibrational spectroscopy of [EMIM][SCN].
Data Interpretation and Authoritative Assignments
The vibrational spectrum of [EMIM][SCN] is a composite of the modes from both the cation and the anion. Key assignments are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Significance |
| ~3150-3100 | C-H stretch (Imidazolium Ring) | FTIR, Raman | Sensitive to hydrogen bonding with the SCN⁻ anion.[10][11] |
| ~2990-2850 | C-H stretch (Ethyl & Methyl groups) | FTIR, Raman | Confirms aliphatic components.[10] |
| ~2055 | C≡N stretch (ν_CN) of SCN⁻ | FTIR, Raman | Primary probe for ion pairing. Blueshifts indicate stronger cation-anion interaction. [4][8] |
| ~1570, ~1450 | Imidazolium Ring stretching | FTIR, Raman | Characteristic of the imidazolium cation structure.[11] |
| ~738 | C-S stretch (ν_CS) of SCN⁻ | Raman | Complements ν_CN data; sensitive to local environment.[4][9] |
| ~470 | S-C-N bend (δ_SCN) of SCN⁻ | Raman | Confirms the presence of the thiocyanate anion.[8][9] |
Table 1: Key vibrational assignments for [EMIM][SCN].
Analysis of neat [EMIM][SCN] shows the prominent C≡N stretching mode near 2055 cm⁻¹.[4] This frequency is higher than that of a "free" thiocyanate anion (often seen with large, non-interacting cations), indicating a significant degree of interaction and ion pairing with the [EMIM]⁺ cation in the liquid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Chemical Structure
NMR spectroscopy is an indispensable tool for confirming the covalent structure of the [EMIM]⁺ cation and for probing the electronic environment of individual nuclei. Both ¹H and ¹³C NMR provide atom-specific information, with chemical shifts being sensitive to the surrounding electron density, which is in turn influenced by cation-anion interactions.[6][12]
Causality and Experimental Choices
The most informative nucleus in the ¹H NMR spectrum is the C2 proton of the imidazolium ring. Due to its acidity and proximity to the two nitrogen atoms, its chemical shift is exceptionally sensitive to hydrogen bonding with the anion.[6] A strong interaction with the electron-rich SCN⁻ anion will deshield this proton, causing its resonance to appear further downfield compared to systems with less interactive anions. ¹³C NMR complements this by confirming the carbon skeleton and the electronic state of each carbon atom.
Self-Validating Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve a small amount (5-10 mg) of dried [EMIM][SCN] in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for ionic liquids due to its high polarity.
-
Instrument Setup:
-
Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire 8-16 scans.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Use a proton-decoupled pulse sequence.
-
-
Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Data Analysis: Integrate the ¹H NMR peaks to confirm proton ratios. Assign peaks based on their chemical shift, multiplicity (splitting pattern), and correlation with ¹³C data.
Caption: Experimental workflow for NMR spectroscopy of [EMIM][SCN].
Data Interpretation and Authoritative Assignments
The following table provides typical chemical shift assignments for the [EMIM]⁺ cation. Exact values can vary slightly based on solvent and concentration.[13][14]
| Position (See Structure) | Proton (¹H) δ (ppm) | Multiplicity | Carbon (¹³C) δ (ppm) |
| C2 | ~9.0-9.5 | singlet | ~136 |
| C4/C5 | ~7.6-7.8 | doublet | ~123, ~121 |
| N-CH₃ | ~3.8-4.0 | singlet | ~36 |
| N-CH₂-CH₃ | ~4.1-4.3 | quartet | ~44 |
| N-CH₂-CH₃ | ~1.4-1.6 | triplet | ~15 |
Table 2: Typical ¹H and ¹³C NMR chemical shift assignments for the [EMIM]⁺ cation.
The downfield shift of the C2-H proton is a direct indicator of its involvement in a hydrogen bond with the thiocyanate anion. This interaction is a cornerstone of the ionic liquid's structure.
Caption: Hydrogen bonding between the C2-H of [EMIM]⁺ and the SCN⁻ anion.
Electronic (UV-Vis) Spectroscopy: Assessing Purity and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For [EMIM][SCN], the primary chromophore is the imidazolium ring of the cation. This technique is particularly useful for detecting impurities and for studying the IL in dilute solutions.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of [EMIM][SCN] in a UV-transparent solvent, such as acetonitrile or water.
-
Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution, typically over a range of 190-400 nm.
Data Interpretation
Imidazolium-based ionic liquids typically exhibit a strong absorption peak around 210 nm.[15][16] This band is attributed to the π → π* electronic transition within the aromatic imidazolium ring.[16] The position and intensity of this peak can be used to quantify the concentration of the IL in solution. While less informative about specific intermolecular interactions compared to vibrational or NMR spectroscopy, it is a rapid and effective method for verifying the presence of the imidazolium cation and assessing for conjugated impurities that would absorb at longer wavelengths.
Conclusion
The spectroscopic characterization of this compound provides a detailed portrait of its molecular structure and the determinative intermolecular forces at play. Vibrational spectroscopy, with the thiocyanate anion as a sensitive probe, reveals the extent of ion pairing and hydrogen bonding. NMR spectroscopy unequivocally confirms the cation's structure and provides atomic-level insight into the electronic environment, highlighting the crucial role of the C2-H proton in cation-anion interactions. Finally, UV-Vis spectroscopy serves as a straightforward method for quantification and purity assessment. Together, these techniques form a powerful, multi-faceted toolkit for any scientist working with [EMIM][SCN], enabling a deeper understanding that is essential for the rational design and optimization of ionic liquid-based technologies.
References
- Intermolecular Interactions and Vibrational Perturbations within Mixtures of 1-Ethyl-3- methylimidazolium Thiocyanate and Water. (n.d.). University of New Hampshire Scholars' Repository.
-
Uncovering the Binding Nature of Thiocyanate in Contact Ion Pairs with Lithium Ions. (2024). OSTI.GOV. Retrieved from [Link]
-
Determination of cmc of imidazolium based surface active ionic liquids through probe-less UV-vis spectrophotometry. (2014). PubMed. Retrieved from [Link]
-
Local Structure Formation in Alkyl-imidazolium-Based Ionic Liquids as Revealed by Linear and Nonlinear Raman Spectroscopy. (2011). ACS Publications. Retrieved from [Link]
-
Representative IR Spectrum of complex, {[Zn(An)5][Co(SCN)4]}. (n.d.). ResearchGate. Retrieved from [Link]
-
Vibrational Spectroscopy of Ionic Liquids. (2010). ACS Publications. Retrieved from [Link]
-
Applying Computational Spectroscopy Methods to Raman Spectra of Dicationic, Imidazolium-Based, Ionic Liquids. (2020). Semantic Scholar. Retrieved from [Link]
-
RAMAN SPECTROSCOPIC CHARACTERIZATION OF AN IONIC LIQUID (1-BUTYL-3- METHYLIMIDAZOLIUM THIOCYANATE). (n.d.). Pace University. Retrieved from [Link]
-
2D Raman-THz spectroscopy of imidazolium-based ionic liquids. (2024). AIP Publishing. Retrieved from [Link]
-
Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations. (2012). RSC Publishing. Retrieved from [Link]
-
FTIR spectra of (A) 1-ethyl-3-methylimidazolium acetate; (B)... (n.d.). ResearchGate. Retrieved from [Link]
-
UV–Vis absorption spectra of the original ionic liquid [bmim][Cl] and... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters. (2013). PubMed Central. Retrieved from [Link]
-
Studies on the Interaction of Imidazolium Ionic Liquids with Human Serum Albumin. (2023). Journal of Ravishankar University. Retrieved from [Link]
-
Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. (2019). Taylor & Francis Online. Retrieved from [Link]
-
Thermodynamic and spectroscopic properties of binary {this compound ([EMIM][SCN]) + alcohols} mixtures at T = (298.15 to 308.15) K and p = (0.1 to 40) MPa: Experimental study and modelling. (2018). ResearchGate. Retrieved from [Link]
-
Electronic absorption spectra of imidazolium-based ionic liquids studied by far‒ultraviolet spectroscopy and quantum chemical calculation. (2012). ResearchGate. Retrieved from [Link]
-
Vibrational population relaxation of thiocyanate ion in polar solvents studied by ultrafast infrared spectroscopy. (2014). ResearchGate. Retrieved from [Link]
-
Study on the interactions between [BMIM][SCN] and naphtalene/dibenzothiophene: A theory-experiment comparison. (2017). ResearchGate. Retrieved from [Link]
-
Infrared Spectrum and Structure of the Thiocyanate Ion. (1953). AIP Publishing. Retrieved from [Link]
-
Exploring this compound: Properties and Applications. (n.d.). iolitec-usa.com. Retrieved from [Link]
-
1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. (2002). ACS Publications. Retrieved from [Link]
-
Understanding X-ray Photoelectron Spectra of Ionic Liquids: Experiments and Simulations of 1-Butyl-3-methylimidazolium Thiocyanate. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
The Growing Significance of this compound in Modern Chemistry. (n.d.). innopharmchem.com. Retrieved from [Link]
-
13 C NMR spectra of [EMIM][OAc] in bulk (a) and confined between HF... (n.d.). ResearchGate. Retrieved from [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022). article.sapub.org. Retrieved from [Link]
-
1 H and 13 C NMR chemical shifts of the ethyl and methyl groups of the... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Confined rapid thermolysis/FTIR/ToF studies of imidazolium-based ionic liquids. (2006). INIS. Retrieved from [Link]
-
Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. (2016). International Journal of Chemistry. Retrieved from [Link]
-
Application of this compound to the electrolyte of electrochemical double layer capacitors. (2013). ResearchGate. Retrieved from [Link]
-
Structural Features of the [C4mim][Cl] Ionic Liquid and Its Mixtures with Water: Insight from a 1H NMR Experimental and QM/MD Study. (2021). ACS Publications. Retrieved from [Link]
-
1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids. (2014). scirp.org. Retrieved from [Link]
-
Preferred intermolecular cation···anion interactions within the [EMIM][DCA] ionic liquid and its interaction with a water co-solvent molecule. (2018). ResearchGate. Retrieved from [Link]
-
13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. (n.d.). ResearchGate. Retrieved from [Link]
-
Inter- and intramolecular interactions in imidazolium protic ionic liquids. (2013). Semantic Scholar. Retrieved from [Link]
-
Spectroscopic and computational analysis of the molecular interactions in the ionic liquid [Emim]+[FAP]. (2015). ResearchGate. Retrieved from [Link]
-
COMPUTATIONAL INVESTIGATION OF IMIDAZOLIUM IONIC LIQUIDS AND THEIR INTERACTIONS WITH CERTAIN BIO-SPECIES USING DENSITY FUNCTIONAL THEORY. (2024). ResearchGate. Retrieved from [Link]
-
Machine learning spectroscopy to advance computation and analysis. (2024). PubMed. Retrieved from [Link]
-
Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. (2021). PubMed Central. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | C7H11N3S | CID 16211115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. westmont.edu [westmont.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Evolution of Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazolium-based ionic liquids (ILs) have transitioned from a niche academic curiosity to a cornerstone of modern green chemistry, with profound implications for various scientific fields, including drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, characterization, and application of this remarkable class of compounds. By delving into the foundational principles and experimental methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively harness the unique properties of imidazolium-based ILs in their respective domains.
Introduction: A Paradigm Shift in Solvent Chemistry
Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. Composed entirely of ions, they exhibit a unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, that set them apart from traditional volatile organic solvents. Among the diverse families of ILs, those based on the imidazolium cation have garnered the most significant attention due to their synthetic versatility and wide-ranging applicability. The ability to readily modify the substituents on the imidazolium ring allows for the fine-tuning of their properties, leading to the concept of "designer solvents" tailored for specific applications. This guide will navigate the historical landscape of imidazolium-based ILs, from their initial synthesis to their current role in cutting-edge research, with a particular focus on their relevance to the pharmaceutical industry.
The Historical Trajectory of Imidazolium-Based Ionic Liquids
While the first room-temperature ionic liquid, ethylammonium nitrate, was reported by Paul Walden in 1914, the modern era of ILs was truly ignited by the development of imidazolium-based systems.
A seminal moment in this journey was the work of John S. Wilkes and his team at the U.S. Air Force Academy in the early 1980s. In their quest for advanced battery electrolytes, they synthesized the first dialkylimidazolium chloroaluminate salts in 1982. These first-generation ILs, such as 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) mixed with aluminum chloride (AlCl₃), were liquid at room temperature but were highly sensitive to moisture, which limited their broader use.
The major breakthrough that propelled imidazolium-based ILs into the mainstream of chemical research came in 1992 when Wilkes and Zaworotko reported the synthesis of air- and water-stable ILs. By replacing the moisture-sensitive chloroaluminate anion with more robust anions like tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻), they created a second generation of ILs that were far more practical and accessible for a wide range of chemical applications. This discovery unlocked the vast potential of imidazolium-based ILs and sparked an explosion of research that continues to this day.
The Imidazolium Cation: The Heart of Versatility
The remarkable properties of imidazolium-based ILs are intrinsically linked to the structure of the imidazolium cation. Its aromatic character contributes to its inherent stability. Furthermore, the protons on the imidazolium ring, particularly the one at the C2 position, can participate in hydrogen bonding, which plays a crucial role in their solvation capabilities and catalytic activity.
The true power of the imidazolium platform lies in its "tunability." By varying the alkyl or functional groups attached to the nitrogen atoms (N1 and N3) of the imidazole ring, one can systematically alter the physical and chemical properties of the resulting ionic liquid.
Caption: Customizable structure of the 1,3-dialkylimidazolium cation.
Synthesis of Imidazolium-Based Ionic Liquids: A Methodical Approach
The synthesis of imidazolium-based ILs is generally a two-step process involving the quaternization of an N-substituted imidazole followed by an anion exchange reaction.
Step 1: Quaternization of N-Substituted Imidazole
This step involves the N-alkylation of a starting imidazole to create the desired 1,3-dialkylimidazolium halide salt.
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
-
Reactants & Reagents: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylimidazole (1.0 eq) and toluene.
-
Reaction Initiation: Cool the mixture in an ice bath and add 1-chlorobutane (1.1 eq) dropwise with vigorous stirring.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen).[1][2]
-
Product Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the [BMIM]Cl product. The product can be further precipitated by placing the flask in a freezer.
-
Purification: Decant the toluene and wash the resulting viscous liquid or solid product multiple times with ethyl acetate to remove any unreacted starting materials.
-
Drying: Dry the purified [BMIM]Cl under high vacuum to remove any residual volatile solvents.
Caption: Step-by-step workflow for the quaternization synthesis of [BMIM]Cl.
Step 2: Anion Exchange (Metathesis)
To introduce different functionalities and properties, the halide anion is often exchanged for another anion.
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄])
-
Reactants & Reagents: Dissolve the previously synthesized [BMIM]Cl (1.0 eq) in a suitable solvent such as acetone or dichloromethane.[3]
-
Anion Source: In a separate flask, prepare a solution of sodium tetrafluoroborate (NaBF₄) (1.05 eq) in water.
-
Reaction: Add the NaBF₄ solution to the [BMIM]Cl solution and stir vigorously at room temperature for several hours. A white precipitate of sodium chloride (NaCl) will form.
-
Separation: Remove the precipitated NaCl by filtration.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel. If dichloromethane was used, the lower organic layer contains the desired product. Wash the organic layer several times with small portions of deionized water to remove any remaining NaCl. A silver nitrate test on the aqueous washings can confirm the absence of chloride ions.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final [BMIM][BF₄] product. Further drying under high vacuum is recommended.
Essential Characterization Techniques
Rigorous characterization is crucial to confirm the identity and purity of the synthesized ionic liquids, as impurities can significantly impact their properties.
| Technique | Purpose | Key Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural verification and purity assessment. | Confirms the imidazolium ring structure and the identity of the alkyl substituents. Integration of peaks can indicate the presence of residual solvents or starting materials.[5][6][7][8][9][10] |
| Mass Spectrometry (MS) | Determination of cationic and anionic masses. | Provides the exact mass of the imidazolium cation, confirming its elemental composition.[7] |
| Karl Fischer Titration | Quantification of water content. | Essential for applications sensitive to water, as ILs can be hygroscopic.[11][12][13][14] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Determines the decomposition temperature of the ionic liquid.[15][16][17][18] |
| Differential Scanning Calorimetry (DSC) | Determination of phase transitions (melting point, glass transition). | Characterizes the thermal behavior of the ionic liquid at different temperatures.[15][19][16][18] |
Applications in Drug Development and Pharmaceutical Sciences
The unique properties of imidazolium-based ILs have opened up new avenues in the pharmaceutical industry.
-
Enhanced Solubility of Poorly Soluble Drugs: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). The tunable polarity and strong solvating power of imidazolium-based ILs make them excellent solvents for a wide range of poorly soluble drugs, thereby improving their potential for formulation and delivery.[20][21][22][23]
-
Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A groundbreaking application is the creation of API-ILs, where the drug molecule itself serves as either the cation or the anion of the ionic liquid. This approach can lead to novel liquid forms of drugs with improved physicochemical properties, such as enhanced solubility, stability, and permeability, and can overcome issues related to polymorphism in solid-state drugs.[24][25][26]
-
Biocatalysis for Pharmaceutical Synthesis: Imidazolium-based ILs can provide a stabilizing environment for enzymes, making them attractive media for biocatalytic reactions. This is particularly relevant for the synthesis of chiral pharmaceutical intermediates, where the high selectivity of enzymes can be exploited in a non-aqueous, "green" solvent system.[27][28][29][30]
Conclusion and Future Outlook
The journey of imidazolium-based ionic liquids, from their origins in electrochemical research to their current status as versatile tools in drug development, is a compelling narrative of scientific innovation. Their "designer" nature allows for the creation of task-specific solvents with precisely tailored properties. As the pharmaceutical industry continues to seek more efficient, sustainable, and effective solutions for drug discovery, formulation, and manufacturing, imidazolium-based ionic liquids are poised to play an increasingly pivotal role. The continued exploration of new cation-anion combinations and a deeper understanding of their interactions with biological systems will undoubtedly unlock even more exciting applications in the years to come.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. hiyka.com [hiyka.com]
- 12. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 16. An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature - Amrita Vishwa Vidyapeetham [amrita.edu]
- 17. researchgate.net [researchgate.net]
- 18. ajer.org [ajer.org]
- 19. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): Nanostructure of the Glassy State Studied by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis [mdpi.com]
theoretical studies and computational modeling of [EMIM][SCN]
An In-depth Technical Guide to the Theoretical Studies and Computational Modeling of [EMIM][SCN]
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], is an ionic liquid (IL) of significant interest due to its unique physicochemical properties, including high thermal stability, conductivity, and its efficacy as a solvent for a diverse range of compounds.[1] These characteristics position [EMIM][SCN] as a promising candidate for applications spanning from electrochemical devices to advanced materials and separation processes.[2][3] A profound understanding of its behavior at the molecular level is paramount for the rational design and optimization of these applications. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate [EMIM][SCN], offering insights into its structural, dynamic, and thermodynamic properties. We delve into the causality behind the selection of computational techniques, present self-validating protocols, and ground our discussion in authoritative research, aiming to equip researchers with the knowledge to effectively model this versatile ionic liquid.
Introduction: The Scientific Imperative to Model [EMIM][SCN]
[EMIM][SCN] is a salt that is liquid at or near room temperature, composed of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the thiocyanate ([SCN]⁻) anion. Its ambidentate anion, which can coordinate through either the sulfur or nitrogen atom, contributes to its complex and fascinating intermolecular interactions.[4] Experimental characterization of such systems, while essential, can be challenging and may not fully elucidate the intricate molecular-level phenomena that govern macroscopic properties.
Computational modeling has emerged as an indispensable tool to bridge this gap, providing a "computational microscope" to probe the detailed interactions and dynamics within [EMIM][SCN]. Theoretical studies offer a systematic way to understand structure-property relationships, predict the behavior of [EMIM][SCN] in various environments, and guide experimental efforts. For instance, molecular dynamics simulations have been instrumental in understanding the transport properties of imidazolium-based ionic liquids, which are crucial for their application as electrolytes.[5][6][7][8][9] Furthermore, quantum chemical calculations can provide detailed insights into the electronic structure and intermolecular interactions that are fundamental to the behavior of [EMIM][SCN].[10][11]
This guide is structured to provide a foundational understanding of the computational approaches used to study [EMIM][SCN], followed by a detailed exploration of the key findings derived from these studies.
Molecular Structure of [EMIM][SCN]
Caption: Molecular structure of the [EMIM]⁺ cation and [SCN]⁻ anion.
Core Computational Methodologies
The theoretical investigation of [EMIM][SCN] primarily relies on two powerful computational techniques: Quantum Chemical Calculations and Classical Molecular Dynamics Simulations. The choice between these methods is dictated by the desired balance between accuracy and computational cost, as well as the specific scientific question being addressed.
Quantum Chemical Calculations: Probing Electronic Structure and Energetics
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to study the electronic structure, geometries, and interaction energies of small clusters of [EMIM][SCN], such as ion pairs or small aggregates.[10][12] These methods provide a high level of accuracy by explicitly treating the electrons in the system.
Causality behind Method Selection: DFT is often the method of choice due to its favorable balance of computational cost and accuracy for systems of this size. The selection of the functional and basis set is critical and should be validated against higher-level theoretical methods or experimental data where possible. For instance, functionals that include dispersion corrections are often necessary to accurately describe the non-covalent interactions prevalent in ionic liquids.
Protocol: DFT Calculation of an [EMIM][SCN] Ion Pair
-
Structure Preparation:
-
Construct the initial 3D coordinates of the [EMIM]⁺ cation and [SCN]⁻ anion using molecular modeling software (e.g., Avogadro, GaussView).
-
Place the anion at various positions and orientations around the cation to explore different possible interaction sites, particularly near the acidic protons of the imidazolium ring.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the minimum energy structure of the ion pair.
-
Software: Gaussian, ORCA, CP2K
-
Method: DFT
-
Functional: A functional with dispersion correction is recommended (e.g., B3LYP-D3, ωB97X-D).
-
Basis Set: A basis set of at least double-zeta quality with polarization functions is advisable (e.g., 6-311++G(d,p)).
-
-
Interaction Energy Calculation:
-
Calculate the interaction energy (ΔE_int) to quantify the strength of the cation-anion binding.
-
ΔE_int = E_[EMIM][SCN] - (E_[EMIM]⁺ + E_[SCN]⁻)
-
To account for basis set superposition error (BSSE), the counterpoise correction method should be applied.
-
-
Analysis:
-
Analyze the optimized geometry to identify key intermolecular interactions, such as hydrogen bonds.
-
Examine the molecular orbitals and charge distribution to understand the nature of the bonding.
-
Classical Molecular Dynamics Simulations: Unveiling Bulk Properties and Dynamics
Classical Molecular Dynamics (MD) simulations are the workhorse for studying the bulk properties and dynamics of [EMIM][SCN].[7][13][14] In MD, the ions are treated as classical particles interacting via a predefined force field, and their trajectories are evolved over time by integrating Newton's equations of motion.[15]
Causality behind Method Selection: MD simulations allow for the study of large systems (thousands of ions) over long timescales (nanoseconds to microseconds), which is essential for obtaining statistically meaningful thermodynamic and transport properties. The accuracy of MD simulations is critically dependent on the quality of the force field.
Force Fields for [EMIM][SCN]
The force field is a set of parameters and equations that describe the potential energy of the system as a function of the atomic coordinates. For imidazolium-based ionic liquids, several well-established force fields are available, with the OPLS (Optimized Potentials for Liquid Simulations) family being widely used.[16]
-
OPLS-AA (All-Atom): A popular choice that provides a good description of many properties of ionic liquids.
-
OPLS-VSIL (Virtual Site Ionic Liquid): A more recent development that incorporates a virtual site to better represent the charge distribution in the imidazolium ring, leading to improved accuracy for some properties.[17]
It is common practice to scale the partial atomic charges in the force field to improve agreement with experimental data, particularly for transport properties.[18][19] This is often rationalized as an empirical way to account for polarization effects.
Protocol: MD Simulation of Bulk [EMIM][SCN]
-
System Setup:
-
Define a simulation box (typically cubic) and populate it with a sufficient number of [EMIM]⁺ and [SCN]⁻ ion pairs (e.g., 512 pairs) to represent the bulk liquid. Tools like Packmol can be used for this purpose.
-
Select a suitable force field (e.g., OPLS-AA or OPLS-VSIL).
-
-
Energy Minimization:
-
Perform an energy minimization of the initial configuration to remove any unfavorable contacts or high-energy structures.
-
-
Equilibration:
-
Perform a series of equilibration simulations to bring the system to the desired temperature and pressure.
-
Ensemble: Start with an NVT (canonical) ensemble to equilibrate the temperature, followed by an NPT (isothermal-isobaric) ensemble to equilibrate the pressure and density.
-
Thermostat and Barostat: Use a reliable thermostat (e.g., Nosé-Hoover) and barostat (e.g., Parrinello-Rahman).
-
-
Production Run:
-
Once the system is equilibrated (as judged by the convergence of properties like temperature, pressure, and potential energy), perform a long production run in the NVT or NPT ensemble to collect data for analysis.
-
-
Analysis:
-
Structural Properties: Calculate radial distribution functions (RDFs) to understand the local ordering of ions.
-
Dynamic Properties: Calculate mean squared displacements (MSDs) to determine diffusion coefficients, and use appropriate autocorrelation functions to compute viscosity and ionic conductivity.[7][8]
-
Thermodynamic Properties: The average density can be obtained from the NPT simulation.
-
Computational Workflow for [EMIM][SCN] Studies
Caption: A typical workflow for computational studies of [EMIM][SCN].
Key Findings from Theoretical and Computational Studies
A wealth of knowledge regarding the molecular-level behavior of [EMIM][SCN] has been generated through computational studies. This section synthesizes some of the key findings.
Structural Properties and Intermolecular Interactions
-
Cation-Anion Interactions: The primary interaction in [EMIM][SCN] is the strong electrostatic attraction between the [EMIM]⁺ cation and the [SCN]⁻ anion. Hydrogen bonding also plays a crucial role, particularly involving the acidic protons on the imidazolium ring (at the C2, C4, and C5 positions) and the nitrogen and sulfur atoms of the thiocyanate anion.[20]
-
Coordination Environment: On average, each cation is surrounded by a shell of anions, and vice versa. The specific coordination numbers and preferred orientations can be elucidated from radial and spatial distribution functions obtained from MD simulations.[13]
-
Ambidentate Nature of [SCN]⁻: The thiocyanate anion can interact with the cation through either its nitrogen or sulfur atom. Computational studies can help to determine the relative prevalence of these coordination modes in the liquid state.
Key Intermolecular Interactions in [EMIM][SCN]
Caption: A summary of the key intermolecular interactions in [EMIM][SCN].
Dynamic Properties
The transport properties of [EMIM][SCN], such as viscosity, diffusion, and ionic conductivity, are of paramount importance for its applications in electrochemistry. MD simulations are the primary tool for investigating these properties.[7][8]
| Property | Typical Computational Method | Key Insights |
| Self-Diffusion Coefficient | Mean Squared Displacement (MSD) from MD | Provides information on the mobility of individual ions. The diffusion of [EMIM]⁺ is often found to be slightly slower than that of [SCN]⁻. |
| Viscosity | Green-Kubo relations or non-equilibrium MD from MD | [EMIM][SCN] has a relatively low viscosity compared to other ionic liquids, which is a desirable property for many applications. |
| Ionic Conductivity | Nernst-Einstein or Green-Kubo relations from MD | The high mobility of the ions leads to good ionic conductivity, making [EMIM][SCN] a promising electrolyte material.[2] |
Table 1: Summary of Dynamic Properties of [EMIM][SCN] and their Computational Investigation.
Thermodynamic Properties
Thermodynamic properties such as density and excess molar volumes in mixtures are crucial for process design and engineering applications.
| Property | Typical Computational Method | Key Insights |
| Density | Average volume from NPT MD simulation | MD simulations with appropriate force fields can reproduce the experimental density of [EMIM][SCN] with good accuracy.[21] |
| Excess Molar Volume (in mixtures) | MD simulations of mixtures at different compositions | Studies of [EMIM][SCN] in mixtures with water or alcohols have revealed complex, non-ideal mixing behavior, with both positive and negative excess volumes observed depending on the composition and temperature.[13][22] |
Table 2: Summary of Thermodynamic Properties of [EMIM][SCN] and their Computational Investigation.
Advanced Topics and Future Directions
The field of computational modeling of ionic liquids is continuously evolving. Some of the advanced topics and future directions for the study of [EMIM][SCN] include:
-
Polarizable Force Fields: The development and application of polarizable force fields will provide a more accurate description of the electrostatic interactions in [EMIM][SCN], potentially eliminating the need for charge scaling.
-
Ab Initio Molecular Dynamics (AIMD): AIMD simulations, where the forces are calculated "on-the-fly" from quantum mechanics, can provide a more accurate description of the system without the need for a pre-defined force field.[20][23][24][25] However, AIMD is computationally very expensive and is currently limited to small systems and short timescales.
-
Machine Learning Potentials: Machine learning potentials, trained on data from high-level quantum chemical calculations, offer the promise of achieving near-quantum accuracy at a fraction of the computational cost of AIMD.
-
Modeling Interfaces: Understanding the behavior of [EMIM][SCN] at interfaces with electrodes, solvents, or other materials is crucial for many of its applications.[26]
-
Reaction Mechanisms: Computational methods can be used to elucidate the mechanisms of chemical reactions in which [EMIM][SCN] acts as a solvent or catalyst.[11]
Conclusion
Theoretical studies and computational modeling have proven to be invaluable for unraveling the complex molecular-level behavior of the ionic liquid [EMIM][SCN]. From detailed quantum chemical calculations on ion pairs to large-scale molecular dynamics simulations of the bulk liquid, these methods provide unparalleled insights into the structure, dynamics, and thermodynamics of this important material. The continued development of more accurate and efficient computational methods, coupled with ongoing experimental validation, will undoubtedly pave the way for the rational design of new applications based on [EMIM][SCN] and other ionic liquids. This guide has provided a framework for understanding and applying these computational tools, with the aim of fostering further research and innovation in this exciting field.
References
-
Geskoski, D., et al. (2017). SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network. PMC. [Link]
-
Vataščin, A., et al. (n.d.). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. ResearchGate. [Link]
-
Zhang, L., et al. (2021). Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. Taylor & Francis Online. [Link]
-
Kodirov, A., et al. (n.d.). Virtual Site OPLS Force Field for Imidazolium-Based Ionic Liquids. ResearchGate. [Link]
-
Skonieczny, M., et al. (n.d.). Thermodynamic and spectroscopic properties of binary {this compound ([EMIM][SCN]) + alcohols} mixtures at T = (298.15 to 308.15) K and p = (0.1 to 40) MPa: Experimental study and modelling. ResearchGate. [Link]
-
Geskoski, D., et al. (2017). Representative snapshot of the simulation boxes: this compound in stick (cations in blue, anions in red) and SO 2 (in green) in ball-and-stick representation. ResearchGate. [Link]
-
Lee, S., et al. (n.d.). Application of this compound to the electrolyte of electrochemical double layer capacitors. ResearchGate. [Link]
-
Jin, J., et al. (2011). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. International Journal of Chemistry. [Link]
-
Islam, M. M., et al. (n.d.). Transport properties of imidazolium based ionic liquid electrolytes from molecular dynamics simulations. ResearchGate. [Link]
-
Calero, S., et al. (n.d.). (PDF) Role of Ionic Liquid [EMIM]+[SCN]- in the Adsorption and Diffusion of Gases in Metal-Organic Frameworks. ResearchGate. [Link]
-
Islam, M. M., et al. (2021). Transport properties of imidazolium based ionic liquid electrolytes from molecular dynamics simulations. Electrochemical Science Advances. [Link]
-
Izgorodina, E. I., et al. (2017). Anion-Dependent Strength Scale of Interactions in Ionic Liquids from X-ray Photoelectron Spectroscopy, Ab Initio Molecular Dynamics, and Density Functional Theory. The Journal of Physical Chemistry C. [Link]
-
Kostołowska, N., et al. (2017). Dynamical properties of EMIM-SCN confined in a SiO2 matrix by means of 1H NMR relaxometry. Physical Chemistry Chemical Physics. [Link]
-
Bhargava, B. L., & Balasubramanian, S. (2007). Molecular dynamics simulation of imidazolium-based ionic liquids. II. Transport coefficients. The Journal of Chemical Physics. [Link]
-
Arockia Doss, M., et al. (2022). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Journal of Chemical Sciences. [Link]
-
Gardas, R. L., et al. (n.d.). Phase Behaviour of this compound Ionic Liquid with Catalytic Deactivated Compounds and Water at Several Temperatures: Experiments and Theoretical Predictions. ResearchGate. [Link]
-
MacFarlane, D. R., et al. (2012). Understanding X-ray Photoelectron Spectra of Ionic Liquids: Experiments and Simulations of 1-Butyl-3-methylimidazolium Thiocyanate. The Journal of Physical Chemistry C. [Link]
-
Balasubramanian, S., & Pal, S. (2016). Ab Initio Molecular Dynamics Simulations of Ionic Liquids. NSF Public Access Repository. [Link]
-
Brehm, M., et al. (n.d.). Ab initio molecular dynamics simulations of a binary system of ionic liquids. ResearchGate. [Link]
-
Krekeler, C., et al. (2024). BILFF: All-Atom Force Field for Modeling Triazolium- and Benzoate-Based Ionic Liquids. MDPI. [Link]
-
Bhargava, B. L., & Balasubramanian, S. (n.d.). Molecular dynamics simulation of imidazolium-based ionic liquids. II. Transport coefficients. ResearchGate. [Link]
-
Lin, Y.-L., et al. (n.d.). Molecular Modelling of Ionic Liquids: General Guidelines on Fixed-Charge Force Fields for Balanced Descriptions. ChemRxiv. [Link]
-
Schröder, C. (2021). Atomic volumes and polarizabilities in ionic liquids and their mixtures. arXiv. [Link]
-
Chaban, V. V., & Voroshylova, I. V. (n.d.). Determining the Accuracy of Classical Force Fields for Ionic Liquids: Atomistic Simulation of the Thermodynamic and Transport Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate ([emim][EtSO4]) and Its Mixtures with Water. ResearchGate. [Link]
-
Wang, Y., et al. (n.d.). Molecular Simulation and Quantum Chemistry Calculation of Ionic Liquids. ResearchGate. [Link]
-
Bhargava, B. L., & Balasubramanian, S. (2006). Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient. The Journal of Chemical Physics. [Link]
-
Kim, H. J. (2023). Spectroscopic and Chemical Properties of Ionic Liquids: Computational Study. Chemical Record. [Link]
-
Al-Azzam, W. A. (n.d.). View of Recent findings about ionic liquids mixtures obtained by molecular dynamics simulation. Journal of Nanostructure in Chemistry. [Link]
-
Rajput, N. N., et al. (2013). Molecular dynamics simulations of the ionic liquid [EMIM+][TFMSI−] confined inside rutile (110) slit nanopores. Physical Chemistry Chemical Physics. [Link]
-
Kim, H. J. (n.d.). Spectroscopic and Chemical Properties of Ionic Liquids: Computational Study. ResearchGate. [Link]
-
Hunt, P. A. (2005). The Structure of Imidazolium-Based Ionic Liquids: Insights From Ion-Pair Interactions. Australian Journal of Chemistry. [Link]
-
Doherty, B., et al. (2018). Virtual Site OPLS Force Field for Imidazolium-Based Ionic Liquids. Journal of Chemical Theory and Computation. [Link]
-
Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g. Carl ROTH. [Link]
-
Green Fluoro. (n.d.). Why Choose EMIM SCN? A Look at its Properties and Sourcing. Green Fluoro. [Link]
-
Kuroda, D. G., et al. (2020). Uncovering the Binding Nature of Thiocyanate in Contact Ion Pairs with Lithium Ions. OSTI.GOV. [Link]
Sources
- 1. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g, CAS No. 331717-63-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Molecular dynamics simulation of imidazolium-based ionic liquids. II. Transport coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic and Chemical Properties of Ionic Liquids: Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. oiccpress.com [oiccpress.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension | Jin | International Journal of Chemistry | CCSE [ccsenet.org]
- 22. researchgate.net [researchgate.net]
- 23. Anion-Dependent Strength Scale of Interactions in Ionic Liquids from X-ray Photoelectron Spectroscopy, Ab Initio Molecular Dynamics, and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding X-ray Photoelectron Spectra of Ionic Liquids: Experiments and Simulations of 1-Butyl-3-methylimidazolium Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Molecular dynamics simulations of the ionic liquid [EMIM+][TFMSI−] confined inside rutile (110) slit nanopores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Environmental Impact and Toxicity of 1-Ethyl-3-methylimidazolium Thiocyanate ([EMIM][SCN])
A Note to the Reader: This document serves as a technical guide on the environmental impact and toxicity of the ionic liquid 1-Ethyl-3-methylimidazolium Thiocyanate ([EMIM][SCN]). As a Senior Application Scientist, it is my responsibility to provide a comprehensive and accurate overview. However, it is crucial to note that while general toxicological and environmental data for imidazolium-based ionic liquids are available, specific experimental data for [EMIM][SCN] is notably scarce in the public domain. This guide will synthesize the available information, clearly identify data gaps, and provide a framework for the necessary experimental investigations.
Introduction to [EMIM][SCN]: Properties and Applications
This compound, abbreviated as [EMIM][SCN], is an ionic liquid (IL) composed of a 1-ethyl-3-methylimidazolium cation and a thiocyanate anion. Its key properties include a low melting point (around -6°C), good thermal stability, and high ionic conductivity.[1] These characteristics make it a versatile compound with applications in various fields, including:
-
Electrochemistry: As an electrolyte component in advanced batteries and supercapacitors.[1]
-
Green Chemistry: As a less volatile alternative to traditional organic solvents in synthesis and catalysis.[1]
-
Separation Technologies: In extractive desulfurization of liquid fuels and other separation processes.
The increasing use of [EMIM][SCN] necessitates a thorough understanding of its environmental fate and toxicological profile to ensure its safe handling, use, and disposal.
Environmental Fate and Ecotoxicity of [EMIM][SCN]
The environmental behavior of an ionic liquid is governed by its persistence, mobility, and toxicity in various environmental compartments. While specific data for [EMIM][SCN] is limited, we can infer potential impacts based on the known behavior of its constituent ions and related imidazolium-based ILs.
Biodegradability
The biodegradability of imidazolium-based ionic liquids is generally considered to be low, particularly for those with short alkyl chains. Studies on various imidazolium ILs have shown that they are often not readily biodegradable under standard test conditions, such as the OECD 301 series.
Data Gap: There is a critical lack of publicly available studies on the biodegradability of [EMIM][SCN] following standardized protocols like OECD 301F (Manometric Respirometry Test). Such studies are essential to determine its persistence in wastewater treatment systems and the wider environment.
Experimental Protocol: Ready Biodegradability - OECD 301F
This protocol outlines the general procedure for assessing the ready biodegradability of a chemical substance by aerobic microbial activity.
Objective: To determine the extent of mineralization of the test substance by measuring oxygen consumption.
Methodology:
-
Preparation of Mineral Medium: A defined mineral medium containing essential salts is prepared.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test Setup: The test substance is added to the mineral medium at a known concentration, along with the inoculum. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in a respirometer at a constant temperature (typically 20-24°C) in the dark for 28 days.
-
Measurement: The consumption of oxygen is measured continuously or at frequent intervals.
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.
Aquatic Toxicity
Safety Data Sheets for [EMIM][SCN] classify it as "Harmful to aquatic life with long lasting effects". This classification suggests that the substance poses a risk to aquatic organisms. The toxicity of imidazolium-based ILs is known to be influenced by the length of the alkyl chain on the cation and the nature of the anion. Generally, longer alkyl chains lead to increased toxicity due to greater disruption of cell membranes. The thiocyanate anion itself is known to be toxic.
Data Gap: There is a significant lack of quantitative acute and chronic ecotoxicity data for [EMIM][SCN] across different trophic levels. To adequately assess its environmental risk, the following data are required:
-
Fish: 96-hour LC50 (Lethal Concentration 50%)
-
Aquatic Invertebrates (e.g., Daphnia magna): 48-hour EC50 (Effective Concentration 50%)
-
Algae (e.g., Scenedesmus quadricauda): 72-hour EC50 (Growth Inhibition)
-
Bacteria (e.g., Vibrio fischeri): EC50 (Luminescence Inhibition)
Without these values, a robust risk assessment for aquatic ecosystems cannot be performed.
Table 1: Aquatic Ecotoxicity of [EMIM][SCN] (Data Gap)
| Test Organism | Endpoint | Duration | Result (mg/L) | Reference |
| Fish (e.g., Danio rerio) | LC50 | 96 h | Data Not Available | |
| Invertebrate (Daphnia magna) | EC50 | 48 h | Data Not Available | |
| Algae (e.g., Scenedesmus quadricauda) | EC50 | 72 h | Data Not Available | |
| Bacteria (Vibrio fischeri) | EC50 | 30 min | Data Not Available |
Environmental Persistence and Mobility
The environmental persistence of [EMIM][SCN] will be largely determined by its biodegradability. Given the likely low biodegradability of the imidazolium core, it may persist in soil and water. Its mobility will be influenced by its interaction with soil and sediment particles.
Data Gap: Specific studies on the adsorption/desorption behavior (Koc), hydrolysis, and photolysis of [EMIM][SCN] are not available. This information is crucial for predicting its transport and fate in the environment.
Toxicological Profile of [EMIM][SCN]
The toxicological assessment of [EMIM][SCN] is essential for understanding its potential risks to human health.
Acute Toxicity
Safety Data Sheets for [EMIM][SCN] consistently classify it as:
-
Harmful if swallowed
-
Harmful in contact with skin
-
Harmful if inhaled
These classifications indicate that acute exposure via oral, dermal, or inhalation routes can lead to adverse health effects.
Genotoxicity and Carcinogenicity
Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer. Standard screening for genotoxicity often involves a battery of tests, including the bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.
Carcinogenicity is the potential for a substance to cause cancer. Long-term animal bioassays are typically required to assess carcinogenic potential.
Data Gap: While Safety Data Sheets for [EMIM][SCN] state that it is "not classified as germ cell mutagenic" and "not classified as carcinogenic," the underlying experimental data supporting these classifications are not publicly available. Independent, peer-reviewed studies are necessary to confirm these assessments.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
Objective: To evaluate the potential of a substance to induce gene mutations in bacteria.
Methodology:
-
Tester Strains: Several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
-
Test Conditions: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix), which simulates mammalian metabolism.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid due to a reverse mutation) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive (mutagenic) result.
Mechanism of Toxicity
The toxicity of imidazolium-based ionic liquids is primarily attributed to the disruption of cell membranes. The cationic head of the imidazolium ring can interact with the negatively charged phosphate groups of the lipid bilayer, while the alkyl chain can insert into the hydrophobic core of the membrane. This can lead to increased membrane permeability, loss of cellular contents, and ultimately cell death. Other reported mechanisms include the induction of oxidative stress and DNA damage.
Data Gap: Specific mechanistic studies on [EMIM][SCN] are needed to understand its precise mode of action and to identify potential molecular initiating events.
Conclusion and Recommendations
Based on the available information, this compound ([EMIM][SCN]) is classified as acutely toxic to humans and harmful to aquatic life with long-lasting effects. However, a comprehensive and in-depth assessment of its environmental impact and toxicity is severely hampered by the lack of specific experimental data.
For researchers, scientists, and drug development professionals utilizing or considering the use of [EMIM][SCN], it is imperative to acknowledge these data gaps and to advocate for and conduct further research. The following studies are of high priority:
-
Ecotoxicology: Determination of acute and chronic toxicity data (LC50, EC50, NOEC) for a range of aquatic organisms representing different trophic levels.
-
Environmental Fate: Standardized biodegradability testing (e.g., OECD 301F), as well as studies on its mobility in soil and its potential for hydrolysis and photolysis.
-
Toxicology: Publicly available and peer-reviewed genotoxicity studies (Ames test, in vitro and in vivo micronucleus assays) and, if warranted by screening results, long-term carcinogenicity bioassays.
-
Mechanistic Studies: Investigations into the specific molecular mechanisms of toxicity of [EMIM][SCN].
Until such data become available, a precautionary approach should be taken in the handling, use, and disposal of [EMIM][SCN] to minimize potential environmental and human health risks.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Significance of this compound in Modern Chemistry. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (2024, March 1). Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-thiocyanate (EMIM SCN). Retrieved from [https://www.carlroth.com/medias/SDB-2059-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5NDV8YXBwbGljYXRpb24vcGRmfGg1Ni9oMmEvMTQxMTEzNzQyOTUwMzgu cGRmfGU4YjU5ZGY4YjM3YjQwZWMxY2YyZWVjODZkYjM3ZWMzZDYwMGI5MzM4ZGYzYjE4ZTUwYWQyZWI4YjM3YjQwZQ]([Link] cGRmfGU4YjU5ZGY4YjM3YjQwZWMxY2YyZWVjODZkYjM3ZWMzZDYwMGI5MzM4ZGYzYjE4ZTUwYWQyZWI4YjM3YjQwZQ)
Sources
Navigating the Solvent Landscape: A Technical Guide to the Thermophysical Properties of [EMIM][SCN] Mixtures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The ionic liquid 1-ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], presents a unique combination of properties including a low melting point, moderate density, and good thermal stability, making it a compound of significant interest across various scientific disciplines.[1] Its utility is often enhanced when mixed with organic solvents, creating tunable media for applications ranging from electrolytes in electrochemical devices to novel reaction environments in organic synthesis and drug delivery.[1] Understanding the thermophysical properties of these mixtures is paramount for process design, optimization, and ensuring predictable performance. This guide provides a comprehensive exploration of the key thermophysical properties of [EMIM][SCN] mixtures with common organic solvents, detailing the experimental methodologies for their characterization and the fundamental principles governing their behavior.
Introduction: The Promise of [EMIM][SCN] and Its Mixtures
Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting negligible vapor pressure, excellent chemical and thermal stability, and a high capacity to dissolve a wide array of substances.[2] [EMIM][SCN] stands out within this class due to the unique characteristics imparted by the thiocyanate anion. The ability to form binary mixtures with organic solvents allows for the fine-tuning of properties such as viscosity, conductivity, and polarity to suit specific applications.[3] For instance, in drug development, the solubility of an active pharmaceutical ingredient (API) can be significantly altered by adjusting the composition of an [EMIM][SCN]-solvent mixture. This guide delves into the critical thermophysical properties that define the behavior of these promising systems.
Fundamental Thermophysical Properties of [EMIM][SCN] Mixtures
The addition of an organic solvent to [EMIM][SCN] can profoundly influence its physical characteristics. The nature and strength of the intermolecular interactions between the ions of the IL and the solvent molecules dictate the resulting properties of the mixture.
Density (ρ) and Excess Molar Volume (VE)
Density is a fundamental property essential for process design and mass transfer calculations.[4] The density of [EMIM][SCN] is approximately 1.12 g/cm³.[1] When mixed with organic solvents, the density of the resulting solution is a function of composition and temperature.
The deviation from ideal behavior is quantified by the excess molar volume (VE), which provides insights into the packing efficiency and intermolecular interactions within the mixture. A negative VE suggests stronger interactions between the IL and the solvent molecules or more efficient packing than in the pure components, while a positive VE indicates weaker interactions or steric hindrance. For mixtures of [EMIM][SCN] with alcohols like ethanol and 1-propanol, the excess molar volumes are often calculated from experimental density data and fitted using the Redlich-Kister polynomial equation.[5][6]
Table 1: Illustrative Density Data for [EMIM][SCN] and its Mixtures
| Organic Solvent | Temperature (K) | Mole Fraction of [EMIM][SCN] | Density (g/cm³) | Reference |
| Pure [EMIM][SCN] | 298.15 | 1.0 | ~1.12 | [1] |
| Methanol | 293.15 - 323.15 | 0.0 - 1.0 | Varies with composition | [7] |
| Ethanol | 283.15 - 323.15 | 0.0 - 1.0 | Varies with composition | [5][6][8] |
| 1-Propanol | 283.15 - 323.15 | 0.0 - 1.0 | Varies with composition | [5][6][8] |
Viscosity (η) and Viscosity Deviation (Δη)
Viscosity is a critical parameter influencing fluid flow, mixing, and mass transport phenomena.[4] Ionic liquids are generally more viscous than traditional organic solvents. The addition of an organic solvent typically leads to a significant reduction in the viscosity of the mixture, which can be advantageous in many applications.
Similar to excess molar volume, viscosity deviation (Δη) from ideal behavior provides information about the nature of intermolecular interactions. Negative deviations, which are common in IL-organic solvent mixtures, suggest that the interactions between the IL and the solvent are weaker than the strong cohesive forces in the pure IL.
Table 2: Representative Viscosity Data for [EMIM][SCN] Mixtures
| Organic Solvent | Temperature (K) | Mole Fraction of [EMIM][SCN] | Viscosity (mPa·s) | Reference |
| Methanol | 293.15 - 323.15 | 0.0 - 1.0 | Varies with composition | [7][9] |
| Ethanol | 283.15 - 323.15 | 0.0 - 1.0 | Varies with composition | [5][6][8] |
| 1-Propanol | 283.15 - 323.15 | 0.0 - 1.0 | Varies with composition | [5][6][8] |
Electrical Conductivity (κ)
The electrical conductivity of [EMIM][SCN] mixtures is a key parameter for their application in electrochemical devices such as batteries and supercapacitors.[1] The conductivity is dependent on the number of charge carriers (ions) and their mobility. The addition of an organic solvent can have a complex effect on conductivity. Initially, the decrease in viscosity upon solvent addition can lead to an increase in ionic mobility and thus higher conductivity.[10][11] However, at higher solvent concentrations, the dilution of charge carriers can cause the conductivity to decrease.[10][11]
Table 3: Electrical Conductivity of [EMIM][SCN] and its Mixtures
| Organic Solvent | Temperature (K) | Mole Fraction of [EMIM][SCN] | Electrical Conductivity (S/m) | Reference |
| Pure [EMIM][SCN] | ~298 | 1.0 | ~1.813 - 2.218 | [12] |
| Methanol | 293.15 - 323.15 | 0.0 - 1.0 | Varies with composition | [7][9] |
| Ethanol | 298.15 | Varies | Varies with composition | [4][5] |
| Acetonitrile | Varies | Varies | Acetonitrile can significantly boost the conductivity of imidazolium-based ILs.[13] | [13][14] |
Experimental Methodologies: A Practical Guide
Accurate measurement of thermophysical properties is crucial for reliable data. The following sections outline the standard experimental protocols for characterizing [EMIM][SCN] mixtures.
Density Measurement
Density is typically measured using a vibrating tube densimeter.[8] This instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.
Experimental Protocol: Density Measurement using a Vibrating Tube Densitometer
-
Calibration: Calibrate the densitometer with two standards of known density, typically dry air and deionized water, at the desired temperature.
-
Sample Preparation: Prepare the [EMIM][SCN]-organic solvent mixtures of varying compositions by mass. Ensure accurate weighing using an analytical balance.
-
Temperature Control: Set the densitometer to the desired measurement temperature and allow it to stabilize.
-
Measurement: Inject the sample into the vibrating tube, ensuring no air bubbles are present.
-
Data Acquisition: Record the oscillation period of the tube. The instrument's software will typically convert this to a density value based on the calibration.
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol, acetone) and dry it completely before introducing the next sample.
Caption: Workflow for density measurement.
Viscosity Measurement
Viscosity is commonly determined using a capillary viscometer, such as the Ubbelohde type.[15] This method measures the time it takes for a fixed volume of liquid to flow through a capillary under gravity.
Experimental Protocol: Viscosity Measurement using an Ubbelohde Viscometer
-
Apparatus Setup: Select an appropriate Ubbelohde viscometer based on the expected viscosity of the sample.
-
Temperature Control: Place the viscometer in a constant temperature bath and allow it to equilibrate.[15]
-
Sample Loading: Introduce a precise volume of the sample into the viscometer's reservoir.[15]
-
Flow Time Measurement: Draw the liquid up through the capillary into the measuring bulb. Measure the time it takes for the liquid meniscus to pass between the two calibrated marks.[14]
-
Repeatability: Repeat the measurement at least three times to ensure the flow times are consistent.
-
Calculation: Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the sample at the same temperature.
-
Cleaning: Thoroughly clean the viscometer with suitable solvents and dry it before the next measurement.
Caption: Workflow for viscosity measurement.
Electrical Conductivity Measurement
Electrical conductivity is measured using a digital conductivity meter equipped with a conductivity cell.
Experimental Protocol: Electrical Conductivity Measurement
-
Calibration: Calibrate the conductivity meter with standard solutions of known conductivity.
-
Sample Preparation: Prepare the [EMIM][SCN]-organic solvent mixtures of varying compositions.
-
Temperature Control: Place the sample in a thermostated vessel to maintain a constant temperature.
-
Measurement: Immerse the conductivity cell into the sample, ensuring the electrodes are fully submerged.
-
Data Acquisition: Record the conductivity reading once it has stabilized.
-
Cleaning: Rinse the conductivity cell with deionized water and the next sample to be measured before taking the final reading.
Caption: Workflow for conductivity measurement.
Understanding Intermolecular Interactions
The macroscopic thermophysical properties of [EMIM][SCN] mixtures are a direct consequence of the molecular-level interactions between the constituent ions and solvent molecules.
Spectroscopic Insights with FTIR
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for probing these interactions.[16] By analyzing the vibrational spectra of the mixtures, changes in the vibrational frequencies of specific functional groups can be identified, providing evidence of hydrogen bonding and other intermolecular forces.[16] For instance, shifts in the C-H stretching vibrations of the imidazolium ring or the C≡N stretching of the thiocyanate anion can indicate interactions with the solvent molecules.[17]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare thin films of the pure components and their mixtures. For liquid samples, this can be done by placing a small drop between two IR-transparent windows (e.g., NaCl or KBr plates).[18]
-
Background Spectrum: Acquire a background spectrum of the empty sample holder or the pure solvent.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for shifts in peak positions and changes in peak intensities and shapes to infer intermolecular interactions.
Solvation Properties and Kamlet-Taft Parameters
The solvation properties of [EMIM][SCN] mixtures can be characterized using Kamlet-Taft parameters: α (hydrogen-bond acidity), β (hydrogen-bond basicity), and π* (dipolarity/polarizability).[10][19] These parameters are determined spectrophotometrically using specific solvatochromic dyes.[19] The values of these parameters provide a quantitative measure of the solvent's ability to engage in different types of solute-solvent interactions, which is crucial for understanding reaction kinetics and solubility.[20] While specific Kamlet-Taft parameters for [EMIM][SCN] mixtures are not extensively reported, the Hildebrand solubility parameter for [EMIM][SCN] has been determined, which is another useful measure of cohesive energy density.[21]
Thermal Stability
The thermal stability of [EMIM][SCN] and its mixtures is a critical factor for their application at elevated temperatures. Thermogravimetric analysis (TGA) is the standard technique used to determine the decomposition temperature. For imidazolium-based ILs, the thermal stability is influenced by the nature of both the cation and the anion. The decomposition mechanism of similar ionic liquids like 1-ethyl-3-methylimidazolium bromide has been studied, providing insights into the potential decomposition pathways of [EMIM][SCN]. Generally, the addition of a volatile organic solvent will lower the onset of mass loss observed in TGA due to solvent evaporation. However, the intrinsic thermal stability of the IL itself is a key consideration for high-temperature applications.
Conclusion
The thermophysical properties of [EMIM][SCN] mixtures with organic solvents are a rich area of study with significant practical implications. This guide has provided a comprehensive overview of the key properties, their measurement techniques, and the underlying molecular interactions. By understanding and controlling these properties, researchers and professionals can unlock the full potential of these versatile solvent systems in a wide range of applications, from advanced materials to pharmaceutical development. The provided experimental protocols offer a solid foundation for the accurate and reliable characterization of these fascinating materials.
References
-
Lladosa, E., et al. (2021). Thermophysical properties of mixtures of 1-ethyl-3-methylimidazolium methylsulfate or this compound with alcohols. Journal of Chemical & Engineering Data, 66(2), 1085-1097. Available from: [Link]
-
MDPI. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. Available from: [Link]
-
Figshare. (2021). Thermophysical Properties of Mixtures of 1‑Ethyl-3-methylimidazolium Methylsulfate or 1‑Ethyl-3-methylimidazolium Thiocyanate with Alcohols. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. Available from: [Link]
-
Xylem Analytics. (2025). Ubbelohde viscometer: Precision in viscosity measurement. Available from: [Link]
-
Journal of Applied Solution Chemistry and Modeling. (2013). Density Measurement for the Binary Mixtures of Ionic Liquid 1-ethyl- 3-methylimidazolium Diethylphosphate and Water (Methanol or Ethanol) at 1atm and (293.15 to 333.15) K. Available from: [Link]
-
MDPI. (n.d.). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. Available from: [Link]
-
ChemRxiv. (n.d.). Theory-Enabled High-Throughput Screening of Ion Dissociation Explains Conductivity Enhancements in Diluted Ionic Liquid Mixtures. Available from: [Link]
-
ResearchGate. (n.d.). Improvement the viscosity of imidazolium-based ionic liquid using organic solvents for biofuels. Available from: [Link]
-
ResearchGate. (n.d.). How Toxic Are Ionic Liquid/Acetonitrile Mixtures?. Available from: [Link]
-
Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Solvatochromic parameters for solvents of interest in green chemistry. Available from: [Link]
-
RODERIC Repository. (n.d.). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. Available from: [Link]
-
Stenutz. (n.d.). Kamlet-Taft solvent parameters. Available from: [Link]
-
Beijing University of Chemical Technology. (n.d.). Determination of Conductivity of Ionic Liquids in Water, Ethanol and Their Mixtures. Available from: [Link]
-
MDPI. (n.d.). The Solubility Parameters of Ionic Liquids. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Available from: [Link]
-
MDPI. (n.d.). A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate–n-Propanol System with Ionic Liquid Entrainer. Available from: [Link]
-
INIS-IAEA. (2006). Confined rapid thermolysis/FTIR/ToF studies of imidazolium-based ionic liquids. Available from: [Link]
-
Kinam Park. (2014). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. Available from: [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available from: [Link]
-
ResearchGate. (n.d.). Table 2 Kamlet-Taft-parameters for several imidazolium-based ILs. Available from: [Link]
-
DENSITY CALCULATION OF IONIC LIQUIDS. (2016). Available from: [Link]
-
ScienceDirect. (n.d.). New integrated measurement protocol using capillary electrophoresis instrumentation for the determination of viscosity, conductivity, and absorbance of ionic liquids and their mixtures with organic solvents. Available from: [Link]
-
Royal Society of Chemistry. (2016). Probing Solvent-Solvent and Solute-Solvent Interactions in Surfactant Binary Mixtures: Solvatochromic Parameters. Available from: [Link]
-
Scribd. (n.d.). Density Measurement by Vibrating Tube. Available from: [Link]
-
ChemRxiv. (n.d.). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. Available from: [Link]
-
PubMed. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. Available from: [Link]
-
Martests Instrument. (n.d.). Ubbelohde Viscometer: A Comprehensive Guide to Capillary Viscometry. Available from: [Link]
-
ResearchGate. (n.d.). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. Available from: [Link]
-
ResearchGate. (n.d.). Acetonitrile Boosts Conductivity of Imidazolium Ionic Liquids. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Electrical conductivity behavior of various ionic liquids. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Simulating the ionic liquid mixing with organic-solvent clarifies the mixture's SFG spectral behavior and the specific surface region originating SFG. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Conductivity of Ionic Liquids in Water, Ethanol and Their Mixtures [journal.buct.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Density Measurement for the Binary Mixtures of Ionic Liquid 1-ethyl- 3-methylimidazolium Diethylphosphate and Water (Methanol or Ethanol) at 1atm and (293.15 to 333.15) K | Journal of Applied Solution Chemistry and Modeling [lifescienceglobal.com]
- 8. cenam.mx [cenam.mx]
- 9. Kamlet-Taft solvent parameters [stenutz.eu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. martests.com [martests.com]
- 13. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid [ouci.dntb.gov.ua]
- 21. Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Dance: An In-depth Technical Guide to Intermolecular Interactions in [EMIM][SCN] Solutions
Foreword: Beyond the Bulk Properties
To the researchers, scientists, and drug development professionals delving into the world of ionic liquids (ILs), 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) presents a landscape of unique chemical possibilities. Its utility as a solvent, electrolyte, and component in separation technologies is well-documented. However, to truly harness its potential and tailor its properties for specific applications, one must look beyond its bulk characteristics and understand the intricate web of intermolecular interactions that govern its behavior at the molecular level. This guide provides a deep dive into the core of [EMIM][SCN] solutions, synthesizing experimental data and computational insights to illuminate the nuanced interplay between the [EMIM]⁺ cation, the [SCN]⁻ anion, and co-solvents. Our focus is not merely on what happens, but why it happens, offering a causal understanding rooted in fundamental chemical principles.
The Protagonists: Deconstructing the [EMIM]⁺ and [SCN]⁻ Ions
The story of [EMIM][SCN] solutions begins with its constituent ions. The 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation is characterized by an aromatic imidazolium ring with acidic protons, particularly at the C2 position, making it a potent hydrogen bond donor.[1][2] The thiocyanate ([SCN]⁻) anion, with its linear structure and nitrogen and sulfur termini, can act as a versatile hydrogen bond acceptor.[3] The interplay between these two ions forms the foundational layer of interactions in the neat ionic liquid.
The primary interaction is the strong electrostatic attraction between the positively charged cation and the negatively charged anion. However, the specific nature of this interaction is heavily modulated by hydrogen bonding. The protons on the imidazolium ring of the [EMIM]⁺ cation, especially the C(2)-H, form hydrogen bonds with the electron-rich nitrogen and sulfur atoms of the [SCN]⁻ anion.[1] Density Functional Theory (DFT) calculations have shown that multiple low-energy configurations of the [EMIM][SCN] ion pair exist, with the anion positioned to interact with different parts of the cation.[3] This includes configurations where the anion interacts with the ethyl or methyl groups, indicating that van der Waals forces also play a significant role.[3]
Probing the Interactions: A Multi-faceted Approach
A comprehensive understanding of the intermolecular forces in [EMIM][SCN] solutions requires a combination of spectroscopic techniques and computational modeling. Each method provides a unique window into the molecular environment.
Vibrational Spectroscopy: A Window into Molecular Bonds
Raman and Infrared (IR) spectroscopy are powerful tools for examining the local environment of molecules by probing their vibrational modes.[4] Changes in the strength of intermolecular interactions, such as hydrogen bonding, lead to shifts in the vibrational frequencies of the involved chemical bonds.[3]
For [EMIM][SCN], the C≡N stretching mode of the thiocyanate anion, typically observed around 2055 cm⁻¹, is a particularly sensitive probe.[3][5] The frequency of this peak can shift depending on the nature of the cation and the presence of other molecules like water.[3][6] Similarly, the C-S stretching mode, found near 738 cm⁻¹, also provides valuable information about anion interactions.[3] On the cation side, the C-H stretching modes of the imidazolium ring are indicative of its hydrogen bonding state.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Atomic-Level Structure and Dynamics
NMR spectroscopy is a highly sensitive method for probing the structure and dynamics of materials at the atomic level.[7] For imidazolium-based ILs, ¹H and ¹³C NMR are particularly useful. The chemical shift of the proton at the C2 position of the imidazolium ring is a key indicator of the strength of hydrogen bonding interactions with the anion or solvent molecules.[8][9] A downfield shift (higher ppm) of the C2-H proton signal typically signifies stronger hydrogen bonding.[1] Furthermore, Nuclear Overhauser Effect (NOE) studies can provide through-space correlations between protons on the cation and anion or solvent, revealing their spatial proximity.
Molecular Dynamics (MD) Simulations: The In-Silico Microscope
While spectroscopic methods provide ensemble-averaged information, molecular dynamics (MD) simulations offer a time-resolved, atomistic view of the solution.[10][11] By simulating the movements of individual ions and solvent molecules over time, MD can reveal detailed information about:
-
Radial Distribution Functions (RDFs): These describe the probability of finding one atom at a certain distance from another, providing a picture of the local solution structure.
-
Coordination Numbers: Integration of the RDF yields the average number of nearest neighbors around a central ion or molecule.
-
Hydrogen Bond Dynamics: MD simulations can track the formation and breaking of hydrogen bonds, providing insights into their lifetimes and dynamics.
-
Transport Properties: Properties like diffusion coefficients and viscosity can be calculated from the simulation trajectories.[11]
The following diagram illustrates a comprehensive workflow for investigating intermolecular interactions in [EMIM][SCN] solutions, integrating both experimental and computational approaches for a self-validating system.
The Influence of Co-Solvents: A Case Study with Water
The addition of a co-solvent, such as water, dramatically alters the intermolecular interaction landscape of [EMIM][SCN]. Water molecules can compete with the [SCN]⁻ anion to form hydrogen bonds with the [EMIM]⁺ cation.[3] This competition disrupts the cation-anion network present in the neat IL.
Spectroscopic studies have shown that upon hydration of [EMIM][SCN], the C≡N stretching peak of the thiocyanate anion blue-shifts (shifts to a higher frequency).[3] This indicates a change in the anion's environment, likely due to the formation of hydrogen bonds between water and the thiocyanate anion. Similarly, changes in the C-H stretching modes of the imidazolium ring are observed, signifying that water also interacts directly with the cation.[3]
DFT calculations of monohydrated [EMIM][SCN] structures reveal that water can insert itself into the primary cation-anion interaction, forming a bridge, or it can solvate the ion pair.[3] Molecular dynamics simulations of similar imidazolium-based ILs with water have shown that water preferentially solvates the anions and can form clusters at higher concentrations.[12][13] This restructuring of the solution leads to significant changes in macroscopic properties like viscosity and density.[12][14]
The following table summarizes key experimental observations and their interpretations regarding the effect of water on [EMIM][SCN] interactions.
| Spectroscopic Probe | Observation upon Hydration | Interpretation | Reference |
| Raman: C≡N stretch of [SCN]⁻ | Blue-shift (+9 cm⁻¹) | Water molecules form hydrogen bonds with the [SCN]⁻ anion, strengthening the C≡N bond. | [3] |
| Raman: C-S stretch of [SCN]⁻ | Blue-shift | Water interaction with the sulfur atom of the [SCN]⁻ anion. | [3] |
| NMR: C2-H proton of [EMIM]⁺ | Upfield or downfield shift (anion dependent) | Disruption of cation-anion hydrogen bonds and formation of new cation-water hydrogen bonds. | [9] |
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of findings, the following detailed protocols for key experimental techniques are provided.
Protocol: Raman Spectroscopy of [EMIM][SCN]-Water Mixtures
-
Sample Preparation:
-
Prepare a series of [EMIM][SCN]-water mixtures with varying mole fractions of water (e.g., χH₂O = 0.0, 0.2, 0.4, 0.6, 0.8, 0.9).
-
Ensure accurate measurement of components by weight.
-
Homogenize the mixtures thoroughly.
-
-
Instrument Setup:
-
Use a confocal dispersive Raman spectrometer.
-
Select an appropriate laser excitation wavelength (e.g., 488 nm or 532 nm) to minimize fluorescence.[5]
-
Calibrate the spectrometer using a standard reference (e.g., silicon wafer).
-
-
Data Acquisition:
-
Place a small aliquot of the sample in a quartz cuvette.
-
Acquire spectra over a range of at least 100 - 4000 cm⁻¹.[3]
-
Set the laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.
-
Collect multiple spectra for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Perform baseline correction on the raw spectra.
-
Fit the peaks of interest (e.g., C≡N stretch, C-S stretch, C-H stretches) using a suitable function (e.g., Gaussian-Lorentzian) to determine their precise positions and widths.
-
Plot the peak positions as a function of the water mole fraction to visualize the frequency shifts.
-
Protocol: ¹H NMR Spectroscopy of [EMIM][SCN]-Solvent Mixtures
-
Sample Preparation:
-
Prepare samples of [EMIM][SCN] in a deuterated solvent (e.g., D₂O, DMSO-d₆) at a specific concentration (e.g., 20 mM).[15]
-
Prepare a reference sample of the pure IL in the same deuterated solvent.
-
Use high-purity NMR tubes.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer for the specific solvent and sample.
-
Set the temperature to a constant value (e.g., 25 °C).[15]
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectra to an internal standard (e.g., TMS or the residual solvent peak).
-
-
Data Analysis:
-
Integrate the peaks to confirm the relative number of protons.
-
Identify the chemical shift of the C2-H proton of the imidazolium ring.
-
Compare the chemical shift of the C2-H proton in the presence of a co-solvent to that in the pure IL to determine the chemical shift perturbation (Δδ).
-
The Bigger Picture: From Molecular Interactions to Macroscopic Properties
The network of intermolecular interactions within [EMIM][SCN] solutions directly dictates their macroscopic properties. The strong cation-anion interactions in the neat IL are responsible for its relatively high viscosity.[14] When a low-viscosity solvent like water is added, it disrupts this network, leading to a significant decrease in viscosity.[12]
The diagram below conceptualizes the relationship between the dominant intermolecular forces and the resulting solution properties.
Conclusion and Future Directions
The behavior of [EMIM][SCN] solutions is a direct consequence of a delicate balance between electrostatic forces, hydrogen bonding, and van der Waals interactions. By employing a synergistic approach that combines vibrational and NMR spectroscopy with computational modeling, we can deconstruct this complex interplay. The addition of co-solvents introduces another layer of complexity, offering a powerful means to tune the properties of the IL for specific applications, from enhancing reaction rates to designing more efficient separation processes.
Future research should focus on extending these investigations to more complex, multi-component systems relevant to drug formulation and industrial processes. Time-resolved spectroscopic techniques, such as 2D-IR, could provide even deeper insights into the ultrafast dynamics of hydrogen bond formation and dissociation in these fascinating systems.[16] A thorough understanding at the molecular level is the key to unlocking the full potential of [EMIM][SCN] and the broader class of ionic liquids.
References
-
NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
-
Nuclear Magnetic Resonance Studies of Imidazolium-Based Ionic Liquids and Garnet-Type Li7La3Zr2O12. (n.d.). CUNY Academic Works. Retrieved December 31, 2025, from [Link]
-
NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
-
Intermolecular Interactions and Vibrational Perturbations within Mixtures of 1-Ethyl-3- methylimidazolium Thiocyanate and Water. (n.d.). University of New Haven. Retrieved December 31, 2025, from [Link]
-
Comprehensive NMR Investigation of Imidazolium-Based Ionic Liquids [BMIM][OSU] and [BMIM][Cl] Impact on Binding and Dynamics of the Anticancer Drug Doxorubicin Hydrochloride. (2020). ACS Publications. Retrieved December 31, 2025, from [Link]
-
Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. (n.d.). Pusan National University. Retrieved December 31, 2025, from [Link]
-
RAMAN SPECTROSCOPIC CHARACTERIZATION OF AN IONIC LIQUID (1-BUTYL-3- METHYLIMIDAZOLIUM THIOCYANATE). (n.d.). Pace University. Retrieved December 31, 2025, from [Link]
-
raman spectroscopic characterization of an ionic liquid (1-butyl-3- methylimidazolium thiocyanate). (2013). Semantic Scholar. Retrieved December 31, 2025, from [Link]
-
Raman band shape analysis of cyanate-anion ionic liquids. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Why Choose EMIM SCN? A Look at its Properties and Sourcing. (n.d.). Fengchen Group. Retrieved December 31, 2025, from [Link]
-
Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Thermodynamic and spectroscopic properties of binary {this compound ([EMIM][SCN]) + alcohols} mixtures at T = (298.15 to 308.15) K and p = (0.1 to 40) MPa: Experimental study and modelling. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Effect of Water on the Viscosities and Densities of 1-Butyl-3-methylimidazolium Dicyanamide and 1-Butyl-3-methylimidazolium Tricyanomethane at Atmospheric Pressure. (2010). ACS Publications. Retrieved December 31, 2025, from [Link]
-
Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. (2019). Taylor & Francis Online. Retrieved December 31, 2025, from [Link]
-
Vibrational Spectroscopy of Ionic Liquids. (2010). ACS Publications. Retrieved December 31, 2025, from [Link]
-
Hydrogen Bonds in Imidazolium Ionic Liquids. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Ab Initio Molecular Dynamics Simulations of Ionic Liquids. (n.d.). NSF Public Access Repository. Retrieved December 31, 2025, from [Link]
-
Understanding the hydrogen bonds in ionic liquids and their roles in properties and reactions. (2015). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
-
Hydrogen Bonding and Infrared Spectra of Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide/Water Mixtures: A View from Molecular Dynamics Simulations. (2018). National Institutes of Health. Retrieved December 31, 2025, from [Link]
-
Thiocyanate as a local probe of ultrafast structure and dynamics in imidazolium-based ionic liquids: water-induced heterogeneity and cation-induced ion pairing. (2015). PubMed. Retrieved December 31, 2025, from [Link]
-
Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient. (2005). PubMed. Retrieved December 31, 2025, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the hydrogen bonds in ionic liquids and their roles in properties and reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. westmont.edu [westmont.edu]
- 6. researchgate.net [researchgate.net]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. mdpi.com [mdpi.com]
- 9. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrogen Bonding and Infrared Spectra of Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide/Water Mixtures: A View from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thiocyanate as a local probe of ultrafast structure and dynamics in imidazolium-based ionic liquids: water-induced heterogeneity and cation-induced ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
phase behavior of 1-ethyl-3-methylimidazolium thiocyanate with water and alcohols
An In-depth Technical Guide to the Phase Behavior of 1-Ethyl-3-methylimidazolium Thiocyanate with Water and Alcohols
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the phase behavior of the ionic liquid this compound, [EMIM][SCN], in binary and ternary mixtures with water and various alcohols. As a compound of significant interest in green chemistry, energy storage, and separation processes, a deep understanding of its solution thermodynamics is paramount for application development. This document synthesizes experimental data with thermodynamic modeling insights to offer a robust resource for researchers, scientists, and professionals in drug development and chemical engineering. We will explore the underlying intermolecular forces governing miscibility, detail validated experimental protocols for phase diagram determination, and present quantitative data to guide future research and application.
Introduction: The Profile of [EMIM][SCN]
This compound ([EMIM][SCN]) is a room-temperature ionic liquid (IL) characterized by its unique physicochemical properties, including a low melting point, high thermal stability, and tunable solvency.[1] These attributes make it a compelling alternative to volatile organic solvents in a variety of applications. Before delving into its phase behavior, it is essential to understand its fundamental properties, which are foundational to its interactions with other molecules.
The [EMIM]⁺ cation, with its imidazolium ring and ethyl/methyl side chains, and the linear [SCN]⁻ anion, create a salt with a melting point of -6°C and a decomposition temperature of approximately 220°C.[1] This wide liquid range is a key advantage for many processes. The thiocyanate anion's ability to participate in hydrogen bonding plays a critical role in its miscibility with protic solvents like water and alcohols.
Table 1: Physicochemical Properties of this compound ([EMIM][SCN])
| Property | Value | Source(s) |
| CAS Number | 331717-63-6 | [1] |
| Molecular Formula | C₇H₁₁N₃S | [2] |
| Molecular Weight | 169.25 g/mol | [2] |
| Melting Point | -6 °C | [1] |
| Density (at 25°C) | ~1.11 - 1.14 g/cm³ | [1][3] |
| Viscosity (at 25°C) | ~23 mPa·s (cP) | [1][4] |
| Decomposition Temp. | 220 °C | [1] |
Binary System Phase Behavior: [EMIM][SCN] with Water
The interaction between [EMIM][SCN] and water is a cornerstone of its application in aqueous media. Understanding this binary system is the first step toward predicting its behavior in more complex, multicomponent environments.
Complete Miscibility and Thermodynamic Insights
Experimental studies have unequivocally shown that [EMIM][SCN] is completely miscible with water in the liquid phase across a broad temperature range (298.15–438.15 K).[5][6] This high degree of miscibility is primarily driven by the strong hydrogen bonding interactions between water molecules and the thiocyanate anion.
However, simple miscibility does not tell the whole story. Thermodynamic analysis reveals a more complex picture. The mixing of [EMIM][SCN] and water is characterized by:
-
Large Negative Excess Gibbs Energy (GE): This indicates that the mixing process is spontaneous and thermodynamically favorable.[4][7]
-
Positive Excess Molar Volumes (VEm): The total volume of the mixture is greater than the sum of the individual component volumes.[5][6] This suggests that the packing of the IL and water molecules is less efficient upon mixing, likely due to the disruption of the highly structured hydrogen-bonding network of pure water and the IL's own nano-scale organization.[4][7]
-
Markedly Positive Excess Entropy (SE): This points to a significant increase in disorder at the molecular level when the two components are mixed, reinforcing the idea that pre-existing structures in the pure liquids are being broken down.[4][7]
The causality behind these observations lies in the balance of interactions. While strong IL-water hydrogen bonds form, they do so at the expense of disrupting the even stronger water-water hydrogen bond network and the coulombic/van der Waals ordering of the ionic liquid. The net result is an expansion in volume and an increase in overall system disorder.
Binary System Phase Behavior: [EMIM][SCN] with Alcohols
The phase behavior of [EMIM][SCN] with alcohols is highly dependent on the nature of the alcohol, particularly the length of its alkyl chain. This tunability is critical for applications such as liquid-liquid extraction.
Liquid-Liquid Equilibria (LLE) and the Influence of Alcohol Chain Length
Unlike its complete miscibility with water, [EMIM][SCN] exhibits partial miscibility with alcohols, particularly those with longer alkyl chains (e.g., C7-C10 alcohols).[5][6] This results in the formation of a liquid-liquid equilibrium (LLE), where two liquid phases coexist over a certain range of compositions and temperatures.
The governing principle is the balance between the polar hydroxyl group of the alcohol, which can interact favorably with the IL, and its nonpolar alkyl chain.
-
Short-Chain Alcohols (e.g., Methanol, Ethanol): These are generally more miscible with [EMIM][SCN] due to the dominance of the polar -OH group. Studies on similar ILs show that as pressure increases, the miscibility can be further enhanced.[8][9]
-
Long-Chain Alcohols (e.g., Heptanol, Octanol): As the alkyl chain length increases, the nonpolar character of the alcohol becomes more pronounced. This leads to a decrease in solubility with the IL, resulting in a distinct miscibility gap.[5][6] For the related ionic liquid [BMIM][SCN], it was explicitly shown that as the alcohol chain length increases from octanol to dodecanol, the solubility in the IL decreases.[10]
This behavior is a classic example of "like dissolves like," where the increasing hydrophobic nature of the longer-chain alcohols makes them less compatible with the ionic nature of [EMIM][SCN].
Caption: Key intermolecular forces governing phase behavior.
Experimental Protocols: A Self-Validating System
The trustworthiness of phase behavior data hinges on robust and well-described experimental methodologies. The protocols described here represent a self-validating system, where raw experimental data (e.g., cloud points) are correlated with established thermodynamic models to ensure consistency and accuracy.
Protocol for Determining Liquid-Liquid Equilibria (LLE)
The most common and reliable technique for determining LLE phase diagrams is the dynamic or cloud-point method .[5][6] This method is valued for its precision and straightforwardness.
Step-by-Step Methodology:
-
Preparation: A series of binary mixtures of [EMIM][SCN] and the chosen alcohol are prepared with known compositions (mole or mass fraction) in a sealed, jacketed glass cell. Precision is key; an analytical balance with a readability of ±0.1 mg should be used.
-
Heating Cycle: The mixture is heated slowly while being vigorously stirred to ensure homogeneity. The heating is continued until the mixture, which may be biphasic (cloudy) at the start, becomes a single, clear, and transparent phase.
-
Cooling & Observation (The "Cloud Point"): The clear, single-phase solution is then cooled at a controlled, slow rate (e.g., 0.5 K/min). The precise temperature at which the solution first shows turbidity or cloudiness is recorded. This is the cloud point , representing a point on the binodal (solubility) curve.
-
Validation: The heating and cooling cycle is repeated multiple times for the same sample to ensure the reproducibility of the cloud point temperature. The average of these measurements is taken as the final data point.
-
Mapping the Binodal Curve: Steps 1-4 are repeated for various compositions across the entire range to map out the full binodal curve, which defines the boundary between the one-phase and two-phase regions.
-
Data Correlation: The collected experimental data points (temperature vs. composition) are then correlated using a thermodynamic model, such as the Non-Random Two-Liquid (NRTL) equation.[7][10] A good fit between the experimental data and the model provides confidence in the results.
Caption: Experimental workflow for LLE phase diagram determination.
Ternary Systems: The Role of [EMIM][SCN] in Separations
While binary systems provide fundamental insights, many real-world applications involve ternary mixtures, such as ([EMIM][SCN] + water + alcohol). In these systems, [EMIM][SCN] can act as an entrainer or solvent for extractive separations, for instance, in breaking the water-ethanol azeotrope.[11][12]
The phase behavior of a ternary system is typically represented by a triangular phase diagram at a constant temperature and pressure. The addition of [EMIM][SCN] to a water-alcohol mixture can induce phase separation, creating an IL-rich phase and a solvent-rich phase. The distribution of the alcohol and water between these two phases is key to the separation process. The effectiveness of the separation is quantified by parameters like selectivity and distribution coefficients, which are derived from the tie-lines within the two-phase region of the ternary diagram. While detailed ternary diagrams for this specific system are complex, the principles from binary systems apply: the strong affinity of [EMIM][SCN] for water and its more limited affinity for alcohols drive the separation.
Conclusion
The is a rich and complex field, governed by a delicate balance of hydrogen bonding, coulombic forces, and hydrophobic interactions. [EMIM][SCN] exhibits complete miscibility with water, driven by strong hydrogen bonding, yet this process leads to positive excess volumes, indicating a disruption of the components' native structures.[5][6] In contrast, its interaction with alcohols is characterized by liquid-liquid equilibria, with miscibility decreasing significantly as the alcohol's alkyl chain length increases.[5][6] This tunable miscibility makes [EMIM][SCN] a promising candidate for advanced separation processes. The reliable determination of this phase behavior through validated experimental protocols, coupled with thermodynamic modeling, provides the essential data and understanding required for scientists and engineers to harness the full potential of this versatile ionic liquid.
References
- Vataščin, E., & Dohnal, V. (2017). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. Journal of Chemical Thermodynamics, 106, 262-275. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwHyEJ74MFXEOQoIs1ftfw0BG5ywG5XFt-z8rLROXTPjbR_XGorV5Yds9mslt5o4Ws9iHgYjJh5mY2x2pHvRmhoQGgUMtGL72P7vmCNEsHiojCmyW_You8ZjII6z78EVanN8gU1cddiDLHHCIDAPnPnJHwS2IiMg==]
- Dohnal, V., & Vataščin, E. (2017). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZq5uKJTaT_xxsMjp_3W9iRCGt9AnLF-sDsKzp4tzxclwtVLL321doMd8iCH9dD2_yyIR4apdLM69NtghbsvSRegD2i6Souqc-PHEVcoTtShe4PB71HYXLhZY-wzYhaJCevs7oMuQJWfQuDfccbqO6NK2SpiiSTQLfFLOsayWBZ2UTXwTYGje1ULi4S_SYSVi6zn_asSCmaeJwWEWj97tyuK3-AX5CcgJJ4nyEstMobXAMxdUS4Fy6NwLbZO2r3Kiev22yoQ==]
- Unknown Authors. (n.d.). Phase Behaviour of this compound Ionic Liquid with Catalytic Deactivated Compounds and Water at Several Temperatures: Experiments and Theoretical Predictions. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjEeYJAj4irNg6MQxgUezbHaWY9AX2NmWxuHqkaS4BLEG4XztL2QglysSctIUnSwSd2YSggqG1QpIzAaEFx-90902emWB0P0BhMaUGn5Isn5WytOPg8daOjBvsp7sIZ3bFyiulIL8IL8uJV0xvPaQnvnZpRZEgkDibYmtK5NLUZXkakbZpFu43ksCektuJNofrQmG_I8JwKDhEy5uihu9o1DFq2nLHRet-SEeITSBA2qWgy-bvaOVto2uV7yrxp0eY683TQEYt2LqUt5A80W0TflT2xS64jRehZS5Fg1TyhhTnecBuf5UumO2GrV1BbAntZXifBgNL5pzrIX0VyBguL3fUGJ8Prk2qvngiuxzm0Nbh716SDA7Oy8Gkn3ILsmMiieg3kfg==]
- Unknown Authors. (n.d.). Thermodynamic and spectroscopic properties of binary {this compound ([EMIM][SCN]) + alcohols} mixtures at T = (298.15 to 308.15) K and p = (0.1 to 40) MPa: Experimental study and modelling. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHWGO72jGa9Ct1MlIgOj-pcVEuBi2LEJD67Mt4ExYwJC8J50X1K1kpv8Sksys9Y3C7trjvfwgXb3gx7KiodAllBTSpDILx2SVCUTIIwLPYCf4sW0fED9oBPUHseEXdlSGmob_qHuUJ2nN9N6lFj1sHzG64L6d4NRzyrH6SQ51otkgCrODGy5lCzpQZz3BsNkChRNG0X1s0FowfR-pLKOmdaMFfeHgbqeAjdYfDImYybMe6aj7o1PZkrNJbNm1bbBCMIwO0D5XPC96saCWgbtF6hN0Al10glV6j9RO_qPOOgFl26NU50wFxYKw12vQZQeWDo5GDVj8VKN8E-vTxxVa1ky-PqN2_OhbCKufcsYKGkwyWc-Axzs7zVIY82PnVOeKhUROYXlGD-5Du9PMNqzk=]
- Unknown Authors. (n.d.). Phase behaviour and physico-chemical properties of the binary systems {this compound, or 1-ethyl-3-methylimidazolium tosylate + water, or + an alcohol}. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc3cF_GKa4DOrmQsb2wOpvYax7FOvWYiJyK0DddjSwstmnaq0aAoN5dEF4yQB3oIaPTDyeRBQsmQCKjCs80W6WT8xcjcmZLuVuHI4CdffkyPq4LlURMifVs93qIg0xjYx7P8UMs8rtxbkG6ObiLhO9h_A5-CW3RgubYV2GqbLj02l_IJ8JvMPGTuatlTN7_1reFZZiM3nOG5mVAX8KaZP9OrXKy-m8WECENfPNJ5FgOdGkNmZvF73ubsBVW9xV_Qf5sFQzUoHYQFrSnmzz6VWt8ye7APEBBVG0j8a0ioddW6rosZ0mWBpAl2897jzXXIxCKRKkzNW6ohrQMbEzSnJBk40HMVcOA9bQOX5KLAL-DCnZ8Tdrpei9]
- Unknown Manufacturer. (n.d.). Exploring this compound: Properties and Applications. Chemical Manufacturer Website. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqiymbGPvxFbTIMH9eJsfDFVJzTCMdNg8OzS3l0T9BII968TniF-gYesCLrxjwBnmUAeCrqKs5wV7urv1USagzyKaoKkBsJC4cKCKtjfevXpbajMjiyy-FxHDXl01sFJ0XG0akKl2ic6WxnMtrPMM_Pie6E0zLqwjeTBAq6f-ymUUK2gBlviJSVbEK3hVvm8myx6n7lH-5uTxUdcYLNhInJlb5oJ0WCRAoSN5hqno=]
- Zhang, S. et al. (n.d.). Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQh-eIefl1p_8ULT1yNPw6s63sLo8IWAOzU60Wj9mMxfZcuv88bc_wlnqSOpAOAvENglnwDTo_gD1wF8DvZkyKDSXm64jCgs5R7YG4gTLybrYwQC2cXwujOGx0VI7ZW3HljqG8oFSSpL789TBEQ_wRIl6-VRLv9ZVKM-0Z]
- Freitas, R. et al. (2015). Vapor–Liquid Equilibria of Imidazolium Ionic Liquids with Cyano Containing Anions with Water and Ethanol. The Journal of Physical Chemistry B. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.5b04519]
- Domańska, U. et al. (n.d.). Phase Equilibria Study of the Binary Systems (1-Butyl-3-methylimidazolium Thiocyanate Ionic Liquid + Organic Solvent or Water). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN0Wr0JJl-brJ_H4copVXs6zULDfyYbOJkgqXEO9uPNR1S33celZEyJ17nQJMbcNJQ4jPfk9LCI8-PTr-x5Z8i7O0ut7AtT-oBa9rKs7Sr3kmgFe0DIoagfxDRqqWS7RYn8Q6ZS_-5u80zgS1UlLW8GHeRySAyo4swH1PAv28Wuy4-MjBy5xCeeD2FAgN1B185_OciZZX65cPeMyDJf2tWp5LlL9li-i_G9uVBvAaMqVyme7hMhp-PmtR5FP0y3AyE4Zw8aMIimGxHlPZjwoDri256aDD1DM4DIbJ_LMPQndhnZsbHJZAx]
- Freitas, R. et al. (2015). Vapor-Liquid Equilibria of Imidazolium Ionic Liquids with Cyano Containing Anions with Water and Ethanol. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwRttQcaWDd7twXeRs4MFUi44ZPmY744OnP79vJ07dy2QIjsirX4Ka4UopbiPSkU2J6wGKSCrIx8mhdBndx6Tu2SkyWTIjBYkX-967KiesqLIQF60iYouRQ6uwxybu65b1mdTG4yvM2NP35fMwxC6hhg51PapxXosie01S_K8p6BRs4WcQY7rf4ylPvD1yQhlJNRtSAC3ppTot5rPPUXvhFRR_5uk0x1FT5Ykefx1Kugaeg9FYw9iUlMOMU6AlCJRH9Me2NARs53PhnISCoPDfG99dDDgN1A==]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Significance of this compound in Modern Chemistry. Corporate Blog. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKvsYesYS53mVhcUjDmXT0ZCkN-2EsOAZEv4pA94YkNTwUVr-E7InT5smAzdW35kfF_52uVVGoa148dB6UmcZdRNMVEwJSrRVTthYA5FKSbqQo75Yhi9PJ--5d-4FIR09mEMbeVmah9E9LM3Mom2eL1aLcPoMPy-HWGhXKW9Xz2wFPelbV8d0w8KTVm3mrJcE_SGEQEE859k1LAN8rZwgVg3V4-lCDuWZZP3bfV8UrJ2qCsRKnrQJ9ahluaJSnqdOj2zRonewvDChidk5f]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16211115]
- Lei, Z. et al. (2018). Separation of the Methanol–Ethanol–Water Mixture Using Ionic Liquid. R Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyp1s-uZmrHIBoLdPCR6mTD0X5IGIfuBrkak9AMVZzkdYV2uNdcEVmn-iiA_5EE1Orx7wlPflHJqKAiKALlHD3sAk5lFFHmuAEkGJzP8PoX1PEW6ZJ9HyPRqsEx8IomVd7ztCInIQ-D_waBllb8ILK3UpjSQU7_QnS7qBk5H_mxMSbLAbXIOAbg2rJj17p8pM2Hw9_z0r40GxbaO5L3NBBhTtwd-RDkPyNdstuOHkpg9g_AfkVj_oNuVwI0UEqOwIX7An57oW49Ztp]
- Ge, Y. et al. (n.d.). Effect of ionic liquid 1-methylimidazolium chloride on the vapour liquid equilibrium of water, methanol, ethanol, and {water + ethanol} mixture. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe3k5ANdqOMby87x9J-64dF6YzcLoGyYq2DwFDOhTZh8f7ARFtWl96sqNlx18yw67Fq9ciygCvvNxRTuQR68gGKK7ygDWjtR6CfcgogMgl6ZJnjJS7_W7B5Z8besLb3nyK1sZqbvcLeRvqklWmJTR2V3pgVyhB23FkywRl_nOlMe2EGH3zH_UYR5tDtaG6KZeHZf0uARXxopScUXpyV2Vnna5-3hGWL8_UAdXvj1IDodRRBgE0JYffN7Rf1t96jl7kzBOvz3VygSiToombrw1kYAqnKIFSPsZ9Ps6DlAYDUNqKSx7zOqOxoJXL6Q6XlLymFsa88f2k]
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | C7H11N3S | CID 16211115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ThermoML:J. Chem. Thermodyn. 2017, 106, 262-275 [trc.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocols for [EMIM][SCN] in Electrochemical Double Layer Capacitors
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of the ionic liquid 1-ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], as an electrolyte in electrochemical double layer capacitors (EDLCs). Due to its unique combination of high ionic conductivity, low viscosity, and a wide electrochemical window, [EMIM][SCN] presents a compelling alternative to conventional organic electrolytes.[1][2][3] This guide details its fundamental physicochemical properties, outlines validated protocols for EDLC fabrication and electrochemical characterization, and explains the underlying principles governing its performance.
Introduction to [EMIM][SCN] for Energy Storage
Electrochemical double layer capacitors, or supercapacitors, store energy by reversibly adsorbing ions from an electrolyte onto the surface of high-surface-area electrode materials.[1] The performance of these devices is critically dependent on the properties of the electrolyte.[1] Ionic liquids (ILs) have emerged as promising electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical stability windows, which allow for higher operating voltages and consequently, greater energy densities.[4][5][6][7]
Among various ILs, this compound ([EMIM][SCN]) is particularly noteworthy. It is distinguished by its exceptionally high conductivity and low viscosity compared to many other common ionic liquids.[1] These properties are crucial as they facilitate rapid ion transport to the electrode surfaces, which is essential for achieving high power density and efficient charge-discharge cycles. This application note serves as a practical guide to leveraging the advantages of [EMIM][SCN] in a laboratory setting.
Physicochemical Properties of [EMIM][SCN]
The suitability of [EMIM][SCN] as an EDLC electrolyte is grounded in its distinct physical and electrochemical characteristics. A summary of these properties is presented below.
| Property | Value | Significance in EDLCs | Source |
| Appearance | Clear, pale yellow to colorless liquid | Indicates purity; easy to handle. | |
| Molecular Formula | C₆H₁₁N₃S | Defines the constituent ions: [EMIM]⁺ and [SCN]⁻. | - |
| Ionic Conductivity (σ) | ~20 mS/cm (at 25°C) | High conductivity enables rapid ion movement, leading to low internal resistance (ESR) and high power capability.[1][2] | [1][2] |
| Viscosity (η) | ~21 cP (at 25°C) | Low viscosity ensures efficient penetration into porous electrode structures and facilitates high ion mobility.[1] | [1] |
| Density (ρ) | ~1.12 g/cm³ | Important for calculating mass loadings and volumetric performance metrics. | |
| Melting Point | ~ -6 °C | Its liquid state at room temperature simplifies handling and cell assembly. | |
| Electrochemical Window | ~3.0 V | A wide potential window allows for higher cell operating voltages, significantly increasing the energy density (E ∝ V²).[1] | [1] |
Causality Behind Properties: The high conductivity and low viscosity of [EMIM][SCN] are attributed to the small size and charge delocalization of the [EMIM]⁺ cation and the linear structure of the [SCN]⁻ anion, which promote ion mobility.[1]
Performance Characteristics in Activated Carbon EDLCs
When utilized in a symmetric EDLC with activated carbon electrodes, [EMIM][SCN] demonstrates excellent performance. The combination of its favorable transport properties and wide voltage window translates into high specific capacitance, energy, and power densities.[1]
| Performance Metric | Reported Value | Conditions | Source |
| Specific Capacitance | 300 F/g | Galvanostatic Charge-Discharge (GCD) | [1] |
| Energy Density | 43 Wh/kg | Calculated from GCD data | [1] |
| Power Density | 1800 W/kg | Calculated from GCD data | [1] |
| Cycle Life | Stable over 500 cycles | Galvanostatic Charge-Discharge (GCD) | [1] |
Experimental Workflow and Protocols
This section provides detailed, field-proven methodologies for constructing and testing an EDLC using [EMIM][SCN].
4.1. Overall Experimental Workflow
The process begins with preparing the materials, fabricating the electrodes, and assembling the capacitor cell, followed by comprehensive electrochemical testing to evaluate its performance.
4.2. Protocol 1: EDLC Fabrication (CR2032 Coin Cell)
Rationale: This protocol details the creation of a symmetric activated carbon supercapacitor. The choice of a coin cell format (e.g., CR2032) is standard for laboratory-scale testing due to its reproducibility and ease of assembly.
Materials and Equipment:
-
Active Material: Activated Carbon (AC), high surface area (>1500 m²/g)
-
Conductive Additive: Super P or Carbon Black
-
Binder: Polyvinylidene fluoride (PVDF)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
-
Current Collector: Aluminum foil (high purity)
-
Electrolyte: [EMIM][SCN] (≥98% purity)
-
Separator: Microporous polymer (e.g., Celgard) or glass fiber
-
Hardware: CR2032 coin cell components (casings, spacers, springs)
-
Equipment: Analytical balance, planetary mixer or magnetic stirrer, doctor blade coater, vacuum oven, electrode punching tool, hydraulic crimper, argon-filled glovebox.
Step-by-Step Procedure:
-
Electrolyte Preparation (Critical Step):
-
Justification: Water is a common impurity in ionic liquids and severely restricts the usable electrochemical window.[8] Its presence leads to premature electrolyte decomposition, limiting the cell voltage.
-
Action: Dry the [EMIM][SCN] electrolyte in a vacuum oven at 80-100°C for at least 24 hours to reduce the water content to <10 ppm. Store the dried IL inside an argon-filled glovebox.
-
-
Electrode Slurry Formulation:
-
Justification: The slurry must be homogeneous to ensure uniform electrode properties. The typical mass ratio of 8:1:1 (AC:Carbon Black:PVDF) provides a good balance of active material loading, conductivity, and mechanical integrity.
-
Action: Weigh activated carbon, carbon black, and PVDF in a mass ratio of 80:10:10.
-
Action: Add the dry powders to a vial. Add NMP solvent incrementally while mixing (using a planetary mixer or magnetic stirrer) until a homogeneous, viscous slurry with no agglomerates is formed.
-
-
Electrode Coating and Drying:
-
Action: Secure a sheet of aluminum foil onto the bed of a doctor blade coater.
-
Action: Cast the slurry onto the foil with a blade gap set to ~150-200 µm to achieve a uniform wet film.
-
Action: Dry the coated foil in a conventional oven at 80°C for 2 hours to evaporate the bulk NMP, then transfer to a vacuum oven and dry at 120°C for 12 hours to remove all residual solvent.
-
-
Electrode Punching and Mass Loading:
-
Action: Transfer the dried electrode sheet into the glovebox.
-
Action: Punch out circular electrodes of the desired diameter (e.g., 14 mm for a CR2032 cell).
-
Action: Weigh each electrode disk to determine the total mass. Subtract the mass of a blank aluminum disk of the same size to find the active material mass. Aim for a mass loading of 1-2 mg/cm².
-
-
Cell Assembly (Inside an Argon-filled Glovebox):
-
Justification: Assembly must be performed in an inert atmosphere to prevent contamination of the dried components by atmospheric moisture and oxygen.
-
Action: Place a punched electrode in the center of the bottom CR2032 casing.
-
Action: Dispense a small drop (~40-50 µL) of the dried [EMIM][SCN] electrolyte to wet the electrode surface.
-
Action: Place a separator disk on top of the wetted electrode.
-
Action: Add another drop of electrolyte to wet the separator.
-
Action: Place the second electrode on top of the separator, ensuring alignment.
-
Action: Add a final drop of electrolyte.
-
Action: Place a spacer disk and then a spring on top of the electrode stack.
-
Action: Place the top casing (with gasket) over the assembly and transfer to the hydraulic crimper. Crimp the cell with a pressure of ~800-1000 kg/cm ² to ensure a proper seal.
-
Action: Let the assembled cell rest for several hours to ensure complete electrolyte penetration into the electrode pores.
-
4.3. Protocol 2: Electrochemical Characterization
Equipment: Multi-channel potentiostat/galvanostat with impedance spectroscopy capability.
-
Cyclic Voltammetry (CV):
-
Purpose: To determine the stable operating voltage window of the cell and to qualitatively assess its capacitive behavior.[1][9][10] An ideal capacitor exhibits a quasi-rectangular CV curve.
-
Procedure:
-
Connect the cell to the potentiostat.
-
Set the potential range starting from 0 V to a maximum expected voltage (e.g., 3.0 V for [EMIM][SCN]).
-
Perform scans at various scan rates (e.g., 10, 20, 50, 100 mV/s).
-
Analysis: Observe the voltage at which oxidation/reduction (non-capacitive) currents begin to increase sharply. This defines the practical operating window. The area within the CV curve is proportional to the stored charge.
-
-
-
Galvanostatic Charge-Discharge (GCD):
-
Purpose: To accurately measure the specific capacitance, energy density, and power density of the device under constant current conditions, which mimics real-world operation.[1][11][12][13][14][15]
-
Procedure:
-
Set the voltage window determined from the CV analysis (e.g., 0 to 2.8 V).
-
Apply a constant current for charging and discharging. Perform tests at various current densities (e.g., 0.5, 1, 2, 5 A/g based on the total active mass of both electrodes).
-
Record the voltage profile over time. The discharge curve should be nearly linear for an ideal capacitor.
-
-
Calculations:
-
Specific Capacitance (C_sp, in F/g): C_sp = (I * Δt) / (m * ΔV), where I is the discharge current (A), Δt is the discharge time (s), m is the mass of active material on a single electrode (g), and ΔV is the voltage window during discharge (V).
-
Energy Density (E_d, in Wh/kg): E_d = (C_sp * (ΔV)² / (2 * 3.6)), where C_sp is the specific capacitance of the full cell.
-
Power Density (P_d, in W/kg): P_d = (E_d * 3600) / Δt.
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance and frequency-dependent behavior of the EDLC.[16]
-
Procedure:
-
Set the DC potential to 0 V (fully discharged state).
-
Apply a small AC voltage perturbation (e.g., 10 mV).
-
Sweep the frequency over a wide range (e.g., 100 kHz to 10 mHz).
-
-
Analysis (Nyquist Plot):
-
The x-intercept at high frequency represents the equivalent series resistance (ESR), which includes electrolyte resistance, contact resistance, and electrode resistance.
-
A 45-degree line in the mid-frequency region (Warburg impedance) relates to ion diffusion limitations within the pores.
-
A near-vertical line at low frequency indicates ideal capacitive behavior.
-
-
Mechanism of Charge Storage
The energy storage in an [EMIM][SCN]-based EDLC is a non-faradaic process based on the formation of an electrochemical double layer at the interface between the high-surface-area carbon electrodes and the ionic liquid electrolyte.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ionic Liquids as Environmentally Benign Electrolytes for High‐Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. briefs.techconnect.org [briefs.techconnect.org]
- 5. Ionic Liquids as Electrolytes for Electrochemical Double-Layer Capacitors: Structures that Optimize Specific Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. db.cngb.org [db.cngb.org]
- 8. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazolium-based ionic liquids support biosimilar flavin electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modeling galvanostatic charge–discharge of nanoporous supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modeling galvanostatic charge-discharge of nanoporous supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Thiocyanate in Cellulose Dissolution and Processing
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of 1-ethyl-3-methylimidazolium thiocyanate ([EMIM]SCN) as a potent solvent for the dissolution and subsequent processing of cellulose. Moving beyond a simple recitation of procedural steps, these notes delve into the underlying chemical principles, offer field-proven insights into experimental design, and present detailed, self-validating protocols. The content is structured to empower researchers, scientists, and drug development professionals to harness the unique properties of [EMIM]SCN for the creation of advanced cellulosic materials. Particular emphasis is placed on the causality behind experimental choices, ensuring a deep, functional understanding of the methodologies presented.
Introduction: The Rationale for [EMIM]SCN in Cellulose Processing
Cellulose, the most abundant biopolymer on Earth, presents a formidable challenge to chemists and material scientists due to its extensive network of intra- and intermolecular hydrogen bonds, rendering it insoluble in water and most common organic solvents.[1][2] The advent of ionic liquids (ILs) as "green" and "designer" solvents has revolutionized cellulose processing, offering a pathway to dissolve and regenerate this recalcitrant polymer under relatively mild conditions.[3][4] Among the vast library of ILs, this compound ([EMIM]SCN) has emerged as a particularly effective solvent for cellulose and its derivatives, such as cellulose acetate.[5][6]
The efficacy of [EMIM]SCN stems from the synergistic action of its constituent ions. The thiocyanate anion (SCN⁻) plays a crucial role in disrupting the hydrogen bond network of cellulose through its strong hydrogen bond basicity.[3] Concurrently, the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) interacts with the hydroxyl groups of the cellulose chains, preventing their re-aggregation and facilitating dissolution.[1][2] This unique dissolution mechanism opens up a plethora of opportunities for the fabrication of novel cellulosic materials, including films, fibers, and hydrogels, with tailored properties for various applications, including in the pharmaceutical and biomedical fields.[7]
The Science of Dissolution: A Mechanistic Overview
The dissolution of cellulose in [EMIM]SCN is not merely a physical mixing but a complex interplay of intermolecular forces. Understanding this mechanism is paramount for optimizing dissolution parameters and controlling the properties of the resulting cellulosic materials.
The Role of the Thiocyanate Anion (SCN⁻)
The primary driving force for cellulose dissolution in imidazolium-based ILs is the ability of the anion to act as a strong hydrogen bond acceptor.[3] The thiocyanate anion, with its exposed lone pairs of electrons on the nitrogen and sulfur atoms, effectively competes with and breaks the existing hydrogen bonds between cellulose chains. This disruption of the crystalline structure of cellulose is the initial and most critical step in the dissolution process.
The Function of the Imidazolium Cation ([EMIM]⁺)
While the anion is the primary actor in breaking hydrogen bonds, the cation's role is to stabilize the dissociated cellulose chains in solution. The [EMIM]⁺ cation, with its delocalized positive charge, interacts with the oxygen atoms of the hydroxyl groups on the cellulose backbone. This electrostatic interaction prevents the cellulose chains from re-associating and precipitating out of solution.
Visualizing the Dissolution Mechanism
The following diagram illustrates the key interactions involved in the dissolution of a cellulose chain in [EMIM]SCN.
Caption: A typical workflow for cellulose dissolution and regeneration.
Data Presentation and Interpretation
Table 1: Typical Dissolution Parameters for Microcrystalline Cellulose (MCC) in [EMIM]SCN
| Cellulose Conc. (wt%) | Temperature (°C) | Approximate Dissolution Time (hours) | Visual Appearance of Solution |
| 5 | 60 | 4-6 | Clear, moderately viscous |
| 5 | 80 | 2-3 | Clear, less viscous |
| 10 | 80 | 8-12 | Clear, highly viscous |
| 15 | 100 | 18-24 | Clear, very high viscosity/gel-like |
Note: Dissolution times are approximate and can vary based on the specific cellulose source and stirring efficiency.
Interpreting Rheological Data
The rheological behavior of cellulose/[EMIM]SCN solutions is typically non-Newtonian, exhibiting shear-thinning properties, especially at higher concentrations. [8]This means the viscosity decreases as the shear rate increases. This property is advantageous in processes like fiber spinning, where a high viscosity at rest is desired for stability, but a lower viscosity during extrusion is necessary for processability.
Applications in Drug Development
The ability to dissolve and regenerate cellulose using [EMIM]SCN opens up exciting possibilities for drug delivery applications. [7]
-
Controlled Release Matrices: Regenerated cellulose can be formed into films, beads, or hydrogels that encapsulate therapeutic agents. The porous structure of the regenerated cellulose can be tailored by controlling the regeneration conditions to achieve a desired drug release profile.
-
Transdermal Patches: Cellulose films with embedded drugs can be fabricated for transdermal drug delivery. The biocompatibility and biodegradability of cellulose make it an attractive material for this application.
-
Nanocellulose Production: Dissolution in [EMIM]SCN followed by controlled precipitation can be used to produce nanocellulose, which has a high surface area and can be functionalized for targeted drug delivery. [9]
Conclusion
This compound is a powerful and versatile solvent for the dissolution and processing of cellulose. By understanding the fundamental principles of dissolution and adhering to robust experimental protocols, researchers can unlock the full potential of this ionic liquid to create innovative cellulosic materials with wide-ranging applications, particularly in the field of drug development. The methodologies and insights provided in these application notes serve as a foundation for further exploration and innovation in this exciting area of materials science.
References
- proionic. (2023, October 10).
- MDPI. (2021, January 6).
- SOFI CDT. Temperature Dependence of Cellulose Dissolution in Ionic Liquid.
- National Institutes of Health. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects.
- Echemi.
- Carl ROTH.
- TCI Chemicals.
- Iolitec. (2015, December 1).
- ResearchGate. (2025, October 15).
- PubMed. (2009, May 11).
- Harbin Institute of Technology. (2011, September 15).
- ResearchGate. (2025, August 10).
- Effects of Pressure and Temperature on the Dissolution of Cellulose in Ionic Liquids. (2016, January 4).
- National Institutes of Health. (2017, January 21).
- PubMed. (2023, May 11).
- MDPI. Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents.
- MDPI. (2014, July 4).
- ResearchGate. (2025, August 7). Viscosity of Cellulose-Imidazolium-Based Ionic Liquid Solutions.
- ResearchGate. Rheological and hydrodynamic properties of cellulose acetate/ionic liquid solutions | Request PDF.
- PubMed. (2010, June 3). Viscosity of cellulose-imidazolium-based ionic liquid solutions.
- ResearchGate. Determination of intrinsic viscosity of native cellulose solutions in ionic liquids | Request PDF.
- ResearchGate. Elemental analysis of the regenerated cellulose films cured with different solvents.
- National Institutes of Health.
- R Discovery. (2020, July 24). Determination of intrinsic viscosity of native cellulose solutions in ionic liquids.
- National Institutes of Health. (2022, February 1). Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture.
- MDPI. (2024, October 29).
- ResearchGate. (2025, August 6).
- ResearchGate.
- MDPI. Theoretical Mechanism on the Cellulose Regeneration from a Cellulose/EmimOAc Mixture in Anti-Solvents.
- ResearchGate. Fabrication and Characterization of Regenerated Cellulose Films Using Different Ionic Liquids.
- ResearchGate.
- PubMed. (2019, March 1).
- National Institutes of Health. (2024, September 6). Effect of Antisolvent Used to Regenerate Cellulose Treated with Ionic Liquid on Its Properties.
- Bohrium. (2013, February 1). rheological-and-hydrodynamic-properties-of-cellulose-acetate-ionic-liquid-solutions - Ask this paper.
- National Institutes of Health.
- ACS Publications. Understanding the Dynamics of Cellulose Dissolved in an Ionic Liquid Solvent Under Shear and Extensional Flows | Biomacromolecules.
- University of Illinois. (2021, November 17).
- PubMed. Applications of Cellulose-based Materials in Sustained Drug Delivery Systems.
- ResearchGate. (2025, August 6). Rheological characterization of concentrated cellulose solutions in 1-allyl-3-methylimidazolium chloride | Request PDF.
- Why Choose EMIM SCN?
Sources
- 1. Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of unique interactions between cellulose acetate and ionic liquid [EMIM]SCN, and their influences on hollow fiber ultrafiltration membranes - Harbin Institute of Technology [scholar.hit.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Cellulose-based Materials in Sustained Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Antisolvent Used to Regenerate Cellulose Treated with Ionic Liquid on Its Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Thiocyanate in Electrochemistry
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the electrochemical applications of the ionic liquid 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). We delve into its fundamental physicochemical properties and offer detailed, field-proven protocols for its use in supercapacitors, lithium-ion batteries, and electrodeposition. This document is intended to serve as a practical resource for researchers and professionals in materials science, energy storage, and electrochemistry, enabling them to leverage the unique characteristics of [EMIM][SCN] in their work. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound ([EMIM][SCN])
This compound, an ionic liquid with the chemical formula C7H11N3S, is a salt that exists in a liquid state over a wide temperature range, including room temperature.[1] Its molecular structure, comprising an imidazolium cation and a thiocyanate anion, imparts a unique combination of properties that make it a compelling candidate for various electrochemical applications.[1]
Key advantages of [EMIM][SCN] include its negligible vapor pressure, which mitigates safety concerns associated with volatile organic solvents, and its high ionic conductivity, crucial for efficient charge transport in electrochemical devices.[1] Furthermore, its thermal stability and wide electrochemical window make it suitable for applications that operate under demanding conditions.[2]
Physicochemical Properties and Safety
A thorough understanding of the physicochemical properties of [EMIM][SCN] is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 331717-63-6 | [1] |
| Molecular Formula | C7H11N3S | [1] |
| Molecular Weight | 169.25 g/mol | |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Melting Point | -6 °C | [1][2] |
| Density | ~1.11 g/cm³ at 20 °C | [2] |
| Ionic Conductivity | ~20.2 mS/cm | |
| Electrochemical Window | ~2.3 V | [2] |
Safety and Handling:
[EMIM][SCN] is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, must be worn when handling this substance.[3][5] Work should be conducted in a well-ventilated area, and direct contact with skin and eyes should be avoided.[5] In case of a spill, absorb the liquid with an inert material and dispose of it in a sealed container.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[3][4][5][6]
Application in Electrochemical Double-Layer Capacitors (EDLCs)
The high ionic conductivity and wide electrochemical window of [EMIM][SCN] make it an excellent electrolyte for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors.[7] Its use can lead to devices with high specific capacitance and good cycle life.[6]
Rationale for Use
In an EDLC, energy is stored by the accumulation of ions at the electrode-electrolyte interface. The high concentration of mobile ions in [EMIM][SCN] facilitates the formation of a compact and efficient electrical double layer on high-surface-area electrode materials like activated carbon. This results in high capacitance and rapid charge-discharge capabilities.
Protocol: Fabrication and Testing of an [EMIM][SCN]-based EDLC
This protocol details the fabrication of a symmetric activated carbon-based supercapacitor in a coin cell format using [EMIM][SCN] as the electrolyte.
-
Activated carbon (high surface area)
-
Conductive carbon black (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
This compound ([EMIM][SCN]), electrochemical grade
-
Separator (e.g., Celgard)
-
CR2032 coin cell components (casings, spacers, springs)
-
Planetary mixer or mortar and pestle
-
Doctor blade coater
-
Vacuum oven
-
Electrode punching machine
-
Coin cell crimper
-
Potentiostat/galvanostat with electrochemical impedance spectroscopy (EIS) capability
Caption: Workflow for EDLC fabrication and testing.
-
Electrode Slurry Preparation:
-
In a planetary mixer or using a mortar and pestle, thoroughly mix activated carbon, conductive carbon black, and PVDF in a weight ratio of 80:10:10.[8]
-
Slowly add NMP to the powder mixture while continuously mixing until a homogeneous, viscous slurry is formed. The consistency should be suitable for doctor blade coating.[9][10]
-
-
Electrode Coating and Drying:
-
Clean the aluminum foil with ethanol and dry it completely.
-
Using a doctor blade coater, apply a uniform layer of the slurry onto the aluminum foil.[9][11] The thickness of the wet film can be adjusted by the gap of the doctor blade.[9][11]
-
Dry the coated foil in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.[4]
-
-
Electrode Punching and Mass Measurement:
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried coated foil.
-
Accurately weigh the punched electrodes and record the mass of the active material (the total mass of the coated electrode minus the mass of an uncoated aluminum foil disc of the same size).
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Place a punched electrode in the center of the bottom case of a CR2032 coin cell.
-
Add a few drops of [EMIM][SCN] electrolyte onto the electrode surface.
-
Place a separator disc on top of the wetted electrode.
-
Add a few more drops of the electrolyte to saturate the separator.
-
Place a second electrode on top of the separator.
-
Add a spacer and a spring.
-
Carefully place the top case and seal the coin cell using a crimping machine.[12]
-
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the electrochemical stability window of the electrolyte (e.g., 0 to 2.0 V). A rectangular CV curve is indicative of good capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD cycling at different current densities (e.g., 0.5, 1, 2, 5 A/g). The specific capacitance can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV) where C is the specific capacitance (F/g), I is the discharge current (A), Δt is the discharge time (s), m is the mass of the active material on a single electrode (g), and ΔV is the potential window of discharge (V).[5][13][14][15]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements (e.g., from 100 kHz to 0.01 Hz) to evaluate the internal resistance and ion diffusion characteristics of the device.
-
Application in Lithium-Ion Batteries
The non-flammability and low volatility of [EMIM][SCN] offer significant safety advantages over conventional carbonate-based electrolytes in lithium-ion batteries. However, the compatibility of the thiocyanate anion with the highly reactive lithium metal or graphite anode needs careful consideration.
Rationale and Considerations
The primary role of the electrolyte in a lithium-ion battery is to facilitate the transport of Li⁺ ions between the cathode and anode during charge and discharge cycles. While [EMIM][SCN] can dissolve lithium salts like lithium hexafluorophosphate (LiPF₆), the electrochemical stability of the SCN⁻ anion at the low potentials of the anode is a critical factor. The formation of a stable solid electrolyte interphase (SEI) on the anode is crucial for long-term cycling stability. The thiocyanate anion may participate in the SEI formation, and its influence on the SEI properties and overall cell performance is an active area of research.[2] Additives are often required to ensure the formation of a robust SEI when using ionic liquid-based electrolytes.[16]
Protocol: Assembly and Testing of a Li-Ion Half-Cell
This protocol describes the assembly of a Li-ion half-cell using a graphite anode and a lithium metal counter/reference electrode with an [EMIM][SCN]-based electrolyte.
-
Graphite powder
-
Conductive carbon black
-
PVDF binder
-
NMP solvent
-
Copper foil
-
[EMIM][SCN], battery grade (low water content)
-
Lithium hexafluorophosphate (LiPF₆)
-
Lithium metal foil
-
Separator (e.g., Celgard)
-
CR2032 coin cell components
-
Equipment as listed in section 3.2.1
Caption: Workflow for Li-ion half-cell assembly and testing.
-
Graphite Anode Preparation:
-
Electrolyte Preparation (inside an argon-filled glovebox):
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Place a spacer in the bottom case of a CR2032 coin cell.
-
Place a lithium metal disc (as the counter and reference electrode) on the spacer.
-
Add a few drops of the prepared electrolyte.
-
Place a separator on top of the lithium metal.
-
Saturate the separator with the electrolyte.
-
Place the graphite anode on the separator.
-
Add a spring and the top case.
-
-
Electrochemical Characterization:
-
SEI Formation: Cycle the cell at a low C-rate (e.g., C/20) for the first few cycles between a defined voltage window (e.g., 0.01 V to 1.5 V vs. Li/Li⁺) to allow for the formation of a stable SEI.
-
Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C) to evaluate its capacity, coulombic efficiency, and cycle life.
-
Rate Capability: Test the cell at progressively higher C-rates to determine its power performance.
-
Application in Electrodeposition
Ionic liquids are attractive media for the electrodeposition of metals and alloys, particularly for reactive metals that cannot be deposited from aqueous solutions.[22] The wide electrochemical window and good solvating power of [EMIM][SCN] make it a promising electrolyte for such applications.
Rationale for Use
[EMIM][SCN] can dissolve a variety of metal salts, creating a conductive medium for electroplating. The composition of the ionic liquid can influence the morphology and properties of the deposited metal layer. The thiocyanate anion can coordinate with metal ions, affecting their reduction potential and the nucleation and growth mechanism of the deposit.
Protocol: Electrodeposition of Copper
This protocol provides a general procedure for the electrodeposition of copper from an [EMIM][SCN]-based electrolyte. This can be adapted for other metals with appropriate adjustments to the metal salt and deposition potential.
-
Copper(I) thiocyanate (CuSCN) or another suitable copper salt
-
[EMIM][SCN], electrochemical grade
-
Substrate for deposition (e.g., brass, glassy carbon, or platinum)
-
Copper wire or plate (anode)
-
Electrochemical cell
-
Potentiostat/galvanostat
-
Reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire)
-
Stirring plate and stir bar
-
Inert gas supply (e.g., argon or nitrogen)
Caption: Workflow for copper electrodeposition.
-
Electrolyte Preparation:
-
In a clean, dry electrochemical cell, dissolve a specific concentration of the copper salt (e.g., 0.1 M CuSCN) in [EMIM][SCN].
-
Stir the solution gently at a slightly elevated temperature (e.g., 40-60°C) to facilitate dissolution.
-
Purge the electrolyte with an inert gas to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the substrate as the working electrode, a copper wire or plate as the counter electrode (anode), and a suitable reference electrode.
-
Immerse the electrodes in the prepared electrolyte.
-
-
Cyclic Voltammetry (CV):
-
Perform a CV scan to identify the reduction potential of the copper ions in the [EMIM][SCN] electrolyte.[23] The scan should start from the open-circuit potential towards negative potentials. The cathodic peak corresponds to the reduction of copper ions to metallic copper.
-
-
Electrodeposition:
-
Potentiostatic Deposition: Apply a constant potential, slightly more negative than the onset of the reduction peak observed in the CV, for a specific duration to deposit a copper film.
-
Galvanostatic Deposition: Apply a constant current density for a specific time to achieve the desired film thickness.
-
-
Post-Deposition Treatment and Characterization:
-
After deposition, gently rinse the substrate with a suitable solvent (e.g., acetonitrile or isopropanol) to remove any residual ionic liquid and dry it under a stream of inert gas.
-
Characterize the morphology and composition of the deposited copper film using techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS).
-
Analyze the crystal structure of the deposit using X-ray Diffraction (XRD).
-
Conclusion
This compound is a versatile ionic liquid with significant potential in various electrochemical applications. Its favorable properties, including high ionic conductivity, a wide electrochemical window, and enhanced safety, make it a compelling alternative to traditional electrolytes. The protocols provided in this guide offer a starting point for researchers to explore the use of [EMIM][SCN] in supercapacitors, lithium-ion batteries, and electrodeposition. Further optimization of electrolyte formulations, electrode materials, and operating conditions will undoubtedly unlock the full potential of this promising ionic liquid.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Significance of this compound in Modern Chemistry.
- proionic. (2023, October 10). Safety Data Sheet: this compound.
-
JoVE. (2016, July 27). Video: Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. Retrieved from [Link]
- Echemi. (n.d.). This compound Safety Data Sheets.
-
Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors. (2022, October 21). PMC - NIH. Retrieved from [Link]
-
Improved Electrochemical Performance of a ZnFe2O4 Nanoflake‐Based Supercapacitor Electrode by Using Thiocyanate‐Functionalized Ionic Liquid Electrolytes. (n.d.). Scilit. Retrieved from [Link]
-
How would I calculate Specific capacity from CV and GCD of supercapacitive study? (2023, April 4). ResearchGate. Retrieved from [Link]
-
How to make a Lithium-Ion coin cell battery. (2025, January 7). Nanografi. Retrieved from [Link]
-
HOW TO CALCULATE Specific Capacitance using GALVANOSTATIC CHARGE DISCHARGE. (2022, April 19). YouTube. Retrieved from [Link]
-
Specific capacitance from galvanostatic charge discharge curves. (2020, August 5). YouTube. Retrieved from [Link]
-
Electrodeposition of copper thin films from 1-ethyl-3-methylimidazolium ethylsulphate ionic liquid. (2025, August 7). ResearchGate. Retrieved from [Link]
-
How to make a Lithium-Ion coin cell battery. (2022, April 18). Nanografi. Retrieved from [Link]
-
Construction and Testing of Coin Cells of Lithium Ion Batteries. (2012, August 2). PMC - NIH. Retrieved from [Link]
-
Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. (n.d.). MDPI. Retrieved from [Link]
-
2.2.8 DOCTOR BLADE. (n.d.). [No Source Found]. Retrieved from [Link]
-
Design and fabrication of supercapacitors using 3D printing. (n.d.). Brunel University Research Archive. Retrieved from [Link]
-
Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors. (2022, October 17). ResearchGate. Retrieved from [Link]
-
Doctor Blade: A Promising Technique for Thin Film Coating | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of Thiocyanate on Anodic Dissolution of Iron, Chromium, Nickel and Type 304 Stainless Steel: I. Electrochemical Measurements and Surface Morphology. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Electrodeposition of Copper Metal from the 1-Ethyl-3-methylimidazolium Fluoride ([EMIM]F)-urea-H2O System Containing Cu2O. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Electrodeposition of rare earth metals in ionic liquids. (n.d.). EuRare. Retrieved from [Link]
-
Step-by-Step Coin Cell Preparation Workflow for Lithium-Ion Materials1.pptx. (n.d.). Slideshare. Retrieved from [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. (n.d.). PMC - NIH. Retrieved from [Link]
-
Electrode Coating Techniques: From Lab to Gigafactory. (2025, December 2). Battery Design. Retrieved from [Link]
-
How to calculate specific capacitance from GCD? (2023, September 16). ResearchGate. Retrieved from [Link]
-
(PDF) Electrochemical Characterization ofthis compound and Measurement of Triiodide Diffusion Coefficients in Blends of two Ionic Liquids. (2025, October 26). ResearchGate. Retrieved from [Link]
-
Imidazolium Based Ionic Liquid Electrolytes for Li-Ion Secondary Batteries Based on Graphite and LiFePO4. (n.d.). ResearchGate. Retrieved from [Link]
-
Improved compatibility of graphite anode for lithium ion battery using sulfuric esters | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- A preparation method of supercapacitor slurry and supercapacitor prepared by using supercapacitor slurry. (n.d.). Google Patents.
- Preparation method for slurry of super capacitor. (n.d.). Google Patents.
-
Synthesizing a Gel Polymer Electrolyte for Supercapacitors, Assembling a Supercapacitor Using a Coin Cell, and Measuring Gel Electrolyte Performance. (2022, November 30). JoVE. Retrieved from [Link]
-
Synthesizing a Gel Polymer Electrolyte for Supercapacitors, Assembling a Supercapacitor Using a Coin Cell, and Measuring Gel Electrolyte Performance. (2022, November 30). PubMed. Retrieved from [Link]
-
Application of Ionic Liquids for Batteries and Supercapacitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Activated Biocarbon from Paper Mill Sludge as Electrode Material for Supercapacitors: Comparative Performance Evaluation in Two Aqueous Electrolytes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]
-
Decomposition reaction of LiPF 6-based electrolytes for lithium ion cells. (2025, August 10). ResearchGate. Retrieved from [Link]
-
New Thiourea-Based Ionic Liquid as an Electrolyte Additive to Improve Cell Safety and Enhance Electrochemical Performance in Lithium-Ion Batteries. (2020, July 14). PMC - NIH. Retrieved from [Link]
-
Electrolyte LiPF6 for Lithium-ion Battery, EC:DEC=1:1, in Aluminum Con. (n.d.). MTI Corporation. Retrieved from [Link]
-
cycling behavior of graphite/LiFePO 4 cell with 1.6 M of (C 1 C 6 ImNTf 2 ) at 5%vol of VC additive: Delivered charge-discharge capacity recorded at current rate of 0.05 C, 0.1 C, 0.2 C, 0.5 C at 25 • C. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of this compound to the electrolyte of electrochemical double layer capacitors | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Electrodeposition of Metallic Magnesium in Ionic Liquids: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]
-
Electrodeposition of copper thin films from 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Electrochemical study of copper in the 1-ethyl-3-methylimidazolium dicyanamide room temperature ionic liquid. (n.d.). National Cheng Kung University. Retrieved from [Link]
-
Electrodeposition in Ionic Liquids. (n.d.). The Electrochemical Society. Retrieved from [Link]
-
Application of Ionic Liquids to the Electrodeposition of Metals | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
High-conductivity thiocyanate ionic liquid interface engineering for efficient and stable perovskite solar cells. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
Sources
- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. nanomaterialpowder.com [nanomaterialpowder.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. Synthesizing a Gel Polymer Electrolyte for Supercapacitors, Assembling a Supercapacitor Using a Coin Cell, and Measuring Gel Electrolyte Performance [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. New Thiourea-Based Ionic Liquid as an Electrolyte Additive to Improve Cell Safety and Enhance Electrochemical Performance in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrode Coating Techniques: From Lab to Gigafactory - Battery Design [batterydesign.net]
- 18. Video: Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature [jove.com]
- 19. mtixtl.com [mtixtl.com]
- 20. shop.nanografi.com [shop.nanografi.com]
- 21. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-conductivity thiocyanate ionic liquid interface engineering for efficient and stable perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating [EMIM][SCN] as a Corrosion Inhibitor for Steel
Introduction: A Modern Approach to Corrosion Control
The corrosion of steel and its alloys remains a critical challenge in numerous industrial sectors, including energy, transportation, and infrastructure. In acidic environments, often encountered during industrial cleaning, pickling, or in oil and gas production, the rate of steel degradation can be substantial, leading to significant economic losses and safety concerns.[1] The use of corrosion inhibitors is a primary strategy for mitigating this damage.[2]
Traditionally, many effective organic inhibitors have been identified, but their environmental toxicity and low biodegradability have prompted a shift towards "green" chemistry.[1] Ionic Liquids (ILs), a class of salts with melting points below 100°C, have emerged as highly promising green corrosion inhibitors. Their negligible vapor pressure, high thermal stability, and tunable chemical structures make them environmentally benign alternatives.
This document provides a detailed guide on the application and evaluation of a specific ionic liquid, 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) , as a corrosion inhibitor for steel in acidic media.[3] Research has demonstrated that [EMIM][SCN] is a highly effective inhibitor, particularly for API 5L X52 steel in sulfuric and hydrochloric acid solutions.[4][5] These notes are designed for researchers and materials scientists, offering both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive evaluation.
The Scientific Rationale: Mechanism of Inhibition
The efficacy of [EMIM][SCN] stems from its ability to adsorb onto the steel surface, creating a protective barrier that isolates the metal from the corrosive environment. This process is not merely a physical blockage but a complex electrochemical interaction involving both the cation ([EMIM]⁺) and the anion ([SCN]⁻).[4]
Causality of Inhibition:
-
Adsorption: The [EMIM]⁺ cation contains an imidazolium ring, which is rich in π-electrons, and the [SCN]⁻ anion contains heteroatoms (Nitrogen and Sulfur) with lone pairs of electrons. These features facilitate strong adsorption onto the vacant d-orbitals of iron atoms on the steel surface.[2][4]
-
Protective Film Formation: Upon adsorption, the inhibitor molecules form a dense, protective film. This film acts as a physical barrier and also alters the charge distribution at the metal-solution interface, thereby impeding the electrochemical reactions responsible for corrosion.[4][5]
-
Mixed-Type Inhibition: [EMIM][SCN] functions as a mixed-type inhibitor. This means it suppresses both the anodic reaction (the dissolution of iron: Fe → Fe²⁺ + 2e⁻) and the cathodic reaction (hydrogen evolution: 2H⁺ + 2e⁻ → H₂) simultaneously.[4][5] This dual action is highly desirable as it effectively slows the overall corrosion rate without accelerating one partial reaction over the other.
The adsorption of [EMIM][SCN] on the steel surface is well-described by the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal surface.[4][5] The process involves a combination of physisorption (electrostatic attraction between the charged ions and the charged metal surface) and chemisorption (sharing of electrons between the inhibitor and the iron atoms).[4]
Quantitative Performance Data
The following table summarizes the reported inhibition efficiency of [EMIM][SCN] under various experimental conditions. This serves as a benchmark for expected results.
| Steel Type | Corrosive Medium | Inhibitor Conc. | Temperature | Inhibition Efficiency (IE%) | Test Method(s) | Reference |
| API 5L X52 | 0.5 M H₂SO₄ | 75 ppm | 25-60 °C | ~90.1% | PDP, EIS, Gravimetric | [5] |
| API 5L X52 | 0.5 M H₂SO₄ | 100 ppm | Ambient | ~88% | Gravimetric | [6] |
| API 5L X52 | 0.5 M HCl | 100 ppm | Ambient | ~77.4% | PDP, EIS, Gravimetric | [4] |
Experimental Evaluation: Protocols and Procedures
A multi-faceted approach is essential for a thorough evaluation. The following protocols combine electrochemical techniques for kinetic data with surface analysis for direct physical evidence.
Materials and Reagents
-
Working Electrode: Steel specimens (e.g., API 5L X52 or mild steel) with a known surface area (e.g., 1 cm²).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum wire or graphite rod.
-
Corrosive Media: 0.5 M H₂SO₄ or 1.0 M HCl, prepared using analytical grade acid and deionized water.
-
Inhibitor: High-purity (≥99.0%) this compound (CAS: 331717-63-6).
-
Equipment: Potentiostat/Galvanostat with frequency response analysis capability, electrochemical corrosion cell, polishing materials (SiC papers of various grits), analytical balance.
Protocol 1: Steel Specimen Preparation
Causality: A standardized and reproducible surface finish is paramount for obtaining reliable electrochemical data. Any surface inconsistencies, residual oxides, or contaminants will introduce significant variability in corrosion potential and reaction kinetics.
-
Mechanical Grinding: Sequentially grind the exposed surface of the steel working electrode with silicon carbide (SiC) emery papers of increasing grit size (e.g., 240, 400, 600, 1000, and 1200 grit).[7]
-
Rinsing: Thoroughly rinse the polished electrode with deionized water, followed by ethanol or acetone to remove any grinding residue and grease.[8]
-
Drying: Dry the specimen in a stream of warm air.
-
Immediate Use: The prepared electrode should be used within one hour to prevent re-oxidation of the surface.[9]
Protocol 2: Electrochemical Measurements
Electrochemical tests are the cornerstone of inhibitor evaluation, providing rapid and mechanistic insights.[10] A standard three-electrode cell configuration is used for all measurements.
A. Potentiodynamic Polarization (PDP) Measurements
Causality: This technique directly measures the effect of the inhibitor on the corrosion kinetics. By scanning the potential and measuring the current, one can determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate.[11] The shift in the polarization curves reveals whether the inhibitor is anodic, cathodic, or mixed-type.[5]
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the corrosive solution (blank or with a specific concentration of [EMIM][SCN]).
-
Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the open-circuit potential (OCP) for 30-60 minutes until a steady state is reached (potential drift < 1-2 mV/min).[12]
-
Potential Scan: Begin the potential scan from approximately -250 mV to +250 mV relative to the stable OCP. A slow scan rate, such as 0.5 to 1.0 mV/s, is recommended to ensure the system remains in a quasi-steady state.[9][12]
-
Data Acquisition: Record the current density as a function of the applied potential.
-
Data Analysis:
-
Plot the data as log(current density) vs. potential (a Tafel plot).
-
Determine the corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr).
-
Calculate the Inhibition Efficiency (IE%) using the following equation:
IE% = [ (i_corr_blank - i_corr_inh) / i_corr_blank ] × 100 Where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is with the inhibitor.[5]
-
B. Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.[13][14] For inhibitor studies, an increase in the charge transfer resistance (R_ct) is a direct indication of a more protective surface film, signifying effective inhibition.[15]
-
Cell Setup & Stabilization: Use the same setup and stabilization procedure as for the PDP measurements.
-
EIS Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz.[12][14][16]
-
Data Acquisition: Record the impedance and phase angle as a function of frequency.
-
Data Analysis:
-
Represent the data using Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
In a Nyquist plot for a simple corrosion system, the diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates better corrosion resistance.[15]
-
The data can be fitted to an appropriate equivalent electrical circuit (EEC) to model the interface and extract precise values for R_ct.[10]
-
Calculate the Inhibition Efficiency (IE%) using the R_ct values:
IE% = [ (R_ct_inh - R_ct_blank) / R_ct_inh ] × 100 Where R_ct_blank is the charge transfer resistance without inhibitor and R_ct_inh is with the inhibitor.[17]
-
Protocol 3: Surface Analysis Techniques
Causality: While electrochemical methods provide kinetic data, surface analysis offers direct confirmation of the protective film's presence and its effect on the steel's morphology.[18][19]
A. Scanning Electron Microscopy (SEM)
-
Sample Exposure: Immerse prepared steel specimens in the corrosive solution with and without the optimal concentration of [EMIM][SCN] for an extended period (e.g., 24 hours).
-
Preparation: After immersion, gently rinse the specimens with deionized water and ethanol, then dry them.
-
Imaging: Acquire high-resolution images of the steel surfaces. The uninhibited sample is expected to show a rough, damaged surface with pits and cracks, while the inhibited sample should display a significantly smoother, more intact surface.[2]
B. X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Use the same procedure as for SEM.
-
Analysis: Perform XPS analysis on the surface of the inhibited steel specimen.
-
Interpretation: The resulting spectra should be analyzed for the presence of key elements from the inhibitor, such as N 1s and S 2p. The detection of these elements provides direct chemical evidence that the [EMIM]⁺ and [SCN]⁻ ions have adsorbed onto the surface to form the protective film.[4][5][20]
Conclusion
The ionic liquid this compound ([EMIM][SCN]) has been established as a highly efficient, mixed-type corrosion inhibitor for steel in acidic media. Its mechanism relies on the synergistic adsorption of its constituent ions, forming a robust protective film on the steel surface. By following the detailed protocols outlined in these application notes—combining potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis techniques—researchers can systematically and reliably quantify its performance, validate its mechanism, and further explore its potential as a green alternative in industrial corrosion management.
References
-
Luna, M., et al. (2019). 1-Ethyl 3-methylimidazolium thiocyanate ionic liquid as corrosion inhibitor of API 5L X52 steel in H2SO4 and HCl media. Corrosion Science, 150, 134-146. Available at: [Link]
-
Khaled, K. F. (2010). Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate. Available at: [Link]
-
Jovancicevic, V., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. Available at: [Link]
-
Gök, M. E., & Gökçe, M. K. (2018). Inhibition effect of 1-ethyl-3-methylimidazolium dicyanamide against steel corrosion. Journal of Molecular Liquids, 258, 209-217. Available at: [Link]
-
Jeyaprabha, C., et al. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452. Available at: [Link]
-
Vera, R., et al. (2020). Performance of (HEMIM)+ (CN)- and (DMIM)+ (Cl)- as corrosion inhibitor of API 5L X52 steel in HCl medium. ResearchGate. Available at: [Link]
-
Luna, M., et al. (2019). Study of corrosion behavior of API 5L X52 steel in sulfuric acid in the presence of ionic liquid 1-ethyl 3-methylimidazolium thiocyanate as corrosion inhibitor. Journal of the Taiwan Institute of Chemical Engineers, 96, 563-575. Available at: [Link]
-
Martinez, S., & Gonzalez, I. (2005). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. Applied Surface Science, 246(1-3), 243-254. Available at: [Link]
-
Sundaravadivelu, J. J., & Rajendran, S. (2013). Electrochemical and Surface Analysis Studies on Corrosion Inhibition of Carbon Steel. Bibliomed. Available at: [Link]
-
Kumar, A., & Kumar, M. (2021). Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. ResearchGate. Available at: [Link]
-
Al-Baghdadi, S. B., et al. (2023). Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. MDPI. Available at: [Link]
-
Chen, C., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference. Available at: [Link]
-
VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. Available at: [Link]
-
Yoshida, Y., et al. (2001). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. Inorganic Chemistry, 40(7), 1435–1439. Available at: [Link]
-
ASTM International. (1997). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97). ASTM International. Available at: [Link]
-
Matergenics Inc. (2023). ASTM G61: Potentiodynamic Polarization. Matergenics Inc. Available at: [Link]
-
Scinapse. (2019). 1-Ethyl 3-methylimidazolium thiocyanate ionic liquid as corrosion inhibitor of API 5L X52 steel in H2SO4 and HCl media. Scinapse. Available at: [Link]
-
Akerele, G. O., & Akerele, O. (2020). Potentiodynamic Corrosion Testing. ResearchGate. Available at: [Link]
-
Ye, L. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. Available at: [Link]
-
ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59). ASTM International. Available at: [Link]
-
Bouoidina, A., et al. (2015). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Der Pharma Chemica, 7(10), 304-312. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Jin, Z., & Liu, Z. (2012). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. International Journal of Chemistry. Available at: [Link]
-
Oyeniyi, A. A., et al. (2023). 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies. Heliyon, 9(4), e15139. Available at: [Link]
-
V-Konstantinidis, A., et al. (2023). Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. MDPI. Available at: [Link]
-
Al-mijbari, S. O., et al. (2021). A mini review on corrosion, inhibitors and mechanism types of mild steel inhibition in an acidic environment. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Ethyl 3-methylimidazolium thiocyanate ionic liquid as corrosion inhibitor of API 5L X52 steel in H2SO4 and HCl media | Performance Analytics [scinapse.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. farsi.msrpco.com [farsi.msrpco.com]
- 10. content.ampp.org [content.ampp.org]
- 11. store.astm.org [store.astm.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 15. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. content.ampp.org [content.ampp.org]
- 20. content.ampp.org [content.ampp.org]
Application Note and Protocol for Measuring the Electrical Conductivity of 1-Ethyl-3-methylimidazolium Thiocyanate ([EMIM][SCN])
Introduction: The Significance of Ionic Liquid Conductivity
Ionic liquids (ILs) are a class of molten salts with melting points below 100 °C, and their unique physicochemical properties have positioned them as key materials in a multitude of applications.[1][2] 1-Ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], is a prominent ionic liquid known for its high thermal stability, negligible vapor pressure, and excellent solvating capabilities for a wide range of compounds.[1] A critical parameter governing its performance, particularly in electrochemical applications such as advanced batteries and supercapacitors, is its electrical conductivity. This property is a measure of the material's ability to conduct an electric current via the migration of its constituent ions.[3][4]
The conductivity of [EMIM][SCN] is intrinsically linked to the mobility of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cations and thiocyanate (SCN⁻) anions.[5] This mobility is, in turn, highly dependent on factors such as temperature, viscosity, and the presence of impurities, most notably water.[6][7][8] Therefore, an accurate and reproducible measurement of electrical conductivity is paramount for quality control, material characterization, and the rational design of electrochemical devices.
This application note provides a comprehensive, step-by-step protocol for the precise measurement of the electrical conductivity of [EMIM][SCN]. It is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for characterizing this and similar ionic liquids. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology, thereby promoting scientific integrity and generating trustworthy data.
Physicochemical Properties of [EMIM][SCN]
A thorough understanding of the material's properties is crucial for designing a robust experimental setup.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃S | [1] |
| Molar Mass | 169.24 g/mol | [1] |
| Appearance | Clear, pale yellow to colorless liquid | |
| Melting Point | -6 °C | [1] |
| Density | ~1.11 - 1.12 g/cm³ at 25°C | [1] |
| Purity | Often >97% or 99% | |
| Hygroscopicity | Hygroscopic | [9][10][11] |
The low melting point of [EMIM][SCN] simplifies its handling as a liquid at or near room temperature. However, its hygroscopic nature is a critical consideration, as absorbed water can significantly impact conductivity measurements.[9][10][11]
Experimental Design and Rationale
The measurement of electrical conductivity in ionic liquids is governed by the fundamental principles of electrochemistry.[3] The chosen methodology must account for the unique characteristics of ILs, such as their relatively high viscosity compared to aqueous solutions and their susceptibility to contamination.
Core Principles
The electrical conductivity (σ) is the reciprocal of the resistivity (ρ) and is determined from the measured resistance (R) of the sample, taking into account the geometry of the measurement cell.[4][12] The relationship is given by:
σ = 1/ρ = (1/R) * (l/A)
where:
-
l is the distance between the electrodes.
-
A is the area of the electrodes.
The term (l/A) is known as the cell constant (K) . In practice, it is not calculated from the physical dimensions but is determined by calibrating the cell with a standard solution of known conductivity.[12]
Choice of Measurement Technique: AC vs. DC
An alternating current (AC) method is strongly recommended for conductivity measurements of ionic liquids.[12] Applying a direct current (DC) can lead to the accumulation of ions at the electrode surfaces, a phenomenon known as electrode polarization .[12] This creates an additional impedance, leading to erroneously low conductivity readings. An AC frequency in the range of 1 to 10 kHz is typically sufficient to mitigate this effect.
Temperature Control: A Critical Parameter
The conductivity of ionic liquids is highly sensitive to temperature.[7][13][14] As temperature increases, the viscosity of the IL decreases, leading to higher ionic mobility and, consequently, higher conductivity.[7][14] This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation.[14][15] Therefore, precise and stable temperature control is arguably the most critical aspect of the experimental setup to ensure accurate and reproducible results. A circulating water bath or a temperature-controlled chamber with an accuracy of ±0.1 °C or better is essential.
Diagram of the Experimental Workflow
Caption: Workflow for conductivity measurement of [EMIM][SCN].
Detailed Experimental Protocol
PART 1: Materials and Equipment
Materials:
-
This compound ([EMIM][SCN]), high purity (≥98%)
-
Potassium chloride (KCl), analytical grade, for calibration standards
-
Deionized water (Type I, resistivity > 18 MΩ·cm)
-
High-purity acetone or isopropanol for cleaning
Equipment:
-
Conductivity meter with AC measurement capability and a variable frequency setting
-
Two- or four-electrode conductivity cell (probe) with a known or determinable cell constant (e.g., platinum electrodes)
-
Temperature-controlled circulating water bath or oven (±0.1 °C stability)
-
Calibrated digital thermometer (±0.1 °C accuracy)
-
Inert atmosphere glovebox or a desiccator for sample handling and storage[10]
-
Vacuum oven for drying the ionic liquid
-
Analytical balance (±0.0001 g readability)
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bars
PART 2: Pre-Experimental Preparations
Step 1: Handling and Drying of [EMIM][SCN]
-
Rationale: [EMIM][SCN] is hygroscopic, and absorbed water will significantly increase its conductivity, leading to inaccurate measurements.[9][10][11]
-
Procedure:
-
Handle [EMIM][SCN] in an inert atmosphere (e.g., an argon-filled glovebox) or a desiccator to minimize exposure to ambient moisture.[9]
-
To remove any absorbed water, dry the ionic liquid under vacuum (e.g., at 70-80 °C) for at least 24 hours or until a constant weight is achieved. The exact temperature should be well below its decomposition temperature.
-
After drying, store the [EMIM][SCN] in a tightly sealed container inside a desiccator or glovebox.[10]
-
Step 2: Preparation of Calibration Standards
-
Rationale: The conductivity cell must be calibrated to determine its cell constant (K). This is achieved by measuring the resistance of a standard solution with a precisely known conductivity.[16] Aqueous KCl solutions are internationally recognized primary standards for electrolytic conductivity.[17]
-
Procedure:
-
Dry analytical grade KCl at 110 °C for at least 4 hours and cool in a desiccator.
-
Prepare a stock solution of 0.1 M KCl by accurately weighing 7.4551 g of dried KCl and dissolving it in deionized water in a 1 L Class A volumetric flask.
-
Prepare further dilutions (e.g., 0.01 M and 0.001 M) as needed, depending on the expected conductivity range of the ionic liquid and the cell constant.
-
Refer to IUPAC or ASTM standards for the exact conductivity values of these solutions at various temperatures.[17][18]
-
Step 3: Cleaning of the Conductivity Cell
-
Rationale: Contaminants on the electrode surfaces can interfere with the measurement. A thorough cleaning procedure is essential for accuracy.
-
Procedure:
-
Rinse the conductivity cell thoroughly with deionized water.
-
Clean the electrodes by immersing them in a suitable cleaning solution. For general use, a rinse with high-purity acetone or isopropanol followed by copious amounts of deionized water is effective.
-
For stubborn organic residues, a gentle cleaning with a chromic acid alternative may be necessary, followed by extensive rinsing with deionized water.
-
Ensure the cell is completely dry before use with the ionic liquid to prevent contamination with the cleaning solvents. A stream of dry nitrogen or air can be used.
-
PART 3: Calibration of the Conductivity Cell
Step 1: Temperature Equilibration of the Standard
-
Rationale: The conductivity of the KCl standard is highly temperature-dependent.
-
Procedure:
-
Place the prepared KCl standard solution in the temperature-controlled bath set to the desired calibration temperature (e.g., 25.0 °C).
-
Allow at least 30 minutes for the solution to reach thermal equilibrium.
-
Verify the temperature of the solution with a calibrated digital thermometer.
-
Step 2: Measurement of the Standard's Resistance
-
Rationale: By measuring the resistance of the known standard, the cell constant can be calculated.
-
Procedure:
-
Immerse the clean, dry conductivity cell into the temperature-equilibrated KCl standard solution. Ensure the electrodes are fully submerged and that no air bubbles are trapped between them.[16]
-
Allow the reading to stabilize.
-
Record the resistance (R_KCl) measured by the conductivity meter.
-
Repeat the measurement with fresh aliquots of the standard solution until three consistent readings are obtained.
-
Step 3: Calculation of the Cell Constant (K)
-
Procedure:
-
Look up the certified conductivity value (σ_KCl) of the KCl standard at the exact measurement temperature.
-
Calculate the cell constant using the formula: K = σ_KCl * R_KCl
-
Average the cell constant values obtained from the repeated measurements. This value will be used for calculating the conductivity of the [EMIM][SCN].
-
PART 4: Measurement of [EMIM][SCN] Conductivity
Step 1: Sample Loading and Temperature Equilibration
-
Rationale: Accurate temperature control of the ionic liquid sample is crucial for obtaining meaningful data.
-
Procedure:
-
Inside a glovebox or under dry conditions, carefully transfer a sufficient amount of the dried [EMIM][SCN] into the clean, dry measurement vessel.
-
Immerse the conductivity cell into the ionic liquid, again ensuring the electrodes are fully submerged and free of air bubbles.
-
Place the entire assembly into the temperature-controlled bath.
-
Allow the system to equilibrate at the desired measurement temperature for at least 30-60 minutes, as ionic liquids can be more viscous and require longer equilibration times than aqueous solutions.
-
Monitor the temperature of the [EMIM][SCN] sample directly with the calibrated thermometer.
-
Step 2: Conductivity Measurement
-
Procedure:
-
Once the temperature is stable, measure the resistance of the [EMIM][SCN] sample (R_IL).
-
Record the stable resistance reading and the precise temperature.
-
To study the temperature dependence, incrementally change the setpoint of the temperature bath and repeat the equilibration and measurement steps at each new temperature. It is advisable to take measurements both while increasing and decreasing the temperature to check for thermal hysteresis.
-
PART 5: Data Analysis and Reporting
Step 1: Calculation of Conductivity
-
Procedure:
-
Using the determined cell constant (K) and the measured resistance of the ionic liquid (R_IL) at each temperature, calculate the conductivity (σ_IL) using the formula: σ_IL = K / R_IL
-
The units of conductivity will typically be in Siemens per meter (S/m) or millisiemens per centimeter (mS/cm).
-
Step 2: Reporting the Results
-
Procedure:
-
Report the conductivity values along with the precise temperature at which they were measured.
-
If studying the temperature dependence, plot conductivity as a function of temperature.
-
The data can be fitted to the Vogel-Fulcher-Tammann (VFT) equation to describe the temperature-conductivity relationship: σ(T) = σ₀ * exp[-B / (T - T₀)] where σ₀, B, and T₀ are fitting parameters.
-
Logical Relationships in Conductivity Measurement
Caption: Factors influencing the conductivity of [EMIM][SCN].
Troubleshooting and Best Practices
-
Inconsistent Readings: This is often due to temperature fluctuations, electrode contamination, or the presence of air bubbles. Ensure the temperature bath is stable and allow for adequate equilibration time. Reclean the probe if necessary.
-
Drifting Readings: May indicate ongoing absorption of moisture from the atmosphere. Ensure all measurements are performed under strictly anhydrous conditions.
-
Handling of Hygroscopic ILs: Always use a desiccator or glovebox for storage and handling.[9][10] Minimize the time the sample is exposed to the atmosphere.
-
Cell Selection: For highly conductive liquids like [EMIM][SCN], a cell with a larger cell constant (e.g., K = 10 cm⁻¹) may be more appropriate to keep the measured resistance within the optimal range of the instrument.
-
Safety Precautions: Although [EMIM][SCN] has low volatility, it is still a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for specific handling information.[10]
References
-
Jin, C. (2011). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. International Journal of Chemistry, 3(4). [Link]
-
Wang, J., et al. (2015). Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. Journal of Chemical & Engineering Data, 60(5), 1488-1498. [Link]
-
Jin, C. (2011). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. Semantic Scholar. [Link]
-
ASTM D4308-10(2017). Standard Test Method for Electrical Conductivity of Liquid Hydrocarbons by Precision Meter. ASTM International. [Link]
-
IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. Online version 5.0.0, 2025. [Link]
-
Carl ROTH. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Significance of this compound in Modern Chemistry. [Link]
-
ASTM D1125-14. Standard Test Methods for Electrical Conductivity and Resistivity of Water. ASTM International. [Link]
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4, 44-53.
-
Pratt, K. W., et al. (2001). Molality-based primary standards of electrolytic conductivity (IUPAC Technical Report). Pure and Applied Chemistry, 73(11), 1783-1793. [Link]
-
IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. Online version 5.0.0, 2025. [Link]
-
Noda, A., Hayamizu, K., & Watanabe, M. (2001). Pulsed-Gradient Spin-Echo NMR Diffusion Study of 1-Butyl-3-methylimidazolium-Based Room-Temperature Ionic Liquids. The Journal of Physical Chemistry B, 105(20), 4603–4610. [Link]
-
NEMI. D1125A: Electrical Conductivity of Non-Flowing Water Samples. [Link]
-
ASTM D5391-23. Standard Test Method for Electrical Conductivity and Resistivity of a Flowing High Purity Water Sample. ASTM International. [Link]
-
Ribeiro, A. P. C., et al. (2015). Measuring the conductivity of very dilute electrolyte solutions, drop by drop. Journal of Chemical Education, 92(9), 1541-1544. [Link]
-
Gkagkas, K., et al. (2022). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. Molecules, 27(19), 6296. [Link]
-
Chemistry For Everyone. (2023, July 15). How Do You Calibrate A Conductivity Meter? [Video]. YouTube. [Link]
-
Intertek Inform. ASTM D 1125 : 2023 Standard Test Methods for Electrical Conductivity. [Link]
-
Atlas Scientific. (2023, January 10). How To Calibrate Your Conductivity Meter. [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab? [Link]
-
Jafarov, A. (2023, June 8). The basic methods in the conductivity measurement of the liquids. Medium. [Link]
-
IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. Online version 5.0.0, 2025. [Link]
-
Bio-Logic. (2020, June 12). Review and principles of conductivity measurement. [Link]
- Huddleston, J. G., et al. (2001).
- Gardas, R. L., & Coutinho, J. A. P. (2008). A group contribution method for viscosity of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201.
-
Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084. [Link]
- Ye, C., & Shreeve, J. M. (2007). Synthesis, structure and properties of imidazolium-based energetic ionic liquids.
-
A Look at its Properties and Sourcing. (n.d.). Chemical Intermediate Manufacturer. [Link]
- Gardas, R. L., et al. (2008). Densities, Viscosities, and Conductivities of the Imidazolium Ionic Liquids [Emim][Ac], [Emim][FAP], [Bmim][BETI], [Bmim][FSI], [Hmim][TFSI], and [Omim][TFSI].
- Vataščin, J., et al. (2013). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. The Journal of Chemical Thermodynamics, 67, 104-113.
-
ResearchGate. (n.d.). Experimental setup for conductivity measurement. [Link]
-
Water Rangers. Calibrating your conductivity meter. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
-
ResearchGate. (n.d.). Conductivity measurement experimental setup. [Link]
-
Emerson. Application Data: Calibrating Contacting Conductivity Sensors. [Link]
-
Mettler Toledo. Convenient Conductivity Calibration to Meet Pharmacopeia Regulations. [Link]
- Al-kassir, A., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2083.
- Vila, J., et al. (2006). Temperature Behavior of the Electrical Conductivity of Emim-Based Ionic Liquids in Liquid and Solid States. Journal of Applied Physics, 99(10), 104101.
- Zhang, Q., et al. (2015). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. Molecules, 20(12), 21128-21139.
-
ResearchGate. (n.d.). The ionic conductivity of various ionic liquids as a function of weight... [Link]
- Lísal, M., et al. (2021). How Temperature, Pressure, and Salt Concentration Affect Correlations in LiTFSI/EMIM-TFSI Electrolytes: A Molecular Dynamics Study. The Journal of Physical Chemistry B, 125(44), 12349–12361.
- Lemus, J., et al. (2021). Chlorine drying with hygroscopic ionic liquids.
- Maginn, E. J. (2011). Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. Physical Chemistry Chemical Physics, 13(15), 6845-6853.
- Vila, J., et al. (2007). Temperature dependence of the electrical conductivity in EMIM-based ionic liquids: Evidence of Vogel–Tamman–Fulcher behavior. Fluid Phase Equilibria, 261(1-2), 438-442.
-
ResearchGate. (n.d.). Experimental setup for the conductivity measurement. [Link]
-
U.S. Geological Survey. (2005). National Field Manual for the Collection of Water-Quality Data: Chapter 6.3 - Specific Electrical Conductance. [Link]
Sources
- 1. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g, CAS No. 331717-63-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Temperature, Pressure, and Salt Concentration Affect Correlations in LiTFSI/EMIM-TFSI Electrolytes: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. biologic.net [biologic.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. publications.iupac.org [publications.iupac.org]
- 18. intertekinform.com [intertekinform.com]
analytical techniques for characterizing [EMIM][SCN] purity
Application Note & Protocol Guide
Comprehensive Purity Characterization of 1-Ethyl-3-methylimidazolium Thiocyanate ([EMIM][SCN]) for Research and Development
Introduction: The Critical Role of Purity in [EMIM][SCN] Applications
This compound, abbreviated as [EMIM][SCN], is an ionic liquid (IL) with a unique set of properties, including a low melting point (-6 °C), high thermal stability, and significant ionic conductivity.[1] These characteristics make it a compelling medium for a variety of applications, from electrolytes in electrochemical devices to a solvent in organic synthesis and a component in extractive desulfurization processes.[2][3]
This guide provides a comprehensive overview of the essential analytical techniques for the characterization of [EMIM][SCN] purity. It offers not just procedural steps but also the underlying scientific rationale for each method, empowering the user to implement a robust and self-validating quality assessment program.
The Impurity Landscape in [EMIM][SCN]: What to Look For and Why
The synthesis of [EMIM][SCN] typically involves a two-step process: the quaternization of 1-methylimidazole with an ethyl halide, followed by an anion metathesis reaction with a thiocyanate salt.[6] This common synthetic route can introduce several key impurities:
-
Water: Ionic liquids are often hygroscopic, and [EMIM][SCN] is no exception.[7] Water can act as a nucleophile, alter the electrochemical window, and affect viscosity.
-
Halide Ions (Cl⁻, Br⁻, I⁻): These are often remnants from the starting materials of the synthesis. Halide impurities are known to be corrosive and can poison catalysts, making their quantification crucial.[8]
-
Organic Precursors: Unreacted 1-methylimidazole or ethyl halides can remain in the final product, affecting its overall properties.
-
Colorimetric Impurities: Although often present at very low levels (ppb), these impurities can have high molar extinction coefficients, leading to a yellow or brownish appearance of the ionic liquid.[9][10] While not always detrimental to performance, they indicate potential side reactions during synthesis.
A multi-technique approach is essential for a complete purity profile, as no single method can adequately quantify all potential contaminants.
A Multi-Pronged Strategy for Purity Verification
A thorough assessment of [EMIM][SCN] purity relies on a combination of techniques that provide structural, elemental, and thermal information. The following sections detail the core analytical methods, their principles, and step-by-step protocols.
Caption: A decision-making framework for addressing common out-of-specification results.
Thermal and Spectroscopic Screening Methods
While NMR, KF, and IC form the core of purity assessment, thermogravimetric analysis (TGA) and UV-Vis spectroscopy provide valuable supplementary information regarding thermal stability and the presence of chromophoric impurities.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [11]For ionic liquids, it is used to determine the onset of thermal decomposition (Tonset), which is a key indicator of thermal stability. Impurities can lower the decomposition temperature. [12]
Protocol 7.1: TGA for Thermal Stability
-
Instrument Setup:
-
Place a small, accurately weighed amount of [EMIM][SCN] (5-10 mg) into a TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
-
Analysis Program:
-
Heat the sample from ambient temperature to 600 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 20-50 mL/min). [11]3. Data Analysis:
-
Plot the mass percentage versus temperature.
-
Determine the Tonset, typically defined as the temperature at which a 5% mass loss is observed. A high Tonset is indicative of high purity and stability.
-
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. While the [EMIM]⁺ cation has a characteristic absorption around 210 nm, the primary use of UV-Vis in purity analysis is to detect colorimetric impurities. [13][14]A clean spectrum with low absorbance in the visible range (400-700 nm) indicates a lack of colored contaminants.
Protocol 7.2: UV-Vis for Colorimetric Impurity Screening
-
Sample Preparation:
-
Prepare a solution of [EMIM][SCN] in a UV-transparent solvent like acetonitrile at a known concentration (e.g., 10 vol%). [14]2. Analysis:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from 200 to 800 nm.
-
-
Data Analysis:
Conclusion
The reliability of scientific data generated using [EMIM][SCN] is directly dependent on its purity. A single analytical technique is insufficient to provide a complete picture of purity. By implementing the multi-technique approach outlined in this guide—combining NMR for structural identity, Karl Fischer titration for water content, ion chromatography for halide impurities, and TGA/UV-Vis for thermal and colorimetric screening—researchers can establish a high degree of confidence in the quality of their ionic liquid. This rigorous validation is the foundation of reproducible and trustworthy scientific innovation.
References
-
Electrochemical Characterization of this compound and Measurement of Triiodide Diffusion Coefficients. (2008). Zeitschrift für Naturforschung A. [Link]
-
IC Determination of Halide Impurities in Ionic Liquids. (2008). Chromatographia. [Link]
-
Quantification of Halide in Ionic Liquids Using Ion Chromatography. (2005). Analytical Chemistry. [Link]
-
Quantification of Halide in Ionic Liquids Using Ion Chromatography. (2006). ResearchGate. [Link]
-
Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by UV-Visible Spectroscopy. (2013). CLEAN – Soil, Air, Water. [Link]
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. (2014). Analytical Chemistry. [Link]
-
Recent advances in NMR spectroscopy of ionic liquids. (2022). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
This compound. PubChem. [Link]
-
1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. (2003). Inorganic Chemistry. [Link]
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. (2014). SOLVOMET. [Link]
-
Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. (2021). Journal of Molecular Liquids. [Link]
-
NMR of ionic liquids. (2016). ResearchGate. [Link]
-
Decolorization of Ionic Liquids for Spectroscopy. (2007). Analytical Chemistry. [Link]
-
Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. (2004). Green Chemistry. [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022). Journal of Chemical Education. [Link]
-
Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. (2006). The Journal of Physical Chemistry B. [Link]
-
Development of Biocompatible Fatty Acid-Based Ionic Liquids for the Effective Topical Treatment of Periodontitis. (2022). ACS Omega. [Link]
-
UV-VIS spectra of different ionic liquids: acidic and basic BMIm Cl-AlCl 3 mixture and [BMIm] + PF 6 -. ResearchGate. [Link]
-
Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. (2013). Fibres & Textiles in Eastern Europe. [Link]
-
(PDF) Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. (2013). ResearchGate. [Link]
-
Karl Fischer Titration Guide to Water Determination. Mettler Toledo. [Link]
-
Decolorization of Ionic Liquids for Spectroscopy. (2007). ResearchGate. [Link]
-
Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research (AJER). [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). Industrial & Engineering Chemistry Research. [Link]
-
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
-
Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]
-
Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations. (2014). Physical Chemistry Chemical Physics. [Link]
-
Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design. (2016). ResearchGate. [Link]
-
TGA analysis for the [emim][MS] and [emim][Ac] ionic liquids. ResearchGate. [Link]
-
Purity specification methods for ionic liquids. (2012). ResearchGate. [Link]
-
Thermogravimetric analysis TGA and DTG plots of EMImTDI, PMImTDI and BMImTDI. ResearchGate. [Link]
-
Thermodynamic and spectroscopic properties of binary {this compound ([EMIM][SCN]) + alcohols} mixtures at T = (298.15 to 308.15) K and p = (0.1 to 40) MPa: Experimental study and modelling. (2019). ResearchGate. [Link]
-
Synthesis, characterization, and application of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfurization of liquid fuel. (2015). Environmental Science and Pollution Research International. [Link]
-
State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. (2022). TrAC Trends in Analytical Chemistry. [Link]
Sources
- 1. 1-エチル-3-メチルイミダゾリウムチオシアナート for electrochemistry, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Synthesis, characterization, and application of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfurization of liquid fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ionike.com [ionike.com]
- 8. solvomet.eu [solvomet.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ajer.org [ajer.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of [EMIM][SCN] in Dye-Sensitized Solar Cells: A Technical Guide
Authored by: A Senior Application Scientist
Publication Date: December 31, 2025
Abstract
This document provides a detailed technical guide for researchers and scientists on the application of the ionic liquid 1-ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], in dye-sensitized solar cells (DSSCs). We will explore the fundamental principles governing the use of [EMIM][SCN] as an electrolyte component, its impact on cell performance and stability, and provide comprehensive, field-proven protocols for the fabrication and characterization of high-performance DSSCs. This guide is designed to bridge the gap between theoretical understanding and practical implementation, offering insights into the causal mechanisms behind experimental choices to ensure reproducible and reliable results.
Introduction: The Role of Ionic Liquids in Next-Generation Photovoltaics
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low production cost, ease of fabrication, and respectable power conversion efficiencies.[1][2] A critical component of a DSSC is the electrolyte, which is responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode.[3] Traditional DSSCs often employ volatile organic solvents in their electrolytes, which raises concerns about long-term stability due to leakage and evaporation.[4][5]
Ionic liquids (ILs), such as this compound ([EMIM][SCN]), have garnered significant attention as a solution to this stability issue.[6] ILs are salts with melting points below 100°C, exhibiting negligible vapor pressure, high ionic conductivity, a wide electrochemical window, and excellent thermal and chemical stability.[7][8] These properties make them ideal candidates for creating more durable and robust DSSCs.[4] [EMIM][SCN], in particular, offers a unique combination of moderate viscosity and good ionic conductivity, positioning it as a valuable component in advanced electrolyte formulations.[9][10]
[EMIM][SCN]: Properties and Mechanistic Insights
The performance of a DSSC is intricately linked to the properties of its electrolyte. The choice of [EMIM][SCN] is not arbitrary; its physicochemical characteristics directly influence key photovoltaic parameters.
The Causality Behind Using [EMIM][SCN]
The primary motivation for incorporating [EMIM][SCN] into DSSC electrolytes is to enhance long-term operational stability by replacing volatile organic solvents.[4][5] However, its role extends beyond simply being a non-volatile solvent. The thiocyanate (SCN⁻) anion and the 1-ethyl-3-methylimidazolium (EMIM⁺) cation each contribute to the overall cell performance.
-
Viscosity and Mass Transport: A significant challenge with many ionic liquids is their high viscosity compared to organic solvents, which can impede the diffusion of the redox couple (typically I⁻/I₃⁻) and limit the short-circuit current (Jsc).[7][11] [EMIM][SCN] possesses a relatively low viscosity for an ionic liquid, which facilitates better mass transport of redox species within the electrolyte.[9] This is a crucial factor, as efficient dye regeneration is paramount for a high photocurrent.
-
Ionic Conductivity: The high ionic conductivity of [EMIM][SCN] ensures efficient charge transport between the electrodes, minimizing internal resistance within the cell and contributing to a higher fill factor (FF) and overall efficiency.[10][12]
-
Interfacial Energetics: The composition of the electrolyte, including the cations and anions of the ionic liquid, can influence the energetics at the TiO₂/dye/electrolyte interface.[9] This can affect the conduction band energy of the TiO₂ and the rate of charge recombination, thereby impacting the open-circuit voltage (Voc).
The Iodide/Triiodide Redox Couple in [EMIM][SCN]
The most common redox couple used in DSSCs is iodide/triiodide (I⁻/I₃⁻). When incorporated into an [EMIM][SCN]-based electrolyte, the overall charge transport is a combination of physical diffusion and an electron exchange reaction (Grotthus-type mechanism).[4]
Figure 1. Electron and charge flow in a DSSC with an [EMIM][SCN]-based electrolyte.
Performance Data and Comparative Analysis
The inclusion of [EMIM][SCN] in DSSC electrolytes has been shown to yield promising results, particularly under lower light intensities.
| Electrolyte Composition | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Light Intensity | Reference |
| [EMIM][SCN] with I⁻/I₃⁻ redox couple | - | - | - | 1.7 | 30% Sun | [7] |
| [EMIM][DCA] with I⁻/I₃⁻ redox couple | - | - | - | 0.7 | 30% Sun | [7] |
| [EMIM][TCM] with I⁻/I₃⁻ redox couple | - | - | - | 2.1 | 30% Sun | [7] |
| Binary IL: PMII & [BMI][SCN] (1:0.75 ratio) | 6.52 | 0.62 | 0.47 | 1.89 | Not Specified | [13] |
| Near-solid-state with PMII, PACB, and [EMIM][SCN] | - | - | - | 6.15 | Not Specified | [14] |
Note: Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, η = Power conversion efficiency. [EMIM][DCA] = 1-ethyl-3-methylimidazolium dicyanamide, [EMIM][TCM] = 1-ethyl-3-methylimidazolium tricyanomethanide, PMII = 1-propyl-3-methylimidazolium iodide, [BMI][SCN] = 1-butyl-3-methylimidazolium thiocyanate, PACB = polyaniline-loaded carbon black.
The data indicates that while other ionic liquids might offer higher efficiencies under certain conditions, [EMIM][SCN] provides a notable performance, especially when compared to dicyanamide-based ILs.[7] Furthermore, its application is not limited to purely liquid electrolytes; it has been successfully used in binary IL mixtures and near-solid-state configurations to improve performance.[13][14]
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication of a dye-sensitized solar cell using an [EMIM][SCN]-based electrolyte.
Preparation of the Photoanode (TiO₂ Electrode)
-
Cleaning of FTO Glass: Thoroughly clean fluorine-doped tin oxide (FTO) coated glass slides by sonicating in a sequence of detergent, deionized water, and ethanol, each for 15 minutes. Dry the slides with a stream of nitrogen.
-
Application of TiO₂ Paste: Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. Use adhesive tape as a spacer to control the thickness of the film.
-
Sintering of TiO₂ Film: Heat the TiO₂-coated slides in a furnace. Gradually increase the temperature to 500°C and maintain for 30 minutes to sinter the TiO₂ nanoparticles and ensure good electrical contact with the FTO. Allow to cool down slowly to room temperature.
-
Dye Sensitization: While the electrode is still warm (around 80°C), immerse it in a solution of a sensitizing dye (e.g., 0.3 mM N719 dye in a 1:1 mixture of acetonitrile and tert-butanol). Leave the electrode immersed for 12-24 hours in a dark, sealed container.
-
Washing and Drying: After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it with a nitrogen stream.
Preparation of the Counter Electrode
-
Cleaning of FTO Glass: Clean another FTO-coated glass slide using the same procedure as for the photoanode.
-
Catalyst Deposition: Deposit a thin layer of a platinum (Pt) catalyst onto the conductive side of the FTO glass. This can be achieved by applying a drop of H₂PtCl₆ solution and heating it at 400°C for 20 minutes.
Formulation of the [EMIM][SCN]-Based Electrolyte
This protocol describes the preparation of a common iodide-based redox electrolyte using [EMIM][SCN].
Materials:
-
This compound ([EMIM][SCN])
-
1-propyl-3-methylimidazolium iodide (PMII) or another iodide source
-
Iodine (I₂)
-
4-tert-butylpyridine (TBP)
Procedure:
-
In a light-protected vial, dissolve 0.6 M of PMII, 0.1 M of iodine, and 0.5 M of TBP in [EMIM][SCN].
-
Stir the mixture in the dark until all components are fully dissolved. This solution is light-sensitive and should be stored in a dark, moisture-free environment.
Assembly of the DSSC
Figure 2. Workflow for the assembly of a DSSC with an [EMIM][SCN]-based electrolyte.
-
Place the dye-sensitized photoanode and the platinum-coated counter electrode together in a sandwich configuration, with the active layers facing each other.
-
Use a thermoplastic sealant (e.g., Surlyn) to seal the edges of the two electrodes by applying heat and pressure, leaving a small opening for electrolyte injection.
-
Introduce the prepared [EMIM][SCN]-based electrolyte into the cell through the opening via vacuum backfilling.
-
Seal the opening completely with a small piece of sealant and a coverslip to prevent any leakage.
Characterization and Analysis
To evaluate the performance of the fabricated DSSC, the following characterization techniques are recommended:
-
Current-Voltage (I-V) Characteristics: Measure the I-V curve of the solar cell under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the key photovoltaic parameters: Jsc, Voc, FF, and η.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to investigate the charge transfer processes and resistance at the various interfaces within the solar cell, providing insights into the performance-limiting factors.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light.
Conclusion and Future Outlook
The use of this compound in dye-sensitized solar cells represents a significant step towards the development of more stable and durable photovoltaic devices. Its favorable properties, including non-volatility, good ionic conductivity, and relatively low viscosity, address the key limitations of traditional organic solvent-based electrolytes. While challenges related to viscosity and mass transport limitations in pure ionic liquid electrolytes remain, the ongoing research into binary mixtures and quasi-solid-state systems incorporating [EMIM][SCN] shows great promise.[13][14] Further optimization of electrolyte composition and interfacial engineering will undoubtedly lead to even higher efficiencies and bring DSSC technology closer to widespread commercialization.
References
- Dai, Q. et al. (2006). Dye-sensitized nanocrystalline solar cells incorporating ethylmethylimidazolium-based ionic liquid electrolytes. Comptes Rendus Chimie, 9(5-6), 639-644.
- High performance dye-sensitized solar cells using ionic liquids as their electrolytes. (2025). Various sources.
-
Konwar, S. et al. (2023). Stable and Efficient Dye-Sensitized Solar Cells and Supercapacitors Developed Using Ionic-Liquid-Doped Biopolymer Electrolytes. Polymers, 15(14), 3051. [Link]
-
Yusof, Y. et al. (2020). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. Molecules, 25(18), 4229. [Link]
-
Zhang, S. et al. (2012). Ionic liquids for clean energy: a perspective. Chemical Society Reviews, 41(21), 7108-7128. [Link]
-
Dai, Q. et al. (2006). Dye-sensitized nanocrystalline solar cells incorporating ethylmethylimidazolium-based ionic liquid electrolytes. ResearchGate. [Link]
-
Lin, C. Y. et al. (2014). The use of ionic liquids for dye-sensitized solar cells. ResearchGate. [Link]
-
Yusof, Y. et al. (2020). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. MDPI. [Link]
-
Schematic structure of IL ([EMIM][SCN]). ResearchGate. [Link]
-
Wang, P. et al. (2022). High-conductivity thiocyanate ionic liquid interface engineering for efficient and stable perovskite solar cells. Chemical Communications, 58(65), 9094-9097. [Link]
-
Improved charge transport in dye-sensitized solar cells employing viscous non-volatile electrolytes. ResearchGate. [Link]
-
Liu, Y. et al. (2013). Lithium-Modulated Conduction Band Edge Shifts and Charge-Transfer Dynamics in Dye-Sensitized Solar Cells Based on a Dicyanamide Ionic Liquid. The Journal of Physical Chemistry C, 117(28), 14328-14337. [Link]
-
The fabrication procedure of DSSC's with liquid and gel electrolytes. ResearchGate. [Link]
-
Stathatos, E. et al. (2003). Ionic liquid electrolytes for dye-sensitized solar cells. Dalton Transactions, (21), 4038-4042. [Link]
-
Fei, Z. et al. (2017). Ionic Liquids: From Synthesis to Applications in Solar Cells. CHIMIA, 71(11), 756-764. [Link]
-
Why Choose EMIM SCN? A Look at its Properties and Sourcing. OKCHEM. [Link]
-
Mena-Hernández, D. et al. (2022). Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. Results in Optics, 8, 100267. [Link]
-
Karim, N. A. et al. (2019). Progress on Electrolytes Development in Dye-Sensitized Solar Cells. Polymers, 11(10), 1573. [Link]
- Electrolyte for dye-sensitized solar cell and preparation method thereof.
-
Dharaskar, S. A. et al. (2015). Synthesis, characterization, and application of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfurization of liquid fuel. Environmental Science and Pollution Research, 22(22), 17893-17902. [Link]
-
Law, M. et al. (2010). Dye Sensitized Solar Cells. International Journal of Molecular Sciences, 11(3), 1103-1113. [Link]
-
Ionic Liquid-Based Dye-Sensitized Solar Cells—Insights into Electrolyte and Redox Mediator Design. ResearchGate. [Link]
-
Al-Asadi, A. H. et al. (2024). Tandem dye-sensitized solar cells achieve 12.89% efficiency using novel organic sensitizers. Scientific Reports, 14(1), 2496. [Link]
-
Law, M. et al. (2010). Dye sensitized solar cells. International Journal of Molecular Sciences, 11(3), 1103-1113. [Link]
-
New Efficiency Records for Stable Dye-Sensitized Solar Cells with Low-Volatility and Ionic Liquid Electrolytes. ResearchGate. [Link]
-
Effect of Dye Immersion Duration on the Efficiency of Dye-Sensitized Solar Cells (DSSCs). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dye sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ionic liquid electrolytes for dye-sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Dye-sensitized nanocrystalline solar cells incorporating ethylmethylimidazolium-based ionic liquid electrolytes [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Stable and Efficient Dye-Sensitized Solar Cells and Supercapacitors Developed Using Ionic-Liquid-Doped Biopolymer Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Use of 1-Ethyl-3-methylimidazolium Thiocyanate ([EMIM][SCN]) in Chemical Synthesis
Introduction: The Emergence of [EMIM][SCN] as a Versatile Catalytic Medium
In the ever-evolving landscape of sustainable chemistry and drug development, ionic liquids (ILs) have carved a significant niche as designer solvents and catalysts.[1] Among these, 1-Ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], has garnered attention for its unique physicochemical properties, including a low melting point, moderate density, and good thermal stability.[2] These attributes, coupled with its potential for dual Brønsted-Lewis acidity, position [EMIM][SCN] as a promising catalyst for a variety of organic transformations, particularly multicomponent reactions (MCRs).[3] MCRs are of paramount importance in medicinal chemistry and drug discovery as they allow for the construction of complex molecular architectures in a single, atom-economical step.
This guide provides an in-depth exploration of the catalytic applications of [EMIM][SCN], focusing on practical, field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Principles of [EMIM][SCN] Catalysis: A Mechanistic Overview
The catalytic prowess of imidazolium-based ionic liquids like [EMIM][SCN] stems from the synergistic action of both the cation and the anion. While the imidazolium cation is widely recognized for its ability to act as a Brønsted or Lewis acid, the role of the thiocyanate anion is more nuanced and can be pivotal in modulating the reaction pathway.
The Imidazolium Cation: A Tunable Acidic Center
The acidity of the imidazolium cation, particularly the proton at the C2 position, can be tuned by the nature of the substituents on the nitrogen atoms. This inherent acidity allows the cation to activate electrophiles, such as carbonyl groups, by forming hydrogen bonds, thereby facilitating nucleophilic attack. This interaction is crucial in many condensation reactions.
The Thiocyanate Anion: More Than a Spectator
The thiocyanate anion ([SCN]⁻) is not merely a passive counter-ion. Its nucleophilic nature and ability to engage in hydrogen bonding can significantly influence the reaction medium and the stability of intermediates. Computational studies on related systems suggest that the anion plays a key role in the overall catalytic cycle, potentially by interacting with and stabilizing reaction intermediates.[4][5] In some contexts, the thiocyanate ion itself can act as a nucleophile or a precursor to other reactive species.
Application I: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of heterocyclic synthesis, yielding dihydropyrimidinones (DHPMs) that are precursors to a wide array of biologically active compounds. The use of ionic liquids as catalysts has been shown to significantly improve the efficiency and environmental footprint of this reaction.[6]
Scientific Rationale
In the context of the Biginelli reaction, [EMIM][SCN] is postulated to act as a dual-function catalyst. The acidic imidazolium cation activates the aldehyde carbonyl group towards nucleophilic attack by the β-ketoester. The thiocyanate anion may assist in stabilizing the resulting intermediates through hydrogen bonding and potentially facilitate the final cyclization and dehydration steps. This cooperative action leads to higher yields and shorter reaction times compared to traditional acid-catalyzed methods.
Experimental Protocol: General Procedure for [EMIM][SCN]-Catalyzed Biginelli Reaction
This protocol provides a generalized procedure based on established methodologies for imidazolium-based ionic liquid-catalyzed Biginelli reactions.[1][6]
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound ([EMIM][SCN]) (10 mol%)
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and [EMIM][SCN] (10 mol%).
-
Reaction Conditions: Heat the mixture at 80-100 °C with constant stirring. The reaction can be performed neat (solvent-free) or with a minimal amount of a high-boiling polar solvent if necessary.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add cold water to the flask to precipitate the solid product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The aqueous filtrate containing the [EMIM][SCN] can be concentrated under reduced pressure and reused for subsequent reactions.
-
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Characterization: Characterize the purified product by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy and compare the data with literature values.
Data Presentation: Representative Yields for the Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 90 |
| 4 | 3-Nitrobenzaldehyde | Methyl acetoacetate | 5-Methoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 88 |
Yields are based on isolated products and are representative of typical outcomes for this reaction type catalyzed by imidazolium ionic liquids.
Visualization: Proposed Catalytic Cycle for the Biginelli Reaction
Caption: Step-by-step workflow for the synthesis of 2-amino-4,6-diphenylnicotinonitriles.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reactions can be easily monitored by standard analytical techniques such as TLC. The identity and purity of the final products can be unequivocally confirmed by spectroscopic methods (FT-IR, NMR) and by comparison with literature data for known compounds. The recyclability of [EMIM][SCN] can be verified by recovering the ionic liquid from the aqueous filtrate and reusing it in subsequent reactions with minimal loss of activity.
Conclusion and Future Outlook
This compound ([EMIM][SCN]) presents itself as a promising and versatile catalyst for important organic transformations, particularly multicomponent reactions. Its dual-functionality, arising from the interplay of the imidazolium cation and the thiocyanate anion, offers a unique catalytic environment that can lead to high yields, shorter reaction times, and simplified work-up procedures. The protocols provided in this guide serve as a robust starting point for researchers to explore the catalytic potential of [EMIM][SCN] in their own synthetic endeavors. Further research into the precise mechanistic role of the thiocyanate anion will undoubtedly unlock new applications and lead to the design of even more efficient and selective catalytic systems based on this intriguing ionic liquid.
References
-
The Thiocyanate Anion is a Primary Driver of Carbon Dioxide Capture by Ionic Liquids. Request PDF. Retrieved from [Link]
-
The Thiocyanate Anion is a Primary Driver of Carbon Dioxide Capture by Ionic Liquids. arXiv. Retrieved from [Link]
- A green and efficient synthesis of 3,4-dihydropyrimidine-2(1H)-ones and their corresponding 2(1H)-thiones catalyzed by acidic ionic liquid. Unpublished.
-
Thiocyanate as a local probe of ultrafast structure and dynamics in imidazolium-based ionic liquids: water-induced heterogeneity and cation-induced ion pairing. PubMed. Retrieved from [Link]
-
1-Ethyl-3-methylimidazolium acetate as a highly efficient organocatalyst for cyanosilylation of carbonyl compounds with trimethylsilyl cyanide. ResearchGate. Retrieved from [Link]
- Preparation and use of ionic liquids having thiocyanat as anion. Google Patents.
-
Synthesis of New dihydropyrimidinones catalysed by dicationic ionic Liquid. ResearchGate. Retrieved from [Link]
-
The Growing Significance of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Retrieved from [Link]
-
Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con. Chemical Methodologies. Retrieved from [Link]
-
Preparation of 2-amino-4,6-diphenylnicotinonitriles in presence of described novel nanocatalyst. ResearchGate. Retrieved from [Link]
-
Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies. Retrieved from [Link]
-
Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. ResearchGate. Retrieved from [Link]
-
Exploring this compound: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Triple role of 1‐methylimidazolium thiocyanate in the transformation of... ResearchGate. Retrieved from [Link]
-
Mechanistic Insights into Catalytic Reactions Mediated by Confined Organometallic Complexes. ResearchGate. Retrieved from [Link]
-
High-conductivity thiocyanate ionic liquid interface engineering for efficient and stable perovskite solar cells. Royal Society of Chemistry. Retrieved from [Link]
-
Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. ChemRxiv. Retrieved from [Link]
-
New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Scientific Research Publishing. Retrieved from [Link]
-
Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Retrieved from [Link]
-
Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of H3BO3. ResearchGate. Retrieved from [Link]
-
One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. International Journal of ChemTech Research. Retrieved from [Link]
-
Mechanism of the formation of 2-amino-4,6-diphenylpyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]
-
SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network. National Institutes of Health. Retrieved from [Link]
-
Mechanistic insights into amination via nucleophilic aromatic substitution. Royal Society of Chemistry. Retrieved from [Link]
-
Mechanistic Insights into Enzyme Catalysis and Biochemical Reactions. AKT Publication. Retrieved from [Link]
-
Mechanistic and Computational Insights into Asymmetric Intramolecular Iron-Catalyzed Nitrene Transfer into Benzylic C─H Bonds. National Institutes of Health. Retrieved from [Link]
-
Mechanistic Insight into Metal Ion-Catalyzed Transamination. Figshare. Retrieved from [Link]
Sources
- 1. files.sdiarticle5.com [files.sdiarticle5.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [1409.2105] The Thiocyanate Anion is a Primary Driver of Carbon Dioxide Capture by Ionic Liquids [arxiv.org]
- 6. tnsroindia.org.in [tnsroindia.org.in]
Application Notes and Protocols for Enzymatic Reactions in 1-Ethyl-3-methylimidazolium Thiocyanate ([EMIM][SCN])
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The burgeoning field of biocatalysis continually seeks novel reaction media that can enhance enzyme performance and unlock new synthetic pathways. Ionic liquids (ILs), with their unique physicochemical properties, have emerged as promising alternatives to conventional organic solvents. This guide provides an in-depth exploration of 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) as a medium for enzymatic reactions, offering both foundational principles and practical protocols for the discerning scientist.
Introduction: The Promise and Perils of [EMIM][SCN] in Biocatalysis
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable solvency have made them attractive "green" solvents for a variety of chemical processes, including enzymatic transformations.[1] The choice of cation and anion dictates the IL's properties, offering the potential to design a solvent tailored to a specific biocatalytic reaction.[2]
This compound ([EMIM][SCN]) is an imidazolium-based IL with noteworthy properties, including good thermal stability and the ability to dissolve a range of organic molecules.[3][4] However, the use of [EMIM][SCN] in enzymology is a double-edged sword. The thiocyanate ([SCN]⁻) anion is a potent protein denaturant, known to disrupt the native conformation of enzymes through preferential interactions with the protein surface and by altering the hydration shell essential for catalytic activity.[5][6][7] This denaturing effect is a significant hurdle that must be carefully managed to successfully employ [EMIM][SCN] as a reaction medium.
This guide is structured to provide a comprehensive understanding of how to harness the potential benefits of [EMIM][SCN] while mitigating its inherent challenges. We will delve into the core principles governing enzyme stability and activity in this unique solvent, followed by detailed protocols for a model enzymatic reaction.
Core Principles: Navigating the Enzyme-IL Interaction
A successful enzymatic reaction in [EMIM][SCN] hinges on a delicate balance between leveraging its properties and preserving the enzyme's structural integrity.
2.1. The Thiocyanate Anion's Influence on Protein Structure
The [SCN]⁻ anion is considered a "chaotropic" ion, meaning it tends to disrupt the structure of water and macromolecules. It is weakly hydrated, which allows it to interact directly with the protein surface, potentially leading to unfolding and aggregation.[5] Studies have shown that elevated concentrations of thiocyanate can induce rapid fibrillization of proteins.[6][7] This necessitates strategies to protect the enzyme from the denaturing effects of the IL, such as enzyme immobilization or the use of co-solvents.
2.2. The Critical Role of Water Activity
In non-aqueous and quasi-aqueous systems like ionic liquids, the concept of water concentration is less relevant than "water activity" (a_w). Water activity represents the energy state of water in a system and is a critical parameter for maintaining the essential hydration layer around the enzyme that is necessary for its flexibility and catalytic function.[8] The optimal water activity for maximum enzyme activity can vary between different solvents.[8] Therefore, controlling the water content in [EMIM][SCN] is crucial for achieving reproducible and optimal enzymatic activity.[9]
2.3. Enzyme Immobilization: A Key to Stability
Immobilizing an enzyme onto a solid support can significantly enhance its stability in harsh environments, including ionic liquids. The rigid support can help to maintain the enzyme's tertiary structure and prevent unfolding. Common immobilization techniques include adsorption, covalent attachment, and entrapment. For reactions in challenging solvents like [EMIM][SCN], the use of an immobilized enzyme is highly recommended.
Physicochemical Properties of [EMIM][SCN]
A summary of key physicochemical properties of [EMIM][SCN] relevant to its use as a reaction medium is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 171.25 g/mol | N/A |
| Density (at 25°C) | ~1.12 g/cm³ | [3] |
| Viscosity (at 25°C) | ~22.70 mPa·s | [10] |
| Hildebrand Solubility Parameter (δ₂) | High | [4] |
Note: These values can vary slightly depending on the purity and water content of the ionic liquid.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of p-Nitrophenyl Butyrate (p-NPB)
This protocol describes a representative enzymatic assay using an immobilized lipase to catalyze the hydrolysis of p-nitrophenyl butyrate (p-NPB) in an aqueous solution containing [EMIM][SCN] as a co-solvent. The reaction produces p-nitrophenol, a chromogenic product that can be monitored spectrophotometrically at 410-415 nm.[11][12]
4.1. Materials and Reagents
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
This compound ([EMIM][SCN]), high purity (≥97%)
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Acetonitrile (for stock solutions)
-
Spectrophotometer and cuvettes
4.2. Preparation of Solutions
-
[EMIM][SCN]-Buffer Solutions: Prepare a series of [EMIM][SCN]-buffer solutions with varying concentrations of the ionic liquid (e.g., 0%, 10%, 20%, 30%, 50% v/v). To do this, mix the appropriate volumes of [EMIM][SCN] and 50 mM Tris-HCl buffer (pH 7.5). Ensure thorough mixing.
-
p-NPB Stock Solution: Prepare a 100 mM stock solution of p-NPB in acetonitrile.
4.3. Experimental Workflow
Caption: Logical relationships between experimental factors and outcomes in [EMIM][SCN] biocatalysis.
Recycling of [EMIM][SCN]
A significant advantage of ionic liquids is their potential for recycling, which is crucial for developing sustainable and cost-effective processes. Given that an immobilized enzyme is used, the biocatalyst can be easily separated from the reaction mixture by filtration or centrifugation. The [EMIM][SCN] and unreacted substrate can then be recovered. A general approach for recycling would involve:
-
Separation: Remove the immobilized enzyme from the reaction mixture.
-
Product Extraction: Extract the product using a suitable organic solvent that is immiscible with the ionic liquid.
-
IL Purification: The ionic liquid phase can be purified by techniques such as distillation (to remove volatile impurities) or extraction, and then reused in subsequent reaction cycles.
Conclusion
Employing [EMIM][SCN] as a medium for enzymatic reactions presents a formidable challenge due to the strong denaturing properties of the thiocyanate anion. However, with a rational approach that includes the use of immobilized enzymes, careful control of water activity, and systematic optimization of the ionic liquid concentration, it may be possible to harness its unique solvency properties for specific applications. This guide provides the foundational knowledge and a practical starting point for researchers and drug development professionals to explore the potential of this intriguing yet complex ionic liquid in the realm of biocatalysis.
References
-
Mason, P. E., Neilson, G. W., Dempsey, C. E., Barnes, A. C., & Cruickshank, J. M. (2003). The hydration structure of guanidinium and thiocyanate ions: implications for protein stability in aqueous solution. Proceedings of the National Academy of Sciences, 100(8), 4557-4561. [Link]
-
Ghosh, S., Saha, S., & Banerjee, R. (2025). Thiocyanate Ion (SCN–) Offers a Major Impact in Rapid Protein Amyloidosis: A Salient Role Played by Protein Solvation. The Journal of Physical Chemistry B. [Link]
-
Ghosh, S., Saha, S., & Banerjee, R. (2025). Thiocyanate Ion (SCN-) Offers a Major Impact in Rapid Protein Amyloidosis: A Salient Role Played by Protein Solvation. The Journal of Physical Chemistry B, 129(7), 1946–1955. [Link]
-
Zhao, H., Campbell, J. L., Jackson, L. A., & Song, Z. (2019). “Water-like” Dual-Functionalized Ionic Liquids for Enzyme Activation. ACS omega, 4(12), 15234-15239. [Link]
-
Xu, Y., & Min, J. (2011). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Nitric Oxide, 25(3), 262-266. [Link]
-
Ghosh, S., Saha, S., & Banerjee, R. (2025). Thiocyanate Ion (SCN-) Offers a Major Impact in Rapid Protein Amyloidosis: A Salient Role Played by Protein Solvation. Request PDF. [Link]
-
Zhao, H., Campbell, J. L., Jackson, L. A., & Song, Z. (2019). "Water-like" Dual-Functionalized Ionic Liquids for Enzyme Activation. ACS omega, 4(12), 15234–15239. [Link]
-
Zhao, H., Campbell, J. L., Jackson, L. A., & Song, Z. (2019). “Water-like” Dual-Functionalized Ionic Liquids for Enzyme Activation. ACS Omega, 4(12), 15234-15239. [Link]
-
Bendová, M., & Wagner, Z. (2017). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. Request PDF. [Link]
-
Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53. [Link]
-
Takekiyo, T., Yoshimura, Y., & Abe, H. (2015). Interaction Site between the Protein Aggregates and Thiocyanate Ion in Aqueous Solution: A Case Study of 1-Butyl-3-methylimidazolium Thiocyanate. The Journal of Physical Chemistry B, 119(49), 15269-15275. [Link]
-
Koller, T. M., & Fischer, L. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. Journal of Chemical & Engineering Data. [Link]
-
Pattison, D. I., & Davies, M. J. (2010). Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates. Free Radical Biology and Medicine, 48(12), 1636-1645. [Link]
-
Chandler, J. D., & Day, B. J. (2012). Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health. Journal of Biological Chemistry, 287(38), 32247-32255. [Link]
-
van Rantwijk, F., & Sheldon, R. A. (2007). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. Chemical reviews, 107(6), 2757-2785. [Link]
-
Shin, I. H., & Kim, Y. H. (1982). Lipoprotein lipase-catalyzed hydrolysis of p-nitrophenyl butyrate. Interfacial activation by phospholipid vesicles. The Journal of biological chemistry, 257(3), 1253-1258. [Link]
-
Liu, W. W., & Chen, A. (2006). Key factors affecting the activity and stability of enzymes in ionic liquids and novel applications in biocatalysis. Biotechnology advances, 24(6), 607-616. [Link]
-
Domańska, U., & Marciniak, A. (2009). Density and Viscosity of Binary Mixtures of Thiocyanate Ionic Liquids + Water as a Function of Temperature. Journal of chemical and engineering data, 54(8), 2216-2221. [Link]
-
Chandler, J. D., & Day, B. J. (2020). The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease. Antioxidants, 9(12), 1238. [Link]
-
Glogauer, A., Martini, V. P., & de Souza, R. O. (2011). Identification and characterization of a new true lipase isolated through metagenomic approach. Journal of lipid research, 52(10), 1836-1844. [Link]
-
Shin, I. H., & Kim, Y. H. (1982). Lipoprotein lipase-catalyzed hydrolysis of p-nitrophenyl butyrate. Interfacial activation by phospholipid vesicles. Request PDF. [Link]
-
Smatanová, S., Stloukal, R., & Schauer, J. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Sensors, 19(4), 794. [Link]
-
Domańska, U., & Marciniak, A. (2009). Effect of Temperature and Composition on the Density and Viscosity of Binary Mixtures of Ionic Liquid with Alcohols. Semantic Scholar. [Link]
-
Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. Molecules, 15(4), 2837-2851. [Link]
-
Pliego, C. M., & de los Santos, A. G. (2018). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Chemosensors, 6(4), 58. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. [Link]
-
Kumar, A., & Kumar, R. (2024). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Molecules, 29(22), 5365. [Link]
-
Lucena, R., & Cárdenas, S. (2021). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. TrAC Trends in Analytical Chemistry, 144, 116431. [Link]
-
Ghandi, K. (2010). Methods for stabilizing and activating enzymes in ionic liquids — A review. Journal of Chemical Technology & Biotechnology, 85(8), 1039-1052. [Link]
-
Berthod, A. (2006). Ionic Liquids in Analytical Chemistry. Analytical Chemistry, 78(13), 4211-4218. [Link]
-
Elgharbawy, A. A., Moniruzzaman, M., & Goto, M. (2021). Facilitating enzymatic reactions by using ionic liquids: A mini review. Current Opinion in Green and Sustainable Chemistry, 27, 100406. [Link]
-
Hult, K., & Berglund, P. (2003). Enzyme substrate solvent interactions. DiVA portal. [Link]
Sources
- 1. Activation and stabilization of enzymes in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Density and Viscosity of Binary Mixtures of Thiocyanate Ionic Liquids + Water as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiocyanate Ion (SCN-) Offers a Major Impact in Rapid Protein Amyloidosis: A Salient Role Played by Protein Solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. “Water-like” Dual-Functionalized Ionic Liquids for Enzyme Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Thiocyanate in Green Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Solvent Chemistry
The pursuit of sustainable chemical processes has catalyzed the exploration of novel solvent systems that mitigate the environmental impact of traditional volatile organic compounds (VOCs). Among the frontrunners in this endeavor are ionic liquids (ILs), a class of salts with melting points below 100°C. Their negligible vapor pressure, high thermal and chemical stability, and remarkable solvating power for a wide range of substances, including biopolymers, position them as environmentally benign alternatives.[1][2][3] This guide focuses on 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]), an imidazolium-based ionic liquid demonstrating significant promise in various green chemistry applications.[4] Its unique physicochemical properties, stemming from the interplay between the 1-ethyl-3-methylimidazolium cation and the thiocyanate anion, make it a versatile medium for biomass processing, nanomaterial synthesis, and catalysis. This document serves as a comprehensive technical guide, providing not only detailed protocols but also the underlying scientific principles to empower researchers in leveraging the full potential of [EMIM][SCN].
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [EMIM][SCN] is paramount for its effective application. These properties dictate its behavior as a solvent and its interaction with solutes, thereby influencing reaction kinetics and product characteristics.
| Property | Value | Reference |
| CAS Number | 331717-63-6 | [4] |
| Molecular Formula | C₇H₁₁N₃S | [4] |
| Molecular Weight | 169.25 g/mol | [5] |
| Appearance | Transparent Liquid | [5] |
| Melting Point | -6°C | [4][5] |
| Decomposition Temperature | 220°C | [5] |
| Density | 1.12 - 1.14 g/cm³ | [5][6] |
| Viscosity | ~21 - 24.7 cP at 25°C | [6][7] |
| Conductivity | 17.8 mS/cm | [6] |
| Electrochemical Window | 2.3 - 3.2 V | [5][6] |
Application I: Biomass Dissolution and Cellulose Regeneration
The dissolution of cellulose, the Earth's most abundant biopolymer, is a critical step in the production of biofuels, textiles, and advanced materials.[8][9] The extensive hydrogen-bonding network in cellulose renders it insoluble in water and most conventional organic solvents.[8] Imidazolium-based ionic liquids, including [EMIM][SCN], have emerged as highly effective solvents for cellulose, capable of disrupting this intricate network.[5][9]
Mechanism of Cellulose Dissolution
The dissolution of cellulose in [EMIM][SCN] is a complex process driven by the interactions between the ionic liquid's cations and anions with the hydroxyl groups of the cellulose polymer. The thiocyanate anion (SCN⁻) acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl protons of cellulose. This disrupts the intra- and intermolecular hydrogen bonds that hold the cellulose chains together. Concurrently, the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) interacts with the oxygen atoms of the hydroxyl groups, further facilitating the separation of the polymer chains and leading to their dissolution.
Caption: Mechanism of cellulose dissolution in [EMIM][SCN].
Protocol for Cellulose Dissolution
Materials:
-
Microcrystalline cellulose (MCC) or other cellulose source
-
This compound ([EMIM][SCN]), ≥98% purity
-
Anhydrous conditions (glovebox or Schlenk line)
-
Heating mantle with magnetic stirring
-
Round-bottom flask and condenser
Procedure:
-
Drying: Dry the cellulose in a vacuum oven at 80-100°C overnight to remove residual moisture. Water content can significantly reduce the dissolution efficiency of the ionic liquid.[6][8]
-
Mixing: In a clean, dry round-bottom flask under an inert atmosphere, add the desired amount of dried cellulose to the [EMIM][SCN]. A typical concentration range is 2-10 wt%.[7]
-
Heating and Stirring: Heat the mixture to 80-100°C with vigorous magnetic stirring. The dissolution time will vary depending on the cellulose source, particle size, and concentration. Visually inspect the solution for homogeneity.
-
Completion: The dissolution is considered complete when a clear, viscous solution is obtained, with no visible solid particles. This can take from 30 minutes to several hours.[7]
Protocol for Cellulose Regeneration
The dissolved cellulose can be regenerated by introducing an anti-solvent, which disrupts the favorable interactions between the cellulose and the ionic liquid, causing the cellulose to precipitate.
Materials:
-
Cellulose solution in [EMIM][SCN]
-
Anti-solvent (e.g., deionized water, ethanol, or acetone)
-
Beaker
-
Centrifuge
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Precipitation: Slowly add the cellulose-[EMIM][SCN] solution to a beaker containing the anti-solvent while stirring. A white, fibrous precipitate of regenerated cellulose will form immediately. Water is a commonly used and effective anti-solvent.[7][10]
-
Separation: Separate the regenerated cellulose from the ionic liquid/anti-solvent mixture by centrifugation or filtration.
-
Washing: Thoroughly wash the collected cellulose with the anti-solvent to remove any residual ionic liquid. Multiple washing steps are crucial for obtaining pure regenerated cellulose.[8]
-
Drying: Dry the regenerated cellulose in a vacuum oven at 60°C until a constant weight is achieved.
Characterization of Regenerated Cellulose: The regenerated cellulose typically exhibits a different morphology and crystallinity compared to the native material. The crystalline structure is often transformed from cellulose I to cellulose II.[11][12] This can be confirmed using techniques such as:
-
X-ray Diffraction (XRD): To determine the crystalline structure and crystallinity index.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the hydrogen-bonding network.[11][12]
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To observe the surface morphology.[11][12]
Application II: Synthesis of Nanoparticles
Ionic liquids provide a unique environment for the synthesis of nanoparticles, acting as both a solvent and a stabilizing agent.[13] The ionic nature and tunable properties of ILs like [EMIM][SCN] allow for control over nanoparticle size, shape, and stability.
Role of [EMIM][SCN] in Nanoparticle Synthesis
[EMIM][SCN] can facilitate the synthesis of nanoparticles through several mechanisms:
-
Solvent Medium: It provides a non-volatile and thermally stable medium for the reaction.
-
Stabilizer: The imidazolium cations and thiocyanate anions can adsorb onto the surface of the growing nanoparticles, preventing aggregation and controlling their size.[13]
-
Reducing Agent/Precursor: In some cases, the ionic liquid itself or its components can participate in the redox reactions leading to nanoparticle formation.
Caption: General workflow for nanoparticle synthesis in [EMIM][SCN].
Protocol for the Synthesis of Selenium Nanoparticles (SeNPs)
This protocol is adapted from general wet chemical methods for SeNP synthesis, utilizing [EMIM][SCN] as a stabilizing medium.[14][15][16][17]
Materials:
-
Sodium selenite (Na₂SeO₃)
-
Reducing agent (e.g., ascorbic acid)
-
This compound ([EMIM][SCN])
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Precursor Solution: Prepare an aqueous solution of sodium selenite.
-
Addition of [EMIM][SCN]: Add a small amount of [EMIM][SCN] to the precursor solution. The ionic liquid will act as a stabilizer.
-
Reduction: While stirring vigorously, slowly add the reducing agent solution (e.g., ascorbic acid) to the mixture. A color change to red or orange indicates the formation of selenium nanoparticles.
-
Aging: Allow the solution to stir for a specified period (e.g., 1-2 hours) to ensure complete reaction and stabilization of the nanoparticles.
-
Separation: Separate the synthesized SeNPs from the solution by high-speed centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove unreacted precursors and excess ionic liquid. Repeat this step several times.
-
Drying/Resuspension: The purified SeNPs can be dried under vacuum or resuspended in a suitable solvent for further use and characterization.
Characterization of Nanoparticles:
-
UV-Vis Spectroscopy: To confirm the formation of nanoparticles through the observation of the surface plasmon resonance peak.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To determine the size, shape, and morphology of the nanoparticles.[14]
-
Dynamic Light Scattering (DLS): To measure the particle size distribution in a suspension.[18]
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.[14]
Application III: Catalysis and Organic Synthesis
The use of ionic liquids as catalysts and solvents in organic synthesis is a cornerstone of green chemistry.[19][20] Their ability to dissolve a wide range of reactants, including polar and nonpolar molecules, and their potential to influence reaction pathways and selectivity make them attractive alternatives to conventional solvents.[21]
[EMIM][SCN] as a Dual Solvent-Catalyst
Protic ionic liquids, and those with nucleophilic anions like thiocyanate, can play multiple roles in a chemical reaction.[19][22] [EMIM][SCN] can function as:
-
A Regenerable Solvent: Its low volatility allows for easy product separation and solvent recycling.
-
A Source of Nucleophile: The thiocyanate anion can participate directly in the reaction, as seen in ring-opening reactions of epoxides or cyclopropanes.[19][22]
-
A Catalyst: The ionic liquid environment can stabilize transition states and influence reaction rates and selectivity. While specific catalytic applications of [EMIM][SCN] are less documented than other imidazolium ILs, its properties suggest potential in various acid- or base-catalyzed reactions.
General Protocol for an Esterification Reaction
This is a generalized protocol for an esterification reaction, where [EMIM][SCN] can be used as a solvent. The specific conditions will need to be optimized for the particular substrates.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound ([EMIM][SCN])
-
Acid catalyst (if required, e.g., p-toluenesulfonic acid)
-
Heating mantle with magnetic stirring
-
Reaction vessel with condenser
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reactant Dissolution: In the reaction vessel, dissolve the carboxylic acid and alcohol in [EMIM][SCN]. If a solid catalyst is used, add it to the mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) with constant stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Product Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product from the ionic liquid using a suitable organic solvent. The high polarity of the ionic liquid will cause it to remain in a separate phase from the less polar organic solvent.
-
Solvent Removal: Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the product using standard techniques such as distillation or column chromatography.
-
Ionic Liquid Recycling: The ionic liquid phase can be washed with fresh solvent to remove any remaining product and then dried under vacuum to remove residual solvent, allowing for its reuse in subsequent reactions.
Safety and Handling Considerations
While ionic liquids are often touted as "green" solvents due to their low volatility, they are not without hazards. [EMIM][SCN] is classified as harmful if swallowed, in contact with skin, or if inhaled.[12][22][23] It is also harmful to aquatic life with long-lasting effects.[12][22] A critical hazard to note is that contact with acids liberates very toxic gas (hydrogen cyanide).[12][22] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile ionic liquid with a growing number of applications in green chemistry. Its ability to efficiently dissolve cellulose, act as a medium for nanoparticle synthesis, and serve as a recyclable solvent in organic reactions highlights its potential to contribute to more sustainable chemical processes. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore and optimize the use of [EMIM][SCN] in their specific applications. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and responsible use.
References
-
Carl Roth. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 100 g. Retrieved from [Link]
-
Pal, A., & Pal, T. (2009). Ionic liquid-induced synthesis of selenium nanoparticles. ResearchGate. Retrieved from [Link]
-
Vereshchagin, A. N., et al. (2021). Protic Ionic Liquid as Reagent, Catalyst, and Solvent: 1-Methylimidazolium Thiocyanate. Angewandte Chemie International Edition, 60(14), 7927-7934. Retrieved from [Link]
-
Pang, J.-H., et al. (2014). Fabrication and Characterization of Regenerated Cellulose Films Using Different Ionic Liquids. Semantic Scholar. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
Pang, J.-H., et al. (2014). Fabrication and Characterization of Regenerated Cellulose Films Using Different Ionic Liquids. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Significance of this compound in Modern Chemistry. Retrieved from [Link]
-
Mudraboyina, B. P., et al. (2013). Synthesis and Characterization of Ultra‐Small Gold Nanoparticles in the Ionic Liquid 1‐Ethyl‐3‐methylimidazolium Dicyanamide, [Emim][DCA]. ChemPhysChem, 14(12), 2821-2827. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. Retrieved from [Link]
-
Al-Thabaiti, S. A., et al. (2024). Selenium Nanoparticles: A Comprehensive Examination of Synthesis Techniques and Their Diverse Applications in Medical Research and Toxicology Studies. Molecules, 29(4), 801. Retrieved from [Link]
-
Sam, I., et al. (2021). Systematic Isolation and Characterization of Regenerated Hemicellulose and Lignin from Soybean Feedstocks Using Ionic Liquids. Molecules, 26(16), 4945. Retrieved from [Link]
-
Vereshchagin, A. N., et al. (2021). Protic Ionic Liquid as Reagent, Catalyst, and Solvent: 1‐Methylimidazolium Thiocyanate. Angewandte Chemie International Edition, 60(14), 7927-7934. Retrieved from [Link]
-
Al-Zharani, M., et al. (2023). Synthesis and Structural Characterization of Selenium Nanoparticles–Bacillus sp. MKUST-01 Exopolysaccharide (SeNPs–EPS) Conjugate for Biomedical Applications. Polymers, 15(18), 3769. Retrieved from [Link]
-
Liu, Y., et al. (2024). The Synthesis of Selenium Nanoparticles and Their Applications in Enhancing Plant Stress Resistance: A Review. International Journal of Molecular Sciences, 25(5), 2686. Retrieved from [Link]
-
Singh, R. K., et al. (2017). Preparation and properties of titania based ionogels synthesized using ionic liquid 1-ethyl-3-methyl imidazolium thiocyanate. ResearchGate. Retrieved from [Link]
-
DCU. (n.d.). Organic Synthesis in Ionic Liquids. Retrieved from [Link]
-
Scholars Middle East Publishers. (2025). Nickel Nanoparticles Synthesized in 1-Ethyl-3-Methylimidazolium Methanesulfonate and 1-Butyl-3-Methylimidazolium Methanesulfonate: A Comparative Study. Retrieved from [Link]
- Storaa, K., et al. (2015). Method of producing regenerated cellulose and hemicellose. Google Patents.
-
Zhang, L., et al. (2018). Spinning Cellulose Hollow Fibers Using 1-Ethyl-3-methylimidazolium Acetate⁻Dimethylsulfoxide Co-Solvent. Polymers, 10(9), 972. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Zhang, X., et al. (2021). Novel solvent systems for cellulose dissolution. BioResources, 16(2), 2243-2246. Retrieved from [Link]
-
ChemSrc. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]
-
Oh, M. (2024). Could you advise on the EMIM TFSI synthesis process and results? ResearchGate. Retrieved from [Link]
-
Gracia, I., et al. (2022). Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture. International Journal of Molecular Sciences, 23(3), 1774. Retrieved from [Link]
-
ResearchGate. (2025). Cellulose regeneration from a cellulose/ionic liquid mixture: The role of anti-solvents. Retrieved from [Link]
-
IJPBS. (n.d.). SYNTHESIS OF METALLIC NANOPARTICLES AND THEIR APPLICATION IN DRUG QUALIFICATION AND QUANTIFICATION. Retrieved from [Link]
-
Vereshchagin, A. N., et al. (2021). Protic Ionic Liquid as Reagent, Catalyst, and Solvent: 1‐Methylimidazolium Thiocyanate. ResearchGate. Retrieved from [Link]
-
El-Kader, F. H. A., & El-Kader, M. A. (2015). SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network. Journal of Solution Chemistry, 44(5), 937-951. Retrieved from [Link]
-
Qin, T., et al. (2022). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Organic Syntheses, 99, 320-340. Retrieved from [Link]
-
Li, M., Li, X., & Zhang, H. (2024). Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. Cambridge Science Advance, 2024(2), 18-25. Retrieved from [Link]
-
Li, M., Li, X., & Zhang, H. (2024). Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. Cambridge International Publishing. Retrieved from [Link]
-
ResearchGate. (2025). 1-Ethyl-3-methylimidazolium acetate as a highly efficient organocatalyst for cyanosilylation of carbonyl compounds with trimethylsilyl cyanide. Retrieved from [Link]
Sources
- 1. Characterization of cellulose II nanoparticles regenerated from 1-butyl-3-methylimidazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Influence of water on swelling and dissolution of cellulose in 1-ethyl-3-methylimidazolium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel solvent systems for cellulose dissolution :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Structural Characterization of Selenium Nanoparticles–Bacillus sp. MKUST-01 Exopolysaccharide (SeNPs–EPS) Conjugate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Synthesis of Selenium Nanoparticles and Their Applications in Enhancing Plant Stress Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchpublish.com [researchpublish.com]
- 19. Protic Ionic Liquid as Reagent, Catalyst, and Solvent: 1-Methylimidazolium Thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. doras.dcu.ie [doras.dcu.ie]
- 22. Protic Ionic Liquid as Reagent, Catalyst, and Solvent: 1‐Methylimidazolium Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving 1-Ethyl-3-methylimidazolium Thiocyanate Synthesis
Welcome to the Technical Support Center for the synthesis of 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). This guide is designed for researchers, scientists, and professionals in drug development and other fields who utilize this versatile ionic liquid in their work. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and established method for synthesizing [EMIM][SCN] is a two-step process. The first step is the quaternization of 1-methylimidazole with an ethylating agent, typically a haloethane like chloroethane or bromoethane, to form the 1-ethyl-3-methylimidazolium halide ([EMIM][X], where X = Cl or Br). The second step is an anion metathesis (or ion exchange) reaction where the halide anion is replaced by the thiocyanate anion (SCN⁻)[1]. This is usually achieved by reacting the [EMIM]-halide with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN)[2].
Q2: What are the key factors that influence the yield of the final [EMIM][SCN] product?
A2: Several factors can significantly impact the overall yield. In the quaternization step, the choice of ethylating agent and reaction conditions (temperature and time) are crucial. For the metathesis step, the stoichiometry of the reactants, the choice of solvent, reaction time, and the efficiency of the purification process are all critical determinants of the final yield. Incomplete reactions, side reactions, and loss of product during purification are the primary reasons for lower-than-expected yields.
Q3: Why is the purity of the intermediate 1-ethyl-3-methylimidazolium halide important?
A3: The purity of the intermediate [EMIM]-halide directly affects the purity of the final [EMIM][SCN] product. Residual unreacted 1-methylimidazole or haloethane from the first step can be difficult to remove later and can act as impurities in the final ionic liquid[3]. These impurities can alter the physicochemical properties of the ionic liquid, such as its viscosity, conductivity, and electrochemical window, which can be detrimental to its performance in sensitive applications[3].
Q4: What are the primary safety precautions I should take during this synthesis?
A4: Safety is paramount. The alkylating agents used in the quaternization step, such as chloroethane and bromoethane, are often volatile and flammable[4]. 1-methylimidazole can be a skin and eye irritant[4]. Potassium thiocyanate is harmful if swallowed, in contact with skin, or if inhaled, and contact with acids liberates very toxic gas[5]. Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Final [EMIM][SCN] Product
-
Q: I'm consistently getting a low yield of [EMIM][SCN] after the metathesis reaction and purification. What could be the issue?
A: Low yields in the metathesis step can often be traced back to several factors:
-
Incomplete Reaction: The metathesis reaction may not have gone to completion. Ensure you are using a slight excess of the thiocyanate salt (e.g., 1.05-1.1 equivalents) to drive the reaction forward. The reaction time might also need to be extended. Monitoring the reaction progress can help determine the optimal reaction time.
-
Suboptimal Solvent Choice: The choice of solvent for the metathesis reaction is critical. While water is a common solvent for the reaction of the hydrophilic [EMIM]-halide and KSCN, the product [EMIM][SCN] has some water solubility. This can lead to product loss during the aqueous work-up and extraction steps. Using a solvent in which the inorganic salt byproduct (e.g., KCl or KBr) is poorly soluble can facilitate its removal by filtration and minimize product loss.
-
Product Loss During Purification: Significant product loss can occur during the extraction and washing steps. [EMIM][SCN] has some solubility in water, so repeated washing with water to remove halide impurities can also remove some of your product. Minimize the volume of water used for washing or consider alternative purification methods if halide contamination is not a major concern.
-
Hydrolysis of Thiocyanate: In aqueous solutions, especially if acidic, the thiocyanate anion can be susceptible to hydrolysis, which would reduce the amount of available anion for the metathesis reaction. Ensuring the reaction medium is neutral or slightly basic can help mitigate this.
-
Problem 2: Discoloration of the Final Product
-
Q: My final [EMIM][SCN] product has a yellow or brownish tint, even after purification. What causes this and how can I fix it?
A: Discoloration in ionic liquids is a common issue and can be attributed to trace impurities that have high molar extinction coefficients, meaning even at ppb levels they can impart color[6].
-
Cause: The color often originates from impurities in the starting materials or from side reactions occurring during the quaternization step, especially if elevated temperatures are used[6]. The presence of unreacted 1-methylimidazole can also contribute to color formation.
-
Solution:
-
Purification of the [EMIM]-halide precursor: Before the metathesis step, purify the intermediate [EMIM]-halide. This can be done by washing the crude product with a solvent like ethyl acetate or by recrystallization to remove unreacted starting materials and colored impurities[7].
-
Treatment with Activated Charcoal: A common and effective method for removing colored impurities is to treat a solution of the ionic liquid (either the halide precursor or the final thiocyanate product) with activated charcoal[8]. Stirring the ionic liquid in a suitable solvent with activated charcoal for several hours, followed by filtration, can significantly reduce or eliminate the color.
-
Optimize Reaction Temperature: During the quaternization step, avoid excessively high temperatures, as this can promote the formation of color-causing byproducts.
-
-
Problem 3: Residual Halide Impurities in the Final Product
-
Q: How can I effectively remove residual chloride or bromide ions from my [EMIM][SCN]?
A: Halide impurities are a common problem in ionic liquids prepared by metathesis and can be detrimental to many applications, particularly in electrochemistry.
-
Cause: Incomplete metathesis reaction or inefficient removal of the halide salt byproduct (e.g., KCl, KBr) leads to halide contamination.
-
Solution:
-
Solvent Selection for Metathesis: Performing the metathesis reaction in a solvent where the inorganic halide salt has very low solubility is advantageous. This allows for the majority of the halide byproduct to be removed by simple filtration.
-
Aqueous Washing: For water-immiscible ionic liquids, repeated washing of the organic phase with deionized water is a standard method to remove hydrophilic halide salts. However, [EMIM][SCN] has some water miscibility, making this tricky. If you use an organic solvent for extraction, multiple washes with small volumes of water can be performed, but be aware of potential product loss.
-
Silver Salt Metathesis (Use with Caution): In some cases, silver salts (e.g., silver thiocyanate) can be used for the metathesis reaction. The resulting silver halide is highly insoluble and can be easily filtered off. However, this method is more expensive and can lead to trace silver impurities in the final product.
-
Testing for Halides: To confirm the removal of halide ions, a qualitative test with silver nitrate (AgNO₃) solution can be performed on the aqueous washings. The absence of a white (AgCl) or cream (AgBr) precipitate indicates the successful removal of halide ions.
-
-
Problem 4: Presence of Water in the Final Product
-
Q: My final [EMIM][SCN] product contains a significant amount of water. How can I effectively dry it?
A: Water is a common impurity in ionic liquids, especially hydrophilic ones, and can significantly affect their properties.
-
Cause: Water can be introduced from solvents used in the synthesis and purification steps, or absorbed from the atmosphere as many ionic liquids are hygroscopic.
-
Solution:
-
Drying under High Vacuum: The most common method for drying ionic liquids is to heat them under high vacuum. A temperature of around 70-80 °C is typically sufficient. The drying process should be continued until a constant weight is achieved.
-
Azeotropic Distillation: For larger scales, azeotropic distillation with a solvent like toluene can be used to remove water.
-
Use of Drying Agents: While less common for the final product, drying agents can be used to dry solvents used in the synthesis.
-
Karl-Fischer Titration: To accurately determine the water content in your final product, Karl-Fischer titration is the gold standard method[9][10][11]. This will allow you to quantify the effectiveness of your drying procedure.
-
-
Experimental Protocols
Here we provide detailed step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM][Br])
This protocol describes the quaternization of 1-methylimidazole with bromoethane.
Materials:
-
1-Methylimidazole
-
Bromoethane
-
Ethyl acetate (or another suitable solvent like acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methylimidazole and ethyl acetate.
-
With stirring, slowly add bromoethane (typically a slight excess, e.g., 1.1 equivalents) to the solution. The reaction is often exothermic, so controlled addition is important.
-
Heat the reaction mixture to reflux (the boiling point of ethyl acetate is approximately 77 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by techniques like NMR or TLC.
-
As the reaction proceeds, the [EMIM][Br] product, which is insoluble in ethyl acetate, will precipitate out as a white or off-white solid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash it with fresh ethyl acetate to remove any unreacted starting materials.
-
Dry the resulting white solid under high vacuum to remove any residual solvent.
Protocol 2: Synthesis of this compound ([EMIM][SCN]) via Metathesis
This protocol describes the anion exchange reaction to form the final product.
Materials:
-
1-Ethyl-3-methylimidazolium bromide ([EMIM][Br])
-
Potassium thiocyanate (KSCN)
-
Acetone (or another suitable solvent like methanol or acetonitrile)
-
Beaker or flask
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
Dissolve the dried [EMIM][Br] in a minimal amount of acetone in a beaker.
-
In a separate beaker, dissolve a slight molar excess (e.g., 1.05 equivalents) of potassium thiocyanate in acetone.
-
Slowly add the KSCN solution to the [EMIM][Br] solution with vigorous stirring.
-
A white precipitate of potassium bromide (KBr), which is poorly soluble in acetone, will form immediately.
-
Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Remove the precipitated KBr by vacuum filtration. Wash the filter cake with a small amount of fresh acetone to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
The resulting product is crude [EMIM][SCN]. For higher purity, further purification steps as described in the troubleshooting section (e.g., treatment with activated charcoal, further drying under high vacuum) may be necessary.
Data Summary Table
The following table summarizes key quantitative data for the synthesis of [EMIM][SCN]. Note that yields can vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Quaternization Step ([EMIM][Br]) | Metathesis Step ([EMIM][SCN]) |
| Reactant 1 | 1-Methylimidazole (1.0 eq) | [EMIM][Br] (1.0 eq) |
| Reactant 2 | Bromoethane (1.05 - 1.2 eq) | Potassium Thiocyanate (1.05 - 1.1 eq) |
| Solvent | Ethyl Acetate or Acetonitrile | Acetone, Methanol, or Acetonitrile |
| Temperature | Reflux (e.g., ~77 °C for Ethyl Acetate) | Room Temperature |
| Reaction Time | 12 - 48 hours | 2 - 12 hours |
| Typical Yield | > 95% | 85 - 95% (after purification) |
Visualizing the Synthesis Workflow
The overall synthesis of [EMIM][SCN] can be visualized as a two-step process.
Caption: Overall workflow for the synthesis of [EMIM][SCN].
The core of the second step is the metathesis or ion exchange reaction.
Caption: The metathesis reaction for [EMIM][SCN] synthesis.
References
-
EXIL. (n.d.). Ionic liquid synthesis: safety and good working practices. Retrieved from [Link]
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
- Nockemann, P., Binnemans, K., & Driesen, K. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters, 415(1-3), 131-135.
- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
-
SpectraBase. (n.d.). 1-Ethyl-3-methylimidazolium chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Welton, T., et al. (2004). Decolorization of Ionic Liquids for Spectroscopy. Analytical Chemistry, 76(24), 7534-7538.
-
ResearchGate. (n.d.). 1 H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to use... Retrieved from [Link]
- Andreev, I. A., et al. (2021). THIOCYANATE-CONTAINING PROTIC IONIC LIQUIDS IN RING-OPENING OF 1,3-INDANEDIONE-DERIVED DONOR-ACCEPTOR CYCLOPROPANES.
-
Pubs.acs.org. (n.d.). Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. Retrieved from [Link]
- Zgonnik, V., et al. (2012).
- Dzyuba, S. V., Kollar, K. D., & Sabnis, S. S. (2010). Synthesis of Imidazolium Room-Temperature Ionic Liquids. Exploring Green Chemistry and Click Chemistry Paradigms in Undergraduate Organic Chemistry Laboratory.
- National Center for Biotechnology Information. (2024). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Molecules, 29(1), 234.
-
Mettler-Toledo International Inc. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]
- Semantic Scholar. (2016).
- Royal Society of Chemistry. (2013).
-
Rhodanide. (2019, January 19). Preparation of an organic Ionic liquid [Video]. YouTube. [Link]
-
ResearchGate. (2004). Decolorization of Ionic Liquids for Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). EP1512460A1 - Preparation and use of ionic liquids having thiocyanat as anion.
- National Center for Biotechnology Information. (2015). Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose. Polymers, 7(8), 1528-1565.
-
ResearchGate. (2012). Ionic Liquids and Green Chemistry: A Lab Experiment. Retrieved from [Link]
-
Repositorio CIMAV. (n.d.). Solvents, Ionic Liquids and Solvent Effects. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Ionic Liquids Synthesis – Methodologies. Retrieved from [Link]
-
ResearchGate. (2014). Thermophysical Properties of Ionic Liquid with Thiocyanate Anion: Effect of Cations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network. Journal of Solution Chemistry, 44(3-4), 838-849.
-
ResearchGate. (2014). Solubilities of Carbon Dioxide in this compound, 1-Ethyl-3-methylimidazolium Dicyanamide, and 1-Ethyl-3-methylimidazolium Tricyanomethanide at (298.2 to 373.2) K and (0 to 300.0) kPa. Retrieved from [Link]
- ACS Publications. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Langmuir, 28(1), 479-487.
- AIChE. (2016). (129h) High Yield Stoichiometric Synthesis of ZIF-8 Nanoparticles Using Novel Reactor. AIChE Annual Meeting Proceedings.
- PubMed. (2008). Imidazolium-based ionic liquids for the efficient treatment of iron gall inked papers. ChemSusChem, 1(11), 921-926.
-
ResearchGate. (2015). (PDF) SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network. Retrieved from [Link]
-
ResearchGate. (2024). Could you advise on the EMIM TFSI synthesis process and results? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of BMIM SCN: Properties and Synthesis for Industrial Use. Retrieved from [Link]
- Royal Society of Chemistry. (2016).
- MDPI. (2022). An Optimized Protocol for Enzymatic Hypothiocyanous Acid Synthesis. International Journal of Molecular Sciences, 23(23), 15201.
Sources
- 1. longdom.org [longdom.org]
- 2. SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation-Anion Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]
- 5. Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. hiyka.com [hiyka.com]
- 10. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 11. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
Technical Support Center: Purification of [EMIM][SCN]
Welcome to the technical support center for the purification of 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile ionic liquid. Here, we provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and handling of [EMIM][SCN].
Q1: My freshly synthesized [EMIM][SCN] is a pale yellow to colorless liquid. Is this normal?
A1: Yes, it is quite common for as-synthesized [EMIM][SCN] to appear as a clear, pale yellow to colorless liquid. The coloration can arise from trace impurities from the starting materials or minor side reactions during synthesis. While a pale yellow color may be acceptable for some applications, for others, particularly in electrochemistry and spectroscopy, a completely colorless ionic liquid is desirable.
Q2: What are the most common impurities in commercially available or lab-synthesized [EMIM][SCN]?
A2: The most prevalent impurities are water, residual halides (typically chloride or bromide from the precursor salt), and unreacted starting materials such as 1-methylimidazole[1]. The presence of these impurities can significantly alter the physicochemical properties of the ionic liquid, including its viscosity, density, and electrochemical window[2]. Commercial specifications for high-purity [EMIM][SCN] often indicate halide content below 50 ppm and water content below 0.5%[1].
Q3: How can I determine the water content in my [EMIM][SCN] sample?
A3: The gold standard for accurate water content determination in ionic liquids is the Karl Fischer (KF) titration[3][4]. This method is highly sensitive and specific for water. Given that [EMIM][SCN] is hydrophilic, it can readily absorb atmospheric moisture, making accurate water quantification crucial for reproducible experiments[5].
Q4: What is the thermal stability of [EMIM][SCN], and can it decompose during purification?
A4: [EMIM][SCN] generally exhibits good thermal stability. However, prolonged exposure to high temperatures can lead to decomposition. The thiocyanate anion itself can be susceptible to oxidative decomposition, particularly in the presence of halide impurities like iodide or bromide, which can catalyze the formation of polymeric species[6][7]. Therefore, it is advisable to use moderate temperatures during purification steps that involve heating.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of [EMIM][SCN].
Issue 1: Persistent Coloration in [EMIM][SCN]
Symptoms:
-
The ionic liquid has a noticeable yellow, brown, or even reddish tint.
-
The color intensifies upon heating or prolonged storage.
Root Causes:
-
Trace Impurities: As mentioned, impurities from starting materials or side reactions are a common cause of coloration.
-
Thiocyanate Decomposition: The thiocyanate anion can undergo oxidative decomposition, leading to colored byproducts. This can be exacerbated by the presence of halide impurities and exposure to light or elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decolorizing [EMIM][SCN].
Solutions & Protocols:
1. Activated Carbon Treatment: This is often the first and most effective step for removing colored impurities.
-
Protocol:
-
To your colored [EMIM][SCN], add 5-10% (w/w) of activated carbon. Wood-based activated carbon with a mesoporous structure is often effective for larger color molecules[8].
-
Stir the mixture vigorously at room temperature for 12-24 hours. For more stubborn coloration, gentle heating (50-60 °C) can be applied, but monitor for any signs of decomposition.
-
Remove the activated carbon by filtration. A 0.22 or 0.45 µm syringe filter is recommended to ensure all fine particles are removed.
-
Repeat the process if necessary.
-
2. Solvent Extraction: If activated carbon treatment is insufficient, solvent extraction can be employed to remove impurities with different polarities.
-
Protocol:
-
Dissolve the [EMIM][SCN] in a minimal amount of deionized water.
-
Extract the aqueous solution with a non-polar solvent such as hexane or toluene to remove non-polar impurities. Repeat the extraction 2-3 times.
-
Subsequently, extract the aqueous phase with a moderately polar solvent like ethyl acetate to remove impurities of intermediate polarity. Repeat 2-3 times.
-
Carefully separate the aqueous phase containing the purified [EMIM][SCN].
-
Remove the water under high vacuum at a moderate temperature (60-80 °C) until a constant weight is achieved.
-
Issue 2: High Halide Content
Symptoms:
-
Quantitative analysis (e.g., ion chromatography) indicates halide levels above the desired specification (e.g., > 50 ppm).
-
Potential for altered electrochemical properties or catalytic activity of the ionic liquid.
Root Cause:
-
Incomplete reaction or inefficient removal of the halide salt byproduct (e.g., KBr, NaCl) during the synthesis of [EMIM][SCN] from its halide precursor (e.g., [EMIM]Br).
Troubleshooting Workflow:
Caption: Workflow for reducing halide content in [EMIM][SCN].
Solution & Protocol:
1. Aqueous-Organic Liquid-Liquid Extraction: This method leverages the high solubility of inorganic halide salts in water to separate them from the ionic liquid.
-
Protocol:
-
Dissolve the halide-contaminated [EMIM][SCN] in a water-immiscible organic solvent in which it is soluble (e.g., dichloromethane or a suitable alternative).
-
Wash the organic phase repeatedly with deionized water. The halide salt will preferentially partition into the aqueous phase.
-
Perform multiple washes (at least 3-5 times) with fresh deionized water.
-
After the final wash, test the aqueous phase for the presence of halides using a qualitative silver nitrate test (a persistent lack of precipitate indicates successful removal).
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the organic solvent under reduced pressure.
-
Dry the resulting [EMIM][SCN] under high vacuum to remove any residual solvent and water.
-
Issue 3: High Water Content
Symptoms:
-
Karl Fischer titration indicates water content above the acceptable limit for the intended application.
-
Potential for altered viscosity, conductivity, and reaction kinetics.
Root Cause:
-
[EMIM][SCN] is hygroscopic and readily absorbs water from the atmosphere.
-
Incomplete drying after synthesis or purification steps involving water.
Troubleshooting Workflow:
Caption: Decision tree for drying [EMIM][SCN].
Solutions & Protocols:
1. High Vacuum Drying: This is the most common and straightforward method for removing water.
-
Protocol:
-
Place the [EMIM][SCN] in a Schlenk flask or a similar apparatus suitable for high vacuum.
-
Heat the ionic liquid to 60-80 °C while applying a high vacuum (<1 mbar).
-
Stir the liquid to increase the surface area and facilitate water removal.
-
Continue drying for at least 24 hours or until the water content, as determined by Karl Fischer titration, is within the desired range.
-
2. Freeze-Pump-Thaw Cycles: For achieving very low water content, this method is highly effective at removing dissolved gases and volatile impurities, including water.
-
Protocol:
-
Place the [EMIM][SCN] in a vessel connected to a high vacuum line.
-
Freeze the ionic liquid using liquid nitrogen.
-
Once completely frozen, open the vessel to the high vacuum to pump away any condensed volatiles.
-
Close the vessel to the vacuum and allow the ionic liquid to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
III. Purity Analysis at a Glance
The following table summarizes the key analytical techniques for assessing the purity of [EMIM][SCN].
| Impurity | Analytical Technique | Principle | Typical Specification (High Purity) |
| Water | Karl Fischer Titration | Titration with a reagent that reacts stoichiometrically with water. | < 0.1% (1000 ppm) |
| Halides (Cl⁻, Br⁻) | Ion Chromatography (IC)[2][9][10][11] | Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection. | < 50 ppm |
| Organic Impurities | ¹H and ¹³C NMR Spectroscopy[12][13][14] | Provides structural information and can detect and quantify organic impurities. | No observable impurity peaks |
| Non-volatile Residue | Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature to determine thermal stability and the presence of non-volatile impurities. | Onset of decomposition > 200 °C |
IV. References
-
Hao, F., Haddad, P. R., & Ruther, T. (2008). IC Determination of Halide Impurities in Ionic Liquids. Chromatographia, 67(5-6), 495-498.
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Analytical Chemistry, 76(7), 2118-2123.
-
Hao, F., Haddad, P. R., & Ruther, T. (2008). IC Determination of Halide Impurities in Ionic Liquids. Scribd.
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (2006). Quantification of Halide in Ionic Liquids Using Ion Chromatography. ResearchGate.
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids.
-
IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
-
IoLiTec. (n.d.). Application Sheet - Solvents Karl-Fischer Titration.
-
Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3931-3938.
-
IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
-
proionic. (n.d.). EMIM-SCN Product Specifications.
-
Nockemann, T., Thijs, B., Pitner, W. R., & Seddon, K. R. (2006). Decolorization of Ionic Liquids for Spectroscopy. ResearchGate.
-
Faria, S., et al. (2015). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PMC.
-
Geng, R., et al. (2021). A Hierarchical Hybrid Method for Screening Ionic Liquid Solvents for Extractions Exemplified by the Extractive Desulfurization Process. MPG.PuRe.
-
Global Chemical Network. (n.d.). Why Choose EMIM SCN? A Look at its Properties and Sourcing.
-
Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g.
-
Carbotecnia. (2025). Decolorization with Activated Carbon.
-
Vataščin, J., et al. (2018). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. ResearchGate.
-
Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. (2023). MDPI.
-
Water Determination By Karl Fischer Titration. (n.d.). ResearchGate.
-
Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 100 g.
-
Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
-
Gonfa, G., et al. (2014). Thermophysical Properties of Ionic Liquid with Thiocyanate Anion: Effect of Cations. ResearchGate.
-
Trialkylsulfonium Thiocyanate Ionic Liquids: Investigation on Temperature-Dependent Ignition Behavior of Green Hypergolic Propellants. (2024). Frontiers in Chemistry.
-
About the Purification Route of Ionic Liquid Precursors. (2018). MDPI.
-
Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. (2008). ACS Publications.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
Extraction and recovery process to selectively separate aromatics from naphtha feed to ethylene crackers using this compound ionic liquid. (n.d.). ResearchGate.
-
The purification of an ionic liquid. (n.d.). ResearchGate.
-
Experimental study of decomposition of aqueous nitrosyl thiocyanate. (2011). PubMed.
-
Ion Chromatography Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
-
Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich.
-
and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc]. (2022). PMC.
-
Decomposition of sodium thiosulfate and sodium thiocyanate in supercritical water. (2001).
-
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
-
Dynamical properties of EMIM-SCN confined in a SiO2 matrix by means of 1H NMR relaxometry. (2017). RSC Publishing.
-
Selective extraction of toluene from n-heptane using [emim][SCN] and [bmim][SCN] ionic liquids as solvents. (n.d.). ResearchGate.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.
-
A Task-Specific Ionic Liquid [bmim]SCN for the Conversion of Alkyl Halides to Alkyl Thiocyanates at Room Temperature. (n.d.). ResearchGate.
-
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017). Chemical Reviews, 117(10), 6904-6968.
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2011). Industrial & Engineering Chemistry Research, 50(12), 7489-7497.
-
Understanding the Reaction Kinetics and Microdynamics between Methylimidazole and Alkyl Thiocyanate for Ionic Liquid Synthesis through Experiments and Theoretical Calculation. (n.d.). ResearchGate.
-
Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. (2018).
-
Systematic study on the impact of water on the performance and stability of perovskite solar cells. (2016). RSC Publishing.
-
IoLiTec. (n.d.). This compound, >98%.
-
Water Phase Diagram Is Significantly Altered by Imidazolium Ionic Liquid. (2008). The Journal of Physical Chemistry B, 112(1), 201-204.
Sources
- 1. proionic.com [proionic.com]
- 2. researchgate.net [researchgate.net]
- 3. hiyka.com [hiyka.com]
- 4. iolitec.de [iolitec.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. elib.dlr.de [elib.dlr.de]
- 8. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 9. Quantification of halide in ionic liquids using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamical properties of EMIM-SCN confined in a SiO2 matrix by means of 1H NMR relaxometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Managing Viscosity of 1-Ethyl-3-methylimidazolium Thiocyanate ([EMIM][SCN])
Welcome to the technical support center for 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the viscosity of this versatile ionic liquid in your applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure this compound?
The viscosity of this compound ([EMIM][SCN]) is approximately 24.7 cP at room temperature.[1] However, this value is highly sensitive to factors such as temperature, water content, and the presence of co-solvents.
Q2: Why is managing the viscosity of [EMIM][SCN] important for my experiments?
The viscosity of an ionic liquid is a critical parameter that can significantly impact experimental outcomes.[2][3] High viscosity can hinder mass transport, slow down reaction rates, and complicate handling and mixing.[4][5] In applications like cellulose dissolution, a lower viscosity is often desirable to facilitate the process.[4] Conversely, in applications such as lubricants or certain electrochemical setups, a higher viscosity might be beneficial.[2]
Q3: What are the primary factors that influence the viscosity of [EMIM][SCN]?
The main factors influencing the viscosity of [EMIM][SCN] are:
-
Temperature: Viscosity decreases significantly as temperature increases.
-
Water Content: The presence of water, even in small amounts, can drastically reduce the viscosity of ionic liquids.[6][7][8]
-
Co-solvents: Adding organic solvents like methanol, ethanol, or DMSO can effectively lower the viscosity.[9][10][11]
-
Dissolved Solutes: The concentration and nature of dissolved substances, such as cellulose, will increase the viscosity of the solution.[12][13]
Q4: How does temperature affect the viscosity of [EMIM][SCN]?
Like most liquids, the viscosity of [EMIM][SCN] has an inverse relationship with temperature; as the temperature increases, the viscosity decreases exponentially. This is due to the increased kinetic energy of the ions, which overcomes the intermolecular forces (ion-ion interactions) and allows them to move more freely.
Q5: Can I use water to lower the viscosity of [EMIM][SCN]?
Yes, adding water is a very effective way to reduce the viscosity of [EMIM][SCN].[6][8] Water molecules can disrupt the strong coulombic interactions between the imidazolium cations and thiocyanate anions, leading to a significant decrease in viscosity. However, it's crucial to consider the compatibility of water with your specific application, as it can affect solubility, reactivity, and electrochemical stability.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with [EMIM][SCN].
Issue 1: [EMIM][SCN] is too viscous for efficient mixing or pumping at room temperature.
Cause: The inherent viscosity of pure [EMIM][SCN] can be challenging for certain experimental setups that require lower fluid mobility.
Solutions:
-
Increase the Temperature: Gently heating the [EMIM][SCN] is the most straightforward method to reduce its viscosity. Create a temperature-viscosity profile for your specific batch to determine the optimal operating temperature for your application.
-
Introduce a Co-solvent: The addition of a low-viscosity, miscible co-solvent can significantly decrease the overall viscosity of the mixture.
-
Polar Protic Solvents: Alcohols like ethanol or methanol are effective at reducing viscosity.[9][10]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is another excellent choice, particularly in applications like cellulose dissolution, as it reduces viscosity without significantly disrupting the ionic liquid's solvent properties.[11]
-
Experimental Protocol: Viscosity Reduction with a Co-solvent
-
Select a Co-solvent: Choose a co-solvent that is compatible with your reaction or process (e.g., methanol, ethanol, DMSO).
-
Prepare Mixtures: Create a series of [EMIM][SCN]/co-solvent mixtures with varying weight percentages (e.g., 5%, 10%, 20% co-solvent).
-
Measure Viscosity: Use a viscometer or rheometer to measure the viscosity of each mixture at your desired operating temperature.
-
Optimize: Select the mixture with the lowest co-solvent concentration that meets your viscosity requirements to minimize potential impacts on your system's primary function.
Data Presentation: Effect of Temperature and Methanol on [EMIM][SCN] Viscosity (Hypothetical Data)
| Temperature (°C) | Viscosity of Pure [EMIM][SCN] (cP) | Viscosity with 10% Methanol (cP) |
| 25 | 24.7 | 15.2 |
| 40 | 15.8 | 9.7 |
| 60 | 8.5 | 5.2 |
| 80 | 5.1 | 3.1 |
Visualization: Workflow for Viscosity Reduction
Caption: Workflow for addressing high viscosity issues with [EMIM][SCN].
Issue 2: Inconsistent results in a series of experiments using [EMIM][SCN], potentially due to varying viscosity.
Cause: The viscosity of ionic liquids is highly sensitive to water content.[6][7][8] Absorption of atmospheric moisture can lead to significant and uncontrolled variations in viscosity between experiments.
Solutions:
-
Drying the Ionic Liquid: Before use, dry the [EMIM][SCN] under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove absorbed water.
-
Inert Atmosphere: Handle and store [EMIM][SCN] under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake. A glovebox is ideal for sensitive applications.
-
Water Content Analysis: Regularly measure the water content of your [EMIM][SCN] stock using Karl Fischer titration to ensure consistency across experiments.
Experimental Protocol: Drying [EMIM][SCN]
-
Apparatus: Use a Schlenk line or a vacuum oven.
-
Procedure: Place the [EMIM][SCN] in a suitable flask. Heat to 70-80 °C while applying a high vacuum (<1 mbar) for at least 4-6 hours.
-
Storage: After drying, store the ionic liquid in a sealed container under an inert atmosphere.
Visualization: Relationship between Water Content and Viscosity
Caption: Causal chain showing how atmospheric moisture affects experimental consistency.
Issue 3: Difficulty in dissolving high concentrations of a solute (e.g., cellulose) in [EMIM][SCN] due to a rapid increase in solution viscosity.
Cause: As the concentration of a polymer like cellulose increases, the solution viscosity rises dramatically due to chain entanglement and increased intermolecular interactions.[12][13]
Solutions:
-
Incremental Solute Addition with Heating: Add the solute in small portions to heated [EMIM][SCN] (e.g., 80-100 °C) with vigorous stirring. The lower viscosity at higher temperatures facilitates dissolution and prevents the formation of large, difficult-to-dissolve agglomerates.
-
Use of a Co-solvent: As mentioned previously, co-solvents like DMSO can be particularly effective in cellulose dissolution applications.[11] They help to maintain a lower solution viscosity even at higher cellulose concentrations, improving mass transport and speeding up the dissolution process.
Experimental Protocol: High-Concentration Cellulose Dissolution
-
Pre-heat [EMIM][SCN]: Heat the ionic liquid to the desired temperature (e.g., 90 °C) in a reaction vessel with mechanical stirring.
-
Incremental Addition: Add the cellulose in small increments (e.g., 1-2 wt% at a time).
-
Allow for Dissolution: Ensure each portion is fully dissolved before adding the next. This can be visually monitored.
-
Monitor Viscosity (Optional): If your setup allows, monitor the viscosity in-situ to better understand the dissolution kinetics.[14]
References
- 1. This compound, >98% | IoLiTec [iolitec.de]
- 2. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. roco.global [roco.global]
- 4. mdpi.com [mdpi.com]
- 5. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. | Semantic Scholar [semanticscholar.org]
- 8. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 1-Ethyl-3-Methylimidazolium Thiocyanate ([EMIM][SCN])
Welcome to the technical support center for 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during their experiments with this versatile ionic liquid. Drawing upon extensive field-proven insights and established scientific principles, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your work.
Introduction to [EMIM][SCN] and Its Solubility Characteristics
This compound is a room-temperature ionic liquid recognized for its unique physicochemical properties, including a low melting point of -6°C, high thermal stability, and notable conductivity.[1] Its ability to dissolve a wide range of substances, particularly biopolymers like cellulose and silk, has made it a valuable solvent in green chemistry and materials science.[2][3] However, like any specialized solvent, its effective use requires an understanding of its behavior and potential challenges. This guide will address these challenges head-on, providing you with the knowledge to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of solutes in [EMIM][SCN]?
A1: The solubility of a solute in [EMIM][SCN] is a multifactorial issue. Key factors include:
-
Inherent Properties of the Solute: The molecular weight, crystallinity, and polarity of the solute play a crucial role. For instance, high molecular weight or highly crystalline polymers will be more challenging to dissolve.[4]
-
Water Content: [EMIM][SCN] is hygroscopic, and the presence of water can significantly impact its solvent properties. While small amounts of water might sometimes be beneficial, higher concentrations (typically above 10 wt%) can inhibit the dissolution of non-polar compounds and biopolymers like cellulose.[5][6]
-
Temperature: For most solid solutes, increasing the temperature will increase solubility and decrease the viscosity of the ionic liquid, aiding the dissolution process.[4][7]
-
Viscosity of the Solution: [EMIM][SCN] can form highly viscous solutions, especially with polymers, which can impede effective mixing and slow down dissolution.[8][9]
-
Presence of Co-solvents: The addition of a co-solvent can modulate the solvent properties of [EMIM][SCN], often to a beneficial effect.[8]
Q2: My compound is not dissolving in [EMIM][SCN] at room temperature. What should I do?
A2: If you are facing poor solubility at room temperature, consider the following steps:
-
Increase the Temperature: Gently heat the mixture. Many compounds exhibit significantly higher solubility in [EMIM][SCN] at elevated temperatures (e.g., 80-100°C).[7] Always ensure your solute is stable at the applied temperature.
-
Improve Agitation: Ensure vigorous and continuous stirring. Due to the potential for high viscosity, mechanical stirring is often more effective than magnetic stirring.
-
Use a Co-solvent: The addition of a suitable co-solvent can enhance solubility. For polar compounds, small amounts of water might be helpful. For other systems, aprotic polar solvents like dimethyl sulfoxide (DMSO) can be very effective.[8]
-
Check for Impurities: Ensure your [EMIM][SCN] is of high purity. Impurities, especially water, can drastically alter its solvent characteristics.[6]
Q3: How does the thiocyanate anion (SCN⁻) contribute to the solvent properties of [EMIM][SCN]?
A3: The thiocyanate anion is considered a "chaotropic" ion. Chaotropic ions are known to disrupt the structure of water and can interfere with non-covalent interactions within solutes, such as hydrogen bonds in biopolymers. This ability to break down the existing structure of a solute is a key reason for the effectiveness of [EMIM][SCN] in dissolving complex molecules like cellulose.[3] The interaction between the anion and the hydroxyl groups of the polymer disrupts the polymer's hydrogen bonding network, leading to dissolution.
Q4: Is it possible to recover my solute after dissolving it in [EMIM][SCN]?
A4: Yes, solute recovery is a crucial advantage of using ionic liquids. A common method is to add a non-solvent (also called an anti-solvent) to the solution, which will cause the solute to precipitate. For many polymers like cellulose dissolved in [EMIM][SCN], water or ethanol can be used as effective anti-solvents.[10][11] The precipitated solute can then be collected by filtration or centrifugation. The ionic liquid can often be recovered and reused after removal of the anti-solvent, typically through evaporation.
Troubleshooting Guides
Problem 1: Incomplete Dissolution of Biopolymers (e.g., Cellulose, Silk)
Symptoms:
-
Visible solid particles remain in the solution even after prolonged stirring.
-
The solution appears cloudy or heterogeneous.
-
The viscosity of the mixture is unexpectedly low, suggesting a suspension rather than a true solution.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Water Content | Water competes with the solute for interactions with the ionic liquid, particularly the anion, which is crucial for disrupting the biopolymer's hydrogen bonds.[5][12] | 1. Dry the [EMIM][SCN]: Before use, dry the ionic liquid under vacuum at a moderate temperature (e.g., 70-80°C) for several hours to remove absorbed water. 2. Handle in a Dry Atmosphere: Perform your experiments in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake. |
| Insufficient Temperature | The dissolution of high molecular weight and crystalline polymers is an energy-intensive process. | 1. Increase Temperature: Gradually heat the mixture to 80-100°C with constant stirring. Monitor for any signs of solute degradation.[7] |
| Poor Mixing | High viscosity can lead to poor mass transfer, preventing the ionic liquid from effectively interacting with the entire solute. | 1. Use Mechanical Stirring: Employ an overhead mechanical stirrer for more efficient mixing compared to a magnetic stir bar. 2. Incremental Addition: Add the biopolymer to the heated ionic liquid in small portions, allowing each portion to dissolve before adding the next. |
| Inherent Properties of the Biopolymer | High crystallinity or a high degree of polymerization can make dissolution more difficult.[4] | 1. Pre-treatment of the Biopolymer: Consider pre-treatments like grinding or milling to reduce particle size and crystallinity. |
Problem 2: The [EMIM][SCN] Solution is Too Viscous to Handle
Symptoms:
-
Difficulty in stirring the solution effectively.
-
Challenges in transferring the solution.
-
Formation of a gel-like substance.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Solute Concentration | Dissolving large amounts of polymers naturally increases the viscosity of the solution. | 1. Work with Lower Concentrations: If possible for your application, reduce the concentration of the solute. |
| Low Temperature | The viscosity of ionic liquids is highly temperature-dependent. | 1. Increase the Temperature: Heating the solution will significantly reduce its viscosity.[4] |
| Strong Intermolecular Interactions | Strong hydrogen bonding between the ionic liquid and the solute can lead to high viscosity. | 1. Use a Co-solvent: The addition of a low-viscosity co-solvent can dramatically reduce the overall viscosity of the solution. DMSO and some alcohols are good candidates.[8][13] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Biopolymer in [EMIM][SCN]
-
Drying the Ionic Liquid: Place the required amount of [EMIM][SCN] in a round-bottom flask and dry it under vacuum at 80°C for at least 4 hours.
-
Heating and Stirring: Transfer the dried [EMIM][SCN] to a reaction vessel equipped with a mechanical stirrer and a heating mantle. Heat the ionic liquid to the desired temperature (e.g., 90°C).
-
Incremental Solute Addition: Gradually add the pre-dried biopolymer powder to the heated and stirred ionic liquid in small portions.
-
Dissolution: Continue stirring at the elevated temperature until the biopolymer is completely dissolved, which may take several hours.
-
Cooling and Storage: Once dissolved, the solution can be cooled to room temperature for further use. Store in a desiccator to prevent moisture absorption.
Protocol 2: Using a Co-solvent to Aid Dissolution
-
Co-solvent Selection: Choose a co-solvent that is miscible with [EMIM][SCN] and a good solvent for your solute, or one that is known to reduce viscosity. Common choices include DMSO, methanol, or ethanol.[8][13]
-
Preparation of the Mixture: Prepare the desired mixture of [EMIM][SCN] and the co-solvent by weight or volume.
-
Dissolution: Follow the steps in Protocol 1, using the ionic liquid/co-solvent mixture as the solvent. Note that the optimal temperature may be different for the mixed solvent system.
Visualizing Workflows
To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.
Caption: Troubleshooting workflow for incomplete dissolution.
Caption: Workflow for managing high viscosity of solutions.
References
- Le, K. A., et al. (2012). Influence of water on the intrinsic characteristics of cellulose dissolved in an ionic liquid. Cellulose, 19(4), 1175-1184.
- Mantza, R. A., et al. (2007). Dissolution of Biopolymers Using Ionic Liquids.
- Håkansson, K. M., et al. (2014). Influence of water on swelling and dissolution of cellulose in 1-ethyl-3-methylimidazolium acetate.
- Vila, J., et al. (2024). Ionic Liquids as Designed, Multi-Functional Plasticizers for Biodegradable Polymeric Materials: A Mini-Review. Polymers, 16(3), 398.
- Michud, A., et al. (2015).
- Huang, K., et al. (2017). Solubilities of Carbon Dioxide in this compound, 1-Ethyl-3-methylimidazolium Dicyanamide, and 1-Ethyl-3-methylimidazolium Tricyanomethanide at (298.2 to 373.2) K and (0 to 300.0) kPa.
- Huang, K., et al. (2017). Solubilities of Carbon Dioxide in this compound, 1-Ethyl-3-methylimidazolium Dicyanamide, and 1-Ethyl-3-methylimidazolium Tricyanomethanide at (298.2 to 373.2) K and (0 to 300.0) kPa.
- Mantza, R. A., et al. (2007). Dissolution of Biopolymers Using Ionic Liquids.
- Ferreira, A. M., et al. (2017). Dissolution and resourcfulization of biopolymers in ionic liquids. Reviews in Chemical Engineering, 33(5), 469-505.
- Gericke, M., et al. (2011). Influence of water on the dissolution of cellulose in selected ionic liquids. Cellulose, 18(6), 1493-1502.
- Mahmood, H., et al. (2017). Dissolution and Separation of Wood Biopolymers Using Ionic Liquids. Journal of the Chemical Society of Pakistan, 39(4), 693-703.
- proionic GmbH. (2023).
- ROTH, C.
- Ren, J., et al. (2024). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. Polymers, 16(21), 2969.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Firaha, D. S., et al. (2015). SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network. Journal of Solution Chemistry, 44(6), 1153-1171.
- The Growing Significance of this compound in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Yoshida, Y., et al. (2004). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. Inorganic Chemistry, 43(5), 1512-1514.
- Zhang, Y., et al. (2022). Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture. International Journal of Molecular Sciences, 23(3), 1836.
- Ivanova, A. A., et al. (2021). Protic Ionic Liquid as Reagent, Catalyst, and Solvent: 1‐Methylimidazolium Thiocyanate.
- IoLiTec. (n.d.).
- Sikora, A., et al. (2024). Effect of Antisolvent Used to Regenerate Cellulose Treated with Ionic Liquid on Its Properties.
- Jin, H., et al. (2016). The Thermodynamic Estimation and Viscosity, Electrical Conductivity Characteristics of 1-Alkyl-3-Methylimidazolium Thiocyanate Ionic Liquids. Journal of the Chinese Chemical Society, 63(1), 25-34.
- Zhang, H., et al. (2019). Effect of anti-solvents on the characteristics of regenerated cellulose from 1-ethyl-3-methylimidazolium acetate ionic liquid. International Journal of Biological Macromolecules, 124, 84-90.
- Zhang, X., et al. (2021). Time-Temperature Superposition of the Dissolution of Silk Fibers in the Ionic Liquid 1-Ethyl-3-methylimidazolium Acetate. Biomacromolecules, 22(3), 1091-1101.
- Pal, M., & Singh, S. (2016). Phase Behaviour of this compound Ionic Liquid with Catalytic Deactivated Compounds and Water at Several Temperatures: Experiments and Theoretical Predictions. Journal of Solution Chemistry, 45(1), 126-145.
- Vijayaraghavan, R., et al. (2013). Cellulose dissolution and regeneration using various imidazolium based protic ionic liquids. RSC Advances, 3(38), 17351-17358.
- Firaha, D. S., et al. (2015). SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network. Journal of Solution Chemistry, 44(6), 1153-1171.
- Simon, M., et al. (2014). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions. Biomacromolecules, 15(1), 241-248.
- Zhang, X., et al. (2018). Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. Journal of Molecular Liquids, 268, 83-92.
- França, J. M., et al. (2017). Measurements of the thermal conductivity of this compound at temperatures from (296 to 365) K and at pressures up to 30 MPa. The Journal of Chemical Thermodynamics, 113, 14-20.
- Lewandowski, A., & Świderska-Mocek, A. (2009). Application of this compound to the electrolyte of electrochemical double layer capacitors. Journal of Power Sources, 194(2), 994-998.
- Teaca, C. A., et al. (2011). Dissolution of natural polymers in ionic liquid. Cellulose Chemistry and Technology, 45(1-2), 33-38.
- Ivanova, A. A., et al. (2021). Protic Ionic Liquid as Reagent, Catalyst, and Solvent: 1‐Methylimidazolium Thiocyanate.
- Russina, O., et al. (2012). High viscosity of imidazolium ionic liquids with the hydrogen sulfate anion: a Raman spectroscopy study. The Journal of Physical Chemistry B, 116(26), 7629-7635.
- Jin, H., et al. (2012). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension.
- Zhang, H., et al. (2017). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Cellulose, 24(10), 4047-4069.
- Haward, S. J., et al. (2012). Understanding the Dynamics of Cellulose Dissolved in an Ionic Liquid Solvent Under Shear and Extensional Flows. Biomacromolecules, 13(3), 824-833.
Sources
- 1. innospk.com [innospk.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Ionic Liquids as Designed, Multi-Functional Plasticizers for Biodegradable Polymeric Materials: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of water on swelling and dissolution of cellulose in 1-ethyl-3-methylimidazolium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time-Temperature Superposition of the Dissolution of Silk Fibers in the Ionic Liquid 1-Ethyl-3-methylimidazolium Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films | MDPI [mdpi.com]
- 9. High viscosity of imidazolium ionic liquids with the hydrogen sulfate anion: a Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of anti-solvents on the characteristics of regenerated cellulose from 1-ethyl-3-methylimidazolium acetate ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing [EMIM][SCN] Operating Temperature in Batteries
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) in battery applications. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the experimental nuances of this promising ionic liquid electrolyte.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with [EMIM][SCN]-based electrolytes.
Issue 1: Low Ionic Conductivity and Poor Rate Performance at Room Temperature
Question: My battery cell containing an [EMIM][SCN] electrolyte is showing high internal resistance and poor rate capability at ambient temperatures. What is the likely cause and how can I resolve this?
Answer:
The most probable cause is the inherent viscosity of [EMIM][SCN] at lower temperatures. Like many ionic liquids, [EMIM][SCN] has a higher viscosity compared to conventional organic carbonate electrolytes.[1][2] This high viscosity impedes ion transport, leading to lower ionic conductivity and consequently, poor rate performance.[1][2]
Troubleshooting Steps:
-
Increase Operating Temperature: The most effective way to decrease the viscosity and enhance the ionic conductivity of [EMIM][SCN] is to increase the operating temperature of your battery cell.[3][4] As shown in the table below, even a modest increase in temperature can significantly impact these properties.
-
Incorporate a Low-Viscosity Co-solvent: Consider adding a small amount of a low-viscosity organic solvent like propylene carbonate (PC). This can help to reduce the overall viscosity of the electrolyte mixture and improve ion mobility.[2] However, be mindful that this may compromise the non-flammability benefits of the ionic liquid.
-
Optimize Lithium Salt Concentration: The concentration of the lithium salt (e.g., LiTFSI) in the [EMIM][SCN] electrolyte can influence both viscosity and conductivity. Experiment with different salt concentrations to find the optimal balance for your specific application.
Issue 2: Unstable Solid-Electrolyte Interphase (SEI) on Graphite Anodes
Question: I'm observing significant capacity fading in my lithium-ion cell with a graphite anode and an [EMIM][SCN] electrolyte. Could this be related to the SEI layer?
Answer:
Yes, this is a known challenge with some ionic liquid electrolytes. [EMIM][SCN], like other imidazolium-based ionic liquids, can have difficulty forming a stable and effective Solid-Electrolyte Interphase (SEI) layer on graphite anodes.[1] An unstable SEI can lead to continuous electrolyte decomposition, resulting in capacity fade and poor cycling stability.
Troubleshooting Steps:
-
Utilize SEI-Forming Additives: Introduce small quantities of SEI-forming additives into your electrolyte. Common examples include vinylene carbonate (VC) or fluoroethylene carbonate (FEC).[1][2] These additives can help to create a more robust and passivating SEI layer on the graphite surface.
-
Elevated Temperature Formation Cycles: Perform the initial formation cycles of your battery at a slightly elevated temperature. This can sometimes promote the formation of a more stable SEI layer.
-
Consider Alternative Anode Materials: If SEI instability persists, you might explore alternative anode materials that are more compatible with [EMIM][SCN] electrolytes.
Issue 3: Narrow Electrochemical Stability Window (ESW) Affecting High-Voltage Cathodes
Question: My experiments with a high-voltage cathode are showing signs of electrolyte decomposition. What is the electrochemical stability of [EMIM][SCN] and how can I mitigate this issue?
Answer:
The electrochemical stability window (ESW) of an electrolyte is crucial for compatibility with high-voltage electrode materials.[5] While ionic liquids generally offer a wider ESW compared to conventional electrolytes, the specific limits for [EMIM][SCN] are important to consider.[2][5] The anodic stability is determined by the oxidation of the thiocyanate (SCN⁻) anion, while the cathodic stability is limited by the reduction of the 1-ethyl-3-methylimidazolium (EMIM⁺) cation.[6]
Troubleshooting Steps:
-
Characterize the ESW Experimentally: It is highly recommended to determine the ESW of your specific [EMIM][SCN]-based electrolyte formulation using cyclic voltammetry (CV).[7][8] This will provide you with the precise voltage limits for your experimental conditions.
-
Operate Within the Stable Voltage Range: Ensure that the operating voltage of your battery does not exceed the determined anodic and cathodic limits of the [EMIM][SCN] electrolyte.
-
Temperature Considerations: Be aware that the ESW can be temperature-dependent.[6] It's advisable to perform CV measurements at the intended operating temperature of your battery.
Frequently Asked Questions (FAQs)
Q1: What is the optimal operating temperature range for [EMIM][SCN] in a lithium-ion battery?
While there isn't a single "optimal" temperature, a range of 40°C to 80°C is often a good starting point for balancing performance and stability. The ideal temperature will depend on your specific battery chemistry and performance requirements. For many lithium-ion batteries, the optimal operating temperature is between 15°C and 35°C.[9] However, for ionic liquid-based systems, elevated temperatures are often necessary to overcome viscosity limitations.
Q2: How does temperature affect the key properties of [EMIM][SCN] electrolytes?
Temperature has a significant impact on the physicochemical properties of [EMIM][SCN]:
-
Viscosity: As temperature increases, the viscosity of [EMIM][SCN] decreases significantly, which is beneficial for ion transport.[4]
-
Ionic Conductivity: Consequently, the ionic conductivity increases with temperature, leading to improved battery performance.[3][4]
-
Thermal Stability: [EMIM][SCN] generally exhibits good thermal stability.[10][11] However, it's crucial to be aware of its decomposition temperature to avoid thermal runaway.[12] Long-term thermal stability can be lower than the onset decomposition temperature determined by thermogravimetric analysis (TGA).[13][14]
Q3: What are the key safety precautions when working with [EMIM][SCN] at elevated temperatures?
-
Work in a well-ventilated area or fume hood , especially when heating the electrolyte.[15]
-
Wear appropriate Personal Protective Equipment (PPE) , including safety glasses, lab coat, and compatible gloves.[16]
-
Be aware of the thermal decomposition temperature of [EMIM][SCN] and operate well below this limit. Use a calibrated heating system with safety cutoffs.
-
Have a chemical spill kit readily available.
-
Avoid eating or drinking in the laboratory. [17]
Q4: Can I use [EMIM][SCN] in solid-state batteries?
Yes, [EMIM][SCN] can be incorporated into solid-state battery designs, often as a component in a polymer or composite electrolyte.[18] Its role is to enhance ionic conductivity within the solid matrix.
Q5: How should I prepare my [EMIM][SCN]-based electrolyte for battery testing?
-
Drying: Ensure that both the [EMIM][SCN] and the lithium salt are thoroughly dried under vacuum to remove any residual water, which can be detrimental to battery performance.
-
Mixing: Dissolve the desired amount of lithium salt in the [EMIM][SCN] under an inert atmosphere (e.g., in a glovebox).
-
Homogenization: Gently stir the mixture, possibly with slight heating, until the salt is completely dissolved and the electrolyte is homogeneous.
-
Resting: Before testing, it is important to let the assembled battery rest at room temperature for several hours to ensure the electrolyte fully wets the electrodes and separator.[7]
Data & Protocols
Table 1: Temperature-Dependent Properties of [EMIM][SCN]
| Temperature (°C) | Viscosity (cP) | Ionic Conductivity (mS/cm) |
| 25 | ~33 | ~18 |
| 40 | ~18 | ~30 |
| 60 | ~9 | ~50 |
| 80 | ~5 | ~75 |
Note: These are approximate values and can vary depending on the purity of the ionic liquid and the concentration of the dissolved lithium salt.
Experimental Protocol: Characterization of [EMIM][SCN] Electrochemical Stability Window (ESW)
Objective: To determine the anodic and cathodic stability limits of an [EMIM][SCN]-based electrolyte using cyclic voltammetry (CV).
Materials:
-
Three-electrode electrochemical cell (e.g., a coin cell with a reference electrode feedthrough)
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., lithium foil)
-
Reference electrode (e.g., lithium foil)
-
Potentiostat/Galvanostat
-
[EMIM][SCN] electrolyte with the desired lithium salt concentration
-
Inert atmosphere glovebox
Procedure:
-
Assemble the three-electrode cell inside a glovebox to prevent moisture contamination.
-
Place the working, counter, and reference electrodes in the cell and add the [EMIM][SCN] electrolyte, ensuring all electrodes are submerged.
-
Seal the cell and transfer it to the potentiostat.
-
Allow the cell to rest and reach the desired operating temperature.
-
Set the CV parameters on the potentiostat:
-
Scan rate: A slow scan rate (e.g., 1-10 mV/s) is recommended.
-
Vertex potentials: Set a wide potential window initially (e.g., -0.5 V to 5.5 V vs. Li/Li⁺) and adjust based on the observed decomposition currents.
-
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
Analyze the resulting voltammogram to determine the onset potentials for the anodic (oxidation) and cathodic (reduction) decomposition currents. These potentials define the electrochemical stability window of the electrolyte.
Visualizations
Relationship Between Temperature, Viscosity, and Ionic Conductivity
Caption: The causal chain illustrating how increasing temperature improves ionic conductivity.
Troubleshooting Workflow for Poor Rate Performance
Caption: A step-by-step guide for addressing poor rate performance in [EMIM][SCN] electrolytes.
References
-
Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. (2016, December 20). National Center for Biotechnology Information. Retrieved from [Link]
-
Ionic Liquids in Battery Technology: The Role of EMIM SCN. (2025, November 1). Retrieved from [Link]
-
Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. (2024, December 7). MDPI. Retrieved from [Link]
-
The electrochemical window of several different EMIM based ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Ionic liquids as safe electrolyte components for Li-metal and Li-ion batteries. (2013, July 15). MRS Bulletin. Retrieved from [Link]
-
Challenges and Opportunities of Ionic Liquid Electrolytes for Rechargeable Batteries. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of this compound to the electrolyte of electrochemical double layer capacitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Why Choose EMIM SCN? A Look at its Properties and Sourcing. (n.d.). Retrieved from [Link]
-
Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. (2021, October 18). ACS Publications. Retrieved from [Link]
-
Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Role of Ionic Liquid [EMIM]+[SCN]- in the Adsorption and Diffusion of Gases in Metal-Organic Frameworks. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical Characterization ofthis compound and Measurement of Triiodide Diffusion Coefficients in Blends of two Ionic Liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI. Retrieved from [Link]
-
Chem Soc Rev. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Thermal stability of ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical Characterization of this compound and Measurement of Triiodide Diffusion Coefficients. (2008, January 20). Retrieved from [Link]
-
Thermodynamic Properties of Ternary Systems Containing (LiCl and LiBr) + Propylene Carbonate + Ionic Liquid (1-Alkyl-3-methylimidazolium Thiocyanate). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation. (n.d.). ACS Publications. Retrieved from [Link]
-
1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g. (n.d.). Carl ROTH. Retrieved from [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (2011, April 26). Retrieved from [Link]
-
Densities, Viscosities, and Conductivities of the Imidazolium Ionic Liquids [Emim][Ac], [Emim][FAP], [Bmim][BETI], [Bmim][FSI], [Hmim][TFSI], and [Omim][TFSI]. (n.d.). ResearchGate. Retrieved from [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (n.d.). MDPI. Retrieved from [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (n.d.). ACS Publications. Retrieved from [Link]
-
Viscosity vs. temperature for a number of ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies of ionic liquids in lithium-ion battery test systems. (2006, June 1). OSTI.GOV. Retrieved from [Link]
-
Thermal Stability of Ionic Liquids. (n.d.). SpringerLink. Retrieved from [Link]
-
Studies of Ionic Liquids in Lithium-Ion Battery Test Systems. (n.d.). ResearchGate. Retrieved from [Link]
-
Density and Viscosity of Binary Mixtures of Thiocyanate Ionic Liquids + Water as a Function of Temperature. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
investigating viscosity and conductivity of ionic liquids. (2023, July 5). Institute For Research In Schools. Retrieved from [Link]
-
Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
Optimum Operation Temperature Range for the Battery? (2024, October 10). Retrieved from [Link]
-
Synthesis, characterization, and application of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfurization of liquid fuel. (n.d.). PubMed. Retrieved from [Link]
-
Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube. Retrieved from [Link]
-
Room Temperature to 150 °C Lithium Metal Batteries Enabled by a Rigid Molecular Ionic Composite Electrolyte. (2021, February 9). ResearchGate. Retrieved from [Link]
-
Understanding and Creating a Safe Lab Environment. (n.d.). World Health Expo. Retrieved from [Link]
-
Safe Lab Practices. (2025, February 19). Environmental Health & Safety. Retrieved from [Link]
-
Ensure Your Safety While Working with Lab Equipment by Following These Five Tips. (2024, October 15). Retrieved from [Link]
-
ME-EM Laboratory Safety Manual. (n.d.). Michigan Technological University. Retrieved from [Link]
Sources
- 1. Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchinschools.org [researchinschools.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimum Operation Temperature Range for the Battery? [redwaybattery.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. thesafetygeek.com [thesafetygeek.com]
- 16. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 17. What are the most important tips to create a safe laboratory environment |Denagene [denagene.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: [EMIM][SCN] Corrosion Inhibition Experiments
Welcome to the technical support guide for troubleshooting corrosion inhibition experiments using 1-Ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN]. This resource is designed for researchers and scientists to navigate the complexities of utilizing this promising ionic liquid as a corrosion inhibitor. Here, we address common challenges, provide in-depth procedural guidance, and explain the science behind the experimental observations.
Frequently Asked Questions (FAQs): Foundational Concepts
This section covers the fundamental principles of using [EMIM][SCN] as a corrosion inhibitor.
Q1: What is [EMIM][SCN] and why is it used as a corrosion inhibitor?
A: this compound ([EMIM][SCN]) is an ionic liquid (IL), which is a salt that is liquid at or near room temperature.[1] It is investigated as a "green" corrosion inhibitor due to its low vapor pressure, good thermal stability, and high solubility.[1] Its effectiveness stems from the ability of its constituent ions, the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the thiocyanate anion ([SCN]⁻), to adsorb onto a metal surface and form a protective barrier against corrosive media.[2]
Q2: How does [EMIM][SCN] inhibit corrosion?
A: The corrosion inhibition mechanism of [EMIM][SCN] is based on the adsorption of its ions onto the metal surface, which blocks the active sites where corrosion occurs.[2][3] This process involves:
-
The [EMIM]⁺ Cation: The imidazolium ring contains π-electrons and nitrogen heteroatoms. These features allow the cation to adsorb onto the metal surface. The alkyl chains on the ring can also contribute to forming a denser protective layer.[4][5]
-
The [SCN]⁻ Anion: The thiocyanate anion, containing sulfur and nitrogen atoms with lone pairs of electrons, can form coordinate bonds with the vacant d-orbitals of metal atoms (like iron), leading to strong chemical adsorption (chemisorption).[3][6]
Together, these ions form a protective film that isolates the metal from the corrosive environment (e.g., acidic solutions).[7] Studies show that [EMIM][SCN] typically acts as a mixed-type inhibitor , meaning it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously.[2][7]
Q3: What type of adsorption does [EMIM][SCN] exhibit on a metal surface?
A: The adsorption of [EMIM][SCN] is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption).[8][9]
-
Physisorption: Involves electrostatic interactions between the charged ions and the charged metal surface.
-
Chemisorption: Involves charge sharing or transfer between the inhibitor molecules and the metal surface, forming a coordinate-type bond.[10]
The dominant type of adsorption can depend on factors like temperature, the nature of the metal, and the corrosive medium. The process often conforms to the Langmuir adsorption isotherm , which describes the formation of a monolayer of the inhibitor on the metal surface.[2][11]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your electrochemical experiments.
| Problem/Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| High variability in corrosion rate (i_corr) between identical runs. | 1. Inconsistent Surface Preparation: The most common cause of poor reproducibility. Residual oxides, oils, or uneven roughness create different surface activities for each run. | Solution: Standardize your working electrode preparation protocol. A robust method is: 1. Mechanically polish the electrode using successively finer grades of emery/sandpaper (e.g., 180 down to 2000 grit).[12][13] 2. Degrease the surface by sonicating in acetone or ethanol.[12] 3. Rinse thoroughly with double-distilled water. 4. Dry completely with a stream of nitrogen or between filter papers before immediate immersion. |
| Potentiodynamic Polarization (PDP) curve appears distorted or noisy. | 1. Scan Rate Too High: The electrode surface does not have enough time to reach a quasi-equilibrium state at each potential step, distorting the Tafel plots.[14] 2. Unstable Open Circuit Potential (OCP): Starting the scan before the system has stabilized can lead to skewed results. 3. High Solution Resistance: In low-conductivity media, the IR drop can distort the potential readings. | Solution: 1. Use a slow scan rate. A standard rate recommended by ASTM is 0.1667 mV/s.[14] 2. Before starting the PDP scan, allow the working electrode to stabilize in the test solution for at least 30-60 minutes to reach a stable OCP. 3. Use a Luggin capillary in your electrochemical cell to minimize the distance between the reference electrode tip and the working electrode. If your potentiostat supports it, use IR compensation. |
| Electrochemical Impedance Spectroscopy (EIS) Nyquist plot is noisy or shows inductive loops at high frequencies. | 1. Electromagnetic Interference (EMI): Nearby electrical equipment can induce noise in the sensitive EIS measurement.[15] 2. Improper Cell/Cable Setup: Long, unshielded cables can act as antennas for EMI. Poor connections can add resistance and inductance.[15] | Solution: 1. Place your electrochemical cell inside a Faraday cage to shield it from external EMI. Ensure the cage is properly grounded to the potentiostat.[15] 2. Keep electrode cables as short as possible and twist them together to minimize inductive loops.[15] Ensure alligator clips have a firm, clean connection to the electrode leads. For low-impedance systems, use a 4-wire measurement setup to eliminate cable resistance from the data.[15] |
| Inhibition efficiency decreases unexpectedly at high [EMIM][SCN] concentrations. | 1. Micelle Formation/Aggregation: At high concentrations, inhibitor molecules may form aggregates (micelles) in the solution, reducing the concentration of free molecules available for adsorption on the metal surface. 2. Change in Solution Properties: High concentrations of ionic liquid can significantly alter the viscosity and conductivity of the electrolyte, affecting mass transport and electrochemical measurements. | Solution: 1. Determine the critical micelle concentration (CMC) of the inhibitor in your medium if possible. Operate below this concentration. 2. Characterize the physical properties (viscosity, conductivity) of your test solution at each inhibitor concentration to account for these effects in your analysis. |
| Inhibition efficiency drops significantly as temperature increases. | Dominant Physisorption: A decrease in efficiency with rising temperature typically indicates that the inhibitor is primarily physically adsorbed.[13] The increased thermal energy overcomes the weak electrostatic forces, causing the inhibitor to desorb from the surface. | Solution: This is not necessarily an experimental error but an important finding. 1. Calculate thermodynamic parameters of adsorption (e.g., Gibbs free energy of adsorption, ΔG°_ads) from experiments at different temperatures. This will help confirm the adsorption mechanism.[6] 2. Note the temperature limitations of the inhibitor for the specific application. |
Detailed Experimental Protocols
Adherence to standardized protocols is critical for generating reliable and comparable data.
Protocol 1: Potentiodynamic Polarization (PDP) Measurement
This technique is used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and the inhibitor's mode of action (anodic, cathodic, or mixed).
-
Setup: Assemble a standard three-electrode glass cell with the prepared working electrode (e.g., API 5L X52 steel), a platinum counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[7][16]
-
Stabilization: Fill the cell with the test solution (e.g., 0.5 M H₂SO₄ with a specific concentration of [EMIM][SCN]).[2] Immerse the electrodes and monitor the Open Circuit Potential (OCP) until it stabilizes (a drift of <5 mV over 10 minutes). This typically takes 30-60 minutes.
-
Scan: Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV versus the stable OCP.[17] Use a slow scan rate, such as 0.5 mV/s or 0.1667 mV/s.[14][17]
-
Analysis: Plot the potential (E) vs. the logarithm of the current density (log i). Extrapolate the linear portions of the anodic and cathodic branches (Tafel regions) back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.
-
Calculate Inhibition Efficiency (IE%):
-
IE% = [ (i_corr_blank - i_corr_inh) / i_corr_blank ] * 100
-
Where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is the corrosion current density with the inhibitor.[11]
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[18][19]
-
Setup & Stabilization: Use the same three-electrode setup as for PDP. Allow the system to stabilize at its OCP for 30-60 minutes.
-
Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP.[20] Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[18]
-
Data Presentation: The data is commonly visualized as a Nyquist plot (Z_imaginary vs. Z_real) or Bode plots (Impedance magnitude/Phase angle vs. Frequency).[20][21] For corrosion systems, the Nyquist plot often shows a single depressed semicircle.
-
Analysis:
-
Fit the experimental data to an appropriate equivalent electrical circuit (EEC). A common model for simple corrosion systems is the Randles circuit.[13][20]
-
The key parameter is the charge transfer resistance (R_ct) , which is inversely proportional to the corrosion rate. The diameter of the semicircle in the Nyquist plot gives an estimate of R_ct.[22]
-
The double-layer capacitance (C_dl) provides information about the adsorption of the inhibitor.
-
-
Calculate Inhibition Efficiency (IE%):
-
IE% = [ (R_ct_inh - R_ct_blank) / R_ct_inh ] * 100
-
Where R_ct_inh is the charge transfer resistance with inhibitor and R_ct_blank is the charge transfer resistance without inhibitor.[11]
-
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the standard procedure for evaluating a corrosion inhibitor.
Caption: Adsorption of [EMIM]⁺ and [SCN]⁻ to form a protective film.
References
-
Synthesis and Characterization of New Polymeric Ionic Liquids as Corrosion Inhibitors for Carbon Steel in a Corrosive Medium: Experimental, Spectral, and Theoretical Studies. PubMed Central. [Link]
-
Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. MDPI. [Link]
-
CORROSION INHIBITION STUDY OF CARBOXYMETHYL CELLULOSE- IONIC LIQUID VIA ELECTROCHEMICAL AND MACHINE LEARNING TECHNIQUE. Malaysian Journal of Analytical Sciences. [Link]
-
Assessment of ionic liquids corrosivity: preliminary results. ResearchGate. [Link]
-
Corrosion inhibition mechanism of imidazolium based ionic liquids on low carbon steel in HCl: Synthesis, characterization, and theoretical calculations. ResearchGate. [Link]
-
1-Ethyl 3-methylimidazolium thiocyanate ionic liquid as corrosion inhibitor of API 5L X52 steel in H2SO4 and HCl media. ResearchGate. [Link]
-
Study of Protic Ionic Liquids as Sustained Corrosion Inhibitors for Mild Steel in Saline Solution with Acidic pH and Temperature. SciELO. [Link]
-
Weight loss effect and potentiodynamic polarization response of 1-butyl-3-methylimidazolium chloride ionic liquid in highly acidic medium. ResearchGate. [Link]
-
Experimental and theoretical studies on corrosion inhibition behavior of three imidazolium-based ionic liquids for magnesium alloys in sodium chloride solution. ResearchGate. [Link]
-
Study of corrosion behavior of API 5L X52 steel in sulfuric acid in the presence of ionic liquid 1-ethyl 3-methylimidazolium thiocyanate as corrosion inhibitor. ResearchGate. [Link]
-
Evaluation of Corrosion Inhibition Performance of a Novel Ionic Liquid Based on Synergism Between Cation and Anion. ResearchGate. [Link]
-
Corrosion behaviour of ionic liquids. ResearchGate. [Link]
-
Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. PubMed. [Link]
-
Corrosion of steel in ionic liquids. ResearchGate. [Link]
-
Corrosion behaviour of ionic liquids. Royal Society of Chemistry. [Link]
-
Towards Understanding the Corrosion Inhibition Mechanism of Green Imidazolium-Based Ionic Liquids for Mild Steel Protection in Acidic Environments. Indonesian Journal of Science & Technology. [Link]
-
Corrosion testing: what is potentiodynamic polarization? Surface Technology Journal. [Link]
-
The effect of Fe-anion interactions on corrosion of ferrous surfaces by phosphonium ionic liquids. eScholarship, University of California. [Link]
-
Experimental and theoretical studies on some selected ionic liquids with different cations/anions as corrosion inhibitors for mild steel in acidic medium. ResearchGate. [Link]
-
Why Choose EMIM SCN? A Look at its Properties and Sourcing. LookChem. [Link]
-
1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN). Carl ROTH. [Link]
-
Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. ResearchGate. [Link]
-
Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]
-
Electrochemical Impedance Spectroscopy. Engineering LibreTexts. [Link]
-
Potentiodynamic and Cyclic Polarization Scans. Gamry Instruments. [Link]
-
Towards Understanding the Corrosion Inhibition Mechanism of Green Imidazolium-Based Ionic Liquids for Mild Steel Protection in Acidic Environments. ResearchGate. [Link]
-
Imidazolium based ionic liquids as green corrosion inhibitors against corrosion of mild steel in acidic media. ResearchGate. [Link]
-
Novel Imine-Tethering Cationic Surfactants: Synthesis, Surface Activity, and Investigation of the Corrosion Mitigation Impact on Carbon Steel in Acidic Chloride Medium via Various Techniques. MDPI. [Link]
-
The effect of ionic liquids with imidazolium and pyridinium cations on the corrosion inhibition of mild steel in acidic environment. ResearchGate. [Link]
-
5 Best Practices for Accurate Electrochemical Impedance Spectroscopy (EIS) Data. YouTube. [Link]
-
Inhibition of steel corrosion with imidazolium-based compounds -- experimental and theoretical study. ResearchGate. [Link]
-
Controlling of mild-steel corrosion in acidic solution using environmentally friendly ionic liquid inhibitors: Effect of alkyl chain. ResearchGate. [Link]
-
What is Electrochemical Impedance Spectroscopy (EIS) and How Does it Work? YouTube. [Link]
-
Electrochemical Impedance Spectroscopy (EIS) Performance Analysis and Challenges in Fuel Cell Applications. Journal of Electrochemical Science and Technology. [Link]
-
Inhibition of mild steel corrosion in acidic medium by some cationic surfactants. ResearchGate. [Link]
Sources
- 1. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g, CAS No. 331717-63-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of New Polymeric Ionic Liquids as Corrosion Inhibitors for Carbon Steel in a Corrosive Medium: Experimental, Spectral, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 15. youtube.com [youtube.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jecst.org [jecst.org]
- 20. youtube.com [youtube.com]
- 21. eng.libretexts.org [eng.libretexts.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Water Content in 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN])
Welcome to the Technical Support Center for 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with water contamination in this versatile ionic liquid. Proper management of water content is critical, as its presence can significantly influence the physicochemical properties of [EMIM][SCN] and, consequently, impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my [EMIM][SCN] absorbing water?
A1: this compound is inherently hygroscopic. This means it readily attracts and absorbs moisture from the surrounding atmosphere. The thiocyanate anion ([SCN]⁻) can form hydrogen bonds with water molecules, leading to their incorporation into the ionic liquid's structure. This process can occur even under what might be considered ambient laboratory conditions.
Q2: How can I tell if my [EMIM][SCN] is contaminated with water?
A2: Visual inspection is often unreliable for detecting low to moderate water content. The most definitive method for quantifying water content is through Karl Fischer titration . However, you might suspect water contamination if you observe unexpected changes in the physical properties of your [EMIM][SCN], such as a noticeable decrease in viscosity or an increase in ionic conductivity.
Q3: What are the consequences of water contamination in my experiments?
A3: Water contamination, even at parts-per-million (ppm) levels, can significantly alter the performance of [EMIM][SCN] in various applications. Key properties affected include:
-
Viscosity: Water acts as a plasticizer, reducing the viscosity of the ionic liquid.
-
Ionic Conductivity: The presence of water can increase the mobility of ions, leading to higher conductivity.
-
Electrochemical Window: Water can narrow the electrochemical stability window of the ionic liquid.
-
Solubility: The solvating power of [EMIM][SCN] for specific solutes can be altered by the presence of water.
-
Reaction Kinetics: In chemical reactions, water can act as a reactant, a catalyst, or an inhibitor, leading to unpredictable results.
Q4: How should I store [EMIM][SCN] to minimize water absorption?
A4: Proper storage is the first line of defense against water contamination. Always store [EMIM][SCN] in a tightly sealed, airtight container, preferably made of glass. For highly sensitive applications, storage in a desiccator or under an inert atmosphere (e.g., in a glovebox filled with argon or dry nitrogen) is strongly recommended.
Troubleshooting Guides
Issue: Inconsistent Experimental Results Believed to be Caused by Water Contamination
This guide provides a systematic approach to diagnosing and resolving issues arising from water contamination in your [EMIM][SCN].
Step 1: Quantify the Water Content
Rationale: Before taking corrective action, it is essential to accurately determine the level of water contamination. This provides a baseline and allows you to assess the effectiveness of your drying procedure.
Recommended Method: Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for water determination in ionic liquids due to its high accuracy and specificity to water.[1][2] Both volumetric and coulometric KF titration methods are suitable, with coulometric titration being preferred for very low water content (<100 ppm).
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Preparation: Ensure your Karl Fischer titrator is clean, dry, and properly calibrated according to the manufacturer's instructions. Use a high-quality, anhydrous solvent system appropriate for ionic liquids.
-
Sample Preparation: Due to the viscosity of [EMIM][SCN], direct injection into the titration cell is recommended. Use a calibrated syringe to accurately dispense a known mass of the ionic liquid into the KF cell.
-
Titration: Initiate the titration process. The instrument will electrochemically generate iodine, which reacts with the water in the sample. The endpoint is detected when all the water has been consumed.
-
Calculation: The instrument's software will automatically calculate the water content, typically expressed in ppm or weight percentage.
Step 2: Select and Implement a Drying Procedure
Rationale: Once water contamination is confirmed, a suitable drying method must be employed. The choice of method depends on the level of contamination, the required final water content, and the available equipment. It is crucial to consider the thermal stability of [EMIM][SCN] to avoid degradation. The decomposition temperature of [EMIM][SCN] is reported to be 220°C, providing a safe margin for drying at moderately elevated temperatures.[3]
Method 1: High-Vacuum Drying
Principle: This method reduces the boiling point of water by applying a high vacuum, allowing it to evaporate from the ionic liquid at a relatively low temperature.
Experimental Protocol:
-
Setup: Place the [EMIM][SCN] in a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Heating and Stirring: Place the flask in a heating mantle or oil bath set to a temperature between 80°C and 100°C. Begin stirring to increase the surface area and promote even drying.
-
Vacuum Application: Connect the flask to a high-vacuum line (pressure < 1 mbar).
-
Duration: Continue drying under vacuum with stirring for at least 24 hours. For very high initial water content or for achieving ultra-low water levels (<50 ppm), a longer duration may be necessary.
-
Cooling: After the desired drying time, allow the ionic liquid to cool to room temperature under vacuum before backfilling with an inert gas like argon or dry nitrogen.
Method 2: Drying with Molecular Sieves
Principle: Molecular sieves are porous materials that selectively adsorb water molecules from the surrounding liquid. 3Å molecular sieves are particularly effective for this purpose as their pore size is suitable for trapping water molecules while excluding the larger ions of the ionic liquid.
Experimental Protocol:
-
Activation of Molecular Sieves: Before use, activate the 3Å molecular sieves by heating them in a furnace at 250-300°C for at least 3 hours under a stream of dry nitrogen or under vacuum. Allow them to cool in a desiccator before use.
-
Application: Add the activated molecular sieves to the [EMIM][SCN] at a concentration of approximately 10-20% (w/w).
-
Stirring: Gently stir the mixture at room temperature for at least 24 hours. For more efficient drying, the process can be carried out at a slightly elevated temperature (e.g., 50-60°C).
-
Separation: Carefully decant or filter the dried ionic liquid from the molecular sieves. For highly sensitive applications, filtration through a syringe filter (e.g., 0.2 µm PTFE) is recommended to remove any fine particles.
Step 3: Verify the Final Water Content
Rationale: After the drying procedure, it is crucial to re-measure the water content to confirm that the desired level of dryness has been achieved.
Recommended Method: Perform Karl Fischer titration as described in Step 1.
Data Presentation
Table 1: Impact of Water Content on the Physicochemical Properties of Imidazolium-Based Ionic Liquids
| Water Content (ppm) | Effect on Viscosity | Effect on Ionic Conductivity |
| < 50 | High | Low |
| 1000 | Moderately Decreased | Moderately Increased |
| 5000 | Significantly Decreased | Significantly Increased |
| > 10000 | Drastically Decreased | Drastically Increased |
Note: This table provides a qualitative representation of the general trends observed for imidazolium-based ionic liquids. The exact quantitative changes for [EMIM][SCN] may vary.
Visualizations
Caption: Workflow for managing water content in [EMIM][SCN].
Caption: Impact of increased water content on [EMIM][SCN] properties.
References
-
Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]
-
Density and Viscosity of Binary Mixtures of Thiocyanate Ionic Liquids + Water as a Function of Temperature. (2011). Journal of Chemical & Engineering Data, 56(8), 3321-3329. Retrieved from [Link]
-
Effect of Water on the Viscosities and Densities of 1-Butyl-3-methylimidazolium Dicyanamide and 1-Butyl-3-methylimidazolium Tricyanomethane at Atmospheric Pressure. (2010). Journal of Chemical & Engineering Data, 55(11), 4786-4793. Retrieved from [Link]
-
Measurements of the thermal conductivity of this compound at temperatures from (296 to 365) K and at pressures up to 30 MPa. (2022). Journal of Molecular Liquids, 357, 119091. Retrieved from [Link]
-
Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. (2011). International Journal of Chemistry, 3(4). Retrieved from [Link]
-
Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. (2020). Journal of Molecular Liquids, 300, 112282. Retrieved from [Link]
-
Effect of water on the transport properties of protic and aprotic imidazolium ionic liquids – an analysis of self-diffusivity, conductivity, and proton exchange mechanism. (2014). Physical Chemistry Chemical Physics, 16(29), 15350-15358. Retrieved from [Link]
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. (2019). ACS Applied Materials & Interfaces, 11(4), 4059-4068. Retrieved from [Link]
-
Densities, Viscosities and Derived Thermophysical Properties of Water-Saturated Imidazolium-Based Ionic Liquids. (2013). International Journal of Molecular Sciences, 14(12), 23539-23555. Retrieved from [Link]
-
Karl Fischer titration. (n.d.). Wikipedia. Retrieved from [Link]
-
Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. (2023). ChemRxiv. Retrieved from [Link]
-
Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. (2015). Journal of Chemical & Engineering Data, 60(5), 1436-1445. Retrieved from [Link]
-
The purification of an ionic liquid. (2017). Electrochemistry Communications, 81, 123-126. Retrieved from [Link]
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants. (2022). AIAA SCITECH 2022 Forum. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Improving the Recyclability of [EMIM][SCN]
Welcome to the technical support center for the ionic liquid 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the recyclability of [EMIM][SCN] in your experimental workflows. As an ionic liquid with a unique combination of properties, including good thermal stability and solvency, its efficient recycling is crucial for both economic and environmental sustainability.[1][2] This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter.
Section 1: Understanding [EMIM][SCN] and its Recyclability Challenges
[EMIM][SCN] is a colorless to pale yellow liquid with a low melting point of approximately -6°C and moderate density.[1] Its applications are diverse, ranging from electrolytes in batteries and supercapacitors to a solvent in organic reactions and separation technologies.[1][3] The recyclability of ionic liquids is a critical aspect of their commercial viability and environmental footprint.[4] While [EMIM][SCN] boasts excellent chemical and thermal stability, repeated use can lead to the accumulation of impurities that affect its performance.
Common Impurities Encountered in Used [EMIM][SCN]:
-
Water: As a hydrophilic ionic liquid, [EMIM][SCN] can absorb moisture from the atmosphere, which can alter its physical properties and affect reaction kinetics.[5]
-
Organic Solvents: Residual organic solvents from extraction or reaction steps are common impurities.
-
Reactants and Products: Unreacted starting materials and reaction byproducts can remain dissolved in the ionic liquid.
-
Degradation Products: Although thermally stable, prolonged exposure to high temperatures or certain chemical conditions can lead to degradation.[6]
-
Halide Impurities: Halide ions, often from the synthesis process, can influence the physicochemical properties of the ionic liquid.[7]
Section 2: Troubleshooting Guide for [EMIM][SCN] Recycling
This section addresses common problems encountered during the recycling of [EMIM][SCN] in a question-and-answer format, providing insights into the underlying causes and recommended actions.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing or Browning) of Recycled [EMIM][SCN] | Thermal degradation of the imidazolium cation or thiocyanate anion, or the presence of colored impurities from the reaction mixture.[8][9][10] | Operate under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation. Purify the ionic liquid using activated carbon treatment to remove colored impurities. If thermal degradation is suspected, lower the operating temperature. |
| Unexpected Changes in Reaction Kinetics or Product Distribution with Recycled [EMIM][SCN] | Accumulation of water, residual solvents, or reaction byproducts that can act as catalysts or inhibitors.[11] | Characterize the recycled [EMIM][SCN] for impurities using techniques like Karl Fischer titration for water content and spectroscopy (NMR, FTIR) for organic residues. Implement a more rigorous purification protocol, such as multi-step extraction or vacuum distillation. |
| Noticeable Pressure Buildup in a Closed Reaction Vessel During Heating | Generation of volatile degradation products. While [EMIM][SCN] has a negligible vapor pressure, impurities or degradation can lead to volatile compounds. | Ensure your reaction setup includes appropriate pressure relief mechanisms. Operate in a system that allows for the controlled removal of volatile byproducts. |
| Inconsistent Results Between Experimental Runs Using Recycled [EMIM][SCN] | Variability in the purity of the recycled ionic liquid, inconsistent heating profiles, or atmospheric conditions. | Standardize your recycling and experimental protocols meticulously. Always characterize the purity of the recycled [EMIM][SCN] before reuse. |
| Difficulty in Separating [EMIM][SCN] from Aqueous Solutions | [EMIM][SCN] is hydrophilic and miscible with water in any proportion, making simple phase separation impossible.[12] | Employ techniques suitable for hydrophilic ionic liquids, such as vacuum distillation to remove water or solvent extraction with a suitable organic solvent. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for [EMIM][SCN]?
While specific high-temperature degradation studies on [EMIM][SCN] are not extensively detailed in the provided results, imidazolium-based ionic liquids can degrade via pathways such as Hofmann elimination or nucleophilic attack on the alkyl groups of the cation. For thiocyanate-containing ionic liquids, thermal decomposition can lead to the formation of various gases.[13] It is crucial to operate below the decomposition temperature to ensure longevity.
Q2: How does the thiocyanate anion (SCN⁻) affect the stability and recyclability of the ionic liquid?
The thiocyanate anion is generally stable but can be susceptible to degradation under certain oxidative or acidic conditions, potentially forming species like cyanide.[2][14] The presence of certain metals can also influence its stability. During recycling, it is important to avoid harsh acidic or oxidizing conditions to maintain the integrity of the SCN⁻ anion.
Q3: Can I use activated carbon to decolorize my used [EMIM][SCN]?
Yes, activated carbon is a common and effective method for removing colored impurities and some organic residues from ionic liquids. However, due to the viscosity of [EMIM][SCN], filtration to remove the carbon particles can be slow. To facilitate this, you can dilute the ionic liquid with a volatile solvent like methanol or acetone to reduce viscosity, followed by filtration and solvent removal under vacuum.
Q4: What is the most effective method for removing water from [EMIM][SCN]?
Given that [EMIM][SCN] is hydrophilic, vacuum distillation is a highly effective method for water removal.[15] Heating the ionic liquid under reduced pressure allows for the evaporation of water at a lower temperature, minimizing the risk of thermal degradation. For trace amounts of water, drying under high vacuum with gentle heating is also effective.
Q5: How can I assess the purity of my recycled [EMIM][SCN]?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Karl Fischer Titration: For accurate quantification of water content.[5][16]
-
NMR Spectroscopy (¹H and ¹³C): To identify and quantify organic impurities and confirm the structural integrity of the cation and anion.
-
FTIR Spectroscopy: To check for the presence of functional groups from impurities and to confirm the ionic liquid's structure.
-
UV-Vis Spectroscopy: Can be used to quantify the concentration of ionic liquids in aqueous solutions and to detect certain impurities.[17][18]
-
Ion Chromatography: To detect and quantify halide and other anionic impurities.
Section 4: Experimental Protocols
Here are detailed, step-by-step methodologies for key recycling workflows for [EMIM][SCN].
Protocol 1: Purification of Used [EMIM][SCN] by Solvent Extraction
This protocol is suitable for removing nonpolar organic impurities.
Materials:
-
Used [EMIM][SCN]
-
Diethyl ether (or another suitable nonpolar solvent in which [EMIM][SCN] is insoluble)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the used [EMIM][SCN] in a separatory funnel.
-
Add an equal volume of diethyl ether.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The denser [EMIM][SCN] phase will be at the bottom.
-
Drain the [EMIM][SCN] layer into a clean flask.
-
Repeat the extraction of the [EMIM][SCN] phase with fresh diethyl ether two more times.
-
After the final extraction, transfer the [EMIM][SCN] to a round-bottom flask.
-
Remove any residual diethyl ether using a rotary evaporator under reduced pressure.
-
Further dry the purified [EMIM][SCN] under high vacuum to remove any remaining volatile impurities.
Protocol 2: Water Removal from [EMIM][SCN] by Vacuum Distillation
This protocol is for removing water and other volatile solvents from hydrophilic [EMIM][SCN].
Materials:
-
Hydrated [EMIM][SCN]
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glass joints are properly greased for a good vacuum seal.[19]
-
Place the hydrated [EMIM][SCN] and a stir bar into the round-bottom flask.
-
Begin stirring to ensure even heating and prevent bumping.[19]
-
Turn on the cooling water to the condenser.
-
Gradually apply vacuum to the system. You may observe some initial bubbling as dissolved gases and highly volatile impurities are removed.[19]
-
Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle.
-
Monitor the temperature at the distillation head. Water will begin to distill at a temperature dependent on the vacuum level.
-
Continue distillation until no more water is collected in the receiving flask and the temperature of the [EMIM][SCN] has stabilized.
-
Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Section 5: Visualization of Recyclability Workflow
The following diagram illustrates a general workflow for the recycling of [EMIM][SCN].
Caption: A generalized workflow for the recycling of [EMIM][SCN].
Section 6: Data Summary
The following table summarizes key physical properties of [EMIM][SCN] relevant to its recycling.
| Property | Value | Significance for Recycling |
| Melting Point | ~ -6 °C[2] | The low melting point allows for easy handling at room temperature. |
| Density | ~ 1.12 g/cm³[2] | Its density being higher than many organic solvents facilitates phase separation during extraction. |
| Viscosity | Relatively low compared to other ILs | Lower viscosity aids in faster mass transfer during extraction and easier filtration. |
| Water Solubility | Miscible in all proportions[12] | Dictates the need for methods like distillation for water removal, as simple phase separation is not possible. |
| Thermal Stability | Good | Allows for purification by vacuum distillation at elevated temperatures with minimal degradation. |
References
-
ResearchGate. (2018). Ionic liquids are viscus in nature , how to purify ? [Online] Available at: [Link]
-
Carl ROTH. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g. [Online] Available at: [Link]
- Budaev, S.L., et al. (2015). Degradation of thiocyanate in aqueous solution by persulfate activated ferric ion. Minerals Engineering, 81, 88-95.
-
GreenNCE. Why Choose EMIM SCN? A Look at its Properties and Sourcing. [Online] Available at: [Link]
- Fauzi, A. H., et al. (2019). About the Purification Route of Ionic Liquid Precursors. Molecules, 24(21), 3899.
- Google Patents. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
- Zhou, T., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(60), 34354-34373.
- Neise, C., et al. (2016). Stability studies of ionic liquid [EMIm][NTf 2 ] under short-term thermal exposure. Physical Chemistry Chemical Physics, 18(20), 13895-13904.
- Zakeri, M., et al. (2021). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Molecules, 26(21), 6645.
-
ACS Publications. (2014). Systematic Method for Screening Ionic Liquids as Extraction Solvents Exemplified by an Extractive Desulfurization Process. [Online] Available at: [Link]
-
ResearchGate. (2014). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. [Online] Available at: [Link]
-
ResearchGate. (2010). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. [Online] Available at: [Link]
-
Scilit. (2007). Relative Volatilities of Ionic Liquids by Vacuum Distillation of Mixtures. [Online] Available at: [Link]
-
MDPI. (2023). Recent Progress in Vacuum Engineering of Ionic Liquids. [Online] Available at: [Link]
-
Austin Publishing Group. (2015). Ionic Liquids as Solvents in Separation Processes. [Online] Available at: [Link]
-
National Institutes of Health. (2024). A novel ionic liquid-based approach for DNA and RNA extraction simplifies sample preparation for bacterial diagnostics. [Online] Available at: [Link]
-
ResearchGate. (2011). Challenges for recycling ionic liquids by using pressure driven membrane processes. [Online] Available at: [Link]
-
YouTube. (2022). Vacuum Distillation. [Online] Available at: [Link]
-
National Institutes of Health. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. [Online] Available at: [Link]
-
RSC Publishing. (2018). Recovery and purification of ionic liquids from solutions: a review. [Online] Available at: [Link]
-
ResearchGate. (2023). The degradation of 1-ethyl-3-methylimidazolium chloride ionic liquids by simulated and natural sunlight activated persulfate: Degradation kinetics, mechanisms and pathways. [Online] Available at: [Link]
-
MDPI. (2020). Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids. [Online] Available at: [Link]
-
RSC Publishing. (2017). Multi-purpose thiocyanate protic ionic liquids in chemodivergent transformations of imidazolidin-2-(thi)one-based diols. [Online] Available at: [Link]
-
ResearchGate. (2016). Stability studies of ionic liquid [EMIm][NTf2] under short-term thermal exposure. [Online] Available at: [Link]
-
ResearchGate. (2011). Thermal stability of ionic liquids. [Online] Available at: [Link]
-
MDPI. (2024). Analytical Methods for In-Depth Assessment of Recycled Plastics: A Review. [Online] Available at: [Link]
-
ResearchGate. (2024). Analytical Methods for In-Depth Assessment of Recycled Plastics: A Review. [Online] Available at: [Link]
- Google Patents. EP1512460A1 - Preparation and use of ionic liquids having thiocyanat as anion.
-
ResearchGate. (2020). Experimental investigations on the regeneration of desulfurized 1‐butyl‐3‐methylimidazolium tetrachloroferrate [Bmim][FeCl4] and 1‐butyl‐3‐ methylimidazolium thiocyanate [Bmim][SCN] ionic liquids: A raman spectroscopic study. [Online] Available at: [Link]
-
Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review. [Online] Available at: [Link]
-
MDPI. (2024). Recent Uses of Ionic Liquids in the Recovery and Utilization of Rare Earth Elements. [Online] Available at: [Link]
-
ResearchGate. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. [Online] Available at: [Link]
-
ACS Publications. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. [Online] Available at: [Link]
-
ResearchGate. (2014). Thermophysical Properties of Ionic Liquid with Thiocyanate Anion: Effect of Cations. [Online] Available at: [Link]
-
MDPI. (2024). Ionic Liquids as Potential Cleaning and Restoration Agents for Cellulosic Artefacts. [Online] Available at: [Link]
-
ResearchGate. (2022). Reduction Discoloration of Reactive Dyed Cotton Waste and Chemical Recycling via Ionic Liquid. [Online] Available at: [Link]
-
ResearchGate. (2013). Application of this compound to the electrolyte of electrochemical double layer capacitors. [Online] Available at: [Link]
-
PubMed. (2015). Synthesis, characterization, and application of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfurization of liquid fuel. [Online] Available at: [Link]
Sources
- 1. Biodegradation of thiocyanate by a native groundwater microbial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiocyanate Degradation by a Highly Enriched Culture of the Neutrophilic Halophile Thiohalobacter sp. Strain FOKN1 from Activated Sludge and Genomic Insights into Thiocyanate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Holdings: Regeneration OF Ionic Liquid BMIM [SCN] from Liquid-Liquid Extraction Process :: MALRep [malrep.uum.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. ionike.com [ionike.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Technical Support Center: 1-Ethyl-3-methylimidazolium Thiocyanate ([EMIM][SCN])
Welcome to the technical support center for 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the use of [EMIM][SCN] in your experiments. Our goal is to ensure the scientific integrity of your work by providing expertise and trustworthy protocols.
Introduction to the Stability and Handling of [EMIM][SCN]
This compound is a versatile ionic liquid with a range of applications, including as an electrolyte and a solvent in various chemical processes.[1][2] However, like all chemical reagents, its stability is not absolute and is dependent on handling, storage, and experimental conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible results. This guide will delve into the primary degradation mechanisms of [EMIM][SCN] and provide actionable strategies to prevent them.
The primary degradation pathways for [EMIM][SCN] involve thermal decomposition, oxidative degradation, and hydrolysis, affecting both the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the thiocyanate (SCN⁻) anion.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with [EMIM][SCN] in a question-and-answer format.
Question 1: My [EMIM][SCN] has developed a yellow or reddish color. What is the cause and can I still use it?
Answer:
A color change in [EMIM][SCN], which should be a clear, pale yellow to colorless liquid, is often an indication of impurity presence or degradation.
-
Causality:
-
Impurities: The presence of halide impurities from the synthesis process can lead to the formation of colored species.[3] Overheating during synthesis or purification can also generate chromophores.[4]
-
Degradation: Electrochemical oxidation of the thiocyanate anion can lead to the formation of a polymeric species known as polythiocyanogen, which can impart a reddish color.[5] This is particularly relevant in electrochemical applications.
-
-
Troubleshooting Steps:
-
Assess the Severity: A pale yellow color might be acceptable for some applications, but a significant color change to deep yellow or red suggests a higher level of impurity or degradation that could interfere with your experiment.
-
Purification: If the color change is due to impurities, you may be able to decolorize the ionic liquid. A common method involves dissolving the ionic liquid in a solvent like dichloromethane and passing it through a column of activated charcoal or alumina.[3][4]
-
Validation: Before using the decolorized ionic liquid, it is essential to validate its purity using techniques such as NMR spectroscopy, mass spectrometry, or ion chromatography to ensure that the purification process has not introduced other contaminants.[4]
-
-
Prevention:
-
Purchase high-purity [EMIM][SCN] (≥99.0%) from a reputable supplier to minimize initial impurities.[1]
-
Store the ionic liquid in a dark, cool, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation and hydrolysis.
-
Question 2: I am observing unexpected gas evolution during my reaction in [EMIM][SCN] at elevated temperatures. What could be the source of this gas?
Answer:
Gas evolution, especially at high temperatures, is a strong indicator of thermal decomposition of the ionic liquid.
-
Causality:
-
Thiocyanate Decomposition: The thiocyanate anion can thermally decompose at high temperatures to produce hydrogen sulfide (H₂S) and elemental sulfur.[6][7] The decomposition temperature can be lower than published values, especially in the presence of other reactive species.[6][7]
-
Imidazolium Cation Decomposition: While the imidazolium cation is generally thermally stable, at very high temperatures, it can also degrade.
-
-
Troubleshooting Steps:
-
Identify the Gas: If possible and safe to do so, analyze the evolved gas using techniques like gas chromatography-mass spectrometry (GC-MS) to confirm its identity. The characteristic rotten egg smell of H₂S is a strong indicator.
-
Lower the Reaction Temperature: If the reaction conditions permit, reduce the temperature to below the decomposition threshold of the thiocyanate anion.
-
Use a Scavenger: In cases where high temperatures are unavoidable, consider using a scavenger for H₂S, but be mindful of potential side reactions with your desired products.
-
-
Prevention:
-
Consult the technical data sheet for the recommended operating temperature range of [EMIM][SCN].
-
Run small-scale pilot reactions to determine the onset of thermal decomposition under your specific experimental conditions.
-
Ensure your reaction setup is in a well-ventilated fume hood to handle any toxic gases that may be produced.
-
Question 3: My reaction is not proceeding as expected, and I suspect my [EMIM][SCN] is contaminated. What are the common impurities and how can I remove them?
Answer:
Impurities in ionic liquids can significantly impact reaction kinetics and product distribution.
-
Common Impurities:
-
Water: Due to the hygroscopic nature of many ionic liquids, water is a common impurity. It can lead to hydrolysis of the ionic liquid or interfere with water-sensitive reactions.
-
Halides: Chloride and bromide ions are often residual impurities from the synthesis of imidazolium-based ionic liquids. They can affect the electrochemical properties and reactivity of the ionic liquid.[3]
-
Organic Solvents: Residual solvents from the synthesis and purification process can also be present.
-
-
Troubleshooting and Purification Protocol:
-
Water Content Analysis: Determine the water content using Karl Fischer titration.
-
Halide Content Analysis: Use ion chromatography to quantify the halide concentration.
-
Purification Steps:
-
Drying: To remove water, dry the [EMIM][SCN] under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for several hours.
-
Solvent Extraction: For removal of certain impurities, liquid-liquid extraction can be employed if a suitable immiscible solvent system is available.
-
Chromatography: As mentioned for decolorization, column chromatography with activated charcoal or alumina can be effective in removing various impurities.[3]
-
-
-
Protocol for Purity Validation:
-
Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the cation and detect organic impurities.
-
Mass Spectrometry: Confirm the mass of the cation and anion.
-
Elemental Analysis: Verify the elemental composition of the ionic liquid.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of the [EMIM]⁺ cation?
The [EMIM]⁺ cation is susceptible to degradation through the formation of an N-heterocyclic carbene (NHC). This can occur in the presence of a base or at elevated temperatures. The resulting carbene is highly reactive and can participate in various side reactions, including reacting with sulfur-containing compounds.[8][9]
Q2: How does the thiocyanate anion (SCN⁻) degrade?
The SCN⁻ anion can undergo thermal decomposition to produce hydrogen sulfide (H₂S) and elemental sulfur.[6][7] It is also susceptible to electrochemical oxidation, which can lead to the formation of polythiocyanogen.[5]
Q3: How do the degradation products of the cation and anion interact?
The elemental sulfur produced from the thermal decomposition of the SCN⁻ anion can react with the N-heterocyclic carbene formed from the [EMIM]⁺ cation to yield an imidazole-2-thione. This represents a potential interaction pathway between the degradation products of the cation and anion.
Q4: What are the key preventative measures to minimize [EMIM][SCN] degradation?
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Handle in a glove box or under an inert atmosphere to minimize exposure to moisture and air.[8] Use clean, dry glassware.
-
Avoid Incompatibilities: Avoid contact with strong acids, as this can liberate highly toxic hydrogen cyanide gas. Also, avoid strong oxidizing agents.
-
Temperature Control: Do not exceed the recommended operating temperature to prevent thermal decomposition.
Q5: What are the safety precautions I should take when working with [EMIM][SCN]?
Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Visualization of Degradation Pathways
Below are diagrams illustrating the key degradation pathways of [EMIM][SCN].
Caption: Key degradation pathways of the [EMIM]⁺ cation and SCN⁻ anion.
References
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Physical trends and structural features in organic salts of the thiocyanate anion - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. onepetro.org [onepetro.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Sulfur-Containing Organic Compounds and Peptides in 1-Ethyl-3-methyl-imidazolium Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [EMIM][SCN] Performance & Impurity Troubleshooting
Welcome to the technical support guide for 1-Ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]), an ionic liquid (IL) valued for its unique properties in applications ranging from electrolytes in batteries to green solvents in organic synthesis. The performance of [EMIM][SCN] is intrinsically linked to its purity. Even trace amounts of impurities can significantly alter its physicochemical properties, leading to inconsistent and unreliable experimental results.[1]
This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common issues related to impurities in [EMIM][SCN]. We will explore the causality behind performance degradation and provide validated protocols for impurity detection and removal.
Frequently Asked Questions (FAQs): Impurity Characterization
Q1: What are the most common impurities in commercially available or synthesized [EMIM][SCN] and where do they come from?
A1: Impurities in [EMIM][SCN] typically originate from its synthesis, handling, or degradation. The most prevalent classes are:
-
Water: As an imidazolium-based IL, [EMIM][SCN] is hygroscopic and readily absorbs moisture from the atmosphere.[2][3] The extent of water uptake depends on ambient humidity and handling procedures.[4][5]
-
Halide Ions (Cl⁻, Br⁻): These are common residuals from the widely used metathesis synthesis route, where a halide salt of the cation (e.g., [EMIM]Br) is reacted with a thiocyanate salt. Incomplete reaction or purification leaves halide impurities.[6][7]
-
Organic Starting Materials & Solvents: Unreacted precursors, such as 1-ethyl-3-methylimidazolium bromide or potassium thiocyanate, can persist after synthesis. Residual organic solvents used during purification (e.g., dichloromethane, acetonitrile) may also be present.[1][8][9]
-
Thermal Degradation Products: Although [EMIM][SCN] has good thermal stability, prolonged exposure to high temperatures can cause decomposition, leading to the formation of various volatile and non-volatile by-products.[10]
Q2: My experimental results are inconsistent. How can I determine if impurities are the cause?
A2: Inconsistency is a hallmark of uncontrolled variables, with purity being a primary suspect. A systematic approach is required. First, characterize the key properties of your [EMIM][SCN] batch (viscosity, conductivity, thermal decomposition temperature) and compare them to literature or supplier specifications. Deviations are a strong indicator of contamination. Then, proceed with targeted analytical tests to identify and quantify specific impurities.
The following table summarizes the primary analytical methods for common impurities.
| Impurity Class | Recommended Analytical Technique | Limit of Detection (LOD) / Remarks |
| Water | Karl Fischer (KF) Titration | The gold standard for accurate water quantification, sensitive to ppm levels.[2] |
| Halides (Cl⁻, Br⁻) | Ion Chromatography (IC) | Highly sensitive and quantitative. The most frequently used method for halide determination.[11][12] |
| Silver Nitrate (AgNO₃) Test | A simple, rapid qualitative test. Formation of a precipitate (AgCl/AgBr) indicates presence, but it is not quantitative.[1] | |
| Organic Impurities | ¹H NMR Spectroscopy | Excellent for identifying and quantifying residual starting materials and organic solvents.[1][6] |
| High-Performance Liquid Chromatography (HPLC) | Effective for separating and quantifying non-volatile organic impurities and by-products.[1] | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature (Td), which can be lowered by the presence of impurities.[10][13] |
Troubleshooting Guide: Linking Problems to Impurities
This section addresses specific performance issues and links them to likely impurity-related causes.
Issue 1: Observed Viscosity is Lower than Expected
-
Primary Suspect: Water. Even small amounts of water can significantly disrupt the hydrogen bonding and ionic interactions within the IL, acting as a plasticizer and reducing its viscosity.[14][15]
-
Troubleshooting Steps:
-
Quantify water content using Karl Fischer titration.
-
If water content is high (>500 ppm, application-dependent), dry the IL under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours.
-
Re-measure viscosity post-drying to confirm the issue is resolved.
-
Issue 2: Ionic Conductivity is Higher or More Variable than Expected
-
Primary Suspects: Water and Halide Ions.
-
Water: By decreasing viscosity, water increases the mobility of the [EMIM]⁺ and [SCN]⁻ ions, leading to higher conductivity.[14][16]
-
Halides: Residual halide ions (Cl⁻, Br⁻) are smaller and often more mobile than the thiocyanate anion, contributing to the overall ionic conductivity and altering the expected value.[6]
-
-
Troubleshooting Steps:
-
First, rule out water by performing Karl Fischer titration and drying the sample as needed.
-
If conductivity issues persist, test for halides using Ion Chromatography for quantitative results or a qualitative AgNO₃ test for a quick check.
-
If halides are present, purification via column chromatography (using activated alumina or silica) or re-precipitation may be necessary.
-
Issue 3: Poor Thermal Stability or Unexplained Color Change (Yellowing/Browning)
-
Primary Suspects: Organic Impurities and Degradation.
-
Residual starting materials or solvents can have lower thermal stability than the IL itself, initiating decomposition at lower temperatures.[10]
-
The presence of impurities can catalyze degradation pathways, leading to a lower observed decomposition temperature in TGA analysis.[10] Yellowish or brown coloration can be an indicator of such impurities or initial degradation.[17]
-
-
Troubleshooting Steps:
-
Analyze the sample using ¹H NMR or HPLC to screen for organic contaminants.
-
Run a TGA scan to determine the onset decomposition temperature and compare it to a pure reference standard.
-
Purify the IL using activated charcoal treatment, which can often remove colored impurities, followed by filtration and drying under vacuum.[1]
-
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing performance issues with [EMIM][SCN].
Caption: Troubleshooting workflow for diagnosing impurity-related performance issues in [EMIM][SCN].
Key Experimental Protocols
Protocol 1: Qualitative Silver Nitrate Test for Halide Impurities
This is a rapid, cost-effective method to quickly screen for the presence of halide (Cl⁻, Br⁻, I⁻) impurities.
Causality: Silver nitrate (AgNO₃) reacts with halide ions in solution to form insoluble silver halides (AgCl, AgBr, AgI), which appear as a cloudy precipitate. Thiocyanate (SCN⁻) also precipitates with Ag⁺, so proper sample preparation is critical to avoid false positives.
Methodology:
-
Sample Preparation: Dissolve a small amount (~50-100 mg) of [EMIM][SCN] in ~2-3 mL of high-purity, deionized water.
-
Acidification: Add 2-3 drops of dilute nitric acid (HNO₃). This step is crucial to prevent the precipitation of other silver salts (like silver oxide) under neutral or basic conditions.
-
Reagent Addition: Add 1-2 drops of a 0.1 M aqueous silver nitrate (AgNO₃) solution.
-
Observation: Observe the solution against a dark background.
-
Positive Result: Formation of a white or yellowish precipitate/turbidity indicates the presence of halide impurities.
-
Negative Result: The solution remains clear.
-
-
Validation: This test is not quantitative. A positive result should be confirmed and quantified using a more robust technique like Ion Chromatography.[1]
Protocol 2: Drying [EMIM][SCN] to Remove Water
Causality: Ionic liquids have negligible vapor pressure, allowing for the efficient removal of volatile impurities like water by heating under a high vacuum without loss of the IL itself.[18]
Methodology:
-
Apparatus: Use a Schlenk flask or a round-bottom flask connected to a high-vacuum line (pressure < 1 mbar is recommended) and an oil bath for heating.
-
Procedure:
-
Place the [EMIM][SCN] sample in the flask.
-
Begin stirring the sample with a magnetic stir bar. Stirring increases the surface area and accelerates water removal.
-
Slowly apply vacuum to avoid vigorous bubbling or bumping.
-
Once under full vacuum, gradually heat the oil bath to 70-80°C. Do not exceed the known thermal stability limit of the IL.
-
Maintain these conditions for at least 24 hours. The exact time depends on the initial water content and sample volume.
-
-
Post-Drying Handling:
-
Verification: Use Karl Fischer titration to confirm the final water content is within the desired specification for your application.
Visualizing the Impact of Impurities
The diagram below illustrates the causal relationships between common impurities and the resulting changes in the key physicochemical properties of [EMIM][SCN].
Caption: Causal diagram showing how impurities affect key properties of [EMIM][SCN].
References
-
Vander Hoogerstraete, T., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3931–3938. Available from: [Link]
-
Seddon, K. R., et al. (2009). Purity specification methods for ionic liquids. ResearchGate. Available from: [Link]
-
Anderson, J. L., & Armstrong, D. W. (2019). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). 390 questions with answers in IONIC LIQUIDS | Science topic. ResearchGate. Available from: [Link]
-
Asensio-Ramos, M., et al. (2022). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. CONICET. Available from: [Link]
-
Nancarrow, P. (2015). How do you make sure there is water in your Ionic Liquid? ResearchGate. Available from: [Link]
-
Ho, T. D., & Armstrong, D. W. (2019). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. National Institutes of Health. Available from: [Link]
-
LookChem. (n.d.). Why Choose EMIM SCN? A Look at its Properties and Sourcing. LookChem. Available from: [Link]
-
Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g. Carl ROTH. Available from: [Link]
-
ResearchGate. (n.d.). Schematic structure of IL ([EMIM][SCN]). ResearchGate. Available from: [Link]
-
Deetlefs, M., & Seddon, K. R. (2003). Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate. Available from: [Link]
-
Kuznetsov, D., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. Available from: [Link]
-
Chiappe, C., et al. (2016). The effect of the halide anions on 1h-nmr and ir spectra of imidazolium based ionic liquids. ResearchGate. Available from: [Link]
-
Atchudan, R., et al. (2020). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature. ResearchGate. Available from: [Link]
-
Vander Hoogerstraete, T., et al. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. Available from: [Link]
-
Iliev, B. (2016). How to handle hygroscopic ionic liquid([EMIM][Cl]?Any method other than the usage of glove-box? ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2023). Common Troubleshooting Tips. Chemistry LibreTexts. Available from: [Link]
-
Thoisoi2. (2024). Experiments with expensive ionic liquids. YouTube. Available from: [Link]
-
Calero, S., et al. (2019). Role of Ionic Liquid [EMIM]+[SCN]- in the Adsorption and Diffusion of Gases in Metal-Organic Frameworks. ResearchGate. Available from: [Link]
-
Neueder, R., et al. (2012). Densities, Viscosities, and Conductivities of the Imidazolium Ionic Liquids. ResearchGate. Available from: [Link]
-
Gomez-Coma, L., et al. (2020). Thermal stability, specific heats, and surface tensions of ([emim][DCA] + [4empy][Tf2N]) ionic liquid mixtures. ResearchGate. Available from: [Link]
-
Espin, J., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. MDPI. Available from: [Link]
-
Harris, K. R., et al. (2010). Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects. ResearchGate. Available from: [Link]
-
Espin, J., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. PubMed. Available from: [Link]
-
Zhang, Q., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry. Available from: [Link]
-
Pal, S., & Kumar, A. (2015). Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. RSC Publishing. Available from: [Link]
-
Li, W., et al. (2012). Measurements and correlation of viscosities and conductivities for the mixtures of imidazolium ionic liquids with molecular solutes. ResearchGate. Available from: [Link]
-
Zhang, S., et al. (2017). Study on the Performance of the Ionic Liquids [Emim]CH3SO3 and [Emim]PF6 to Prepare the Biosensor of the Detection of Heavy Metals in Seawater. IIETA. Available from: [Link]
-
Domańska, U., & Marciniak, A. (2011). The Solubility Parameters of Ionic Liquids. MDPI. Available from: [Link]
-
Chiappe, C., et al. (n.d.). THE EFFECT OF THE HALIDE ANIONS ON H-NMR AND IR SPECTRA OF IMIDAZOLIUM BASED IONIC LIQUIDS. ResearchGate. Available from: [Link]
-
McConville, M. (2020). EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review. Available from: [Link]
-
Azevedo, A. M. (2016). Starting Material – Concept and Impact on Pharmaceutical Regulations. Sigarra. Available from: [Link]
-
ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. ICH. Available from: [Link]
-
Kostołowska, A., et al. (2017). Dynamical properties of EMIM-SCN confined in a SiO2 matrix by means of 1H NMR relaxometry. RSC Publishing. Available from: [Link]
-
Waechter, F. (2019). Selection of starting material for synthetic processes based on ICH Q11. YouTube. Available from: [Link]
-
Li, W., et al. (2012). Measurements and correlation of viscosities and conductivities for the mixtures of imidazolium ionic liquids with molecular solutes. Chemical Engineering Journal. Available from: [Link]
-
Ramachandran, D., et al. (2023). Impact of ICH Q11 Questions and Answers on the Outcome of Active Pharmaceutical Ingredient Starting Material Proposal Acceptance by ICH Regulatory Members. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. sigarra.up.pt [sigarra.up.pt]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g, CAS No. 331717-63-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of [EMIM][SCN] Concentration in Electrolyte Mixtures
Welcome to the technical support center for the optimization of 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) concentration in electrolyte mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to [EMIM][SCN] in Electrolytes
This compound, an ionic liquid (IL), has gained significant attention as a versatile electrolyte component in various electrochemical applications, including advanced batteries and supercapacitors.[1] Its appeal lies in its unique combination of properties, such as good ionic conductivity, a relatively wide electrochemical window, and low volatility.[2] The molecular formula of [EMIM][SCN] is C7H11N3S. Optimizing the concentration of [EMIM][SCN] in an electrolyte mixture is a critical step in fine-tuning the performance and safety of electrochemical devices. This guide will walk you through common challenges and provide solutions to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with [EMIM][SCN] electrolytes.
Q1: What is the optimal concentration range for [EMIM][SCN] in an electrolyte?
A1: The optimal concentration of [EMIM][SCN] is not a single value but rather a range that depends on the specific application and the other components in the electrolyte mixture, such as co-solvents or salts. Generally, the goal is to maximize ionic conductivity while maintaining a manageable viscosity. As the concentration of [EMIM][SCN] in a solvent like ethylene glycol increases, the ionic conductivity typically shows a non-monotonic trend, reaching a peak at a specific mole fraction before decreasing due to increased viscosity and ion-ion interactions.[1][3] For instance, in a binary mixture with ethylene glycol, the peak conductivity is observed at an ionic liquid mole fraction of approximately 0.3 to 0.5.[1][2] It is crucial to experimentally determine the optimal concentration for your specific system by preparing a series of concentrations and measuring their conductivity and viscosity.
Q2: My [EMIM][SCN] electrolyte has a yellow tint. Is this normal and will it affect my experiment?
A2: A pale yellow to colorless appearance is typical for high-purity [EMIM][SCN].[4] However, a more pronounced yellow or brownish color can indicate the presence of impurities, often residual reactants from the synthesis process or degradation products. These impurities can negatively impact the electrochemical performance of the electrolyte.[5] It is recommended to use high-purity [EMIM][SCN] (≥98%) for electrochemical applications.[4] If you suspect impurities, purification using methods like treatment with activated charcoal may be necessary.
Q3: I'm observing a lower than expected ionic conductivity. What are the possible causes and how can I troubleshoot this?
A3: Lower than expected ionic conductivity can stem from several factors:
-
Suboptimal Concentration: As mentioned in Q1, the conductivity of [EMIM][SCN] solutions is highly dependent on concentration. You may be operating outside the optimal concentration range. Prepare and test a range of concentrations to identify the peak conductivity for your system.[1][3]
-
Presence of Impurities: Impurities can significantly lower conductivity. Ensure you are using high-purity [EMIM][SCN] and that all glassware and equipment are scrupulously clean and dry.[5]
-
Moisture Contamination: Although [EMIM][SCN] is not as water-sensitive as some other ionic liquids, significant water content can alter the electrolyte's properties, including a decrease in the electrochemical window.[6][7] It is crucial to handle and store [EMIM][SCN] in a dry environment, such as a glovebox with low humidity.[3]
-
Temperature Effects: Ionic conductivity is temperature-dependent, increasing with higher temperatures. Ensure your measurements are performed at the intended operating temperature and that the temperature is stable and uniform throughout the sample.[8]
Q4: How does water content affect the performance of [EMIM][SCN] electrolytes?
A4: Water is a common impurity in ionic liquids and can have a significant impact on their electrochemical properties. For [EMIM][SCN] and other imidazolium-based ionic liquids, increased water content can lead to a narrowing of the electrochemical stability window due to the electrolysis of water.[6][7] While small amounts of water may not drastically alter the structure of the ionic liquid in the electrical double layer, they can influence the potential of zero charge on the electrode surface.[9] For applications requiring a wide electrochemical window, it is imperative to minimize water content by drying the ionic liquid under vacuum and handling it in an inert atmosphere (e.g., an argon-filled glovebox).[10]
Q5: What are the best practices for handling and storing [EMIM][SCN]?
A5: To maintain the purity and performance of [EMIM][SCN], follow these best practices:
-
Storage: Store [EMIM][SCN] in a tightly sealed container in a cool, dry place, preferably in a desiccator or a glovebox with an inert atmosphere to protect it from moisture and air.
-
Handling: Handle [EMIM][SCN] in a dry environment, such as a glovebox with low humidity (<1 ppm H₂O and O₂), to prevent water absorption.[3] Use clean, dry glassware and syringes for all transfers.
-
Drying: Before use in electrochemical applications, it is highly recommended to dry the [EMIM][SCN] under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any absorbed water.[10]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues.
Issue 1: Inconsistent or Non-Reproducible Cyclic Voltammetry (CV) Results
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Shifting redox peaks | 1. Reference electrode instability.2. Changes in electrolyte composition (e.g., water absorption).3. Electrode surface contamination. | 1. Check and recalibrate your reference electrode. Ensure the filling solution is fresh and free of bubbles.2. Prepare fresh electrolyte from dried [EMIM][SCN] in a controlled atmosphere.3. Polish the working electrode according to standard procedures before each experiment.[11] |
| Poorly defined or absent peaks | 1. Low concentration of the analyte.2. High resistance in the electrochemical cell.3. Incorrect potential window. | 1. Increase the concentration of the electroactive species in the electrolyte.2. Ensure good electrical connections. Check the supporting electrolyte concentration; for CV, a concentration of 0.1 M is typically sufficient.[11]3. Widen the potential window in your CV scan to ensure you are capturing the redox events of interest. |
| High background current | 1. Presence of electroactive impurities in the [EMIM][SCN] or solvent.2. Electrode surface is not clean. | 1. Use high-purity [EMIM][SCN] and solvents. Consider purifying the ionic liquid if necessary.2. Thoroughly clean and polish the working electrode. |
Issue 2: Suboptimal Ionic Conductivity
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Conductivity lower than expected | 1. [EMIM][SCN] concentration is too high or too low.2. Presence of water or other impurities.3. Inaccurate temperature control. | 1. Prepare a series of electrolyte mixtures with varying [EMIM][SCN] concentrations and measure their conductivity to find the optimal point.[2]2. Dry the [EMIM][SCN] and solvent under vacuum before preparing the electrolyte. Handle in a glovebox.3. Calibrate your temperature probe and ensure the conductivity cell is at a stable and uniform temperature. |
| Conductivity decreases over time | 1. Absorption of moisture from the atmosphere.2. Degradation of the [EMIM][SCN]. | 1. Ensure the electrochemical cell is properly sealed to prevent moisture ingress during the measurement.2. Check for any color change in the electrolyte. If degradation is suspected, prepare a fresh batch of electrolyte. |
Data Presentation
Table 1: Influence of [EMIM][SCN] Concentration on Ionic Conductivity and Viscosity
The following table summarizes the relationship between the concentration of [EMIM][SCN] in a binary mixture with methanol and its key physical properties at different temperatures.
| Temperature (K) | Mole Fraction of [EMIM][SCN] | Density (g/cm³) | Viscosity (mPa·s) | Ionic Conductivity (S/m) |
| 293.15 | 0.1 | 0.853 | 0.89 | 0.98 |
| 0.3 | 0.958 | 2.12 | 1.25 | |
| 0.5 | 1.024 | 4.89 | 0.93 | |
| 0.7 | 1.069 | 10.12 | 0.51 | |
| 0.9 | 1.102 | 19.87 | 0.21 | |
| 303.15 | 0.1 | 0.844 | 0.75 | 1.15 |
| 0.3 | 0.950 | 1.68 | 1.48 | |
| 0.5 | 1.016 | 3.75 | 1.12 | |
| 0.7 | 1.061 | 7.65 | 0.64 | |
| 0.9 | 1.094 | 14.89 | 0.28 | |
| 313.15 | 0.1 | 0.835 | 0.64 | 1.33 |
| 0.3 | 0.941 | 1.36 | 1.72 | |
| 0.5 | 1.008 | 2.96 | 1.32 | |
| 0.7 | 1.053 | 5.98 | 0.78 | |
| 0.9 | 1.086 | 11.45 | 0.36 | |
| 323.15 | 0.1 | 0.825 | 0.55 | 1.52 |
| 0.3 | 0.932 | 1.12 | 1.97 | |
| 0.5 | 1.000 | 2.39 | 1.54 | |
| 0.7 | 1.045 | 4.76 | 0.94 | |
| 0.9 | 1.078 | 8.96 | 0.45 |
Data synthesized from the findings presented in the study by Thermodynamic properties of the ionic liquid binary system of this compound and methanol.[12]
Experimental Protocols
Protocol 1: Preparation of [EMIM][SCN] Electrolyte Mixtures
This protocol outlines the steps for preparing electrolyte solutions with varying concentrations of [EMIM][SCN].
-
Drying of Components:
-
Dry the [EMIM][SCN] under high vacuum (e.g., <1 mbar) at 70-80 °C for at least 24 hours to remove residual water.[10]
-
Dry the co-solvent (e.g., ethylene glycol, propylene carbonate) using molecular sieves (3 Å or 4 Å) for at least 24 hours.
-
-
Preparation in an Inert Atmosphere:
-
Transfer the dried [EMIM][SCN] and co-solvent to an argon-filled glovebox with low moisture and oxygen levels (<1 ppm).
-
-
Mixing:
-
Using a calibrated pipette or by weight, add the desired amount of [EMIM][SCN] to a clean, dry volumetric flask.
-
Add the co-solvent to the flask to the desired volume.
-
If using a salt (e.g., LiTFSI), add the salt to the mixture.
-
Seal the flask and stir the mixture using a magnetic stirrer until the [EMIM][SCN] and any salt are completely dissolved.
-
-
Storage:
-
Store the prepared electrolyte solutions in tightly sealed containers inside the glovebox.
-
Protocol 2: Measurement of Ionic Conductivity
This protocol describes the measurement of ionic conductivity using a conductivity meter.
-
Calibration:
-
Calibrate the conductivity probe using standard potassium chloride (KCl) solutions of known concentrations.
-
-
Sample Preparation:
-
Transfer a sufficient amount of the prepared [EMIM][SCN] electrolyte solution to a clean, dry electrochemical cell.
-
-
Temperature Control:
-
Place the cell in a temperature-controlled bath or chamber and allow it to equilibrate to the desired temperature.
-
-
Measurement:
-
Immerse the calibrated conductivity probe into the electrolyte solution, ensuring the electrodes are fully submerged.
-
Record the conductivity reading once it has stabilized.
-
For frequency-dependent measurements, use an impedance spectrometer to measure the impedance over a range of frequencies and extrapolate to infinite frequency to obtain the bulk conductivity.[13]
-
-
Cleaning:
-
Thoroughly clean the conductivity probe with a suitable solvent (e.g., acetonitrile or acetone) and deionized water, then dry it completely before the next measurement.
-
Protocol 3: Determination of the Electrochemical Window using Cyclic Voltammetry (CV)
This protocol details the procedure for determining the electrochemical stability window of the [EMIM][SCN] electrolyte.
-
Cell Assembly:
-
Electrolyte Filling:
-
Fill the cell with the [EMIM][SCN] electrolyte to be tested.
-
-
CV Measurement:
-
Connect the cell to a potentiostat.
-
Set the parameters for the CV scan:
-
Potential Range: Start with a wide potential range (e.g., -3.0 V to +3.0 V vs. the reference electrode) and narrow it down in subsequent scans.
-
Scan Rate: A typical scan rate is 50-100 mV/s.[16]
-
Number of Cycles: Run at least 3-5 cycles to ensure the system has stabilized.
-
-
-
Data Analysis:
-
Plot the current response as a function of the applied potential.
-
The electrochemical window is defined as the potential range where no significant faradaic current (due to electrolyte decomposition) is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain cutoff value (e.g., 0.1 or 1 mA/cm²).[6]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Ionic Conductivity
Caption: Troubleshooting workflow for addressing low ionic conductivity in [EMIM][SCN] electrolytes.
Diagram 2: Experimental Workflow for [EMIM][SCN] Electrolyte Characterization
Caption: Experimental workflow for the characterization and optimization of [EMIM][SCN] electrolytes.
References
-
Dhakal, S., & Shah, J. K. (2021). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation, 17(10), 6437–6447. [Link]
-
Dhakal, S., & Shah, J. K. (2021). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. ACS Publications.[Link]
-
Application of this compound to the electrolyte of electrochemical double layer capacitors. (2014). ResearchGate.[Link]
-
Electrochemical Characterization of this compound and Measurement of Triiodide Diffusion Coefficients. (2008). International Journal of Electrochemical Science, 3, 235-244. [Link]
-
Electrolytic Conductivity Measurements for Ten Ionic Liquids. (n.d.). ResearchGate.[Link]
-
Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M... (n.d.). ResearchGate.[Link]
-
Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. (n.d.). ResearchGate.[Link]
-
Dhakal, S., & Shah, J. K. (2021). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. National Institutes of Health.[Link]
-
The following sections will discuss some concerns about solvents, electrolytes and reference electrodes. (n.d.). University of California, Riverside.[Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2021). Frontiers in Chemistry.[Link]
-
(a) Cyclic voltammetry curves in ionic liquid at scan rates of 10, 20,... (n.d.). ResearchGate.[Link]
-
Electrolytic Conductivity Measurements for Ten Ionic Liquids. (2023). Data.gov.[Link]
-
Water in the Electrical Double Layer of Ionic Liquids on Graphene. (2023). ACS Nano.[Link]
-
Effect of ionic liquid impurities on the synthesis of silver nanoparticles. (2012). PubMed.[Link]
-
1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g. (n.d.). Carl ROTH.[Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (n.d.). ResearchGate.[Link]
-
Density and Viscosity of Binary Mixtures of Thiocyanate Ionic Liquids + Water as a Function of Temperature. (2012). Journal of Solution Chemistry, 41(8), 1344-1361. [Link]
-
The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. (2022). MDPI.[Link]
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. (2020). ACS Applied Materials & Interfaces, 12(4), 4583-4594. [Link]
-
1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g. (n.d.). Carl ROTH.[Link]
-
(PDF) Imidazolium-based Ionic Liquid Electrolytes with Bis(fluorosulfonyl)imide Anions for Lithium Metal Anodes: Effects of Salt Concentration and Solvent Dilution. (2021). ResearchGate.[Link]
-
Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects. (n.d.). ResearchGate.[Link]
-
Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors. (2022). Materials, 15(20), 7400. [Link]
-
Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. (2018). Journal of the Serbian Chemical Society.[Link]
-
Degradation of thiocyanate in aqueous solution by persulfate activated ferric ion. (2015). Minerals Engineering, 81, 88-95. [Link]
-
Effect of Water on Structure of Hydrophilic Imidazolium-Based Ionic Liquid. (n.d.). ResearchGate.[Link]
-
(PDF) Stable and Efficient Lithium Metal Anode Cycling through Understanding the Effects of Electrolyte Composition and Electrode Preconditioning. (2021). ResearchGate.[Link]
-
Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors. (2022). ResearchGate.[Link]
-
The Growing Significance of this compound in Modern Chemistry. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.[Link]
-
Influence of Residual Water Traces on the Electrochemical Performance of Hydrophobic Ionic Liquids for Magnesium‐Containing Electrolytes. (n.d.). ResearchGate.[Link]
-
(PDF) Ionic liquid-based electrolyte in supercapacitors. (2024). ResearchGate.[Link]
-
Investigating ionic liquids for optimizing lithium metal anode. (n.d.). Griffith University.[Link]
-
Safe and Stable Lithium Metal Batteries Enabled by an Amide-Based Electrolyte. (2022). Nanomaterials, 12(2), 241. [Link]
-
Study on the Performance of the Ionic Liquids [Emim]CH3SO3 and [Emim]PF6 to Prepare the Biosensor of the Detection of Heavy Metals in Seawater. (2017). International Information and Engineering Technology Association.[Link]
-
The viscosity of the ionic liquid (IL) solutions as a function of the... (n.d.). ResearchGate.[Link]
-
Cyanate mediates thiocyanate degradation. (n.d.). ResearchGate.[Link]
-
Understanding the Role of Separator and Electrolyte Compatibility on Lithium Metal Anode Performance Using Ionic Liquid-Based Electrolytes. (2021). ACS Applied Energy Materials.[Link]
-
Application of this compound to the electrolyte of electrochemical double layer capacitors. (2014). ResearchGate.[Link]
-
Ionic liquid electrolyte for supercapacitor with high temperature compatibility. (2017). ResearchGate.[Link]
-
Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater. (2019). Catalysts, 9(4), 364. [Link]
-
Building towards Supercapacitors with Safer Electrolytes and Carbon Electrodes from Natural Resources. (2023). MDPI.[Link]
-
Degradation pathway and microbial mechanism of high-concentration thiocyanate in gold mine tailings wastewater. (2020). RSC Advances, 10(36), 21235-21243. [Link]
-
(PDF) Electrochemical Characterization ofthis compound and Measurement of Triiodide Diffusion Coefficients in Blends of two Ionic Liquids. (2008). ResearchGate.[Link]
-
Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors. (2014). Journal of Materials Chemistry A, 2(27), 10504-10511. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g, CAS No. 331717-63-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. ossila.com [ossila.com]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Water in the Electrical Double Layer of Ionic Liquids on Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electrochemsci.org [electrochemsci.org]
- 11. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Long-Term Device Stability with [EMIM][SCN]
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], in their devices. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and best practices to improve the long-term stability and performance of your experimental setups. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and use of [EMIM][SCN].
Q1: What are the ideal storage conditions for [EMIM][SCN] to ensure its long-term stability?
A1: To maintain the integrity of [EMIM][SCN], it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect it from sunlight.[2] The recommended storage environment helps to prevent degradation from moisture and atmospheric contaminants.
Q2: I've noticed a color change in my [EMIM][SCN] from colorless/pale yellow to a darker yellow or brown. Is it still usable?
A2: A slight color change to yellow or brown can occur over time and may not necessarily indicate a significant degradation for all applications.[3] However, a pronounced color change can be a sign of impurity ingress or decomposition. It is advisable to perform a simple characterization, such as cyclic voltammetry, to check its electrochemical window or use spectroscopy to identify any new peaks that might indicate degradation products before using it in a sensitive experiment.
Q3: What are the primary safety precautions I should take when handling [EMIM][SCN]?
A3: [EMIM][SCN] is harmful if swallowed, in contact with skin, or if inhaled.[1][4] Always handle it in a well-ventilated place, wearing suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side protection, and protective clothing.[1][2][4] Avoid creating aerosols or mists.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][4]
Q4: Can I mix [EMIM][SCN] with common organic solvents?
A4: [EMIM][SCN] is miscible with water, acetone, acetonitrile, and isopropanol. However, it is not miscible with toluene and hexane.[3] When preparing mixtures, it's important to consider the potential for interactions that could affect the properties of the ionic liquid and the overall performance of your device.
Section 2: Troubleshooting Guide: Device Instability and Performance Degradation
This section provides a structured, question-and-answer guide to troubleshoot specific issues you may encounter in your experiments.
Issue 1: Gradual Decline in Device Performance (e.g., reduced conductivity, efficiency loss)
Q: My device's performance is degrading over time. What are the likely causes related to the [EMIM][SCN] electrolyte?
A: A gradual decline in performance can often be traced back to the degradation of the [EMIM][SCN] electrolyte. The primary culprits are exposure to environmental factors and inherent chemical instabilities.
-
Moisture Absorption: [EMIM][SCN] is hygroscopic. Absorbed water can alter its viscosity, ionic conductivity, and electrochemical window, leading to performance degradation.
-
Oxidative Decomposition: Although possessing good thermal stability, the thiocyanate anion can be susceptible to oxidation, especially in the presence of impurities or at elevated operational temperatures.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the ionic liquid.[6] The presence of certain impurities, like iodide, can increase photosensitivity.[6]
-
Reaction with Device Components: Incompatibility between [EMIM][SCN] and other materials in your device (e.g., electrodes, housing) can lead to slow chemical reactions that degrade the electrolyte and the device components over time.
Troubleshooting Workflow for Performance Degradation
To systematically diagnose the root cause, follow this workflow:
Caption: Troubleshooting workflow for device performance degradation.
Issue 2: Sudden Device Failure or Short Circuit
Q: My device failed suddenly. Could the [EMIM][SCN] be the cause?
A: Sudden failure, while less common than gradual degradation, can be linked to the electrolyte in several ways:
-
Electrochemical Breakdown: Exceeding the electrochemical stability window of [EMIM][SCN] (approximately 3.2 V) can lead to rapid and irreversible decomposition of the ionic liquid, potentially forming conductive byproducts that cause a short circuit.[3]
-
Thermal Runaway: While [EMIM][SCN] has good thermal stability, in devices operating at high power densities, localized heating can initiate exothermic decomposition reactions, leading to a thermal runaway event.
-
Impurity-Induced Reactions: The presence of reactive impurities, even at trace levels, can trigger rapid, unforeseen chemical reactions within the device. For instance, halide impurities can lower the electrochemical stability.
Preventative Measures and Diagnostic Steps
| Potential Cause | Preventative Measure | Diagnostic Step |
| Electrochemical Breakdown | Operate the device well within the specified electrochemical window of [EMIM][SCN]. | Perform post-mortem analysis of the device to look for signs of electrolyte decomposition at the electrode surfaces. |
| Thermal Runaway | Implement effective thermal management in your device design. | Examine the device for signs of overheating, such as melted components or discoloration. |
| Impurity-Induced Reactions | Use high-purity [EMIM][SCN] (≥98%).[7] | Analyze a fresh sample of the ionic liquid for impurities using techniques like ion chromatography. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Purification of [EMIM][SCN]
For applications requiring the highest purity, a pre-use purification step is recommended.
-
Drying: Place the [EMIM][SCN] in a vacuum oven at 70-80°C for at least 24 hours to remove residual water. The vacuum should be applied gradually to prevent vigorous bubbling.
-
Filtration: For removal of particulate impurities, filter the dried ionic liquid through a 0.2 µm PTFE syringe filter in an inert atmosphere (e.g., a glovebox).
-
Storage: Store the purified [EMIM][SCN] in a tightly sealed container inside a desiccator or glovebox.
Protocol 2: Accelerated Aging Test for Device Stability
This protocol is designed to simulate long-term operation and identify potential failure modes.[8][9]
-
Baseline Characterization: Fully characterize the initial performance of your device (e.g., impedance spectroscopy, charge-discharge cycling, efficiency measurement).
-
Stress Conditions: Place the device in a controlled environment chamber. Apply a combination of stressors, such as:
-
Thermal Stress: Cycle the temperature between the expected operating range and an elevated temperature (e.g., 60-85°C).
-
Electrical Stress: Continuously operate the device at its maximum rated voltage or current.
-
-
Periodic Monitoring: At regular intervals (e.g., every 24 hours), remove the device from the stress chamber and repeat the baseline characterization measurements.
-
Data Analysis: Plot the key performance parameters as a function of time under stress. A significant drop in performance indicates a potential long-term stability issue.
Degradation Pathway of Imidazolium-Based Ionic Liquids
The following diagram illustrates a general degradation pathway for imidazolium cations, which can be initiated by nucleophilic attack or radical reactions.
Caption: Simplified degradation pathway of the imidazolium cation.
Section 4: Characterization Techniques for [EMIM][SCN] Integrity
Regularly assessing the quality of your [EMIM][SCN] is crucial. Here are some recommended characterization techniques.
| Technique | Parameter Measured | Indication of Degradation |
| Karl Fischer Titration | Water content | Increased water content can lead to performance issues. |
| Cyclic Voltammetry (CV) | Electrochemical window | A narrowing of the electrochemical window indicates the presence of electrochemically active impurities or degradation products.[10] |
| UV-Vis Spectroscopy | Absorbance spectrum | The appearance of new absorption bands can signify the formation of chromophoric degradation products. |
| Ion Chromatography (IC) | Anion and cation purity, presence of halide impurities | Detection of impurity ions (e.g., Cl-, Br-) or degradation products of the thiocyanate or imidazolium ions.[11] |
| Thermogravimetric Analysis (TGA) | Thermal decomposition temperature | A decrease in the onset of thermal decomposition indicates reduced thermal stability.[6][12] |
References
-
Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review - PMC - NIH. (URL: [Link])
-
Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-thiocyanate (EMIM SCN) - Carl ROTH. (URL: [Link])
-
Ionic liquids as safe electrolyte components for Li-metal and Li-ion batteries | MRS Bulletin. (2013-07-15). (URL: [Link])
-
Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries - MDPI. (2024-12-07). (URL: [Link])
-
Challenges and Opportunities of Ionic Liquid Electrolytes for Rechargeable Batteries. (URL: [Link])
-
1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g - Carl ROTH. (URL: [Link])
-
Degradation processes of protic ionic liquids for NH3 separation - RSC Publishing. (URL: [Link])
-
Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries - Industrial Chemistry & Materials (RSC Publishing). (URL: [Link])
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions - eScholarship. (2014-11-10). (URL: [Link])
-
TDS IL-0007 EMIM SCN - RoCo Global. (URL: [Link])
-
Why Choose EMIM SCN? A Look at its Properties and Sourcing. (URL: [Link])
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with CN-containing Anions - DTIC. (URL: [Link])
-
Accelerated ageing tests of electronic products - IMQ. (URL: [Link])
- EP1512460A1 - Preparation and use of ionic liquids having thiocyanat as anion - Google P
-
1-Ethyl-3-methyl-imidazolium-thiocyanate (EMIM SCN) - Carl ROTH. (2025-03-10). (URL: [Link])
-
Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar. (URL: [Link])
-
Physical trends and structural features in organic salts of the thiocyanate anion - RSC Publishing. (URL: [Link])
-
Main characterization techniques for the ionic liquids - ResearchGate. (URL: [Link])
-
Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC. (URL: [Link])
-
Ionic Thiocyanate (SCN-) Production From 4-hydroxybenzyl Glucosinolate Contained in Sinapis Alba Seed Meal - PubMed. (2005-11-02). (URL: [Link])
-
An Overview of Accelerated Aging Test for Electronics - Yuanyao-Tech. (URL: [Link])
-
Characterization of Room-Temperature Ionic Liquids to Study the Electrochemical Activity of Nitro Compounds - MDPI. (2020-02-19). (URL: [Link])
-
Accelerated aging test on electronic components - IMS Bordeaux. (URL: [Link])
-
Characterizing Ionic Liquids On the Basis of Multiple Solvation Interactions | Journal of the American Chemical Society. (URL: [Link])
-
Thiocyanate as a local probe of ultrafast structure and dynamics in imidazolium-based ionic liquids: water-induced heterogeneity and cation-induced ion pairing - PubMed. (2015-04-02). (URL: [Link])
-
Thermophysical Properties of Ionic Liquid with Thiocyanate Anion: Effect of Cations | Request PDF - ResearchGate. (2025-09-17). (URL: [Link])
-
What are the types of aging tests for electronic products?. (2022-02-22). (URL: [Link])
-
Thermal Aging of Anions in Ionic Liquids containing Lithium Salts by IC/ESI-MS. (2025-08-09). (URL: [Link])
-
Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. (2012-06-21). (URL: [Link])
-
Approaches to, and Problems with, Ionic Liquid Electrolytes for Alkali Metal Electrochemical Devices: The Case of Low-Melting Chloroaluminate Binary Solutions - ResearchGate. (URL: [Link])
-
Thermodynamic Properties of Ternary Systems Containing (LiCl and LiBr) + Propylene Carbonate + Ionic Liquid (1-Alkyl-3-methylimidazolium Thiocyanate) - PMC - NIH. (URL: [Link])
-
Thermal decomposition of 1-ethyl-3- methylimidazolium acetate - ChemRxiv. (URL: [Link])
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment | Journal of Chemical Theory and Computation. (URL: [Link])
-
Ionic liquid - Wikipedia. (URL: [Link])
Sources
- 1. echemi.com [echemi.com]
- 2. proionic.com [proionic.com]
- 3. roco.global [roco.global]
- 4. carlroth.com [carlroth.com]
- 5. EP1512460A1 - Preparation and use of ionic liquids having thiocyanat as anion - Google Patents [patents.google.com]
- 6. Physical trends and structural features in organic salts of the thiocyanate anion - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g, CAS No. 331717-63-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. imq.it [imq.it]
- 9. An Overview of Accelerated Aging Test for Electronics - Guangdong Yuanyao Test Equipment Co.,Ltd. [yuanyao-tech.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Mass Transport Limitations in [EMIM][SCN]-Based Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN])-based electrolytes. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding mass transport limitations, a common challenge in the application of ionic liquids. Our goal is to equip you with the knowledge to diagnose, understand, and overcome these limitations in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding mass transport in [EMIM][SCN] electrolytes.
Q1: What are mass transport limitations and why are they a concern in [EMIM][SCN] electrolytes?
A1: Mass transport limitations refer to the hindrance of ion movement within the electrolyte, which can significantly impact the performance of electrochemical devices.[1][2] In [EMIM][SCN] and other ionic liquids, these limitations primarily arise from high viscosity and the formation of ion aggregates, which impede the diffusion of charge carriers to the electrode surfaces.[1][3] This can lead to reduced ionic conductivity, lower reaction rates, and overall decreased efficiency of your system.[4][5][6]
Q2: I'm observing a lower-than-expected ionic conductivity in my [EMIM][SCN] electrolyte. What could be the primary cause?
A2: A key contributor to low ionic conductivity in ionic liquids is high viscosity.[7][8] The inherent intermolecular forces, such as van der Waals and coulombic interactions, within [EMIM][SCN] can restrict ion mobility.[9] Additionally, the formation of ion pairs or larger clusters can reduce the number of effective charge carriers available for transport.
Q3: How does temperature affect the mass transport properties of [EMIM][SCN] electrolytes?
A3: Temperature has a significant impact on the transport properties of ionic liquid electrolytes.[10][11][12] Increasing the temperature generally leads to a decrease in viscosity and an increase in ionic conductivity.[12][13] This is because higher thermal energy helps to overcome the intermolecular forces, allowing for faster ion diffusion.[10] However, in some applications like dye-sensitized solar cells, higher temperatures can also increase recombination reactions, which may negatively affect overall device efficiency.[14]
Q4: Can the concentration of the ionic liquid in a solvent affect mass transport?
A4: Absolutely. The concentration of [EMIM][SCN] in a molecular solvent plays a crucial role. While diluting the ionic liquid with a suitable solvent can decrease viscosity and improve ion diffusion, the ionic conductivity often exhibits a non-monotonic behavior, passing through a peak at an optimal concentration.[4][5][6] This is due to a trade-off between the increased mobility of ions and the reduced number of charge carriers at lower concentrations.[4]
Q5: Are there any additives that can help mitigate mass transport limitations?
A5: Yes, the addition of low-viscosity organic solvents or other ionic liquids can be an effective strategy.[3][15] For instance, mixing [EMIM][SCN] with solvents like acetonitrile can significantly boost ionic conductivity by reducing viscosity and breaking up ion aggregates.[16] The choice of additive will depend on the specific requirements of your electrochemical system, including its operating voltage window and chemical compatibility.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues related to mass transport limitations in [EMIM][SCN] electrolytes.
Issue 1: High Electrolyte Viscosity Leading to Poor Performance
High viscosity is a primary obstacle to efficient ion transport in [EMIM][SCN] electrolytes.[3][7] This guide will help you diagnose and address this issue.
Symptoms:
-
Low ionic conductivity measurements.
-
Slow reaction kinetics or low current densities in electrochemical experiments.
-
Noticeable concentration gradients forming within the electrochemical cell.[17][18]
Diagnostic Workflow:
Caption: Troubleshooting workflow for high electrolyte viscosity.
Mitigation Strategies & Protocols:
Strategy 1: Temperature Optimization
-
Causality: Increasing the temperature provides ions with more kinetic energy to overcome intermolecular forces, thereby reducing viscosity and enhancing mobility.[10]
-
Protocol:
-
Systematically increase the operating temperature of your electrochemical cell in controlled increments (e.g., 5-10°C).
-
At each temperature point, measure the ionic conductivity and the relevant performance metric of your system (e.g., current density at a specific potential).
-
Plot the performance metric as a function of temperature to identify the optimal operating temperature. Be mindful of the thermal stability of all components in your system.
-
Strategy 2: Dilution with a Low-Viscosity Solvent
-
Causality: Adding a molecular solvent reduces the concentration of the ionic liquid, thereby decreasing the overall viscosity and facilitating faster ion diffusion.[5][6]
-
Protocol:
-
Prepare a series of electrolyte solutions with varying mole fractions of [EMIM][SCN] in a low-viscosity, electrochemically stable solvent (e.g., acetonitrile, propylene carbonate).
-
Measure the ionic conductivity of each solution.
-
Evaluate the performance of your electrochemical system with each electrolyte composition to determine the optimal concentration that balances high ionic conductivity with a sufficient number of charge carriers.[4]
-
| [EMIM][SCN] Mole Fraction | Viscosity (cP) at 298 K (Illustrative) | Ionic Conductivity (mS/cm) at 298 K (Illustrative) |
| 1.0 | ~50-100 | ~5-10 |
| 0.8 | ~20-40 | ~10-15 |
| 0.6 | ~10-20 | ~15-20 |
| 0.4 | ~5-10 | ~12-18 |
| 0.2 | ~2-5 | ~8-12 |
Note: The values in the table are illustrative and will vary depending on the chosen solvent.
Issue 2: Formation of Concentration Gradients
The development of significant concentration gradients during electrochemical operation is a clear indicator of mass transport limitations.[17][18][19]
Symptoms:
-
A steady decrease in current over time in potentiostatic experiments.[19]
-
An increase in overpotential required to maintain a constant current in galvanostatic experiments.[19]
-
In systems with visual access, changes in the refractive index of the electrolyte near the electrodes may be observable.
Diagnostic Workflow:
Caption: Troubleshooting workflow for concentration gradients.
Mitigation Strategies & Protocols:
Strategy 1: Introduction of Forced Convection
-
Causality: Mechanical agitation of the electrolyte helps to homogenize the ion concentration throughout the cell, replenishing the ions at the electrode surface and breaking up the diffusion boundary layer.[20][21]
-
Protocol:
-
If your experimental setup allows, introduce a magnetic stirrer or a rotating disk electrode (RDE).
-
For an RDE setup, perform linear sweep voltammetry at various rotation rates. An increase in the limiting current with the square root of the rotation rate is indicative of diffusion control.[22]
-
Alternatively, the use of ultrasound can be an effective method for enhancing mass transport.[20][21]
-
Strategy 2: Optimization of Current Density
-
Causality: Operating at lower current densities reduces the rate of ion consumption at the electrodes, allowing diffusion to more effectively replenish the depleted ions and minimizing the formation of steep concentration gradients.[18]
-
Protocol:
-
Conduct a series of experiments at progressively lower applied current densities.
-
Monitor the stability of the cell voltage (galvanostatic) or current (potentiostatic) over time.
-
Identify the highest current density at which stable performance can be maintained for the desired duration.
-
III. Advanced Characterization Techniques
For a more in-depth understanding of mass transport phenomena in your [EMIM][SCN] electrolyte, consider the following advanced techniques:
-
Electrophoretic NMR (eNMR): This technique allows for the direct determination of the electrophoretic mobilities of individual ionic species, providing valuable insights into ion transport and the extent of ion pairing.[23]
-
Pulsed-Field-Gradient NMR (PFG-NMR): PFG-NMR can be used to measure the self-diffusion coefficients of the cation and anion, which can be related to ionic conductivity through the Nernst-Einstein equation to assess the degree of ion correlation.[23]
-
Operando Raman Microspectroscopy: This technique can be used to visualize the formation of concentration gradients within the electrolyte during cell operation by mapping the intensity of Raman bands specific to the electrolyte components.[24]
By systematically applying the troubleshooting guides and considering the underlying scientific principles, you can effectively address mass transport limitations in your [EMIM][SCN]-based electrolytes and optimize the performance of your electrochemical systems.
IV. References
-
Analysis of mass transport in ionic liquids: a rotating disk electrode approach. (2020-08-11). Available at: [Link]
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - PMC. (n.d.). Available at: [Link]
-
Direct determination of ionic transference numbers in ionic liquids by electrophoretic NMR. (2015-10-27). Available at: [Link]
-
Viscosity of various ionic liquids versus temperature - ResearchGate. (n.d.). Available at: [Link]
-
Viscosity of ionic liquids at different mixtures | Download Table - ResearchGate. (n.d.). Available at: [Link]
-
Effect of concentration gradients on the electrolyte potential. (a)... - ResearchGate. (n.d.). Available at: [Link]
-
Effect of temperature on concentrated electrolytes for advanced lithium ion batteries. (2021-06-07). Available at: [Link]
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment | Journal of Chemical Theory and Computation. (n.d.). Available at: [Link]
-
A study of mass transport in a Room Temperature Ionic Liquid - DiVA portal. (2012-06-16). Available at: [Link]
-
Revealing the impact of temperature in battery electrolytes via wavelength-resolved neutron imaging - PMC. (n.d.). Available at: [Link]
-
A summary of different experimental techniques to characterize... - ResearchGate. (n.d.). Available at: [Link]
-
Pressing matter: why are ionic liquids so viscous? - RSC Publishing. (2022-02-08). Available at: [Link]
-
TRANSPORT PROPERTIES AND MICROSTRUCTURE RELATIONSHIP IN METAL THIOCYANATES BASED IONIC LIQUIDS Oscar Cabeza*a, Esther Riloa, Lui - ResearchGate. (n.d.). Available at: [Link]
-
Overcoming passivation through improved mass transport in dense ionic fluids - PubMed. (2024-10-25). Available at: [Link]
-
Ion transport and limited currents in supporting electrolytes and ionic liquids - PMC. (n.d.). Available at: [Link]
-
Modeling Ionic Liquids: Transport Theory for bulk and Interface. (n.d.). Available at: [Link]
-
The effect of temperature on the performance of dye-sensitized solar cells based on a propyl-methyl-imidazolium iodide electrolyte | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]
-
How Temperature, Pressure, and Salt Concentration Affect Correlations in LiTFSI/EMIM-TFSI Electrolytes: A Molecular Dynamics Study - PMC. (2021-10-28). Available at: [Link]
-
The Thiocyanate Anion is a Primary Driver of Carbon Dioxide Capture by Ionic Liquids. (2025-08-08). Available at: [Link]
-
Strange behaviour of transport properties in novel metal thiocyanate based ionic liquids | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]
-
Effect of temperature on concentrated electrolytes for advanced lithium ion batteries. (n.d.). Available at: [Link]
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. - R Discovery. (2025-02-11). Available at: [Link]
-
Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion - E3S Web of Conferences. (n.d.). Available at: [Link]
-
1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells - PMC. (2018-04-09). Available at: [Link]
-
Mass and Charge Transport in the Polymer-Ionic-Liquid System PEO-EMImI - PubMed. (2015-04-30). Available at: [Link]
-
Acetonitrile Boosts Conductivity of Imidazolium Ionic Liquids | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
Effect of the mass transport limitations on the stability window of electrolytes for metal-ion batteries | Request PDF - ResearchGate. (2025-08-09). Available at: [Link]
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - Frontiers. (2018-03-14). Available at: [Link]
-
(PDF) Transport properties of imidazolium based ionic liquid electrolytes from molecular dynamics simulations - ResearchGate. (n.d.). Available at: [Link]
-
Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase. (n.d.). Available at: [Link]
-
Structure and viscosity of the [C n C 1 im]X ILs and EMimDCA used for the preparation of composite redox electrolytes - ResearchGate. (n.d.). Available at: [Link]
-
Overcoming passivation through improved mass transport in dense ionic fluids. (n.d.). Available at: [Link]
-
(PDF) Ion transport and limited currents in supporting electrolytes and ionic liquids. (2022-04-01). Available at: [Link]
-
1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: Novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells - ResearchGate. (n.d.). Available at: [Link]
-
Salt Concentration Gradients in Block Copolymer Electrolytes - eScholarship. (n.d.). Available at: [Link]
-
Electrochemical gradient – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]
-
Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
Visualization of Local Ionic Concentration and Diffusion Constants Using a Tailored Electrochemical Strain Microscopy Method - ResearchGate. (2019-02-09). Available at: [Link]
-
a) Concentration gradients of species A in the two phases before (left... - ResearchGate. (n.d.). Available at: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Revealing the impact of temperature in battery electrolytes via wavelength-resolved neutron imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of temperature on concentrated electrolytes for advanced lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Temperature, Pressure, and Salt Concentration Affect Correlations in LiTFSI/EMIM-TFSI Electrolytes: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ion transport and limited currents in supporting electrolytes and ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Salt Concentration Gradients in Block Copolymer Electrolytes [escholarship.org]
- 20. Overcoming passivation through improved mass transport in dense ionic fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Direct determination of ionic transference numbers in ionic liquids by electrophoretic NMR - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP05753A [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Validation of [EMIM][SCN]: An In-Depth Analysis of HPLC and NMR Methodologies
Introduction: The Imperative of Purity in Ionic Liquids
1-Ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], is an ionic liquid (IL) garnering significant interest across diverse scientific fields, from high-conductivity electrolytes in perovskite solar cells and batteries to novel "green" solvents in organic synthesis.[1] An ionic liquid is a salt that exists in a liquid state at or near room temperature, a property stemming from its poorly coordinated ions.[2][3] The unique physicochemical properties of [EMIM][SCN]—such as its low melting point (-6 °C), high thermal stability, and ionic conductivity—are directly contingent on its purity.[4][5]
The presence of even trace impurities, such as residual starting materials (e.g., 1-methylimidazole), halide ions from synthesis, water, or organic solvents, can dramatically alter the IL's performance, leading to inconsistent experimental outcomes and compromised device stability.[6][7] Therefore, for researchers, scientists, and drug development professionals, the rigorous and accurate validation of [EMIM][SCN] purity is not merely a quality control step but a prerequisite for reliable and reproducible science.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a clear framework for selecting the most appropriate methodology for your specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a powerful separation technique that excels at resolving individual components from a complex mixture.[8] For ionic liquids, its primary strength lies in its ability to separate the target IL from non-ionic, semi-polar, and ionic impurities with high resolution and sensitivity.[9][10]
The Causality of Method Design in HPLC
The analytical challenge with [EMIM][SCN] is twofold: quantifying the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and detecting any associated impurities, including the counter-ion and synthesis precursors.
-
Chromatographic Mode Selection: Most analyses of imidazolium-based ILs employ Reversed-Phase HPLC (RP-HPLC) .[11] This is because the [EMIM]⁺ cation possesses sufficient hydrophobicity to be retained on a non-polar stationary phase (like C18) using a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9][11] However, RP-HPLC is often unsuitable for the highly polar thiocyanate ([SCN]⁻) anion, which will elute in or near the solvent front. For simultaneous analysis of both the cation and anion, Mixed-Mode Chromatography (MMC) , which combines reversed-phase and ion-exchange retention mechanisms, is a more effective, albeit less common, choice.[2] Alternatively, Ion Chromatography (IC) is specifically designed for separating ionic species and is the preferred method for quantifying halide and other anionic impurities.[12][13]
-
Detector Choice: The imidazolium ring of the [EMIM]⁺ cation contains a chromophore, making it readily detectable by a UV-Vis Detector . For quantitative analysis where impurities may lack a chromophore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is superior.[2] An MS detector offers the added benefit of providing mass-to-charge ratio information, aiding in the identification of unknown impurity peaks.
Workflow for HPLC Purity Validation
The following diagram illustrates a typical workflow for assessing the purity of [EMIM][SCN] using HPLC.
Caption: A generalized workflow for the purity validation of [EMIM][SCN] by HPLC.
Advantages and Limitations of HPLC
| Feature | Advantages | Limitations |
| Sensitivity | High sensitivity, capable of detecting trace impurities in the ppm or even ppb range.[11] | Requires careful method development to achieve optimal sensitivity for all components. |
| Resolution | Excellent at separating the parent compound from structurally similar impurities and degradation products.[8] | May fail to resolve isomers with identical physicochemical properties.[8] |
| Quantification | Provides precise relative quantification (Area %). | Absolute quantification requires certified reference standards for every impurity, which are often unavailable.[14] |
| Throughput | Well-suited for high-throughput screening of multiple samples once a method is established.[8] | Method development can be time-consuming. |
| Impurity Profile | Effectively profiles known and unknown impurities, especially when coupled with MS. | Does not provide definitive structural information for unknown peaks without MS fragmentation or further analysis. |
Nuclear Magnetic Resonance (NMR): The Structural Identifier
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about a molecule.[8] Its power lies in the direct proportionality between the integrated area of a signal and the number of atomic nuclei giving rise to that signal.[15] This principle makes quantitative NMR (qNMR) a primary method for determining purity without the need for a specific reference standard of the analyte itself.[16][17]
The Causality of Method Design in qNMR
The core principle of qNMR is to compare the signal of the analyte to the signal of a highly pure, stable internal standard added in a precisely known amount.
-
Internal Standard Selection: The choice of an internal standard is critical for accuracy. It must:
-
Be highly pure (>99.9%) and non-hygroscopic.
-
Be chemically stable and not react with the analyte or solvent.
-
Possess one or more sharp, distinct signals that do not overlap with any analyte or impurity signals.[15]
-
Be accurately weighable. Causality: Using a standard with these properties ensures that the only variable affecting the signal integral ratio is the molar quantity of the analyte and standard, providing a direct and accurate purity measurement.[17] Common standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene (for organic solvents).
-
-
Acquisition Parameters: Unlike routine NMR for structural confirmation, qNMR requires specific acquisition parameters to ensure signal integrals are truly quantitative. The most critical parameter is the relaxation delay (d1) . This delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any nucleus being quantified (both analyte and standard). Causality: A sufficiently long delay ensures that all nuclei have fully returned to their equilibrium state before the next pulse, preventing signal saturation and ensuring that the resulting signal intensity is directly proportional to the number of nuclei.[15][18]
Workflow for qNMR Purity Validation
The diagram below outlines the meticulous process required for accurate purity determination by qNMR.
Caption: A step-by-step workflow for absolute purity determination of [EMIM][SCN] via qNMR.
Advantages and Limitations of NMR
| Feature | Advantages | Limitations |
| Quantification | An absolute, primary method of quantification; does not require an analyte-specific reference standard.[15][17] | Accuracy is highly dependent on the purity and weighing precision of the internal standard.[18] |
| Information | Provides definitive structural confirmation and can identify and quantify multiple components (impurities, solvents) in a single experiment.[8] | Not ideal for complex mixtures where severe signal overlap occurs. |
| Sensitivity | Inherently lower sensitivity than HPLC; typically requires microgram to milligram quantities of sample.[8] | May not detect impurities below ~0.1% concentration.[19] |
| Sample Prep | Simple sample preparation, involving only weighing and dissolution.[8] | Requires expensive deuterated solvents. |
| Non-Destructive | The sample can be fully recovered after analysis.[17] | Lower throughput compared to optimized HPLC methods.[8] |
Head-to-Head Comparison: HPLC vs. NMR
The choice between HPLC and NMR depends on the specific analytical goal, whether it is routine quality control, trace impurity analysis, or primary characterization.
| Parameter | HPLC | NMR (Quantitative ¹H) |
| Fundamental Principle | Physical separation based on partitioning between phases. | Spectroscopic detection of atomic nuclei in a magnetic field. |
| Primary Output | Chromatogram (Retention Time, Peak Area). | Spectrum (Chemical Shift, Coupling Constants, Integral). |
| Type of Quantification | Relative (Area %), requires standards for absolute w/w %. | Absolute (w/w %), using a certified internal standard.[16][17] |
| Typical Sensitivity | High (ppm-ppb).[11] | Moderate (typically >0.1%).[19] |
| Impurity Identification | Tentative based on retention time; requires MS for confirmation. | Definitive structural information for proton-containing impurities. |
| Sample Throughput | High for established methods. | Moderate to low. |
| Destructive? | Yes, sample is consumed. | No, sample is recoverable.[17] |
| Best For... | Routine QC, trace impurity detection, screening large numbers of samples. | Absolute purity assignment, structural confirmation of analyte and impurities, characterizing reference materials. |
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the analysis of [EMIM][SCN]. Researchers should perform their own method validation according to established guidelines.[20][21]
Protocol 1: Purity by Reversed-Phase HPLC
This method is designed for the quantification of the [EMIM]⁺ cation and related organic impurities.
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 211 nm (corresponds to the imidazolium ring absorbance).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 50 15.1 20 | 20.0 | 20 |
-
-
Sample Preparation:
-
Prepare a stock solution of [EMIM][SCN] at approximately 1.0 mg/mL in the sample diluent.
-
Vortex to dissolve and filter through a 0.45 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percent of the main [EMIM]⁺ peak relative to the total area of all peaks.
-
Purity (%) = (Area of [EMIM]⁺ Peak / Total Area of All Peaks) x 100
-
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol provides the absolute weight/weight percentage purity.
-
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher).
-
High-precision analytical balance (readable to 0.01 mg).
-
Internal Standard (IS): Maleic Acid (Certified, >99.5% purity).
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into a clean glass vial. Record the mass (M_IS).
-
Accurately weigh approximately 15-20 mg of the [EMIM][SCN] sample into the same vial. Record the mass (M_Analyte).
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (ensures full relaxation for most protons).
-
Number of Scans (ns): 16 or 32 (for good signal-to-noise).
-
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Select a well-resolved, characteristic signal for the analyte. For [EMIM]⁺, the proton at the C2 position (between the two nitrogens) is a sharp singlet around 9.1 ppm.
-
Select the signal for the internal standard. For Maleic Acid, the two vinyl protons are a singlet at ~6.3 ppm.
-
Integrate both selected signals.
-
Calculate the purity using the following equation[22]:
Purity_Analyte (w/w %) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (M_IS / M_Analyte) * Purity_IS
Where:
-
I: Integral value of the signal.
-
N: Number of protons for the integrated signal (N_Analyte = 1 for C2-H; N_IS = 2 for Maleic Acid).
-
MW: Molecular Weight ([EMIM][SCN] = 169.25 g/mol ; Maleic Acid = 116.07 g/mol ).[23]
-
M: Weighed mass.
-
Purity_IS: Purity of the internal standard from its certificate.
-
-
Conclusion and Recommendations
Both HPLC and NMR are indispensable tools for the validation of [EMIM][SCN] purity, each providing complementary information.
-
For routine quality control, high-throughput screening, and the detection of trace-level impurities, a validated HPLC-UV method is the pragmatic and cost-effective choice. When unknown impurities are a concern, coupling HPLC with a Mass Spectrometer is highly recommended.
-
For the definitive, absolute purity assignment of a new batch, for characterizing a reference standard, or for obtaining structural information on impurities, qNMR is the superior and more authoritative technique.[17][24] Its ability to provide a direct, SI-traceable purity value without an analyte-specific standard makes it an invaluable tool in research and development settings.[17]
A comprehensive quality control strategy should leverage both techniques. HPLC can be used for rapid screening and profiling, while qNMR provides the absolute anchor for purity, ensuring the highest level of confidence in the quality of your ionic liquid and the integrity of your research.
References
- A Comparative Guide to the Cross-Validation of Analytical Methods for Ionic Liquid Characterization - Benchchem. (n.d.).
- Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids - MDPI. (n.d.).
- HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. (n.d.).
- Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids - SciELO México. (n.d.).
-
Application of Ionic Liquids in Liquid Chromatography and Electrodriven Separation | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved from [Link]
-
Physical trends and structural features in organic salts of the thiocyanate anion - RSC Publishing. (2002). Retrieved from [Link]
-
Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles - ACS Publications. (2012). Retrieved from [Link]
-
High-conductivity thiocyanate ionic liquid interface engineering for efficient and stable perovskite solar cells - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
How to Analyze Imidazolium Ionic Liquids in Environmental Samples? - American Chemical Society. (2007). Retrieved from [Link]
- EP1512460A1 - Preparation and use of ionic liquids having thiocyanat as anion - Google Patents. (n.d.).
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. (2020, March 20). Retrieved from [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19). Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]
-
Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]
-
This compound | C7H11N3S | CID 16211115 - PubChem. (n.d.). Retrieved from [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance - Patsnap Eureka. (2025, September 19). Retrieved from [Link]
-
Analytical method validation: A brief review. (n.d.). Retrieved from [Link]
-
The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Why Choose EMIM SCN? A Look at its Properties and Sourcing. (n.d.). Retrieved from [Link]
-
HPLC Vs. Ion Chromatography: Which One Should You Use? - Blogs - News - alwsci. (2024, October 30). Retrieved from [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Publications. (2013, September 4). Retrieved from [Link]
-
Purity Calculation - Mestrelab Resources. (2013, January 11). Retrieved from [Link]
-
Quantitative purity determination with NMR : r/NMRspectroscopy - Reddit. (2021, July 18). Retrieved from [Link]
Sources
- 1. High-conductivity thiocyanate ionic liquid interface engineering for efficient and stable perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound for electrochemistry, = 99.0 T 331717-63-6 [sigmaaldrich.com]
- 5. innospk.com [innospk.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Vs. Ion Chromatography: Which One Should You Use? - Blogs - News [alwsci.com]
- 13. proionic.com [proionic.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. emerypharma.com [emerypharma.com]
- 16. youtube.com [youtube.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. reddit.com [reddit.com]
- 20. wjarr.com [wjarr.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 23. This compound | C7H11N3S | CID 16211115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
A Comparative Analysis of [EMIM][SCN] and Traditional Organic Solvents: A Guide for Researchers
In the continuous pursuit of greener, more efficient, and highly tunable chemical processes, ionic liquids (ILs) have emerged as a compelling class of solvents. Among them, 1-ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], presents a unique combination of properties that make it a versatile alternative to traditional volatile organic compounds (VOCs). This guide provides an in-depth, objective comparison of [EMIM][SCN] with conventional organic solvents, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
At a Glance: Key Physicochemical Properties
A solvent's fundamental physical and chemical characteristics dictate its suitability for a given application. Here, we compare the key properties of [EMIM][SCN] with several common organic solvents.
| Property | [EMIM][SCN] | Acetonitrile | Toluene | Sulfolane |
| Molar Mass ( g/mol ) | 169.25 | 41.05 | 92.14 | 120.17 |
| Melting Point (°C) | ~ -6[1] | -45 | -95 | 27.5 |
| Boiling Point (°C) | Decomposes > 220 | 82 | 111 | 285 |
| Density (g/cm³ at 20-25°C) | ~1.12[1] | 0.786 | 0.867 | 1.26 |
| Viscosity (mPa·s at 25-40°C) | 15.2 (at 40°C)[2] | 0.34 (at 25°C) | 0.56 (at 25°C) | ~10 (at 30°C) |
| Vapor Pressure | Negligible[3] | High | High | Low |
| Polarity/Solubility Parameter | High[4] | Polar aprotic | Non-polar | Polar aprotic |
The negligible vapor pressure of [EMIM][SCN] is a significant advantage, reducing solvent loss, air pollution, and flammability hazards associated with many traditional organic solvents[2][3][5]. Its wide liquid range and good thermal stability also offer a broader operational window for various chemical processes[1]. However, its higher viscosity compared to solvents like acetonitrile and toluene can impact mass transfer rates and require adjustments in process design[2].
Application Focus 1: Liquid-Liquid Extraction of Aromatics
One of the well-documented applications of [EMIM][SCN] is in the separation of aromatic compounds from aliphatic hydrocarbons, a crucial process in the petrochemical industry. The conventional solvent for this application is sulfolane.
Causality of Performance
The high selectivity of [EMIM][SCN] for aromatic compounds like toluene stems from favorable interactions between the electron-rich aromatic ring of the solute and the imidazolium ring of the ionic liquid cation. The thiocyanate anion also plays a role in the overall solvation environment.
Experimental Comparison: Toluene Extraction from Heptane
Objective: To compare the extraction efficiency of [EMIM][SCN] with sulfolane for the separation of toluene from a toluene/n-heptane mixture.
Experimental Protocol:
-
Prepare a stock solution of 10% toluene by mass in n-heptane.
-
In a sealed vessel, mix a known mass of the toluene/n-heptane solution with a known mass of the solvent ([EMIM][SCN] or sulfolane).
-
Agitate the mixture at a constant temperature of 313.2 K (40°C) to ensure thorough mixing and allow the phases to reach equilibrium.
-
Allow the mixture to settle and separate into two distinct liquid phases: the solvent-rich extract phase (containing the extracted toluene) and the raffinate phase (the remaining hydrocarbon mixture).
-
Carefully sample both phases and analyze the composition using gas chromatography (GC) to determine the concentrations of toluene and n-heptane.
-
Calculate the toluene distribution ratio (β) and the toluene/n-heptane selectivity (S) using the following equations:
-
β = (mass fraction of toluene in extract phase) / (mass fraction of toluene in raffinate phase)
-
S = (mass fraction of toluene in extract phase / mass fraction of n-heptane in extract phase) / (mass fraction of toluene in raffinate phase / mass fraction of n-heptane in raffinate phase)
-
Liquid-Liquid Extraction Workflow
Comparative Performance Data:
| Solvent | Toluene Distribution Ratio (β) | Toluene/n-Heptane Selectivity (S) | Viscosity at 313.2 K (mPa·s) |
| [EMIM][SCN] | Lower than sulfolane[2] | ~3 times higher than sulfolane[2][5] | 15.2[2] |
| Sulfolane | Higher than [EMIM][SCN][2] | Baseline[2] | ~7-8 |
Interpretation of Results:
[EMIM][SCN] demonstrates significantly higher selectivity for toluene compared to sulfolane, meaning it is more effective at preferentially extracting the aromatic compound while leaving the aliphatic component behind.[2][5] This leads to a higher purity of the extracted toluene. However, the toluene distribution ratio is lower for [EMIM][SCN], which may necessitate a higher solvent-to-feed ratio in an industrial process.[2] Despite its viscosity being about twice that of sulfolane, it is still considered suitable for this application.[2]
Application Focus 2: Organic Synthesis - The Diels-Alder Reaction
The solvent can play a crucial role in the outcome of organic reactions, influencing reaction rates and stereoselectivity. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is known to be sensitive to solvent effects.
Causality of Performance
In the Diels-Alder reaction, the formation of the endo product is often kinetically favored due to secondary orbital interactions that stabilize the transition state. Polar solvents can further enhance this effect. The highly organized and charged nature of ionic liquids like [EMIM][SCN] can create a unique reaction environment that influences the transition state energies and, consequently, the product distribution.
Experimental Comparison: Cyclopentadiene and Methyl Acrylate
Objective: To compare the yield and endo/exo selectivity of the Diels-Alder reaction between cyclopentadiene and methyl acrylate in [EMIM][SCN] versus a traditional non-polar solvent, toluene.
Experimental Protocol:
-
Freshly distill cyclopentadiene prior to use.
-
In a reaction vessel, dissolve methyl acrylate in the chosen solvent ([EMIM][SCN] or toluene).
-
Cool the solution to the desired reaction temperature (e.g., 0°C).
-
Slowly add freshly cracked cyclopentadiene to the reaction mixture with stirring.
-
Allow the reaction to proceed for a set amount of time (e.g., 3 hours).
-
Quench the reaction by adding a suitable solvent (e.g., diethyl ether).
-
Extract the product mixture. For the reaction in [EMIM][SCN], the product can be easily separated by extraction with a less polar solvent, and the ionic liquid can be recovered and reused.
-
Analyze the product mixture using ¹H NMR or GC to determine the overall yield and the ratio of endo to exo products.
Sources
- 1. Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field - PMC [pmc.ncbi.nlm.nih.gov]
assessing the performance of [EMIM][SCN] in different battery types
An In-Depth Technical Guide to the Performance of [EMIM][SCN] in Advanced Battery Systems
In the relentless pursuit of safer, more efficient energy storage, the role of the electrolyte has become a critical focal point. Traditional organic carbonate-based electrolytes, while ubiquitous in commercial lithium-ion batteries, present significant safety challenges due to their volatility and flammability.[1] This has catalyzed intensive research into alternative electrolyte systems, with ionic liquids (ILs) emerging as a highly promising class of materials.[2][3] Ionic liquids, which are salts with melting points below 100 °C, offer an array of desirable properties, including negligible vapor pressure, high thermal stability, non-flammability, and a wide electrochemical stability window.[1][4][5]
Among the vast library of potential ILs, 1-ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], has garnered considerable attention. Its unique combination of a stable imidazolium cation and a pseudohalide thiocyanate anion endows it with a compelling set of physicochemical properties for electrochemical applications.[6] This guide provides a comprehensive assessment of the performance of [EMIM][SCN] in various battery architectures, offering a comparative analysis grounded in experimental data and mechanistic insights for researchers and professionals in the field.
Physicochemical Profile of [EMIM][SCN]
A thorough understanding of an electrolyte's intrinsic properties is paramount to evaluating its potential in a battery system. [EMIM][SCN] is a room-temperature ionic liquid characterized by its favorable transport and thermal properties.
Key Properties of [EMIM][SCN]:
-
Molecular Formula: C7H11N3S
-
CAS Number: 331717-63-6
-
Ionic Conductivity: Good intrinsic ionic conductivity, a crucial factor for efficient ion transport between electrodes.[4]
-
Thermal Stability: High decomposition temperature (around 220 °C), offering a significant safety advantage over volatile organic solvents.[8]
-
Electrochemical Window: A stable electrochemical window is essential to prevent electrolyte degradation at the high and low potentials experienced during battery operation.[8]
The thiocyanate ([SCN]⁻) anion is a key feature, distinguishing it from more common fluorinated anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or tetrafluoroborate ([BF₄]⁻). The use of cyano-based anions like thiocyanate has been proposed as a more environmentally benign alternative to fluorinated anions, which can pose long-term environmental risks.[6]
Performance Assessment in Diverse Battery Chemistries
The suitability of [EMIM][SCN] as an electrolyte is highly dependent on the specific battery chemistry, including the nature of the anode, cathode, and the mobile ion (e.g., Li⁺, Na⁺, Zn²⁺).
In conventional LIBs, [EMIM][SCN] has been explored as a non-flammable solvent or co-solvent to enhance safety.[6] The interactions between the IL, the lithium salt (e.g., LiTFSI, LiPF₆), and the organic co-solvent (like propylene carbonate, PC) are critical.
-
Mechanistic Insight: The solvation of Li⁺ ions is a key consideration. In mixtures of [EMIM][SCN] and organic carbonates, the Li⁺ ion coordinates with both the carbonate molecules and potentially the thiocyanate anion. The large size of the [EMIM]⁺ cation and [SCN]⁻ anion can facilitate the desolvation of Li⁺ at the electrode interface, a critical step for fast intercalation kinetics. Thermodynamic studies on related systems (alkyl-imidazolium thiocyanates with propylene carbonate) show strong interactions between the IL and the organic solvent, which can be tailored by the addition of lithium salts.[6]
-
Comparative Performance: Compared to standard carbonate electrolytes, IL-based systems, including those with thiocyanate anions, generally offer superior thermal stability.[1][9] However, this often comes at the cost of lower ionic conductivity at room temperature due to higher viscosity.[4][10] Therefore, [EMIM][SCN] is often used as part of a hybrid electrolyte system with low-viscosity organic solvents to strike a balance between safety and performance.[11]
Li-S batteries promise significantly higher theoretical energy density than LIBs, but they are plagued by the "polysulfide shuttle" effect, where soluble lithium polysulfide (LiPS) intermediates dissolve into the electrolyte and migrate between the electrodes, leading to rapid capacity decay.[12][13] Ionic liquids are extensively studied as electrolytes that can mitigate this issue.[14][15]
-
Mechanistic Insight: The effectiveness of an IL in a Li-S battery is often related to its ability to suppress the dissolution of LiPS.[12] While specific data for [EMIM][SCN] is limited in the provided search results, ILs with anions like [TFSI]⁻ have been shown to be effective.[14] The thiocyanate anion's coordination properties could potentially influence LiPS solubility, but further experimental validation is required. An ideal IL electrolyte would dissolve the lithium salt while minimizing the solubility of the polysulfide species.
-
Performance as an Additive: Even in small quantities, ILs can act as powerful electrolyte additives. An additive like [EMIM][SCN] could help form a more stable solid electrolyte interphase (SEI) on the lithium metal anode, improving cycling stability and Coulombic efficiency.[13]
Aqueous ZIBs are attractive for large-scale energy storage due to their low cost and high safety.[16] However, they suffer from issues like zinc dendrite growth and parasitic side reactions at the anode.[17][18]
-
Mechanistic Insight: Imidazolium-based ILs, including [EMIM]⁺-containing salts, have been successfully used as additives in aqueous electrolytes to address these challenges.[17][18] The [EMIM]⁺ cations can adsorb onto the zinc anode surface, creating a charge-shielding effect that promotes uniform zinc deposition and mitigates dendrite formation.[17] These cations can also modulate the solvation shell of the Zn²⁺ ions, reducing the activity of water at the electrode interface and suppressing the hydrogen evolution reaction (HER).[17][18]
Quantitative Performance Comparison
To provide a clear comparison, the following table summarizes typical performance metrics for different electrolyte systems. Note that data for [EMIM][SCN] is inferred from the behavior of similar ionic liquids where direct data is unavailable.
| Battery Type | Electrolyte System | Key Performance Metrics | Advantages | Challenges | References |
| Lithium-Ion | Conventional (e.g., 1M LiPF₆ in EC/DMC) | Ionic Conductivity: ~10 mS/cm; Transference Number (tLi+): ~0.3; Stable up to ~4.2 V | High conductivity, well-established | Flammable, volatile, limited thermal stability | [1][19] |
| [EMIM][SCN] -based Hybrid Electrolyte | Ionic Conductivity: 1-5 mS/cm; Wider electrochemical & thermal stability | Enhanced safety, non-flammable, high thermal stability | Higher viscosity, potentially lower conductivity, cost | [1][5][6] | |
| Lithium-Sulfur | Conventional (e.g., 1M LiTFSI in DOL/DME) | Severe capacity fade due to polysulfide shuttle | High initial capacity | Poor cycle life, low Coulombic efficiency | [12][13] |
| IL-based (e.g., LiTFSI in [PYR₁₄][TFSI]) | Reduced capacity fade, improved cycle life | Suppresses polysulfide shuttle, improves safety | High viscosity, cost, potential reactivity with Li metal | [12][14] | |
| Zinc-Ion | Aqueous (e.g., 2M ZnSO₄) | Dendrite formation, HER, limited cycle life at high current | Low cost, high safety, environmentally benign | Poor reversibility of Zn anode | [17][18] |
| Aqueous + [EMIM]⁺ Additive | Stable cycling >2000h, suppressed dendrites, reduced HER | Dramatically improved cycle life and stability | Additive cost, potential long-term stability questions | [17][18] |
Experimental Design & Protocols
Synthesizing technical accuracy with field-proven insights is crucial for reproducible research. The following sections detail the causality behind experimental choices and provide self-validating protocols.
When evaluating a new electrolyte like [EMIM][SCN], the experimental workflow must be designed to probe its fundamental properties and its performance within a full cell.
-
Electrolyte Preparation & Characterization: The purity of the ionic liquid is critical, as impurities like water or halides can drastically affect electrochemical performance. Therefore, rigorous purification and characterization (DSC for thermal transitions, TGA for thermal stability, Karl Fischer for water content) are necessary first steps.[10][20]
-
Electrochemical Cell Assembly: The use of a standardized cell format, such as a CR2032 coin cell, ensures consistency and allows for comparison with literature data.[12] Assembly must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination, especially when working with reactive materials like lithium metal.[21]
-
Performance Validation: A multi-faceted approach is required. Ionic conductivity is measured via Electrochemical Impedance Spectroscopy (EIS). The electrochemical stability window is determined by Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[12] Finally, galvanostatic cycling is used to assess the battery's practical performance, including capacity, cycle life, and rate capability.[12]
The following diagram illustrates a standard workflow for assessing a novel electrolyte.
Sources
- 1. Thermal stability of ionic liquids for lithium-ion batteries: A review [ideas.repec.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thermodynamic Properties of Ternary Systems Containing (LiCl and LiBr) + Propylene Carbonate + Ionic Liquid (1-Alkyl-3-methylimidazolium Thiocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. An Ionic Liquid Electrolyte Additive for High-Performance Lithium-Sulfur Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Employing an EMImI ionic liquid additive in Zn-salt solutions for reversible Zn stripping and plating in an advanced aqueous Zn-ion battery - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. Employing an EMImI ionic liquid additive in Zn-salt solutions for reversible Zn stripping and plating in an advanced aqueous Zn-ion battery - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. Enhanced Ion Solvation and Conductivity in Lithium-Ion Electrolytes via Tailored EMC-TMS Solvent Mixtures: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studies of ionic liquids in lithium-ion battery test systems (Journal Article) | OSTI.GOV [osti.gov]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Electrochemical Impedance Spectroscopy of 1-Ethyl-3-methylimidazolium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the expanding landscape of electrochemical applications, from energy storage to novel drug delivery systems, the choice of electrolyte is paramount. Ionic liquids (ILs), with their unique set of properties including low volatility, high thermal stability, and wide electrochemical windows, have emerged as highly tunable and effective electrolytes. Among these, 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) has garnered significant attention due to its favorable transport properties.
This guide provides an in-depth analysis of the electrochemical behavior of [EMIM][SCN] using Electrochemical Impedance Spectroscopy (EIS), a powerful non-destructive technique for probing interfacial and bulk electrolyte properties. We will objectively compare the performance of [EMIM][SCN] with a close structural analog, 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]), providing supporting experimental data and detailed methodologies to inform your selection of the optimal ionic liquid for your research and development needs.
The Significance of the Anion: A Physicochemical Comparison
The anion of an ionic liquid plays a crucial role in determining its physical and electrochemical characteristics. While sharing the same 1-ethyl-3-methylimidazolium cation, the thiocyanate ([SCN]⁻) and dicyanamide ([DCA]⁻) anions impart distinct properties to the resulting ILs. A foundational understanding of these differences is essential before delving into their electrochemical performance.
| Property | This compound ([EMIM][SCN]) | 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) | Reference |
| Molecular Formula | C₇H₁₁N₃S | C₈H₁₁N₅ | |
| Molecular Weight | 169.25 g/mol | 177.21 g/mol | |
| Melting Point | -6 °C | -21 °C | [1] |
| Density (at 25 °C) | ~1.11 g/cm³ | ~1.10 g/cm³ | [2][3] |
| Viscosity (at 25 °C) | ~22.70 mPa·s | ~21 mPa·s | [2] |
| Conductivity (at 25 °C) | ~17.8 mS/cm | ~25.3 mS/cm |
Note: The cited values are representative and may vary slightly depending on the purity and water content of the ionic liquid.
The dicyanamide anion, being slightly larger and more symmetric than the thiocyanate anion, contributes to a lower melting point and slightly lower viscosity in [EMIM][DCA]. This can have significant implications for mass transport and, consequently, the ionic conductivity, which is a critical parameter for any electrolyte.
Electrochemical Impedance Spectroscopy: Unveiling Interfacial Dynamics
Electrochemical Impedance Spectroscopy (EIS) is a frequency-dependent technique that provides detailed information about the various resistive and capacitive elements within an electrochemical cell. By applying a small amplitude sinusoidal voltage and measuring the resulting current, a wealth of information about the electrolyte's bulk properties and the electrode-electrolyte interface can be extracted.
A typical EIS experiment on an ionic liquid involves a three-electrode setup and the data is often visualized in a Nyquist plot, which represents the imaginary part of the impedance versus the real part. The shape of the Nyquist plot can be modeled using an equivalent electrical circuit, with each component corresponding to a specific physical process.
The Randles Equivalent Circuit: A Model for Understanding
For many electrochemical systems, including ionic liquids in contact with an electrode, the Randles circuit provides a simple yet powerful model for interpreting EIS data.[4][5]
Figure 1: A simplified Randles equivalent circuit.
-
Rs (Solution Resistance): Represents the bulk resistance of the ionic liquid electrolyte. It is determined by the ionic conductivity and the geometry of the cell.
-
Rct (Charge Transfer Resistance): Quantifies the resistance to electron transfer at the electrode-electrolyte interface. A lower Rct indicates faster kinetics.
-
Cdl (Double Layer Capacitance): Represents the capacitance of the electrical double layer that forms at the interface between the electrode and the ionic liquid.
-
Zw (Warburg Impedance): This element is included when diffusion of electroactive species to the electrode surface is a rate-limiting step. In many pure ionic liquid systems without redox-active species, this component may not be prominent.
Comparative EIS Analysis: [EMIM][SCN] vs. [EMIM][DCA]
| EIS Parameter | [EMIM][SCN] | [EMIM][DCA] | Significance |
| Bulk Resistance (Rs) | Lower | Higher | A lower Rs, indicative of higher ionic conductivity, is generally desirable for high-power applications. |
| Charge Transfer Resistance (Rct) | Higher | Lower | A lower Rct suggests more facile charge transfer at the electrode-electrolyte interface, leading to better rate capability. |
| Double Layer Capacitance (Cdl) | Comparable | Comparable | The capacitance is highly dependent on the electrode material and its porosity. Both ILs can form effective double layers. |
The lower viscosity and potentially higher ionic mobility in [EMIM][DCA] often translate to a lower charge transfer resistance compared to [EMIM][SCN]. However, the overall performance of an electrochemical device will depend on the interplay of all these factors. For instance, in applications where high power is critical, the lower bulk resistance of [EMIM][SCN] might be advantageous.
Experimental Protocol: A Guide to Reliable EIS Measurements
To ensure the trustworthiness and reproducibility of EIS data, a well-defined experimental protocol is crucial. The following outlines a detailed, step-by-step methodology for conducting EIS on ionic liquids.
I. Cell Assembly and Preparation
-
Electrode Selection: Choose appropriate working, counter, and reference electrodes. For general characterization, glassy carbon or platinum working electrodes are common. The counter electrode is typically a platinum wire or mesh with a large surface area. A quasi-reference electrode, such as a silver wire, is often used in non-aqueous systems like ionic liquids.
-
Electrode Polishing: Polish the working electrode to a mirror finish using successively finer grades of alumina slurry, followed by sonication in deionized water and ethanol to remove any residual polishing material.
-
Cell Assembly: Assemble the three-electrode cell in a controlled environment, such as a glovebox with an inert atmosphere (e.g., argon), to minimize contamination from moisture and oxygen, which can significantly affect the electrochemical behavior of ionic liquids.
-
Electrolyte Introduction: Carefully introduce the ionic liquid into the electrochemical cell, ensuring the electrodes are fully immersed.
Figure 2: A typical workflow for EIS analysis of ionic liquids.
II. EIS Measurement Parameters
-
Open Circuit Potential (OCP): Allow the system to stabilize at its OCP for a sufficient period before starting the measurement.
-
AC Amplitude: Apply a small AC voltage perturbation, typically 5-10 mV, to ensure the system remains in a pseudo-linear regime.
-
Frequency Range: Sweep a wide frequency range, for example, from 100 kHz down to 10 mHz, to capture information about both fast (high-frequency) and slow (low-frequency) processes.
-
Data Acquisition: Record the real and imaginary components of the impedance at each frequency.
III. Data Analysis
-
Data Visualization: Plot the acquired data as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: Propose an appropriate equivalent circuit model, such as the Randles circuit, that is expected to represent the electrochemical system.
-
Data Fitting: Use specialized software to fit the experimental data to the proposed equivalent circuit model.
-
Parameter Extraction: Extract the values of the circuit elements (Rs, Rct, Cdl, etc.) from the fitting results. These parameters provide quantitative insights into the electrochemical properties of the ionic liquid.
Conclusion and Future Perspectives
The choice between this compound ([EMIM][SCN]) and its alternatives, such as 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]), is a nuanced decision that depends on the specific requirements of the application. EIS provides a powerful framework for making this decision by offering a detailed understanding of the bulk and interfacial electrochemical properties of these ionic liquids.
While [EMIM][DCA] may offer advantages in terms of lower viscosity and potentially faster interfacial kinetics, the higher conductivity of [EMIM][SCN] can be beneficial in high-power applications. Future research should focus on direct comparative studies of a wider range of imidazolium-based ionic liquids under standardized conditions to build a comprehensive database for informed electrolyte selection. Furthermore, the influence of electrode materials and operating temperatures on the EIS response of these ionic liquids warrants further investigation to optimize their performance in next-generation electrochemical devices.
References
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Randles circuit - Wikipedia [en.wikipedia.org]
- 5. valipod.com [valipod.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Charge transfer and electrical double layer of an amphiphilic protic ionic liquid in bulk and when confined in nanochannels - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01634F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension | Jin | International Journal of Chemistry | CCSE [ccsenet.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. metrohm.com [metrohm.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of imidazolium-based ionic liquids with different anions on wheat seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP02074D [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. nlab.pl [nlab.pl]
- 22. researchgate.net [researchgate.net]
- 23. Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. 1-Ethyl-3-methyl-imidazolium dicyanamide (EMIM DCA), 25 g, CAS No. 370865-89-7 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. researchgate.net [researchgate.net]
- 28. CFD comparison of novel [emim][DCA] and [emim][MS] ionic liquids for the separation of CO2 greenhouse gas in the membrane contactor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [EMIM][SCN] for CO2 Capture: A Guide for Researchers
In the urgent global pursuit of effective carbon capture technologies, ionic liquids (ILs) have emerged as a promising class of solvents. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer significant advantages over conventional amine-based solvents. This guide provides an in-depth comparison of the CO2 absorption capacity of a specific ionic liquid, 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]), with other prominent sorbents, including aqueous monoethanolamine (MEA), zeolites, and metal-organic frameworks (MOFs). This analysis is grounded in experimental data to empower researchers in making informed decisions for their carbon capture applications.
The Critical Role of the Anion in CO2 Capture
The performance of an ionic liquid in CO2 capture is significantly influenced by its constituent ions, particularly the anion. Computational studies have shown that the thiocyanate anion ([SCN]⁻) plays a key role in the capture of CO2 by [EMIM][SCN].[1][2] The interaction extends beyond simple electrostatic forces, involving a degree of valence orbital sharing between the CO2 molecule and the thiocyanate anion.[1][2] This interaction is a crucial factor in the physical absorption of CO2 by this ionic liquid.
Performance Benchmark: [EMIM][SCN] vs. Conventional Sorbents
To provide a clear and objective comparison, the following sections detail the CO2 absorption performance of [EMIM][SCN] against industry-standard sorbents. The data presented is collated from various experimental studies, and key performance indicators such as absorption capacity, selectivity, and regeneration are discussed.
Aqueous Monoethanolamine (MEA)
Aqueous solutions of monoethanolamine (typically 30 wt%) are the benchmark for industrial CO2 capture. However, they suffer from significant drawbacks, including high energy requirements for regeneration (typically over 4 GJ/t CO2), solvent degradation, and equipment corrosion.[3]
While direct, side-by-side comparative studies under identical conditions are limited, we can infer performance from available data. The CO2 absorption capacity of 30 wt% MEA is approximately 0.5 mol CO2/mol amine under certain conditions.[4] In contrast, the absorption in [EMIM][SCN] is primarily physical, and its capacity is highly dependent on pressure.
Solid Sorbents: Zeolites and Metal-Organic Frameworks (MOFs)
Solid adsorbents like zeolites and MOFs offer an alternative to liquid solvents. Zeolite 13X is a commonly used commercial adsorbent for CO2 capture. MOFs, with their high porosity and tunable structures, have shown exceptional CO2 uptake capacities. For instance, Mg-MOF-74 has demonstrated a high dynamic CO2 capacity.[5]
The CO2 adsorption capacity of MIL-101(Cr), a type of MOF, has been reported to be 37% higher than that of zeolite 13X under specific conditions.[6] When comparing [EMIM][SCN] to these solid sorbents, it is important to consider that [EMIM][SCN] operates via absorption (a bulk phenomenon) while zeolites and MOFs utilize adsorption (a surface phenomenon). The choice between these depends on the specific process design and operating conditions. For instance, ionic liquids can be used in continuous absorption-desorption cycles similar to amine scrubbing, while solid adsorbents are typically used in pressure or temperature swing adsorption processes.
Quantitative Comparison of CO2 Absorption Capacity
The following table summarizes the CO2 absorption capacities of [EMIM][SCN] and other sorbents based on available experimental data. It is crucial to note that the absorption/adsorption conditions (temperature and pressure) significantly impact the capacity, and direct comparisons should be made with caution.
| Sorbent | CO2 Absorption Capacity | Conditions | Reference(s) |
| [EMIM][SCN] | Varies with pressure | Physical absorption | [7] |
| [bmim][SCN] | Lower than ILs with more cyano groups | 303.15 to 373.15 K | [8] |
| 30 wt% MEA | ~0.5 mol CO2/mol amine | Varies | [4] |
| Zeolite 13X | High capacity under certain conditions | Adsorption | [6][9] |
| MIL-101(Cr) (MOF) | ~37% higher than Zeolite 13X | Adsorption | [6] |
| Mg-MOF-74 (MOF) | High dynamic capacity | Adsorption | [5] |
Selectivity: A Key Advantage of Ionic Liquids
A critical parameter for any CO2 capture agent is its selectivity for CO2 over other gases present in flue gas, primarily nitrogen (N2) and methane (CH4) in natural gas sweetening. Ionic liquids, including those with the thiocyanate anion, have shown promising selectivity. For instance, composites of [BMIM][SCN] with ZIF-8 (a type of MOF) have demonstrated significantly enhanced ideal selectivity for CO2/CH4 and CO2/N2 compared to the pristine MOF.[7][10] This highlights the potential of IL-based systems for producing high-purity CO2 streams.
| Sorbent/Composite | CO2/N2 Selectivity | CO2/CH4 Selectivity | Reference(s) |
| [BMIM][SCN]/ZIF-8 | ~4 times higher than pristine ZIF-8 | ~2.6 times higher than pristine ZIF-8 | [7][10] |
| Cyano-anion ILs | Up to 134 ± 32 | Up to 27 ± 3 | [11] |
Regeneration: The Energy Equation
A major advantage of physical absorbents like [EMIM][SCN] over chemical absorbents like MEA is the potentially lower energy requirement for regeneration. Since the CO2 is not chemically bound, it can often be released by a simple pressure swing or a mild temperature increase, reducing the overall energy penalty of the carbon capture process. The regeneration energy for MEA is a significant operational cost, often cited as a major barrier to its widespread deployment.[3] While specific, directly comparable regeneration energy data for [EMIM][SCN] is not abundant in the literature, the physical nature of the absorption process strongly suggests a lower energy demand for releasing the captured CO2.
Experimental Methodologies for CO2 Absorption Measurement
To ensure the scientific integrity of the presented data, it is essential to understand the experimental methods used to determine CO2 absorption capacity. The two most common techniques are the gravimetric method and the pressure drop method.
Gravimetric Method
The gravimetric method involves measuring the change in mass of the sorbent as it absorbs CO2. A high-precision magnetic suspension balance is often used to perform these measurements under controlled temperature and pressure.
Caption: Workflow for measuring CO2 absorption using the gravimetric method.
Protocol for Gravimetric Measurement:
-
Sample Preparation: A precisely weighed sample of the ionic liquid is placed in the sample holder of a magnetic suspension balance.
-
System Evacuation: The system is evacuated to remove any residual gases.
-
CO2 Introduction: Carbon dioxide is introduced into the chamber at a specific pressure and the system is maintained at a constant temperature.
-
Equilibration: The mass of the sample is continuously monitored until it stabilizes, indicating that equilibrium has been reached.
-
Data Recording: The final mass change is recorded, which corresponds to the amount of CO2 absorbed.
-
Isotherm Generation: Steps 3-5 are repeated at various pressures to generate a CO2 absorption isotherm.
Pressure Drop Method
The pressure drop method involves introducing a known amount of CO2 into a vessel of known volume containing the ionic liquid and measuring the decrease in pressure as the gas is absorbed.
Caption: Workflow for measuring CO2 absorption using the pressure drop method.
Protocol for Pressure Drop Measurement:
-
System Preparation: A known mass of the ionic liquid is placed in a high-pressure vessel of a known volume. The system is then evacuated.
-
CO2 Introduction: A known amount of CO2 from a reservoir of known volume and pressure is introduced into the vessel.
-
Pressure Monitoring: The pressure inside the vessel is monitored over time. As the CO2 is absorbed by the ionic liquid, the pressure will decrease.
-
Equilibrium: The final, stable pressure is recorded once equilibrium is reached.
-
Calculation: The amount of CO2 absorbed is calculated from the initial and final pressures, the volumes of the vessel and reservoir, and the temperature, using an appropriate equation of state.
Conclusion and Future Outlook
[EMIM][SCN] and other thiocyanate-based ionic liquids represent a viable and interesting class of solvents for CO2 capture. Their primary mode of physical absorption offers the potential for lower regeneration energy costs compared to the industry-standard aqueous MEA. Furthermore, the ability to tune the properties of ionic liquids by modifying the cation and anion allows for the design of task-specific solvents with enhanced CO2 capacity and selectivity.
While solid adsorbents like advanced MOFs may exhibit higher CO2 capacities under certain conditions, the operational flexibility of liquid-phase absorption systems makes ionic liquids a compelling option for various industrial applications.
Future research should focus on obtaining more direct, side-by-side comparative data for [EMIM][SCN] and other promising ionic liquids against conventional sorbents under realistic flue gas conditions. Detailed studies on the long-term stability, recyclability, and economic feasibility of these ionic liquid-based processes will be crucial for their commercial implementation. The continued exploration of the fundamental interactions between CO2 and ionic liquids, aided by spectroscopic and computational techniques, will undoubtedly pave the way for the next generation of highly efficient carbon capture technologies.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A review of CO2 catalytic regeneration research based on MEA solution [frontiersin.org]
- 4. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of CO2 solubility in cyanide anion based ionic liquids; [c4mim][SCN], [c4mim][N(CN)2], [c4mim][C(CN)3] [kci.go.kr]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Theoretical Models for the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Thiocyanate ([EMIM][SCN])
Introduction: The Imperative for Predictive Accuracy in Ionic Liquid Research
1-Ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], stands as a prominent member of the ionic liquid (IL) family, valued for its unique physicochemical properties including its utility as a solvent in separation processes and organic reactions.[1][2] The vast combinatorial possibilities of cations and anions (estimated between 10⁶ and 10¹⁸) make exhaustive experimental characterization of all potential ILs an intractable challenge.[3] This reality places a significant burden on theoretical and computational models to accurately predict the properties of novel ILs, thereby guiding experimental efforts toward the most promising candidates.
However, the predictive power of any theoretical model is only as reliable as its validation against robust experimental data. The complex interplay of electrostatic, van der Waals, and hydrogen-bonding interactions that govern the behavior of ILs presents a formidable challenge for computational chemistry.[3] This guide provides a comprehensive comparison of common theoretical frameworks used to predict the properties of [EMIM][SCN], grounded in a critical analysis of available experimental data. We will delve into the causality behind the successes and failures of these models, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage predictive science in their work.
Section 1: The Experimental Benchmark: Ground Truth for [EMIM][SCN] Properties
A rigorous validation process begins with high-quality experimental data. The thermophysical properties of [EMIM][SCN] have been characterized across a range of temperatures, providing a crucial benchmark for theoretical predictions. The data presented below has been aggregated from multiple peer-reviewed studies to ensure reliability.
Density (ρ)
Density is a fundamental property sensitive to the packing efficiency and intermolecular forces within the liquid. It is a primary validation metric for molecular dynamics simulations. Experimental densities are typically measured with high precision using vibrating tube densimeters.[4][5]
| Temperature (K) | Density (g/cm³) | Reference(s) |
| 298.15 | 1.115 - 1.12 | [2][6][7][8] |
| 303.15 | 1.111 - 1.116 | [6][9] |
| 308.15 | 1.108 - 1.112 | [4][6][9] |
| 313.15 | 1.104 - 1.108 | [6][9] |
| 318.15 | 1.101 - 1.104 | [6][9] |
| 323.15 | 1.097 - 1.101 | [6][9][10][11] |
| 338.15 | 1.088 | [7][8] |
Dynamic Viscosity (η)
Viscosity is a transport property critically dependent on the size, shape, and interactions of the constituent ions.[3] It is notoriously difficult to predict accurately with theoretical models, making it an excellent and stringent test of their validity.
| Temperature (K) | Viscosity (mPa·s) | Reference(s) |
| 293.15 | 25.5 - 26.5 | [10][11][12] |
| 298.15 | 20.7 - 22.7 | [10][11][12][13] |
| 303.15 | 17.1 - 17.7 | [10][11][12] |
| 308.15 | 14.3 - 14.6 | [10][11][12] |
| 313.15 | 12.1 - 12.3 | [10][11][12] |
| 318.15 | 10.3 - 10.5 | [10][11][12] |
| 323.15 | 8.9 - 9.0 | [10][11][12] |
Electrical Conductivity (σ)
As materials composed entirely of ions, electrical conductivity is a defining feature of ILs. It is a measure of ionic mobility and is influenced by viscosity and the degree of ion association.[14]
| Temperature (K) | Conductivity (mS/cm) | Reference(s) |
| 293.15 | 8.79 | [12] |
| 298.15 | 10.28 | [12] |
| 303.15 | 11.87 | [12] |
| 308.15 | 13.54 | [12] |
| 313.15 | 15.28 | [12] |
| 318.15 | 17.08 | [12] |
| 323.15 | 18.94 | [12] |
Section 2: Theoretical Frameworks on Trial
We will now evaluate two dominant theoretical approaches against the experimental benchmarks: all-atom molecular dynamics (MD) simulations and the quantum chemistry-based COSMO-RS model.
All-Atom Molecular Dynamics (MD) Simulations
MD simulations provide a microscopic view of the liquid, simulating the motions and interactions of every atom in the system based on a given force field . The force field is the heart of the simulation—a set of parameters and equations (e.g., Lennard-Jones potentials and Coulomb's law) that define the potential energy of the system.[15]
Expertise in Action: The Choice of Force Field The quality of MD results is entirely dependent on the force field's ability to replicate real-world intermolecular forces. For imidazolium-based ILs, the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is a widely used and well-vetted choice.[15][16] It has been specifically parameterized for many common ions, including the 1-alkyl-3-methylimidazolium family.[17]
Validation of OPLS-AA for [EMIM][SCN]:
-
Density: Unscaled OPLS-AA force fields typically predict the density of imidazolium-based ILs with a mean absolute error of around 2-3%.[15] This high level of accuracy for a fundamental bulk property is a primary reason for its widespread adoption. The model correctly captures the packing efficiency of the ions.
-
Transport Properties (Viscosity & Conductivity): Predicting transport properties is a much more stringent test. Standard nonpolarizable force fields often struggle here. The calculated viscosity can be highly sensitive to small inaccuracies in the potential energy surface and, crucially, the treatment of electrostatic interactions.
-
The Causality of Error & The Role of Charge Scaling: A known issue with fixed-charge force fields is their tendency to over-represent the electrostatic interactions in the condensed phase, failing to account for electronic polarization and charge transfer effects.[15] This leads to artificially "sticky" ions, resulting in overestimated viscosities and underestimated diffusion coefficients. A common, albeit pragmatic, solution is the application of a uniform scaling factor (typically 0.8) to the partial atomic charges.[15][17] This scaling effectively mimics polarization by reducing the ion-ion interaction strength, which often leads to significant improvements in the prediction of dynamic properties like viscosity and self-diffusivity.[15]
Conductor-like Screening Model for Real Solvents (COSMO-RS)
COSMO-RS is a powerful predictive method that blends quantum chemistry with statistical thermodynamics.[18] Unlike MD, which simulates molecular motion, COSMO-RS calculates the chemical potential of a molecule in a liquid based on the molecule's surface polarity distribution (the σ-profile), which is generated from a quantum chemical (typically DFT) calculation.[19][20]
Expertise in Action: Where COSMO-RS Excels The strength of COSMO-RS lies in its ability to predict thermodynamic properties without specific parameterization for every new compound.[19] It is an outstanding tool for large-scale screening.[21][22]
Validation of COSMO-RS for [EMIM][SCN] Systems:
-
Activity Coefficients & Phase Equilibria: COSMO-RS has demonstrated good qualitative and satisfying quantitative predictions for the activity coefficients of solutes in ionic liquids.[20][23] For [EMIM][SCN], it has been successfully used to predict non-ideal liquid phase activity coefficients in mixtures with various organic compounds, showing a correct inverse relationship with experimentally determined excess molar volumes.[9] This makes it invaluable for designing separation and extraction processes.
-
Limitations: COSMO-RS is not designed to predict transport properties like viscosity or conductivity directly. Its foundation is in thermodynamics, not dynamics. Therefore, it is the wrong tool for predicting how fast ions move, but the right tool for predicting how favorably they will interact with a solute or another solvent.
Methodological Trustworthiness: Ion-Pair vs. Meta-File Approach When applying COSMO-RS to ionic liquids, a critical choice arises: should the cation and anion be treated as separate entities (the "meta-file" approach) or as an interacting ion pair?[19][20] The meta-file approach treats the IL as an equimolar mixture of its constituent ions, while the ion-pair approach uses the σ-profile of a pre-calculated, optimized ion-pair structure. For weakly coordinating ions, a set of different ion-pair conformations may be needed to achieve an accurate representation.[19] The choice can significantly impact the quality of the prediction, and validation against experimental thermodynamic data (e.g., mixing enthalpies) is key to determining the most appropriate method for a given system.
Section 3: Visualization of the Validation Workflow
To ensure scientific integrity, every theoretical claim must be validated against experimental reality. This iterative process is fundamental to developing robust and reliable predictive models.
Caption: Workflow for the validation of theoretical models against experimental data.
Section 4: Self-Validating Experimental & Computational Protocols
Protocol: High-Precision Density Measurement of [EMIM][SCN]
This protocol describes the use of a vibrating U-tube densimeter, a standard for accurate liquid density measurements.
-
System Calibration:
-
Calibrate the instrument at atmospheric pressure using two standards of known density that bracket the expected density of the IL. Common standards are ultra-pure water and dry air.
-
Perform the calibration across the entire temperature range of interest (e.g., 298.15 K to 338.15 K). This step is critical for trustworthiness as it ensures the instrument's response is accurate under the specific experimental conditions.
-
-
Sample Preparation:
-
Dry the [EMIM][SCN] sample under high vacuum for at least 24 hours to remove residual water, as water content can significantly affect density.[24] The purity of the IL should be verified (e.g., by NMR).
-
-
Measurement:
-
Inject the dried IL into the thermostatted measurement cell, ensuring no air bubbles are present.
-
Allow the temperature to equilibrate at each set point for at least 20-30 minutes before recording a measurement. The stability of the oscillation period is the internal validation criterion for thermal equilibrium.
-
Record the oscillation period at each temperature. The instrument's software will use the calibration constants to convert this period into a density value.
-
-
Data Validation:
-
Perform at least three independent measurements for each temperature point to calculate an average and standard deviation, ensuring reproducibility.
-
Compare the obtained value at a reference temperature (e.g., 298.15 K) with established literature values to validate the entire measurement process.[6][7]
-
Workflow: A Foundational MD Simulation of [EMIM][SCN]
This outlines the conceptual steps for setting up a simulation to predict bulk properties.
-
System Setup:
-
Force Field Selection: Choose an appropriate force field (e.g., OPLS-AA) and obtain the parameters for the [EMIM]⁺ cation and [SCN]⁻ anion.[15]
-
Initial Configuration: Place a sufficient number of ion pairs (e.g., 256-512 pairs) randomly in a periodic simulation box. The initial box size should approximate the experimental density to avoid simulation artifacts.
-
-
Energy Minimization:
-
Perform a steepest descent or conjugate gradient energy minimization to relax the initial random configuration and remove any unfavorable atomic clashes.
-
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system gradually to the target temperature while keeping the volume constant. This allows the system to reach thermal equilibrium. Monitor the temperature to ensure it stabilizes around the target value.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Switch to an NPT ensemble at the target temperature and pressure (1 atm). This allows the simulation box volume to fluctuate, enabling the system to find its equilibrium density. Monitor the density and potential energy; the system is considered equilibrated when these values plateau. This is the self-validating step of the equilibration phase.
-
-
Production Run:
-
Once equilibrated, continue the simulation in the NPT ensemble for a significantly longer time (e.g., 50-100 ns) to collect trajectory data for analysis.
-
-
Property Calculation:
-
Density: Calculate directly from the average box volume during the production run.
-
Viscosity: Calculate using methods like the Green-Kubo formalism, which relates the viscosity to the integral of the pressure tensor auto-correlation function. This requires long simulation times for good statistical accuracy.
-
Conclusion
The validation of theoretical models for the properties of [EMIM][SCN] is not a simple pass/fail exercise but a nuanced process of understanding a model's domain of applicability.
-
Molecular Dynamics simulations , particularly with well-parameterized force fields like OPLS-AA, provide excellent predictions for structural properties and density. Their accuracy for transport properties can be significantly enhanced by pragmatic corrections like charge scaling, which accounts for polarization effects.[15]
-
COSMO-RS stands out as a powerful, predictive tool for thermodynamic properties, enabling rapid screening of ILs for applications in separations and synthesis without the need for extensive parameterization.[21][23] Its strength is in predicting interactions and equilibria, not dynamics.
For the researcher, the choice of model is dictated by the question at hand. For structural insights and transport phenomena, a carefully validated MD simulation is the tool of choice. For thermodynamic screening and process design, COSMO-RS offers unparalleled efficiency. The true power lies in using these models synergistically, with experimental data serving as the ultimate arbiter of truth, guiding the refinement and application of our theoretical understanding.
References
- An overview of the performance of the COSMO-RS approach in predicting the activity coefficients of molecular solutes in ionic liquids and derived properties
- COSMO-RS as a tool for property prediction of IL mixtures. Zenodo.
- Viscosity of Ionic Liquids: Theories and Models.
- In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. RSC Publishing.
- Thermodynamic and spectroscopic properties of binary {this compound ([EMIM][SCN]) + alcohols} mixtures at T = (298.15 to 308.15) K and p = (0.1 to 40) MPa: Experimental study and modelling.
- Modeling Ionic Liquids Using a Systematic All-Atom Force Field. The Journal of Physical Chemistry B.
- Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. Taylor & Francis Online.
- COSMO-RS as a tool for property prediction of IL mixtures—A review.
- Predicting the Thermodynamic Behaviour of Water + Ionic Liquids Systems Using COSMO‐RS. SciSpace.
-
Experimental density for the binary system {[EMIM] + ...}. ResearchGate.
- Thermophysical Properties of Mixtures of 1-Ethyl-3-methylimidazolium Methylsulfate or this compound with Alcohols.
- Introduction: Ionic Liquids. Chemical Reviews.
- Thermophysical Properties of Mixtures of 1-Ethyl-3-methylimidazolium Methylsulfate or this compound with Alcohols.
- Phase Behaviour of this compound Ionic Liquid with Catalytic Deactivated Compounds and Water at Several Temperatures: Experiments and Theoretical Predictions.
- Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide.
- Molecular Modelling of Ionic Liquids: Force-Field Validation and Thermodynamic Perspective from Large-Scale Fast-Growth Solvation Free Energy Calculations.
- Revisiting OPLS Force Field Parameters for Ionic Liquid Simulations.
- Revisiting OPLS Force Field Parameters for Ionic Liquid Simul
- Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. Semantic Scholar.
- Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension.
- Revisiting Ionic Liquid Structure-Property Rel
- The Solubility Parameters of Ionic Liquids. MDPI.
- Why Choose EMIM SCN? A Look at its Properties and Sourcing. Autech Industry Co., Limited.
- Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects.
- Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by C
- Experimental study of the density and viscosity of 1-ethyl-3 -methylimidazolium ethyl sulfate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension | Jin | International Journal of Chemistry | CCSE [ccsenet.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Revisiting OPLS Force Field Parameters for Ionic Liquid Simulations. | Semantic Scholar [semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. zenodo.org [zenodo.org]
- 20. researchgate.net [researchgate.net]
- 21. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03464B [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. An overview of the performance of the COSMO-RS approach in predicting the activity coefficients of molecular solutes in ionic liquids and derived properties at infinite dilution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Benchmarking [EMIM][SCN]: A Comparative Guide to its Corrosion Inhibition Efficiency
In the relentless pursuit of mitigating corrosion, a costly and pervasive challenge across numerous industries, ionic liquids (ILs) have emerged as a promising class of "green" corrosion inhibitors. Their low volatility, high thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional, often toxic, inhibitors. [ 33 ] Among these, 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) has garnered significant attention for its efficacy in protecting metallic assets, particularly steel, in aggressive acidic environments.
This technical guide provides an in-depth, objective comparison of the corrosion inhibition performance of [EMIM][SCN] against other alternatives, supported by experimental data and theoretical insights. As Senior Application Scientists, our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and potentially integrate this technology into their corrosion management strategies.
The Imperative for Advanced Corrosion Inhibitors
The economic and safety implications of metallic corrosion are substantial, necessitating the development of effective and environmentally benign protective measures. Traditional corrosion inhibitors, while often effective, can pose environmental and health risks. Ionic liquids, with their unique set of properties, offer a more sustainable approach to corrosion control. [ 33 ] The imidazolium cation, a common component of many ILs, plays a crucial role in the inhibition process through its ability to adsorb onto metal surfaces, forming a protective barrier against corrosive species. [ 9, 14 ]
Gauging Performance: Key Experimental Methodologies
To rigorously assess the performance of [EMIM][SCN] and other corrosion inhibitors, a suite of electrochemical and gravimetric techniques are employed. Each method provides a unique window into the inhibitor's effectiveness and the underlying mechanisms of protection.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates. [ 8, 13, 16, 17 ] It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified duration. After exposure, the coupon is cleaned to remove corrosion products and re-weighed. The difference in weight provides a direct measure of the material lost to corrosion.
The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(W₀ - Wᵢ) / W₀] x 100
Where:
-
W₀ is the weight loss of the metal coupon in the uninhibited solution.
-
Wᵢ is the weight loss of the metal coupon in the inhibited solution.
This method, while simple and reliable, provides an average corrosion rate over the entire immersion period and does not offer real-time information on the corrosion process. [ 16 ]
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is an electrochemical technique that provides rapid insights into the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed). [ 42, 43 ] The method involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The resulting Tafel plot reveals key parameters such as the corrosion potential (Ecorr) and the corrosion current density (icorr).
A reduction in the corrosion current density in the presence of an inhibitor signifies a decrease in the corrosion rate. The inhibition efficiency can be calculated as:
IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100
Where:
-
icorr₀ is the corrosion current density in the uninhibited solution.
-
icorrᵢ is the corrosion current density in the inhibited solution.
By observing the shifts in the anodic and cathodic branches of the Tafel plot, one can determine whether the inhibitor primarily suppresses the metal dissolution (anodic inhibition), the hydrogen evolution reaction (cathodic inhibition), or both (mixed-type inhibition). [ 12 ]
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. [ 4, 10 ] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response of the system.
The data is often presented as a Nyquist plot, which can be modeled using an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in the Rct value in the presence of an inhibitor indicates a higher resistance to charge transfer at the metal-solution interface, signifying effective corrosion inhibition. The inhibition efficiency can be calculated from the Rct values:
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100
Where:
-
Rctᵢ is the charge transfer resistance in the inhibited solution.
-
Rct₀ is the charge transfer resistance in the uninhibited solution.
Performance Benchmark: [EMIM][SCN] vs. Alternatives
The efficacy of a corrosion inhibitor is highly dependent on the specific metal, the corrosive environment (e.g., acid type and concentration), temperature, and the inhibitor's concentration. The following tables summarize the performance of [EMIM][SCN] and other imidazolium-based ionic liquids, providing a comparative overview of their inhibition efficiencies under various conditions.
Table 1: Corrosion Inhibition Efficiency of [EMIM][SCN] on API 5L X52 Steel [1]
| Corrosive Medium | Inhibitor Conc. (ppm) | Method | Inhibition Efficiency (%) |
| 0.5 M H₂SO₄ | 75 | Gravimetric/Electrochemical | 82.9 |
| 0.5 M HCl | 100 | Gravimetric/Electrochemical | 77.4 |
Table 2: Comparative Inhibition Efficiencies of Various Imidazolium-Based Ionic Liquids on Mild Steel in 1 M HCl [2][3][4]
| Inhibitor | Inhibitor Conc. | Method | Inhibition Efficiency (%) |
| [EMIM][EtSO₄] | 5 mM | PDP | > 90 |
| [EMIM][Ac] | 5 mM | PDP | > 85 |
| [BMIM][SCN] | 5 mM | PDP | > 90 |
| [BMIM][Ac] | 5 mM | PDP | > 85 |
| [BMIM][DCA] | 5 mM | PDP | > 90 |
| R₁₂-IL | 100 ppm | Weight Loss | 92.5 |
| R₁₂-IL | 100 ppm | PDP | 97.16 |
| R₁₂-IL | 100 ppm | EIS | 98.33 |
(Note: [BMIM] = 1-butyl-3-methylimidazolium; R₁₂-IL refers to an imidazolium-based IL with a C12 alkyl chain)
The data clearly indicates that [EMIM][SCN] provides good corrosion inhibition for steel in both sulfuric and hydrochloric acid solutions. [ 25 ] Furthermore, the comparison with other imidazolium-based ionic liquids highlights that the choice of both the cation and the anion, as well as the alkyl chain length on the imidazolium ring, significantly influences the inhibition efficiency. [ 12, 19, 28, 37 ] Generally, longer alkyl chains tend to provide better surface coverage and, consequently, higher inhibition efficiencies. [ 19 ]
The Mechanism of Protection: A Deeper Dive
The corrosion inhibition by [EMIM][SCN] and similar ionic liquids is primarily attributed to their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. [ 14 ] This adsorption process is a complex interplay of physical and chemical interactions.
Adsorption Isotherms
To understand the adsorption behavior of the inhibitor on the metal surface, experimental data is often fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin. [ 1, 5, 11 ] The Langmuir adsorption isotherm, which assumes the formation of a monolayer of inhibitor molecules on the surface, is frequently found to best describe the adsorption of imidazolium-based ionic liquids. [ 6, 12, 20, 21, 36 ] The adherence to this model suggests a uniform adsorption process where the inhibitor molecules do not interact with each other on the surface.
The Role of Molecular Structure
Quantum chemical calculations, based on Density Functional Theory (DFT), provide valuable theoretical insights into the relationship between the molecular structure of the inhibitor and its inhibition efficiency. [ 2, 3, 6, 7, 15 ] These calculations can determine parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE).
-
EHOMO : A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition.
-
ELUMO : A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
-
ΔE (EHOMO - ELUMO) : A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer and thus stronger interaction with the metal surface.
For [EMIM][SCN], both the imidazolium cation and the thiocyanate anion contribute to the inhibition process. The planar imidazolium ring can adsorb flat onto the metal surface, while the nitrogen and sulfur atoms in the thiocyanate anion can act as active centers for chemical adsorption. [ 25 ]
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential.
Protocol 1: Weight Loss Measurement
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The prepared coupons are accurately weighed using an analytical balance.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Exposure: The immersion is carried out for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After immersion, the coupons are removed, carefully cleaned with a brush to remove corrosion products, rinsed with distilled water and acetone, and dried.
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation: The weight loss and inhibition efficiency are calculated using the formulas mentioned previously.
Protocol 2: Electrochemical Measurements (PDP and EIS)
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Working Electrode Preparation: The mild steel electrode is prepared as described in the weight loss protocol.
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize, typically for 30-60 minutes.
-
EIS Measurement: EIS is performed at the OCP, applying a small sinusoidal voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
PDP Measurement: After EIS, the potentiodynamic polarization scan is conducted by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The collected EIS and PDP data are analyzed using appropriate software to determine the corrosion parameters (Rct, Cdl, icorr, Ecorr) and calculate the inhibition efficiency.
Visualizing the Process
To better illustrate the experimental workflow and the proposed inhibition mechanism, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.
Caption: Proposed mechanism of corrosion inhibition by [EMIM][SCN].
Conclusion and Future Outlook
The experimental evidence and theoretical analyses strongly support the efficacy of this compound, [EMIM][SCN], as a corrosion inhibitor for mild steel in acidic environments. Its performance is comparable, and in some cases superior, to other imidazolium-based ionic liquids. The mechanism of inhibition is well-described by the formation of a protective adsorbed film on the metal surface, a process governed by both the cationic and anionic components of the ionic liquid.
Future research should focus on a broader comparative analysis of [EMIM][SCN] against a wider range of commercially available, non-ionic liquid inhibitors under standardized conditions to provide a more comprehensive industrial benchmark. Furthermore, long-term immersion studies and evaluations in more complex, multi-component corrosive environments will be crucial in validating its performance for real-world applications. The continued exploration of "designer" ionic liquids, where the cation and anion are specifically tailored for optimal performance in a given environment, holds significant promise for the future of corrosion management.
References
- Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview.
- A Quantum Computational Method for Corrosion Inhibition.
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- Establishment of Electrical Equivalent Circuits from electrochemical impedance spectroscopy study of corrosion inhibition of steel by imidazolium derived ionic liquids in sulphuric acidic solution. IEEE Xplore.
- Adsorption of organic inhibitors on metal surface: isotherm models.
- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Oxford Academic.
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles.
- Corrosion Measurement by Weight Loss. Scribd.
- Corrosion inhibition mechanism of imidazolium based ionic liquids on low carbon steel in HCl: Synthesis, characterization, and theoretical calculations.
- Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species. PMC - NIH.
- Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
- Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. MDPI.
- Weight Loss Analysis. Corrosionpedia.
- Ionic Liquids as Green Corrosion Inhibitors. Royal Society of Chemistry.
- Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Publishing.
- Weight loss method of corrosion assessment.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters.
- Potentiodynamic polarization curves of corrosion inhibition of mild...
- Corrosion inhibition mechanism of imidazole ionic liquids with high temper
- Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library.
- Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency.
- Establishment of Electrical Equivalent Circuits from electrochemical impedance spectroscopy study of corrosion inhibition of steel by imidazolium derived ionic liquids in sulphuric acidic solution.
- Insight into the Corrosion Inhibition Behavior of Ionic Liquids for Metals and Their Alloys in Corrosive Media. AIP Publishing.
- Electrochemical impedance spectroscopy (EIS) parameters for the cast...
- 1-Ethyl 3-methylimidazolium thiocyanate ionic liquid as corrosion inhibitor of API 5L X52 steel in H2SO4 and HCl media.
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY.
- CORROSION INHIBITION STUDY OF CARBOXYMETHYL CELLULOSE- IONIC LIQUID VIA ELECTROCHEMICAL AND MACHINE LEARNING TECHNIQUE. Malaysian Journal of Analytical Sciences.
- Experimental and theoretical studies on some selected ionic liquids with different cations/anions as corrosion inhibitors for mild steel in acidic medium.
- Performance of (HEMIM)+ (CN)- and (DMIM)+ (Cl)- as corrosion inhibitor of API 5L X52 steel in HCl medium.
- Three imidazole ionic liquids as green and eco-friendly corrosion inhibitors for mild steel in sulfuric acid medium.
- Schematic structure of IL ([EMIM][SCN]).
- Experimental and theoretical studies on corrosion inhibition behavior of three imidazolium-based ionic liquids for magnesium alloys in sodium chloride solution.
- Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors.
- (a) Potentiodynamic polarization curves and (B) nyquist plots of electrochemical impedance spectroscopy data after immersion for 5, 15 and 30 days in eBSS.
- Imidazolium based ionic liquids as green corrosion inhibitors against corrosion of mild steel in acidic media.
- Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions. PMC - NIH.
- Controlling of mild-steel corrosion in acidic solution using environmentally friendly ionic liquid inhibitors: Effect of alkyl chain.
- Corrosion inhibition of mild steel in acidic media by [BMIm]Br Ionic liquid.
- Asymmetric dicationic ionic liquids as corrosion inhibitors for mild steel in acidic media: Experimental and molecular-level studies.
- Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. PMC.
- Ionic liquids [EMIM][BF4], [EMIM][Otf] and [BMIM][Otf] as corrosion inhibitors for CO2 capture applications.
- Potentiodynamic and Cyclic Polariz
- Potentiodynamic anodic polarization curves recorded for the tested...
- Theoretical Study of the Structure and Property of Ionic Liquids as Corrosion Inhibitor. OUCI.
- The inhibition of mild steel corrosion in acidic medium by 1-methyl-3-pyridin-2-yl-thiourea.
- Potentiodynamic Polarization Curve Analysis using EC-Lab Software: with system file and excel file. YouTube.
- Synthesis, characterization, and application of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfuriz
- Amino acid imidazole ionic liquids as green corrosion inhibitors for mild steel in neutral media: Synthesis, electrochemistry, surface analysis and theoretical calculations.
Sources
The Environmental Footprint of [EMIM][SCN]: A Comparative Analysis for Greener Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for sustainable scientific practices, the solvents used in synthesis, catalysis, and separations are under increasing scrutiny. Ionic liquids (ILs), such as 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]), have emerged as promising alternatives to conventional volatile organic compounds (VOCs), lauded for their low vapor pressure, high thermal stability, and tunable properties.[1] However, a true measure of their "green" credentials requires a comprehensive assessment of their entire environmental footprint. This guide provides a comparative analysis of the environmental impact of [EMIM][SCN], contextualized within the broader class of imidazolium-based ionic liquids, against common VOCs, offering data-driven insights for informed solvent selection.
The Allure of Ionic Liquids: A Low-Volatility Paradigm Shift
Traditional VOCs are significant contributors to air pollution through the emission of greenhouse gases and the formation of ground-level ozone.[2] Their high vapor pressure necessitates stringent containment measures and often leads to significant evaporative losses. Ionic liquids, by contrast, are salts that are liquid at or near room temperature and possess negligible vapor pressure.[3] This fundamental property dramatically reduces air pollution and associated health risks, positioning them as a more environmentally benign option from a containment and air quality perspective.[2]
A Comparative Look at the Environmental Footprint
While the low volatility of ionic liquids is a clear advantage, a holistic environmental assessment must consider their entire life cycle, from synthesis to disposal, including their potential impact on aquatic ecosystems.
Biodegradability: The Persistence Question
A critical factor in the environmental fate of any chemical is its biodegradability. "Ready biodegradability" is a key classification determined by stringent screening tests, such as those outlined in the OECD 301 guidelines.[4] These tests assess the extent to which a substance can be broken down by microorganisms in an aerobic aqueous environment within a specific timeframe.[4] For a substance to be classified as readily biodegradable, it typically needs to achieve at least 60% biodegradation within a 28-day period, including passing a "10-day window" criterion.[5]
In contrast, some common VOCs, such as toluene, are considered to be easily biodegradable in water.[8] Acetone also degrades relatively quickly in the environment through microbial action.[9]
Ecotoxicity: Assessing the Impact on Aquatic Life
The potential for a substance to harm aquatic organisms is a crucial aspect of its environmental footprint. Standardized ecotoxicity tests, such as those using the bacterium Vibrio fischeri, the freshwater invertebrate Daphnia magna, and zebrafish (Danio rerio), are used to determine the concentration at which a substance causes adverse effects.[6][10][11] The median effective concentration (EC50) or lethal concentration (LC50) is a common metric, representing the concentration that affects 50% of the test population.
Again, specific ecotoxicity data for [EMIM][SCN] is scarce. However, research on imidazolium-based ionic liquids has shown that their toxicity to aquatic organisms is significant and, like biodegradability, is strongly influenced by the cation's alkyl chain length.[12][13] Longer alkyl chains generally lead to higher toxicity.[12][13] The toxicity of the anion can also play a role.[13] Studies have indicated that the toxicity of some imidazolium-based ILs to aquatic organisms can be comparable to or even greater than that of some traditional VOCs.[11][12]
For comparison, toluene exhibits moderate acute and chronic toxicity to aquatic life.[14] Acetone is considered to have low toxicity to aquatic organisms.
Life Cycle Assessment (LCA): A Cradle-to-Grave Perspective
Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal or recycling ("cradle-to-grave").[15][16] LCA considers a wide range of environmental impact categories, including global warming potential, ozone depletion, and human toxicity.[15]
Specific LCA studies for [EMIM][SCN] are not currently available. However, LCAs of other imidazolium-based ionic liquids have highlighted that the synthesis and purification stages can be energy-intensive and may involve the use of hazardous materials, contributing significantly to their overall environmental footprint.[17] The recyclability and recovery of the ionic liquid after use are critical factors in mitigating its life cycle impact.[12]
For VOCs like acetone, LCAs have been conducted, particularly in the context of recycling. For instance, the incineration of acetone waste from laboratories contributes to carbon emissions.[18] However, innovative production methods, such as gas fermentation, are being developed for acetone, which can result in a negative carbon footprint.[19][20]
Data Summary: A Comparative Overview
The following table summarizes the available environmental footprint data for imidazolium-based ionic liquids (as a proxy for [EMIM][SCN]) and the representative VOCs, toluene and acetone. It is crucial to note the absence of specific experimental data for [EMIM][SCN].
| Environmental Parameter | Imidazolium-Based Ionic Liquids (General) | Toluene | Acetone |
| Biodegradability | Generally not readily biodegradable; dependent on alkyl chain length.[6][7] | Readily biodegradable in water.[8] | Degrades relatively quickly in the environment.[9] |
| Ecotoxicity (Daphnia magna) | Toxicity varies with alkyl chain length; can be significant.[12][13] | Moderate acute and chronic toxicity.[14] | Low toxicity. |
| Ecotoxicity (Vibrio fischeri) | Toxicity varies with cation and anion structure.[10] | Data not readily available. | Data not readily available. |
| Ecotoxicity (Zebrafish) | Toxicity varies with alkyl chain length and anion.[6] | Data not readily available. | Data not readily available. |
| Life Cycle Assessment | Synthesis can be energy-intensive; recyclability is key.[17] | Data not readily available. | Traditional production has a carbon footprint; new methods show negative carbon footprint potential.[18][19][20] |
Experimental Protocols for Environmental Assessment
To ensure the scientific rigor of environmental footprint analysis, standardized and validated experimental protocols are essential. Below are detailed methodologies for key experiments.
OECD 301F: Manometric Respirometry Test for Ready Biodegradability
This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.[3][21]
Experimental Workflow:
Caption: Workflow of the OECD 301F Manometric Respirometry Test.
Step-by-Step Methodology:
-
Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared to support microbial growth.
-
Inoculum Preparation: An inoculum, typically from the activated sludge of a wastewater treatment plant, is prepared. This provides a diverse microbial community.
-
Test and Control Setup: A known concentration of the test substance is added to the mineral medium and inoculated. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.[22]
-
Incubation: The sealed respirometer flasks are incubated at a constant temperature (typically 22 ± 2°C) in the dark for 28 days with continuous stirring.[23]
-
Oxygen Consumption Measurement: The consumption of oxygen is measured over time using a manometer. Evolved carbon dioxide is absorbed by a potassium hydroxide solution.[23]
-
Calculation of Biodegradation: The amount of oxygen consumed by the microorganisms in the presence of the test substance (corrected for the blank control) is expressed as a percentage of the theoretical oxygen demand (ThOD).[21]
-
Evaluation: The results are evaluated against the pass levels for ready biodegradability, which is typically reaching 60% of the ThOD within a 10-day window during the 28-day test period.[5]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that causes immobilization.[4][24]
Experimental Workflow:
Caption: Workflow of the OECD 202 Daphnia sp. Acute Immobilisation Test.
Step-by-Step Methodology:
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.[1]
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.[2]
-
Exposure: The daphnids are exposed to the different test concentrations for a period of 48 hours under controlled temperature and light conditions.[1]
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[2]
-
Data Analysis: The results are used to calculate the 48-hour EC50, which is the concentration estimated to cause immobilization in 50% of the daphnids.[24] The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[24]
The Path Forward: Designing Greener Ionic Liquids
While the promise of ionic liquids as environmentally friendly solvents is significant, a critical and data-driven approach is necessary. The lack of comprehensive and publicly available environmental data for specific ionic liquids like [EMIM][SCN] highlights a crucial gap. Future research and development in this field must prioritize not only the functional properties of these novel solvents but also a thorough assessment of their environmental footprint.
For researchers and drug development professionals, the choice of a solvent should be a multi-faceted decision. While the low volatility of ionic liquids offers a clear advantage over VOCs in terms of air quality and worker safety, their potential persistence and aquatic toxicity must be carefully considered. As the field of green chemistry evolves, the design of new ionic liquids with enhanced biodegradability and reduced toxicity will be paramount to truly realizing their potential as sustainable alternatives.
References
A comprehensive list of references supporting the claims in this guide can be found below.
- OECD. (n.d.). OECD 301: Ready Biodegradability. Retrieved from various sources detailing the guidelines.
- Researcher.Life. (2024, February 29). Ionic Liquids as Green Solvents: A Comprehensive Review. R Discovery.
- Fera Science Ltd. (n.d.). Daphnia sp.
- Guleria, K. (2025, April 3). VOC Capturing by Ionic Liquids: An Emerging Solution for Environmental Protection. Geeta University.
- Liew, F. E., et al. (n.d.).
- Impact Solutions. (n.d.). OECD 301f : Manometric Respirometry Test.
- Danish Environmental Protection Agency. (2018, May 31). Toluene Final.pdf.
- Aropha. (n.d.).
- Australian Government Department of Climate Change, Energy, the Environment and W
- Labos 1point5. (n.d.).
- Purosolv. (2025, January 18).
- OECD. (n.d.). Test No. 202: Daphnia sp.
- LanzaTech. (n.d.).
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, August 15). Toluene (methylbenzene).
- Xylem Analytics. (2019, November 1). Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions.
- Royal Society of Chemistry. (n.d.). Design of ionic liquids: an ecotoxicity (Vibrio fischeri)
- BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F.
- [This cit
- Petroleum HPV. (n.d.). READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test.
- [This cit
- PubMed. (n.d.). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna.
- [This cit
- ResearchGate. (2025, August 6). Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna.
- [This cit
- PubMed. (n.d.). The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio).
- [This cit
- [This cit
- [This cit
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ResearchGate. (2025, August 9). Toxicity and biodegradability of imidazolium ionic liquids.
- ResearchGate. (2025, August 7). Effects of the 1-alkyl-3-methylimidazolium bromide ionic liquids on the antioxidant defense system of Daphnia magna.
- [This cit
- [This cit
- [This cit
- [This cit
- [This cit
- European Union. (n.d.). Life Cycle Assessment & the EF methods - Green Forum.
- [This cit
- PubMed Central. (n.d.). Global Sensitivity Analysis in Life-Cycle Assessment of Early-Stage Technology using Detailed Process Simulation: Application to Dialkylimidazolium Ionic Liquid Production.
- Green NCAP. (n.d.).
- [This cit
- ResearchGate. (n.d.).
- [This cit
- [This cit
- [This cit
Sources
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 3. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 6. The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emission Factor: Toluene | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Global | Climatiq [climatiq.io]
- 8. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 9. Acetone - DCCEEW [dcceew.gov.au]
- 10. Design of ionic liquids: an ecotoxicity (Vibrio fischeri) discrimination approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 15. Global Sensitivity Analysis in Life-Cycle Assessment of Early-Stage Technology using Detailed Process Simulation: Application to Dialkylimidazolium Ionic Liquid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. greenncap.com [greenncap.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. osti.gov [osti.gov]
- 20. lanzatech.com [lanzatech.com]
- 21. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 22. petroleumhpv.org [petroleumhpv.org]
- 23. xylemanalytics.com [xylemanalytics.com]
- 24. shop.fera.co.uk [shop.fera.co.uk]
The Reusability Roadmap: A Comparative Guide to Validating the Recyclability of 1-Ethyl-3-Methylimidazolium Thiocyanate in Research and Development
For researchers, scientists, and drug development professionals engaged in cutting-edge applications, the choice of solvent is a critical decision that impacts not only experimental outcomes but also process sustainability and economic viability. 1-Ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]), an ionic liquid with a unique set of physicochemical properties, has garnered significant interest for its efficacy in diverse applications, most notably in the dissolution of biomass and as an electrolyte.[1][2] This guide provides an in-depth technical comparison of the recyclability and reusability of [EMIM][SCN], offering experimental protocols and comparative data to inform your research and development endeavors.
Understanding the Significance of [EMIM][SCN] and the Imperative of Recycling
This compound is a room-temperature ionic liquid characterized by its low melting point of -6°C, high thermal stability, and remarkable ability to dissolve a wide range of organic and inorganic materials.[3][4] Its molecular structure, featuring an imidazolium cation and a thiocyanate anion, facilitates the disruption of the complex hydrogen-bonding networks found in materials like cellulose, making it a powerful solvent for biomass processing.[5] Furthermore, its ionic conductivity makes it a promising candidate for electrochemical applications.[3]
However, the widespread adoption of ionic liquids in industrial processes is often hampered by their cost. Consequently, the ability to efficiently recycle and reuse these solvents is not merely an environmental consideration but a critical factor for economic feasibility. This guide will delve into the practical aspects of validating the recyclability of [EMIM][SCN], enabling researchers to make informed decisions and optimize their experimental workflows.
Experimental Protocols for Recycling and Purity Validation
The effective recycling of [EMIM][SCN] after use, for instance in biomass dissolution, involves a multi-step process aimed at separating the ionic liquid from the dissolved substrate and any byproducts. The subsequent validation of its purity is crucial to ensure consistent performance in subsequent cycles.
Recycling Workflow: A Step-by-Step Methodology
A common and effective method for recycling imidazolium-based ionic liquids after biomass dissolution is anti-solvent precipitation followed by solvent evaporation.
Experimental Protocol: Recycling of [EMIM][SCN] after Cellulose Dissolution
-
Precipitation of Cellulose:
-
To the [EMIM][SCN]-cellulose solution, add a sufficient volume of an anti-solvent, such as deionized water or ethanol, to precipitate the dissolved cellulose. The choice of anti-solvent can influence the properties of the regenerated cellulose.[5]
-
Stir the mixture vigorously for 30-60 minutes to ensure complete precipitation.
-
-
Separation of Regenerated Cellulose:
-
Separate the precipitated cellulose from the [EMIM][SCN]-antisolvent mixture via filtration or centrifugation.
-
Wash the recovered cellulose with additional anti-solvent to remove any residual ionic liquid.
-
-
Recovery of [EMIM][SCN]:
-
The resulting filtrate, containing the [EMIM][SCN] and the anti-solvent, is then subjected to rotary evaporation under reduced pressure to remove the anti-solvent. The high thermal stability and low volatility of [EMIM][SCN] allow for the efficient removal of more volatile anti-solvents.
-
Continue the evaporation until a constant weight of the recovered ionic liquid is achieved.
-
-
Drying and Storage:
-
Dry the recovered [EMIM][SCN] under high vacuum at an elevated temperature (e.g., 70-80°C) to remove any residual anti-solvent and water.
-
Store the dried, recycled [EMIM][SCN] in a desiccator to prevent moisture absorption.
-
Diagram of the [EMIM][SCN] Recycling Workflow
Caption: A schematic overview of the recycling process for this compound.
Validating the Purity of Recycled [EMIM][SCN]
The presence of impurities in the recycled ionic liquid can significantly impact its performance in subsequent applications. Therefore, a thorough purity analysis is a non-negotiable step in the validation process.
Key Impurities and Their Potential Impact:
-
Water: Can affect the dissolution capacity of the ionic liquid and may participate in side reactions.
-
Residual Anti-solvent (e.g., Ethanol): Can alter the viscosity and solvating properties of the ionic liquid.
-
Residual Biomass Components (Lignin, Carbohydrates): Can accumulate over multiple cycles and reduce the efficiency of the ionic liquid.[3]
Analytical Techniques for Purity Assessment:
-
Karl Fischer Titration: The gold standard for quantifying water content in ionic liquids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify organic impurities. The chemical structure of the recycled ionic liquid should be unchanged.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method to check for the presence of functional groups from impurities. The spectra of the fresh and recycled ionic liquid should be identical.[7][8]
-
Ion Chromatography: Can be used to detect and quantify anionic and cationic impurities.
Performance Comparison: [EMIM][SCN] vs. Alternative Ionic Liquids
While direct, extensive experimental data on the multi-cycle recyclability of [EMIM][SCN] in biomass dissolution is emerging, we can draw valuable insights from comparative data with other widely used imidazolium-based ionic liquids.
| Ionic Liquid | Application | Recovery Rate (per cycle) | Performance After Multiple Cycles | Key Impurities Impacting Performance | Reference |
| [EMIM][SCN] (Analog) | Extractive Desulfurization | Not explicitly stated, but reusable for 5 cycles without significant loss of activity. | High stability and reusability demonstrated. | Sulfur compounds | [9] |
| [EMIM][OAc] | Biomass Pretreatment | >90% | Retained >90% efficiency after 5 cycles. | Water, residual lignin | [7] |
| [BMIM]Cl | Cellulose Dissolution | >95% | Effective for multiple cycles, but viscosity can be an issue. | Water | [5] |
| [Amim]Cl | Homogeneous Cellulose Acetylation | Purity of 99.56% after 5 cycles. | Excellent reusability with no structural change. | Volatile impurities | [1] |
Causality Behind Performance:
The reusability of imidazolium-based ionic liquids is primarily dictated by their thermal stability and the efficiency of the separation process. The choice of anion plays a significant role in both the dissolution efficacy and the interaction with impurities. For instance, the acetate anion in [EMIM][OAc] is highly effective at disrupting hydrogen bonds in cellulose, but it can also be more susceptible to degradation at high temperatures compared to the thiocyanate anion. The accumulation of lignin and its degradation products is a common challenge in recycling ionic liquids from biomass processing, as these impurities can interfere with the solvent's interaction with cellulose in subsequent cycles.[3]
Diagram of Comparative Logic
Caption: A logical diagram illustrating the factors considered in comparing the recyclability and reusability of different ionic liquids.
Conclusion and Future Outlook
The validation of the recyclability and reusability of this compound is a critical step towards its sustainable and cost-effective implementation in research and industrial applications. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the recovery and purity of [EMIM][SCN].
While direct, comprehensive comparative data for [EMIM][SCN] in biomass dissolution is still an area of active research, the performance of analogous imidazolium-based ionic liquids suggests a high potential for its successful recycling and reuse. Future studies should focus on generating head-to-head comparative data for [EMIM][SCN] against other common ionic liquids in specific applications, with a detailed analysis of the impact of various impurities on its long-term performance. Such data will be invaluable for the rational design of sustainable processes and the continued advancement of green chemistry.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Significance of this compound in Modern Chemistry. Retrieved from [Link]
- Halder, P., et al. (2019). Recycling of 1-ethyl-3-methylimidazolium acetate in lignocellulosic biomass pretreatment. Bioresource Technology, 274, 449-453.
- Prado, R., Erdocia, X., & Labidi, J. (2014). Study of the Influence of Reutilization of Ionic Liquid for Lignin Extraction. Chemical Engineering Transactions, 39, 271-276.
-
Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN). Retrieved from [Link]
- MDPI. (2020). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Polymers, 12(9), 1961.
- MDPI. (2021). Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion. Energies, 14(23), 7954.
- Ungurean, M., et al. (2014). An Integrated Process of Ionic Liquid Pretreatment and Enzymatic Hydrolysis of Lignocellulosic Biomass with Immobilised Cellulase. Energy Procedia, 50, 535-542.
- Kelin, H., et al. (2013). Recycling and reuse of ionic liquid in homogeneous cellulose acetylation. Chinese Journal of Chemical Engineering, 21(5), 577-584.
- ACS Publications. (2021). Technoeconomic Assessment of a Biomass Pretreatment + Ionic Liquid Recovery Process with Aprotic and Choline Derived Ionic Liquids. ACS Sustainable Chemistry & Engineering, 9(25), 8491–8501.
- Green Chemistry (RSC Publishing). (2017). Impact of engineered lignin composition on biomass recalcitrance and ionic liquid pretreatment efficiency. Green Chemistry, 19(23), 5644-5655.
- PubMed. (2018). Spinning Cellulose Hollow Fibers Using 1-Ethyl-3-methylimidazolium Acetate⁻Dimethylsulfoxide Co-Solvent. Polymers (Basel), 10(9), 972.
- MDPI. (2018). Systematic Isolation and Characterization of Regenerated Hemicellulose and Lignin from Soybean Feedstocks Using Ionic Liquids. Molecules, 23(11), 2858.
- ScienceDirect. (2024). The role of NMR spectroscopy in lignocellulosic biomass characterisation: A mini review. Biomass and Bioenergy, 185, 107149.
- MDPI. (2018). Spinning Cellulose Hollow Fibers Using 1-Ethyl-3-methylimidazolium Acetate–Dimethylsulfoxide Co-Solvent. Polymers, 10(9), 972.
- MDPI. (2024).
- PMC - NIH. (2022). Theoretical Mechanism on the Cellulose Regeneration from a Cellulose/EmimOAc Mixture in Anti-Solvents. International Journal of Molecular Sciences, 23(3), 1667.
- Dharaskar, S. A., et al. (2015). Synthesis, characterization, and application of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfurization of liquid fuel. Environmental Science and Pollution Research, 22(22), 17895-17904.
- Sultan Qaboos University House of Expertise. (2021). Combined NMR structural characterization and thermogravimetric analyses for the assessment of the AAEM effect during lignocellulosic biomass pyrolysis. Journal of Analytical and Applied Pyrolysis, 155, 105063.
-
ResearchGate. (2021). Combined NMR structural characterization and thermogravimetric analyses for the assessment of the AAEM effect during lignocellulosic biomass pyrolysis. Retrieved from [Link]
- MDPI. (2023). Current Perspectives on the Applicability of Lignin Material in the Biosorption Process.
-
ResearchGate. (2014). Cellulose Fibers from Cellulose/ 1-Ethyl-3-Methylimidazolium Acetate Solution by Wet Spinning with Increasing Spinning Speeds. Retrieved from [Link]
- PMC - NIH. (2014). SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network. ChemPhysChem, 15(13), 2824–2831.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Influence of Reutilization of Ionic Liquid for Lignin Extraction | Chemical Engineering Transactions [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The role of NMR spectroscopy in lignocellulosic biomass characterisation: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
A Researcher's Guide to the Physicochemical Properties of [EMIM][SCN]: Cross-Validation of Experimental Data with Literature Values
In the rapidly advancing field of ionic liquids (ILs), 1-ethyl-3-methylimidazolium thiocyanate, commonly abbreviated as [EMIM][SCN], has emerged as a compound of significant interest. Its unique combination of properties, including its ionic conductivity and thermal stability, makes it a compelling candidate for a diverse range of applications, from advanced battery electrolytes to green solvents in chemical synthesis. For researchers and drug development professionals, the ability to reliably predict and verify the physicochemical properties of [EMIM][SCN] is paramount for experimental design and process optimization.
This guide provides a comprehensive cross-validation of key experimental data for [EMIM][SCN] against established literature values. We will delve into the essential properties of density, viscosity, conductivity, and thermal stability, offering detailed experimental protocols for their measurement. By presenting a clear comparison, this guide aims to equip researchers with the necessary information to confidently utilize [EMIM][SCN] in their work, ensuring both accuracy and reproducibility.
Foundational Physicochemical Properties: A Comparative Analysis
The utility of any ionic liquid is fundamentally defined by its physical and chemical characteristics. For [EMIM][SCN], properties such as density, viscosity, and conductivity are critical determinants of its behavior in various applications. The following table summarizes experimental values for these key properties alongside values reported in the scientific literature. This direct comparison serves as a crucial first step in the validation of experimental outcomes.
| Property | Experimental Value | Literature Value(s) | Temperature (K) |
| Density | User-defined experimental value | 1.12 g/cm³[1] | 298.15 |
| Viscosity | User-defined experimental value | 24.7 cP[1], 22.70 mPa·s[2] | 298.15 |
| Conductivity | User-defined experimental value | 17.8 mS/cm[1], ~20.2 mS/cm | 298.15 |
| Melting Point | User-defined experimental value | -6 °C[1] | N/A |
Note: It is important to recognize that minor variations in reported values can arise from differences in the purity of the ionic liquid and the specific experimental conditions employed.
Experimental Protocols for Property Determination
To ensure the integrity of experimental data, it is essential to follow robust and well-established methodologies. The following sections detail the step-by-step protocols for measuring the key physicochemical properties of [EMIM][SCN].
Synthesis and Purification of [EMIM][SCN]
The purity of the ionic liquid is a critical factor that can significantly influence its physicochemical properties. Therefore, a well-defined synthesis and purification protocol is the necessary first step.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of [EMIM][SCN].
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-3-methylimidazolium chloride and a stoichiometric equivalent of potassium thiocyanate in a suitable solvent, such as acetone. The choice of solvent is critical to facilitate the reaction and subsequent separation of the byproduct.
-
Reaction Conditions: Stir the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration to ensure complete reaction. Monitoring the reaction progress via techniques like thin-layer chromatography can be beneficial.
-
Byproduct Removal: The insoluble potassium chloride precipitate is removed by filtration. Thorough washing of the filter cake with the reaction solvent can maximize the yield of the crude ionic liquid.
-
Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure.
-
Washing: The resulting crude [EMIM][SCN] is washed multiple times with a non-polar solvent like ethyl acetate to remove any unreacted starting materials and organic impurities.
-
Drying: The purified ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent and, critically, water. The water content should be verified using Karl Fischer titration, as even small amounts of water can significantly alter the physicochemical properties.[3]
Density Measurement
Density is a fundamental property that is relatively straightforward to measure with high precision.
Diagram: Density Measurement Workflow
Caption: Workflow for the experimental determination of density.
Protocol:
-
Instrumentation: A vibrating tube densitometer is the preferred instrument for accurate density measurements of liquids.
-
Calibration: Calibrate the instrument daily with dry air and deionized water at the desired measurement temperature.
-
Sample Preparation: Ensure the [EMIM][SCN] sample is free of air bubbles and has reached thermal equilibrium at the target temperature.
-
Measurement: Inject the sample into the measurement cell of the densitometer. Allow the reading to stabilize before recording the density value. Measurements are typically performed over a range of temperatures.[4][5]
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving fluid dynamics and mass transport.
Diagram: Viscosity Measurement Workflow
Caption: Workflow for the experimental determination of viscosity.
Protocol:
-
Instrumentation: A rotational rheometer or a rolling-ball viscometer are suitable instruments for measuring the viscosity of ionic liquids.[6]
-
Calibration: Ensure the instrument is properly calibrated using a certified viscosity standard.
-
Sample Loading: Carefully load the [EMIM][SCN] sample into the instrument, avoiding the introduction of air bubbles.
-
Thermal Equilibration: Allow the sample to equilibrate at the desired temperature. The temperature control is crucial as viscosity is highly temperature-dependent.
-
Measurement: Perform the viscosity measurement. For rotational rheometers, this typically involves applying a controlled shear rate and measuring the resulting shear stress. It is advisable to perform measurements over a range of shear rates to confirm Newtonian behavior.
Conductivity Measurement
Ionic conductivity is a key property for electrochemical applications and is a direct measure of the mobility of the constituent ions.
Diagram: Conductivity Measurement Workflow
Caption: Workflow for the experimental determination of conductivity.
Protocol:
-
Instrumentation: A conductivity meter with a suitable probe is used for this measurement.
-
Calibration: Calibrate the conductivity probe using standard solutions of known conductivity that bracket the expected conductivity of the [EMIM][SCN].
-
Sample Preparation: Place the [EMIM][SCN] sample in a thermostated vessel to maintain a constant temperature.
-
Measurement: Immerse the conductivity probe into the sample, ensuring the electrodes are fully submerged. Allow the reading to stabilize before recording the value.
Thermal Stability Assessment
The thermal stability of an ionic liquid dictates its operational temperature window and is a critical consideration for applications at elevated temperatures.
Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of materials.[7] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed amount of the purified and dried [EMIM][SCN] (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, to prevent oxidative degradation.[7]
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).[7]
-
Data Analysis: The onset temperature of decomposition is typically determined from the TGA curve as the temperature at which significant mass loss begins. While dynamic TGA provides a rapid assessment, isothermal TGA studies at specific temperatures can offer more detailed insights into long-term thermal stability.[8] It has been observed that some imidazolium-based ionic liquids can exhibit slow degradation at temperatures well below the onset of rapid decomposition.[9]
Conclusion and Future Directions
The cross-validation of experimentally determined physicochemical properties of [EMIM][SCN] with established literature values is a cornerstone of rigorous scientific research. This guide has provided a framework for this process, encompassing detailed experimental protocols and a comparative analysis of key data. Discrepancies between experimental and literature data can often be attributed to variations in purity, particularly water content, and the specific experimental techniques employed. Therefore, meticulous attention to the synthesis, purification, and characterization of the ionic liquid is imperative.
As the applications of [EMIM][SCN] continue to expand, a comprehensive understanding of its properties as a function of temperature, pressure, and in mixtures with other solvents will be increasingly important.[5][10] Future research should focus on developing a more extensive database of these properties to facilitate the design of novel processes and technologies that leverage the unique characteristics of this versatile ionic liquid.
References
- Jin, Y., & Liu, Q. (2011). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why Choose EMIM SCN? A Look at its Properties and Sourcing. Retrieved from [Link]
- Wang, J., et al. (2018). Thermodynamic and structural properties of the ionic liquid binary system of this compound and methanol. Journal of Molecular Liquids, 272, 97-105.
- Chrzanowski, M., et al. (2022). Measurements of the thermal conductivity of this compound at temperatures from (296 to 365) K and at pressures up to 30 MPa. Journal of Molecular Liquids, 357, 119091.
-
Jin, Y., & Liu, Q. (2011). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. Semantic Scholar. Retrieved from [Link]
- Koller, T. M., et al. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process.
- Yoshida, Y., et al. (2002). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. Inorganic Chemistry, 41(1), 133-138.
-
Queen's University Belfast. (n.d.). Evaluation of physical properties of ionic liquids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Lovelock, K. R. J., et al. (2021). Experimental measurement and prediction of ionic liquid ionisation energies. Physical Chemistry Chemical Physics, 23(36), 20378-20395.
-
Lovelock, K. R. J., et al. (2021). Experimental measurement and prediction of ionic liquid ionisation energies. RSC Publishing. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Significance of this compound in Modern Chemistry. Retrieved from [Link]
- Grachev, V. O., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 26(16), 4885.
-
Nova Science Publishers. (n.d.). THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. Retrieved from [Link]
- Domínguez-Pérez, M., et al. (2021). Thermophysical Properties of Mixtures of 1-Ethyl-3-methylimidazolium Methylsulfate or this compound with Alcohols.
-
Jin, Y., & Liu, Q. (2011). Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension. ResearchGate. Retrieved from [Link]
-
Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g. Retrieved from [Link]
-
Vataščin, M., et al. (2020). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. ResearchGate. Retrieved from [Link]
-
Sadeghi, R., & Zaitsau, D. H. (2016). Thermal stability of ionic liquids. ResearchGate. Retrieved from [Link]
- L-R., C., et al. (2012). Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. Physical Chemistry Chemical Physics, 14(42), 14594-14601.
-
ResearchGate. (n.d.). Purification of imidazolium ionic liquids for spectroscopic application. Retrieved from [Link]
-
S, S., et al. (2020). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Purification. Retrieved from [Link]
Sources
- 1. This compound, >98% | IoLiTec [iolitec.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Estimation of Physicochemical Properties of this compound Ionic Liquid Using Density and Surface Tension | Jin | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting the Right Grade of [EMIM][SCN]: A Performance Comparison of >98% vs. ≥99% Purity
For researchers, scientists, and drug development professionals, the choice of solvent can be as critical as the choice of reactant. Ionic liquids (ILs), with their unique properties, have emerged as powerful tools in various scientific domains. 1-Ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], is a particularly versatile IL, valued for its solvency, conductivity, and thermal stability.[1] However, it is commercially available in different purity grades, most commonly >98% and ≥99%. The seemingly minor difference of ~1% in purity can have profound implications for experimental reproducibility, accuracy, and the ultimate success of your research.
This guide provides an in-depth comparison of these two grades, moving beyond simple specifications to explore the causal relationships between purity and performance. We will delve into the nature of the impurities themselves, provide self-validating experimental protocols for quality verification, and offer authoritative guidance on selecting the appropriate grade for your specific application.
Physicochemical Properties: A Head-to-Head Comparison
At first glance, the specifications for both grades appear similar. However, the key differentiators lie not in the primary properties of [EMIM][SCN] itself, but in the maximum allowable levels of performance-degrading impurities.
| Property | >98% Purity Grade | ≥99.0% Purity Grade | Significance of Difference |
| Assay (Purity) | Typically 98.0% - 98.9% | ≥99.0%[1] | The ~1% difference consists of water, halides, and organic precursors that can interfere with sensitive applications. |
| Water Content | ≤1% (10,000 ppm)[2] | Typically ≤0.2% (2,000 ppm) or lower | Water significantly narrows the electrochemical window and can act as an unwanted reactant in sensitive syntheses. |
| Halide Content | Not always specified, potentially higher | Typically ≤50 ppm[3] | Halide impurities, often remnants from synthesis, are corrosive, can poison catalysts, and reduce electrochemical stability. |
| Appearance | Colorless to pale yellow liquid | Colorless, clear liquid[1] | A yellow hue can indicate the presence of conjugated impurities or degradation products, which may interfere with optical measurements. |
| Melting Point | ~ -6 °C[2] | -6 °C[1] | The melting point is largely unaffected by these impurity levels. |
| Density (at 20°C) | ~1.12 g/cm³ | ~1.14 g/cm³[1] | A minor difference, unlikely to be critical for most applications. |
| Conductivity | Good | ~20.2 mS/cm | Impurities can alter the ionic environment, leading to slight variations in conductivity. Higher purity ensures more consistent values. |
| Thermal Stability | Good thermal stability | Decomposition Temp: ~220°C[1] | While generally stable, acidic or reactive impurities in the lower grade can potentially lower the onset temperature of decomposition.[4][5] |
| Electrochemical Window | Potentially compromised | ~2.3 V[1] | This is a critical performance metric. Water and other redox-active impurities in the >98% grade will significantly narrow this window. |
The Decisive Factor: Understanding the Impact of Impurities
The core difference between the >98% and ≥99% grades lies in the concentration of residual impurities from the synthesis and purification process. These are not inert bystanders; they are active participants that can dictate the outcome of an experiment. It has been clearly demonstrated that trace amounts of common ionic liquid impurities can cause significant deviations in experimental results, such as in the synthesis of nanoparticles where they affect size, shape, and stability.[6]
Common Impurities and Their Mechanisms of Interference:
-
Water: As a protic, electrochemically active species, water is a primary adversary in many IL applications. Its presence reduces the electrochemical stability window through electrolysis.[7] In moisture-sensitive organic reactions, it can hydrolyze reagents or intermediates, leading to lower yields and unwanted byproducts. Karl Fischer titration remains the gold standard for accurately determining water content in ILs.[8][9][10][11]
-
Halides (especially Chloride): Halide ions, particularly Cl⁻, are often carried over from the metathesis reaction used to synthesize many ILs. They are notoriously difficult to remove completely. Halides are corrosive to stainless steel reactors and instrumentation. More critically, they can poison sensitive transition-metal catalysts used in organic synthesis and can be electrochemically oxidized, which significantly narrows the anodic limit of the electrochemical window.[12][13][14] Ion chromatography is a reliable and precise method for quantifying halide impurities down to the ppm level.[12][13][15][16]
-
Organic Precursors (e.g., 1-methylimidazole): Incomplete reaction or inefficient purification can leave residual starting materials, such as 1-methylimidazole. These organic bases can alter the pH of the medium and interfere with acid-catalyzed reactions. Their presence can also lead to a colored appearance and interfere with spectroscopic analyses.
The choice between grades is therefore a risk assessment: is the potential cost-saving of the >98% grade worth the risk of irreproducible results, side reactions, and compromised system performance? For high-stakes applications in research and drug development, the answer is unequivocally no.
Sources
- 1. innospk.com [innospk.com]
- 2. This compound = 95 HPLC H-NMR 331717-63-6 [sigmaaldrich.com]
- 3. proionic.com [proionic.com]
- 4. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ionic liquid impurities on the synthesis of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hiyka.com [hiyka.com]
- 9. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 10. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Quantification of halide in ionic liquids using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Dispersion Correction Effects in [EMIM][SCN] Simulations
Introduction: The Crucial Role of Subtle Forces
Ionic liquids (ILs), such as 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]), are fascinating materials with applications ranging from green chemistry to energy storage. Their unique properties are dictated by a delicate balance of electrostatic and non-covalent interactions at the molecular level. To harness their full potential, we rely on molecular dynamics (MD) simulations to provide an atomistic view of their structure and dynamics.
However, a significant challenge in accurately modeling these systems lies in the proper treatment of dispersion forces—the weak, long-range attractions that arise from fluctuating electron clouds. While often overshadowed by strong ionic interactions, dispersion is the "glue" that governs the condensed-phase behavior of ILs, influencing everything from density and viscosity to local structuring. Standard computational models, both classical force fields and many density functional theory (DFT) approximations, notoriously struggle to capture these effects, leading to potentially inaccurate predictions.
This guide provides a comprehensive analysis of various dispersion correction methods for simulating [EMIM][SCN]. We will objectively compare their performance, offer insights into the causality behind methodological choices, and provide validated protocols to ensure the scientific integrity of your own simulations.
The Challenge: Why Standard Models Fall Short
At the heart of the issue is that common computational methods were not inherently designed for the subtle, long-range correlations that constitute dispersion.
-
Classical Force Fields: Many standard force fields use a simple Lennard-Jones potential to describe van der Waals interactions. While computationally efficient, the parameters are often fitted to properties that may not be sensitive to long-range dispersion, leading to underestimation of cohesive forces.
-
Density Functional Theory (DFT): Most conventional DFT functionals, particularly those based on the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), are based on the local electron density. By their very nature, they cannot describe the non-local electron correlations responsible for dispersion forces, often resulting in purely repulsive interactions between non-bonded molecules.[1][2]
Neglecting or improperly treating these forces can lead to significant deviations from experimental reality. For instance, a simulation of [EMIM][SCN] without adequate dispersion correction might predict a lower density and viscosity, as the simulated ions would not be "held together" as strongly as they are in a physical sample. A 2018 study on [EMIM][SCN] using DFT-based MD simulations highlighted this, observing that neglecting dispersion fails to accurately represent specific cation-anion interactions and incorrectly models hydrogen-bonding dynamics.[3]
A Comparative Analysis of Dispersion Correction Methods
To address these shortcomings, several "dispersion-corrected" methods have been developed. These typically add an empirical or non-local term to the standard energy calculation to account for the missing attractive forces. Here, we compare the most common approaches.
The primary strategies fall into two camps:
-
Empirical Pairwise Corrections (DFT-D series): These methods, pioneered by Stefan Grimme, add a simple, computationally inexpensive term to the DFT energy.[4] The most popular are the D2 and D3 schemes.[5] The D3 version is generally favored as it adjusts its parameters based on the coordination number of each atom, providing a more physically realistic model than the simpler D2 approach.[5] A further refinement, D3(BJ), incorporates Becke-Johnson damping to improve the description of short- to medium-range interactions.[6]
-
Non-Local Functionals (vdW-DFs): These are more sophisticated methods where the dispersion interaction is calculated from the electron density in a non-local manner. While often more accurate, they come with a higher computational cost.
Studies comparing these methods for ionic liquids have shown that while uncorrected DFT functionals perform poorly, the inclusion of dispersion corrections brings simulation results into much better alignment with experimental data.[7][8] The D3 correction, in particular, performs remarkably well for ionic systems, often achieving an accuracy close to high-level theoretical benchmarks, partly due to a favorable cancellation of errors between the cation and anion dispersion coefficients.[7][8]
Data Presentation: Performance on Key Physical Properties
The following table summarizes the performance of different levels of theory against experimental values for [EMIM][SCN] and related imidazolium-based ILs.
| Property | Experimental Value ([EMIM][SCN]) | Simulation (No Correction) | Simulation (DFT-D3) | Simulation (vdW-DF) |
| Density (g/cm³) at 298.15 K | ~1.09 - 1.11[9] | Underestimated | Good Agreement | Excellent Agreement |
| Viscosity (mPa·s) at 298.15 K | ~22.7 - 23.6[10] | Severely Underestimated | Improved, but may still be low | Good Agreement |
| Cation-Anion Peak (RDF) | ~4.5 - 5.0 Å | Shifted to larger distances[3] | Shifts to shorter distances, closer to experiment[3] | Closely matches experiment |
Note: Specific quantitative values from simulations are highly dependent on the exact functional, basis set, and simulation parameters used. The trends presented are based on general findings in the literature.
Structural Insights from Radial Distribution Functions (RDFs)
The inclusion of dispersion corrections has a direct and observable impact on the simulated liquid structure. A key tool for analyzing this is the radial distribution function, g(r), which describes the probability of finding one particle at a certain distance from another.
Without dispersion, the RDF between the center of mass of the [EMIM]+ cation and the [SCN]- anion shows a primary peak at a distance greater than what is observed experimentally.[3] This indicates that the ions are, on average, too far apart. When a D3 or similar correction is applied, this peak shifts to a shorter distance (by as much as 0.2 Å), signifying a more compact and accurately represented liquid structure.[3] This structural correction is fundamental, as it directly influences the calculation of all other bulk properties, from density to transport coefficients.
Mandatory Visualizations
Conceptual Comparison of Dispersion Correction Schemes
This diagram illustrates the conceptual hierarchy of common dispersion correction methods. DFT-D schemes are additive, post-calculation corrections, while vdW-DFs are more integrated, non-local approaches.
Caption: Hierarchy of dispersion correction methods for DFT.
Validated MD Simulation Workflow
The following workflow outlines a self-validating protocol for running an MD simulation of [EMIM][SCN] and calculating its bulk properties.
Caption: A validated workflow for MD simulations of ionic liquids.
Experimental Protocol for Benchmark Data
Trustworthy simulations require high-quality experimental data for validation. The density of an ionic liquid is a fundamental property that is relatively straightforward to measure accurately.
Protocol: Density Measurement of [EMIM][SCN] via Vibrating Tube Densimeter
This method relies on the principle that the resonant frequency of a vibrating U-shaped tube is directly related to the mass (and therefore density) of the fluid it contains.
Apparatus:
-
Vibrating tube densimeter (e.g., Anton Paar DMA series).
-
Syringe for sample injection.
-
Calibrated thermostat with a stability of at least ±0.02 K.
-
Reference fluids: ultrapure (Milli-Q) water and dry air.
Methodology:
-
Sample Preparation: Due to the hygroscopic nature of many ILs, the [EMIM][SCN] sample should be dried under high vacuum (e.g., at 70°C for 24 hours) to remove residual water, which can significantly affect density.
-
Calibration: Calibrate the densimeter at the desired temperature(s) using the known densities of dry air and ultrapure water.[11] This establishes the apparatus constants.
-
Temperature Equilibration: Set the thermostat to the target temperature and allow the densimeter cell to fully equilibrate. Temperature control is critical for accurate measurements.[11]
-
Measurement:
-
Rinse the U-tube with a suitable solvent (e.g., ethanol or acetone) and dry it completely with a stream of inert gas.
-
Carefully inject the dried [EMIM][SCN] sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate for at least 15-20 minutes.
-
Record the oscillation period of the U-tube. The instrument's software will typically convert this period directly into a density value based on the prior calibration.
-
-
Replicates: Perform at least three independent measurements, cleaning and re-injecting the sample each time, to ensure reproducibility.[11] The reported density should be the average of these measurements.
Recommendations and Best Practices
For researchers simulating [EMIM][SCN] and other ionic liquids, the choice of dispersion correction involves a trade-off between accuracy and computational cost.
-
For General Purpose & Bulk Properties: For routine simulations of bulk properties like density, diffusion, and viscosity, using a GGA functional (like PBE) with Grimme's D3 dispersion correction offers the best balance of accuracy and computational efficiency. It represents a significant and necessary improvement over uncorrected or D2-corrected methods.
-
For High-Accuracy & Interfacial Systems: When studying subtle structural details, reaction mechanisms, or interfacial phenomena where precision is paramount, employing a non-local van der Waals functional (vdW-DF) is recommended. Although more computationally demanding, these methods provide a more fundamentally sound description of dispersion.
-
Avoid Uncorrected Functionals: Based on overwhelming evidence, running simulations of condensed-phase ionic liquids with standard GGA or hybrid functionals without any dispersion correction is strongly discouraged. The results are unlikely to be physically meaningful.[3][7][8]
By carefully selecting an appropriate dispersion correction and validating the results against high-quality experimental data, researchers can produce robust and predictive models that unlock a deeper understanding of the complex molecular world of ionic liquids.
References
-
Mäki-Arvela, P. (2020). Density of ionic liquids. IntechOpen. Available at: [Link]
-
Grimme, S., Hujo, W., & Kirchner, B. (2012). Performance of dispersion-corrected density functional theory for the interactions in ionic liquids. Physical Chemistry Chemical Physics, 14(14), 4875-4897. Available at: [Link]
-
Vataščin, A., et al. (2018). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. Journal of Chemical & Engineering Data, 63(8), 2853–2866. Available at: [Link]
-
Kirchner, B., et al. (2018). Effect of Dispersion on the Structure and Dynamics of the Ionic Liquid this compound. ChemPhysChem, 19(15), 1806-1815. Available at: [Link]
-
Chen, Y., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. Molecules, 25(23), 5556. Available at: [Link]
-
Sadeghi, R., et al. (2010). Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. Journal of Chemical & Engineering Data, 55(11), 4880-4886. Available at: [Link]
-
Chen, Y., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI. Available at: [Link]
-
Sadeghi, R., et al. (2010). Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. Semantic Scholar. Available at: [Link]
-
Gomes, M. F. C., et al. (2015). Computational and Experimental Study of the Behavior of Cyano-Based Ionic Liquids in Aqueous Solution. The Journal of Physical Chemistry B, 119(7), 3094–3105. Available at: [Link]
-
Grimme, S., Hujo, W., & Kirchner, B. (2012). Performance of dispersion-corrected density functional theory for the interactions in ionic liquids. Physical Chemistry Chemical Physics, 14(14), 4875-4897. Available at: [Link]
-
Grimme, S., Hujo, W., & Kirchner, B. (2012). Performance of dispersion-corrected density functional theory for the interactions in ionic liquids. PubMed. Available at: [Link]
-
Liu, J., et al. (2020). Molecular Dynamics Simulations and Product Vibrational Spectral Analysis for the Reactions of NO2 with 1-Ethyl-3-methylimidazolium Dicyanamide (EMIM+DCA-). The Journal of Physical Chemistry B, 124(1), 139-152. Available at: [Link]
-
Nazet, A., et al. (2015). Experimental study of the density and viscosity of 1-ethyl-3-methylimidazolium ethyl sulfate. ResearchGate. Available at: [Link]
-
Grimme, S., et al. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105–5154. Available at: [Link]
-
Rajput, N. N., et al. (2013). Molecular dynamics simulations of the ionic liquid [EMIM+][TFMSI−] confined inside rutile (110) slit nanopores. Physical Chemistry Chemical Physics, 15(38), 16090-16103. Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). Difference between Van der Waals (DFT-D and DFT-D3) corrections in ab-initio calculations. Available at: [Link]
-
Seddon, K. R., et al. (2001). Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. ACS Symposium Series, 819, 34-49. Available at: [Link]
-
Grimme, S., et al. (2011). Effect of the Damping Function in Dispersion Corrected Density Functional Theory. Journal of Computational Chemistry, 32(8), 1456-1465. Available at: [Link]
-
Karimzadeh, Z., et al. (2012). Radial distribution functions of cation–anion for the binary systems,... ResearchGate. Available at: [Link]
-
ChemRxiv. (2024). Correcting dispersion corrections with density-corrected DFT. Available at: [Link]
-
ResearchGate. (2016). Including vdW's correction (GRIMME/D2 or D3) make difference on final relaxed geometry. Available at: [Link]
-
Domínguez-Pérez, M., et al. (2010). Density and Viscosity of Binary Mixtures of Thiocyanate Ionic Liquids + Water as a Function of Temperature. Journal of Solution Chemistry, 39(8), 1161-1180. Available at: [Link]
-
Klomfar, J., et al. (2014). Density, refractive index, interfacial tension, and viscosity of ionic liquids [EMIM][EtSO4], [EMIM][NTf2], [EMIM][N(CN)(2)], and [OMA][NTf2] in dependence on temperature at atmospheric pressure. Journal of Chemical & Engineering Data, 59(5), 1591-1602. Available at: [Link]
-
Gouveia, A. S. L., et al. (2020). Density, Viscosity, and Refractive Index of Ionic Liquid Mixtures Containing Cyano and Amino Acid-Based Anions. Journal of Chemical & Engineering Data, 65(4), 1844-1856. Available at: [Link]
-
Yeganegi, S., et al. (2012). Radial distribution function of geometric center of imidazolium... ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Radial center-of-mass distribution functions (RDFs) between anions and.... Available at: [Link]
-
Freire, M. G., et al. (2017). Radial distribution function between (I) anion–cation center of mass;... ResearchGate. Available at: [Link]
-
Domínguez-Pérez, M., et al. (2017). Thermodynamic and spectroscopic properties of binary {this compound ([EMIM][SCN]) + alcohols} mixtures at T = (298.15 to 308.15) K and p = (0.1 to 40) MPa: Experimental study and modelling. The Journal of Chemical Thermodynamics, 111, 235-250. Available at: [Link]
-
ResearchGate. (2019). Center of mass radial distribution functions of [C4mim][PF6].. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Performance of dispersion-corrected density functional theory for the interactions in ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Performance of dispersion-corrected density functional theory for the interactions in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.abo.fi [research.abo.fi]
A Comparative Guide to Sulfur Dioxide Solvation in Ionic Liquids: Mechanisms, Performance, and Experimental Validation
Introduction: The Imperative for Efficient SO2 Capture and the Rise of Ionic Liquids
Sulfur dioxide (SO₂), a significant atmospheric pollutant primarily emanating from the combustion of fossil fuels, poses substantial environmental and health risks, including the formation of acid rain and respiratory ailments.[1] Conventional flue gas desulfurization methods, while effective to an extent, often suffer from drawbacks such as high energy consumption and the generation of secondary pollutants.[1] In the relentless pursuit of greener and more efficient gas capture technologies, ionic liquids (ILs) have emerged as a highly promising class of solvents.[2][3] Their negligible vapor pressure, high thermal stability, and, most importantly, their tunable chemical and physical properties make them ideal candidates for targeted SO₂ absorption.[2][3]
This guide provides a comparative analysis of SO₂ solvation in different classes of ionic liquids, delving into the underlying absorption mechanisms and presenting supporting experimental data. We will explore how the rational design of both the cation and the anion of an IL can dramatically influence its SO₂ capture efficiency. This document is intended for researchers and scientists in the fields of materials science, chemical engineering, and drug development who are seeking to understand and leverage the unique properties of ionic liquids for gas separation and other applications.
The Dichotomy of SO₂ Absorption: Physical vs. Chemical Solvation
The interaction of SO₂ with ionic liquids can be broadly categorized into two primary mechanisms: physical absorption and chemical absorption. The dominant mechanism is dictated by the specific chemical nature of the ionic liquid's constituent ions.
-
Physical Absorption: In this mode, SO₂ dissolves in the ionic liquid without the formation of new chemical bonds. The primary driving forces are van der Waals forces, dipole-dipole interactions, and hydrogen bonding. "Normal" ILs, such as those based on imidazolium or pyridinium cations with anions like tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻), predominantly exhibit physical absorption.[4][5][6] While this process is readily reversible, the absorption capacity is often limited, especially at low SO₂ partial pressures.[7]
-
Chemical Absorption (Chemisorption): This involves the formation of a covalent or strong coordinate bond between SO₂ and the ionic liquid. "Task-specific" or "functionalized" ionic liquids (TSILs) are explicitly designed with basic sites on either the anion or the cation (or both) to react with the acidic SO₂ molecule.[5][6][8] This leads to significantly higher absorption capacities, particularly at low concentrations, and greater selectivity.[6][7][8] The reaction is typically reversible, allowing for the regeneration of the ionic liquid and the recovery of the captured SO₂.[8]
Comparative Analysis of Ionic Liquid Families for SO₂ Solvation
The performance of an ionic liquid in SO₂ capture is a direct consequence of its molecular structure. Below, we compare different families of ionic liquids based on their cation and anion composition.
The Influence of the Anion: The Primary Driver of Chemisorption
The anion is widely regarded as the primary site of interaction with SO₂ in most ionic liquids.[1][9] The basicity of the anion plays a crucial role in determining the strength of this interaction.[1][8]
-
Halide and Pseudohalide Anions: Anions such as chloride (Cl⁻), bromide (Br⁻), and thiocyanate ([SCN]⁻) have shown good SO₂ absorption capacities.[9][10] For instance, ab initio molecular dynamics studies on 1-ethyl-3-methylimidazolium thiocyanate ([C₂C₁Im][SCN]) have revealed that SO₂ acts as a linker molecule, forming a network of H(cation)···O(SO₂) - S(SO₂)···S(anion).[10] This "linker effect" contributes to the high solubility of SO₂ in this particular ionic liquid.[10]
-
Carboxylate Anions: Ionic liquids with carboxylate anions, such as lactate and acetate, are highly effective for SO₂ capture due to the strong chemical interaction between the carboxylate group and SO₂.[8] Spectroscopic studies using FT-IR and NMR have confirmed that SO₂ reacts with the oxygen atoms of the carboxylate anion.[8] The basicity of the carboxylate anion directly correlates with the SO₂ absorption capacity; a higher pKa of the corresponding carboxylic acid generally leads to stronger absorption.[8]
-
Functionalized Anions: A promising strategy for enhancing SO₂ capture is the use of anions specifically functionalized with basic groups.[1][11][12] For example, imidazolium-based ionic liquids with anions containing less electronegative sulfur or carbon sites have demonstrated extremely high absorption capacities and rapid absorption rates.[11][12] Tuning the electronegativity of the interaction site on the anion has been shown to be an effective way to improve SO₂ capture.[11][12]
The Role of the Cation: A Supporting but Significant Contributor
While the anion often takes center stage, the cation also plays a vital role in the solvation of SO₂.[1][4]
-
Imidazolium-Based Cations: These are the most widely studied cations for SO₂ absorption. The acidic proton at the C2 position of the imidazolium ring can form hydrogen bonds with the oxygen atoms of SO₂.[10] Molecular dynamics simulations have shown that the cations can form a "cage" around the SO₂ molecule, primarily through dispersion interactions with the alkyl tails.[9][10]
-
Guanidinium-Based Cations: Ionic liquids like 1,1,3,3-tetramethylguanidinium lactate ([TMG][LAC]) have demonstrated high SO₂ absorption capacities due to both physical and chemical interactions.[4][8] The [TMG]⁺ cation can participate in the chemical absorption of SO₂.[4]
-
Functionalized Cations: Similar to anions, cations can be functionalized to enhance SO₂ capture. For instance, attaching an amino group to the cation, as in 1-(2-diethylaminoethyl)-3-methylimidazolium tetrazolate ([Et₂NEMim][Tetz]), can lead to chemical absorption by both the cation and the anion, resulting in exceptionally high SO₂ capacities.[13][14]
Quantitative Performance Comparison
The following table summarizes the SO₂ absorption capacities of various ionic liquids reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions (temperature, pressure, and SO₂ concentration).
| Ionic Liquid | Cation | Anion | SO₂ Capacity (mol SO₂ / mol IL) | Absorption Type | Reference(s) |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) | Imidazolium-based | [PF₆]⁻ | Low | Physical | [4] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | Imidazolium-based | [BF₄]⁻ | Moderate | Physical | [4] |
| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([hmim][Tf₂N]) | Imidazolium-based | [Tf₂N]⁻ | High (up to ~0.85 mole fraction) | Physical | [15][16] |
| 1,1,3,3-Tetramethylguanidinium lactate ([TMG][LAC]) | Guanidinium-based | Lactate | High (~0.53) | Chemical | [8] |
| Monoethanolaminium lactate ([MEA]L) | Ammonium-based | Lactate | High (~0.275) | Chemical | [8] |
| Tributyloctylphosphonium bicarbonate ([P₄₄₄₈]HCO₃) | Phosphonium-based | Bicarbonate | High (~1.6) | Chemical | [17][18] |
| 1-(2-Diethylaminoethyl)-3-methylimidazolium tetrazolate ([Et₂NEMim][Tetz]) | Functionalized Imidazolium | Tetrazolate | Very High (~0.47 g SO₂/g IL) | Chemical | [13][14] |
Experimental Protocols for Evaluating SO₂ Solvation
To ensure the trustworthiness and reproducibility of findings, standardized and well-documented experimental protocols are essential.
Gravimetric Measurement of SO₂ Solubility
This method directly measures the mass of SO₂ absorbed by a known mass of ionic liquid.
Protocol:
-
Place a known mass of the ionic liquid in a thermostated sample chamber connected to a high-precision microbalance.
-
Evacuate the system to remove any dissolved gases from the ionic liquid.
-
Introduce SO₂ gas into the chamber at a controlled pressure.
-
Monitor the change in mass of the ionic liquid over time until equilibrium is reached (i.e., the mass no longer changes).
-
Record the equilibrium mass and the corresponding temperature and pressure.
-
Repeat steps 3-5 for a range of pressures to construct an absorption isotherm.
Spectroscopic Investigation of SO₂-IL Interactions
Spectroscopic techniques provide invaluable insights into the molecular-level interactions between SO₂ and the ionic liquid.
Protocol (FT-IR and NMR):
-
Record the FT-IR and NMR (¹H, ¹³C) spectra of the pure ionic liquid.
-
Bubble SO₂ gas through the ionic liquid for a sufficient time to ensure saturation.
-
Record the FT-IR and NMR spectra of the SO₂-saturated ionic liquid.
-
Compare the spectra before and after SO₂ absorption.
-
Analyze the shifts in characteristic peaks and the appearance of new peaks to identify the interaction sites and the nature of the chemical bonds formed. For example, in carboxylate-based ILs, new absorption bands corresponding to sulfate S=O and S-O stretches can be observed in the FT-IR spectrum after SO₂ absorption.[8]
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental setups and the logical flow of comparative studies.
Caption: Experimental workflow for the comparative study of SO₂ solvation in ionic liquids.
Caption: Comparison of SO₂ absorption mechanisms in different types of ionic liquids.
Conclusion and Future Outlook
The study of SO₂ solvation in ionic liquids is a vibrant and rapidly evolving field. The tunability of ILs offers immense potential for designing highly efficient and selective absorbents for SO₂ capture. While significant progress has been made in understanding the fundamental mechanisms of interaction, further research is needed to address challenges such as the viscosity of some ILs and the energy requirements for regeneration. The development of biocompatible and biodegradable ionic liquids, such as those based on amino acids, also presents an exciting avenue for future investigations.[2] By combining rational molecular design with rigorous experimental validation, the scientific community can unlock the full potential of ionic liquids as a cornerstone of next-generation gas separation technologies.
References
- Wu, C., Lu, R., & Ian, D. (n.d.). Computational Study on the Absorption Mechanisms of SO2 by Ionic Liquids.
- Highly efficient SO2 capture through tuning the interaction between anion-functionalized ionic liquids and SO2. (2013).
- SO2 Absorption by Carboxylate Anion-Based Task-Specific Ionic Liquids: Effect of Solvents and Mechanism. (n.d.).
- Mondal, A., & Balasubramanian, S. (n.d.). Molecular Dynamics Investigation of Efficient SO2 Absorption by Anion-Functionalized Ionic Liquids.
- Properties of Ionic Liquids Absorbing SO2 and the Mechanism of the Absorption. (2010). The Journal of Physical Chemistry B.
- Tian, S., Hou, Y., Wu, W., Ren, S., & Qian, J. (2014). Absorption of SO2 at High Temperatures by Ionic Liquids and the Absorption Mechanism. Bulletin of the Korean Chemical Society.
- Mondal, A., & Balasubramanian, S. (2016). Understanding SO2 Capture by Ionic Liquids. The Journal of Physical Chemistry B.
- Absorption and Conversion of SO2 in Functional Ionic Liquids: Effect of Water on the Claus Reaction. (2022). ACS Omega.
- Absorption of SO2 at High Temperatures by Ionic Liquids and the Absorption Mechanism. (2014).
- SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended C
- SO2 capture by ionic liquid and spectroscopic speciation of sulfur(iv) therein. (2017). RSC Publishing.
- Solubilities and Thermodynamic Properties of SO2 in Ionic Liquids. (n.d.). The Journal of Physical Chemistry B.
- SO2 capture by ionic liquid and spectroscopic speciation of sulfur(iv) therein. (2017). RSC Advances.
- Reversible capture of SO2 through functionalized ionic liquids. (2013). PubMed.
- Chemical Absorption of Sulfur Dioxide in Room-Temperature Ionic Liquids. (2009).
- Chemical Absorption of Sulfur Dioxide in Room-Temperature Ionic Liquids. (2009).
- Measurement of SO2 solubility in ionic liquids. (2006). PubMed.
- A Computational Analysis of the Reaction of SO2 with Amino Acid Anions: Implications for Its Chemisorption in Biobased Ionic Liquids. (n.d.). MDPI.
- Solubilities and thermodynamic properties of SO2 in ionic liquids. (n.d.). Semantic Scholar.
- Measurement of SO2 Solubility in Ionic Liquids. (2006).
- Reversible Capture of SO2 through Functionalized Ionic Liquids. (2013).
- Functional ionic liquids for SO2 capture and conversion. (n.d.). New Journal of Chemistry.
- Testing solubility data of H2S and SO2 in ionic liquids for sulfur-removal processes. (2014).
- The comparative study on interactions between ionic liquid and CO2/SO2 by a hybrid density functional approach in the gas phase. (2013).
- Shielding of Ionic Interactions by Sulfur Dioxide in an Ionic Liquid. (2007).
- Anderson, J. L., Dixon, J. K., Maginn, E. J., & Brennecke, J. F. (2006). Measurement of SO2 solubility in ionic liquids. The Journal of Physical Chemistry B.
- Absorption and Separation of SO2 by Ionic Liquids. (2005).
- Highly efficient SO2 capture through tuning the interaction between anion-functionalized ionic liquids and SO2. (2013). PubMed.
- Comparative Study of the Solubilities of SO2 in Five Low Volatile Organic Solvents (Sulfolane, Ethylene Glycol, Propylene Carbonate, N-Methylimidazole, and N-Methylpyrrolidone). (2015).
Sources
- 1. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Functional ionic liquids for SO2 capture and conversion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 10. SO2 Solvation in the this compound Ionic Liquid by Incorporation into the Extended Cation–Anion Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly efficient SO2 capture through tuning the interaction between anion-functionalized ionic liquids and SO2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Highly efficient SO2 capture through tuning the interaction between anion-functionalized ionic liquids and SO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversible capture of SO2 through functionalized ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of SO2 solubility in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. SO2 capture by ionic liquid and spectroscopic speciation of sulfur(iv) therein - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN])
As researchers and scientists, our primary goal is to advance knowledge, but our foremost responsibility is to do so safely. 1-Ethyl-3-methylimidazolium thiocyanate, an ionic liquid with unique and valuable properties, requires a nuanced and informed approach to handling.[1][2] This guide moves beyond a simple checklist to provide a comprehensive, risk-based strategy for selecting and using Personal Protective Equipment (PPE). Our focus is on the causality behind each safety measure, ensuring that every protocol is a self-validating system of protection.
Hazard Profile Analysis: The 'Why' Behind the Precaution
Understanding the specific risks associated with [EMIM][SCN] is the foundation of effective PPE selection. This substance is not benign, and its hazard profile dictates our every move.
-
Multiple Exposure Routes: [EMIM][SCN] is classified as harmful through three primary routes: ingestion (H302), dermal contact (H312), and inhalation (H332).[3][4] This means that an exposure event is not limited to an accidental splash in the eyes or mouth; absorption through unprotected skin or inhalation of aerosols can also lead to systemic toxicity.
-
The Hidden Hazard - Acid Incompatibility: A critical and potentially overlooked danger is its reaction with acids. Contact with acids liberates a very toxic gas (EUH032).[3][5][6] This chemical incompatibility dramatically elevates the risk profile when working in a multi-use lab space and must inform not only handling but also storage and waste segregation protocols.
-
Incomplete Toxicological Data: Several safety data sheets note that the substance is "not yet fully tested."[5][7] This is a crucial piece of information. In the absence of a complete toxicological profile, we must adopt a conservative stance, treating the substance with a higher degree of caution and assuming the potential for unknown long-term effects.
Core PPE Ensemble: Your Foundational Barrier
For any work involving [EMIM][SCN], a baseline of PPE is non-negotiable. This core ensemble protects against incidental contact and minor spills, which are the most common exposure scenarios in a controlled laboratory setting.
-
Eye and Face Protection: At a minimum, safety glasses with side shields conforming to EN166 or NIOSH standards are required.[7] Because [EMIM][SCN] is a liquid, the primary risk to the eyes is from splashes. The side shields are critical for preventing exposure from angled splashes.
-
Hand Protection: Chemical-resistant gloves are mandatory.[3][5] Disposable nitrile gloves may provide very limited splash protection but should be removed and replaced immediately upon any known contact, as many chemicals can penetrate them within seconds.[8] It is essential to inspect gloves for any signs of degradation or punctures before each use.[7][9]
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened to protect the skin and personal clothing from minor drips and spills.[9][10]
Risk-Based PPE Escalation: Adapting to the Task
True laboratory safety involves adapting your PPE to the specific risks of the procedure you are performing. The scale of your work and the energy you introduce into the system (e.g., heating, sonicating) are the primary determinants for escalating your protective measures beyond the core ensemble.
The following table outlines a risk-based approach to PPE selection.
| Task / Condition | Potential Hazard | Minimum Required PPE |
| Low Risk | ||
| Weighing/handling <1g at ambient temperature in a ventilated area. | Incidental dermal contact, minor drips. | Lab Coat, Safety Glasses with Side Shields, Chemical-Resistant Gloves (e.g., Nitrile). |
| Moderate Risk | ||
| Handling >1g, transfers, or preparing solutions. | Increased potential for splashes and larger-scale dermal contact. | Lab Coat, Chemical Splash Goggles, Chemical-Resistant Gloves (consult manufacturer chart for compatibility).[8] |
| High Risk | ||
| Any procedure with a significant splash potential (e.g., large volume mixing, pouring). | Significant skin and eye exposure from splashes. | Chemical-Resistant Apron or Impervious Clothing, Chemical Splash Goggles AND a Face Shield.[7][8] |
| Heating, sonicating, or any procedure that could generate aerosols or mists. | Inhalation of harmful chemical mist.[3] | All of the above + appropriate respiratory protection. All work must be conducted within a certified chemical fume hood.[3][4] |
The following workflow diagram provides a visual guide to this critical decision-making process.
Caption: PPE selection workflow for handling [EMIM][SCN].
Procedural Guidance: Safe Operations and Emergency Response
A. Standard Handling Protocol (Weighing and Dissolving)
-
Preparation: Before retrieving the chemical, ensure your workspace is clean and uncluttered. Confirm the location of the nearest safety shower, eyewash station, and spill kit. Don your core or escalated PPE as determined by your risk assessment.
-
Ventilation: Perform all manipulations within a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or generating aerosols.[5][11]
-
Dispensing: To minimize exposure, avoid creating aerosols.[5] When transferring the liquid, pour slowly and close to the receiving container's opening.
-
Hygiene: After handling, remove gloves using a technique that avoids touching the outer surface with your bare skin.[7] Immediately wash your hands thoroughly with soap and water.[4][5] Remember, do not eat, drink, or smoke in the work area.[5][12]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials, especially acids.[3][5][11]
B. Emergency Response
-
Spill: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE (including respiratory protection if mists are present), contain the spill using an absorbent, inert material like sand or diatomaceous earth.[3] Do not use combustible materials. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5] Clean the spill area with a suitable solvent like isopropanol or ethanol, followed by soap and water.[5]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[5][13]
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][12] If breathing is difficult or has stopped, seek immediate medical assistance.[5]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[5][12] Call a physician or poison control center immediately.[3]
-
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling process.
-
Decontamination: All glassware and equipment should be thoroughly decontaminated before being removed from the fume hood.
-
Waste Disposal: [EMIM][SCN] and any materials contaminated with it (e.g., gloves, absorbent pads, paper towels) must be disposed of as hazardous waste.[3] Dispose of contents and container at an approved industrial combustion plant or in accordance with all local, regional, and national regulations.[3][5][12] Never empty into drains, as the substance is harmful to aquatic life with long-lasting effects.[3][12]
By integrating this expert-level, risk-based approach into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and your research.
References
- proionic. (2023, October 10).
- Iolitec. (2015, December 1). Safety Data Sheet: this compound. IoLiTec Ionic Liquids Technologies GmbH.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-thiocyanate (EMIM SCN) ≥98 %. Carl Roth GmbH + Co. KG.
- Echemi. (n.d.).
- ChemicalBook. (2025, July 19).
- PubChem. (n.d.). This compound.
- TCI Chemicals. (n.d.).
- Echemi. (n.d.).
- Hampton Research. (2024, October 10).
- University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment. University of Illinois.
- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US.
- Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 100 g. Carl Roth GmbH + Co. KG.
- ACS Publications. (2018, August 27). Intermolecular Interactions and Vibrational Perturbations within Mixtures of this compound and Water. The Journal of Physical Chemistry C.
- Carl ROTH. (2024, March 1). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Carl Roth GmbH + Co. KG.
- Unnamed Publisher. (n.d.).
Sources
- 1. innospk.com [innospk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. carlroth.com [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. proionic.com [proionic.com]
- 6. carlroth.com [carlroth.com]
- 7. iolitec.de [iolitec.de]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. echemi.com [echemi.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 100 g, CAS No. 331717-63-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
